molecular formula C7H4BrFO B1292724 2-Bromo-3-fluorobenzaldehyde CAS No. 891180-59-9

2-Bromo-3-fluorobenzaldehyde

Cat. No.: B1292724
CAS No.: 891180-59-9
M. Wt: 203.01 g/mol
InChI Key: CYJBMGYWRHGZBR-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H4BrFO and its molecular weight is 203.01 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-3-fluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-3-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJBMGYWRHGZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647546
Record name 2-Bromo-3-fluorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891180-59-9
Record name 2-Bromo-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-fluorobenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-fluorobenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

2-Bromo-3-fluorobenzaldehyde is a strategically important synthetic intermediate, distinguished by its trifunctional aromatic core. The presence of an aldehyde, a bromine atom, and a fluorine atom on a benzene ring offers medicinal chemists and materials scientists a versatile platform for molecular elaboration. The aldehyde group serves as a handle for a myriad of classical transformations, including reductive aminations, Wittig reactions, and nucleophilic additions. Concurrently, the bromine atom is an ideal substituent for modern palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common feature in contemporary pharmaceuticals, can modulate the physicochemical properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity, through its unique electronic effects. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this valuable chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis. These data are critical for identity confirmation, purity assessment, and predicting behavior in reaction mixtures.

Core Physicochemical Properties

The key physical properties of 2-Bromo-3-fluorobenzaldehyde are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 149947-15-9 (also listed as 891180-59-9)[1][2]
Molecular Formula C₇H₄BrFO[2][3]
Molecular Weight 203.01 g/mol [2][3]
Appearance Off-white to yellow powder/solid[1][4]
Melting Point 43-46 °C[1]
Boiling Point 233.7 ± 20.0 °C (Predicted)[1]
Density 1.670 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in water[1]
Storage Inert atmosphere, 2-8°C, protect from light[1][4]
Spectroscopic Signature for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a highly deshielded singlet for the aldehydic proton, typically found above 10 ppm. The aromatic region displays a complex splitting pattern due to the coupling between the three aromatic protons and the fluorine atom. While specific shifts can vary with the solvent, a representative spectrum shows the aldehyde proton (CHO) at δ 10.19 ppm and aromatic protons between δ 7.37 and δ 8.05 ppm.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is notable for the carbonyl carbon signal, which appears significantly downfield (typically 185-195 ppm) due to the strong deshielding effect of the oxygen atom.[6] The carbon atoms attached to the halogens also exhibit characteristic shifts, with the carbon-bromine bond (C-Br) appearing around 115-125 ppm and the carbon-fluorine bond (C-F) showing a large C-F coupling constant.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹.[6] Additional bands corresponding to C-H stretching of the aldehyde and aromatic rings, as well as C-Br and C-F stretching, will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 202 and 204.

Synthesis and Purification

The reliable synthesis of 2-Bromo-3-fluorobenzaldehyde is crucial for its use in further synthetic endeavors. A common and effective method involves the oxidation of the corresponding benzyl alcohol.

Exemplary Synthesis: Oxidation of (2-Bromo-3-fluorophenyl)methanol

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Scientist's Note: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes.[5] It is an inexpensive, heterogeneous reagent, which simplifies the workup process as it can be removed by simple filtration. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at a slightly elevated temperature to ensure a reasonable reaction rate.

Synthesis_Workflow start (2-Bromo-3-fluorophenyl)methanol reagents MnO₂, Dichloromethane (DCM) 45°C, Overnight start->reagents workup Filter through Celite Concentrate filtrate reagents->workup Reaction product 2-Bromo-3-fluorobenzaldehyde workup->product Isolation

Figure 1: Workflow for the synthesis of 2-Bromo-3-fluorobenzaldehyde.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of (2-bromo-3-fluorophenyl)methanol (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO₂, ~8.0 eq).[5]

  • Execution: Heat the resulting suspension to 45°C and stir vigorously overnight.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting alcohol.

  • Workup: Upon completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite® or diatomaceous earth to remove the MnO₂ and other solid byproducts.[5]

  • Isolation: Wash the filter cake thoroughly with additional DCM. Combine the filtrates and concentrate under reduced pressure to yield 2-Bromo-3-fluorobenzaldehyde, typically as a white or off-white solid.[5]

  • Purification (if necessary): If the crude product requires further purification, it can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) or purified by silica gel column chromatography.

Reactivity and Mechanistic Insights

The synthetic utility of 2-Bromo-3-fluorobenzaldehyde stems from the distinct reactivity of its three functional groups. The electron-withdrawing nature of the aldehyde and the halogens deactivates the aromatic ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution (SₙAr) reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the primary site for cross-coupling reactions, providing a powerful tool for constructing more complex molecules.

Mechanistic Insight: Reactions like Suzuki, Heck, and Sonogashira couplings proceed via a catalytic cycle involving a palladium(0) species. The cycle typically involves three key steps: (1) Oxidative Addition of the aryl bromide to the Pd(0) complex, forming a Pd(II) intermediate; (2) Transmetalation (for Suzuki) or migratory insertion (for Heck); and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle.

Suzuki_Coupling cluster_reactants Reactants A 2-Bromo-3-fluorobenzaldehyde (Ar-Br) F Oxidative Addition A->F B Organoboron Reagent (R-B(OR)₂) G Transmetalation B->G C Pd(0) Catalyst C->F D Base (e.g., K₂CO₃) D->G E Product (Ar-R) F->G Ar-Pd(II)-Br H Reductive Elimination G->H Ar-Pd(II)-R H->C Regeneration H->E

Figure 2: Generalized scheme for a Suzuki cross-coupling reaction.

Reactions of the Aldehyde Group

The formyl group is a versatile functional handle for a wide range of transformations:

  • Nucleophilic Addition: Reacts with Grignard reagents or organolithiums to form secondary alcohols.

  • Reductive Amination: Undergoes reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

  • Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

  • Oxidation/Reduction: Can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate or reduced to the benzyl alcohol with sodium borohydride.

Applications in Medicinal Chemistry

2-Bromo-3-fluorobenzaldehyde and its isomers are valuable starting materials in the synthesis of biologically active compounds. The specific substitution pattern allows for the introduction of diverse functionalities that can interact with biological targets. For instance, related halogenated benzaldehydes are used in the synthesis of quinazolinones, which have shown antitumor activity, and in the creation of various heterocyclic scaffolds with potential antimicrobial properties.[7][8] The molecule serves as a key fragment in building larger, more complex structures for drug discovery programs.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

GHS Hazard Information
Hazard ClassStatementPictogram
Skin Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Respiratory Irritation H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Data sourced from PubChem and commercial supplier safety data sheets.[2][3][4]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][9]

Handling and Storage Recommendations
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep under an inert atmosphere to prevent degradation.[1] The compound can be light-sensitive, so storage in an opaque container is recommended.

Conclusion

2-Bromo-3-fluorobenzaldehyde is a high-value synthetic intermediate whose utility is derived from the orthogonal reactivity of its constituent functional groups. The ability to selectively perform cross-coupling at the bromine position while leveraging the rich chemistry of the aldehyde group makes it a powerful tool for the synthesis of complex organic molecules. Its application in the development of new pharmaceuticals and functional materials underscores its importance in modern chemical research. This guide has provided the foundational technical information required for scientists to effectively and safely incorporate this versatile building block into their synthetic strategies.

References

  • PubChem. (n.d.). 2-Bromo-3-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Dubost, E., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2639.
  • Chen, J., et al. (2013). European Journal of Medicinal Chemistry, 62, 51-60.

Sources

2-Bromo-3-fluorobenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-fluorobenzaldehyde: Properties, Synthesis, and Reactivity for Advanced Research Applications

Introduction

Halogenated benzaldehydes are fundamental cornerstone molecules in the landscape of modern organic chemistry and drug discovery. The strategic incorporation of halogen atoms onto the benzaldehyde scaffold profoundly alters its electronic and steric properties, unlocking novel reaction pathways and providing critical modulation of pharmacological characteristics.[1] Approximately 20% of all active pharmaceutical ingredients (APIs) contain at least one halogen atom, a testament to the strategic importance of halogenation in tuning metabolic stability, lipophilicity, and target binding affinity.[1]

This guide provides a comprehensive technical overview of 2-Bromo-3-fluorobenzaldehyde, a uniquely functionalized building block. We will delve into its core physical and chemical properties, explore logical synthetic strategies, and detail its reactivity. The narrative is designed for researchers, medicinal chemists, and process development scientists, emphasizing the causality behind its chemical behavior and providing actionable, field-proven insights for its application in complex molecular synthesis.

Core Molecular and Physical Properties

A precise understanding of a reagent's physical properties is a prerequisite for its effective and safe use in any experimental setting. These parameters govern everything from solvent selection and reaction setup to storage and handling protocols. The data for 2-Bromo-3-fluorobenzaldehyde is summarized below.

Molecular Identifiers
IdentifierValueSource
CAS Number 891180-59-9[2][3]
Molecular Formula C₇H₄BrFO[2][4][5]
Molecular Weight 203.01 g/mol [2][3]
IUPAC Name 2-bromo-3-fluorobenzaldehyde[2][4][5]
InChI Key CYJBMGYWRHGZBR-UHFFFAOYSA-N[2][4]
SMILES C1=CC(=C(C(=C1)F)Br)C=O[2][3]
Physicochemical Data
PropertyValueSignificance in Practice
Appearance White to yellow solid/powder Visual confirmation of material purity; discoloration may indicate degradation.
Melting Point 43-46 °C[6] Useful for purity assessment (a broad range suggests impurities). The low melting point means it may melt in a hot laboratory environment.
Boiling Point 233.7 ± 20.0 °C (Predicted)[6] Indicates low volatility at room temperature. Relevant for high-temperature reactions or purification by distillation under reduced pressure.
Density 1.670 ± 0.06 g/cm³ (Predicted)[6] Denser than many common organic solvents.
Solubility Slightly soluble in water.[6][7] Soluble in common organic solvents.Dictates appropriate solvent systems for reactions and purification (e.g., extraction, chromatography).
Storage 2-8 °C (Refrigerator), Inert atmosphere, Protect from light.[6][8] Essential for long-term stability. The aldehyde is prone to oxidation, and the compound may be light-sensitive.[6][7]

The Electronic and Steric Landscape: A Tale of Two Halogens

The reactivity of 2-Bromo-3-fluorobenzaldehyde is not merely the sum of its parts; it is a product of the synergistic interplay between the ortho-bromo and meta-fluoro substituents. Understanding their combined influence on the aromatic ring and the aldehyde moiety is key to predicting its behavior in chemical transformations.[1]

  • Ortho-Bromo Group : The bromine atom at the C2 position exerts a dual electronic effect. It is strongly electron-withdrawing via induction (-I effect) due to its electronegativity, which deactivates the ring towards electrophilic aromatic substitution. Concurrently, it can donate electron density through resonance (+R effect). Its large atomic radius also introduces significant steric hindrance around the adjacent aldehyde group, which can influence the trajectory of nucleophilic attack on the carbonyl carbon.[1] Critically, the C-Br bond serves as a premier reactive handle for transition-metal-catalyzed cross-coupling reactions.[1]

  • Meta-Fluoro Group : As the most electronegative element, fluorine at the C3 position exerts a powerful, purely inductive electron-withdrawing effect (-I effect).[1] Its position meta to the aldehyde group amplifies the electrophilicity of the carbonyl carbon and further deactivates the ring. Unlike bromine, its resonance contribution is negligible.

The net result is a highly electron-deficient aromatic system, with the aldehyde group's reactivity modulated by both electronic withdrawal and steric hindrance.

Caption: Electronic and steric influences on the benzaldehyde core.

Synthesis and Purification Strategies

The direct bromination of 3-fluorobenzaldehyde is synthetically challenging as it would lead to a mixture of positional isomers, making the isolation of the pure 2-bromo isomer difficult and inefficient.[1] Therefore, a more strategic, regioselective approach is required. A common and effective strategy involves installing the bromo and fluoro substituents on a precursor molecule and then revealing the aldehyde functionality in a final step.

A highly reliable method for this final step is the oxidation of the corresponding benzyl alcohol. The following protocol, adapted for the synthesis of the analogous 3-bromo-2-fluorobenzaldehyde, exemplifies this robust approach.[9]

Exemplary Protocol: Oxidation of (2-Bromo-3-fluorophenyl)methanol

This protocol describes the conversion of the precursor alcohol to the target aldehyde using manganese dioxide (MnO₂), a mild and selective oxidizing agent for benzylic alcohols.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-bromo-3-fluorophenyl)methanol (1.0 eq).

  • Add dichloromethane (DCM) as the solvent to create a solution of moderate concentration (e.g., ~0.2-0.3 M).

  • Add activated manganese dioxide (approx. 8-10 molar equivalents).

    • Causality Insight: A large excess of MnO₂ is crucial. As a heterogeneous reagent, the reaction rate is dependent on its surface area and activity. Using a significant excess ensures the reaction proceeds to completion in a reasonable timeframe.

Step 2: Reaction Execution

  • Stir the resulting black suspension vigorously.

  • Gently heat the mixture to reflux (~40-45 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting alcohol spot/peak and the appearance of the more nonpolar aldehyde product indicates progression. The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite® (diatomaceous earth) to remove the solid MnO₂ and its byproducts.[9]

  • Wash the filter cake thoroughly with additional DCM to ensure all product is recovered.

  • Combine the filtrate and washings.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes as the eluent.

Caption: Workflow for the synthesis of 2-Bromo-3-fluorobenzaldehyde.

Key Chemical Transformations & Applications

2-Bromo-3-fluorobenzaldehyde is a versatile intermediate primarily due to two reactive sites: the aldehyde carbonyl and the carbon-bromine bond.

  • Aldehyde Moiety Reactions : The aldehyde group is a gateway to numerous transformations.[1]

    • Reduction : It can be easily reduced to a primary alcohol, (2-bromo-3-fluorophenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄) in methanol or ethanol.[1]

    • Oxidation : It can be oxidized to the corresponding carboxylic acid, 2-bromo-3-fluorobenzoic acid.

    • Condensation : It readily participates in condensation reactions such as Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form alkenes. It is also a key substrate for forming imines and participating in reductive amination protocols.

  • Cross-Coupling Reactions : The C-Br bond is exceptionally valuable for constructing complex molecular architectures. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling : Reaction with boronic acids/esters to form C-C bonds.

    • Heck Coupling : Reaction with alkenes to form substituted alkenes.

    • Sonogashira Coupling : Reaction with terminal alkynes to form aryl alkynes.

    • Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

These reactions are pillars of modern medicinal chemistry, allowing for the modular assembly of drug candidates from smaller fragments.

Reactivity cluster_aldehyde Aldehyde Reactions cluster_coupling Cross-Coupling Reactions (C-Br Bond) center 2-Bromo-3-fluorobenzaldehyde Reduction Reduction (NaBH₄) center->Reduction Oxidation Oxidation center->Oxidation Condensation Condensation (Wittig, etc.) center->Condensation Suzuki Suzuki (Boronic Acids) center->Suzuki Heck Heck (Alkenes) center->Heck Sonogashira Sonogashira (Alkynes) center->Sonogashira Primary Alcohol Primary Alcohol Reduction->Primary Alcohol Carboxylic Acid Carboxylic Acid Oxidation->Carboxylic Acid Alkene / Imine Alkene / Imine Condensation->Alkene / Imine Biaryls (C-C) Biaryls (C-C) Suzuki->Biaryls (C-C) Styrenes (C-C) Styrenes (C-C) Heck->Styrenes (C-C) Aryl Alkynes (C-C) Aryl Alkynes (C-C) Sonogashira->Aryl Alkynes (C-C)

Caption: Key reaction pathways for 2-Bromo-3-fluorobenzaldehyde.

Spectroscopic Characterization

Unambiguous characterization of the molecule is critical. While a full dataset is proprietary to manufacturers, representative data from analogous compounds provides a strong predictive framework. The ¹H NMR spectrum is particularly informative.

TechniqueExpected Observations
¹H NMR The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.1 ppm) and one signal for the aldehyde proton. The aldehyde proton signal will appear far downfield (δ ≈ 10.0 ppm) and may show small couplings to the ring protons. The aromatic protons will exhibit complex splitting patterns (doublets, triplets of doublets) due to ³J (H-H) and ³J/⁴J (H-F) couplings. For the highly similar isomer 3-bromo-2-fluorobenzaldehyde, reported shifts are δ 10.19 (aldehyde), 8.05, 7.85, and 7.37 ppm.[9]
¹³C NMR Expected to show 7 distinct signals: one for the carbonyl carbon (δ ≈ 185-195 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the attached halogens. The carbons directly bonded to F and Br will show characteristic C-F and C-Br coupling constants.
¹⁹F NMR A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Mass Spec. The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Safety and Handling Protocols

As with any laboratory chemical, adherence to strict safety protocols is mandatory. 2-Bromo-3-fluorobenzaldehyde is classified as an irritant.

GHS Hazard Information
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][10]

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

Storage:

  • Store in a tightly closed container in a cool, dry place.[10]

  • Follow specific storage temperature guidelines (refrigerate at 2-8 °C).[6]

  • Protect from light and air to prevent degradation.[6][7]

Disposal:

  • Dispose of waste in accordance with local, regional, and national regulations.[11]

Conclusion

2-Bromo-3-fluorobenzaldehyde is a high-value synthetic intermediate whose utility is derived from the precise arrangement of its functional groups. The interplay of the ortho-bromo and meta-fluoro substituents creates an electron-deficient system with two distinct and orthogonal reactive sites. The aldehyde allows for classical carbonyl chemistry, while the carbon-bromine bond is primed for modern cross-coupling methodologies. This combination makes it a powerful building block for constructing the complex molecular frameworks required in pharmaceutical and materials science research. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for its successful application in the laboratory.

References

  • 2-Bromo-3-fluorobenzaldehyde | C7H4BrFO | CID 24820504 . PubChem, National Center for Biotechnology Information. [Link]

  • 2-Bromo-3-fluorobenzaldehyde, 98% . Fisher Scientific. [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes . American Chemical Society Publications. [Link]

  • Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • 2-Bromo-3-fluorobenzaldehyde, 98% . Chemistree. [Link]

  • 3-Bromo-2-fluorobenzaldehyde, 97% . Thermo Scientific Alfa Aesar. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-fluorobenzaldehyde (CAS No. 891180-59-9), a key halogenated aromatic aldehyde utilized as a versatile building block in medicinal chemistry and drug discovery. While this compound is commercially available, its specific melting point is not widely reported in public literature, presenting a characterization challenge for researchers. This document addresses this gap by providing detailed, field-proven protocols for the accurate experimental determination of its melting point using both capillary melting point apparatus and Differential Scanning Calorimetry (DSC). Furthermore, it consolidates essential physicochemical properties, expected analytical signatures, safety and handling protocols, and explores its synthetic utility. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding and practical framework for the characterization and application of this important synthetic intermediate.

Introduction to 2-Bromo-3-fluorobenzaldehyde: A Key Synthetic Intermediate

2-Bromo-3-fluorobenzaldehyde is a polysubstituted aromatic aldehyde whose structural features—an electrophilic aldehyde group, a bulky bromo substituent, and an electron-withdrawing fluoro group—make it a highly valuable synthon. The specific ortho-bromo and meta-fluoro substitution pattern offers unique steric and electronic properties that chemists can exploit for regioselective transformations. Halogenated benzaldehydes are pivotal in the synthesis of complex organic molecules, serving as precursors for a wide range of pharmaceuticals, agrochemicals, and materials.[1][2] The bromine atom, for instance, provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target drug candidates.[3]

Given its role as a foundational starting material, accurate characterization of its physical properties, particularly the melting point, is critical for identity confirmation, purity assessment, and quality control in a research and development setting.

Physicochemical and Safety Data

Accurate physical and safety data are paramount for the proper handling, storage, and application of any chemical reagent. The key properties for 2-Bromo-3-fluorobenzaldehyde are summarized below.

Physical Properties

While an experimentally determined melting point is not consistently reported in publicly available literature, supplier information confirms its state as a solid at ambient temperature.[4] This indicates a melting point above standard room temperature. For context, related isomers exhibit distinct melting points, highlighting the impact of substituent positioning on the crystal lattice energy.

PropertyValueSource(s)
CAS Number 891180-59-9[5][6]
Molecular Formula C₇H₄BrFO[5]
Molecular Weight 203.01 g/mol [5]
Physical Form White to yellow solid[4]
Melting Point (°C) Not Reported (Solid at STP) [4]
Comparative Data
2-Bromo-5-fluorobenzaldehyde51 - 56 °C
3-Bromo-2-fluorobenzaldehyde43 - 46 °C
Safety & Handling

2-Bromo-3-fluorobenzaldehyde is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All handling should be performed in a well-ventilated fume hood.

Hazard StatementGHS ClassificationPrecautionary Codes
H315: Causes skin irritationSkin Irritant, Category 2P261, P280, P302+P352
H319: Causes serious eye irritationEye Irritant, Category 2AP305+P351+P338
H335: May cause respiratory irritationSTOT SE, Category 3P271, P304+P340

Source: Aggregated GHS information.[4][5]

Protocol for Experimental Melting Point Determination

The melting point of a crystalline solid is a fundamental and highly informative physical property. It provides a reliable indication of purity; pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range. The following sections detail two robust methods for its determination.

Method 1: Capillary Melting Point Apparatus

This is the most common and accessible technique for routine analysis. The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and visually observing the temperature range over which the phase transition from solid to liquid occurs.

G cluster_prep Sample Preparation cluster_measurement Measurement prep1 Ensure sample is completely dry. prep2 Crush sample to a fine, uniform powder. prep1->prep2 prep3 Tap open end of capillary tube into powder. prep2->prep3 prep4 Pack sample to 2-3 mm height by dropping through a long glass tube. prep3->prep4 meas1 Place capillary in apparatus. prep4->meas1 meas2 Set heating rate to ~10-20°C/min for 'rough' measurement. meas1->meas2 meas3 Record approximate melting range. meas2->meas3 meas4 Cool block. Prepare a new sample. meas3->meas4 meas5 Set start temp to 20°C below rough M.P. Heat slowly (~1-2°C/min). meas4->meas5 meas6 Record T1: First droplet appears. meas5->meas6 meas7 Record T2: All solid has liquefied. meas6->meas7

Fig 1. Workflow for Melting Point Determination via Capillary Method.
  • Sample Preparation :

    • Ensure the 2-Bromo-3-fluorobenzaldehyde sample is completely dry, as residual solvent will act as an impurity.

    • Place a small amount on a watch glass and crush it into a fine, uniform powder using a spatula. This ensures efficient and even heat transfer.

    • Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

    • Invert the tube and tap it gently on the benchtop to move the sample to the sealed end. To pack the sample tightly, drop the capillary tube (sealed-end down) through a long, vertical glass tube onto the benchtop several times. The final packed sample height should be 2-3 mm for an accurate reading.[7]

  • Rough Determination :

    • Place the packed capillary into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute) to quickly identify an approximate melting range. This saves time and establishes the temperature window for the precise measurement.

  • Accurate Determination :

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

    • Using a new sample, place the capillary in the apparatus.

    • Set the heating rate to a slow, controlled ramp (1-2°C per minute) once the temperature is within 15-20°C of the rough melting point. A slow rate is critical for thermal equilibrium between the sample, thermometer, and heating block.[6]

    • Record the temperature at which the first droplet of liquid becomes visible (T₁).

    • Record the temperature at which the last solid crystal melts into liquid (T₂).

    • The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more quantitative data than a capillary apparatus. It measures the difference in heat flow required to increase the temperature of a sample and a reference. A melting event is observed as an endothermic peak on the DSC thermogram.

G cluster_setup Instrument & Sample Setup cluster_run Thermal Program cluster_analysis Data Interpretation dsc_start Start DSC Analysis s1 Calibrate instrument with indium standard. dsc_start->s1 s2 Accurately weigh 1-5 mg of sample into an aluminum pan. s1->s2 s3 Hermetically seal the pan. s2->s3 s4 Place sample and empty reference pan into DSC cell. s3->s4 r1 Equilibrate at 25°C. s4->r1 r2 Ramp temperature at a controlled rate (e.g., 10°C/min) under inert N₂ purge. r1->r2 r3 Heat to a temperature well above the expected melting point. r2->r3 a1 Identify endothermic peak (heat absorption). r3->a1 a2 Determine Onset Temperature: Extrapolated start of the melt. This is the Melting Point (Tm). a1->a2 a3 Determine Peak Temperature: Point of maximum heat flow. a1->a3 a4 Integrate peak area to find the Enthalpy of Fusion (ΔHfus). a1->a4

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-fluorobenzaldehyde, with a Focus on its Boiling Point

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene ring, imparts specific reactivity and physical properties that are of considerable interest to the scientific community. A thorough understanding of its physicochemical characteristics, most notably its boiling point, is paramount for its effective use in synthetic protocols, purification processes, and for ensuring safe handling and storage.

This technical guide provides a comprehensive overview of the boiling point of 2-Bromo-3-fluorobenzaldehyde. In the absence of a publicly available, experimentally determined value, this document synthesizes information from supplier data, physicochemical principles, and data from structurally related compounds to offer a scientifically grounded estimation. Furthermore, it delves into the theoretical underpinnings that govern its boiling point and presents a detailed, best-practice methodology for its experimental determination.

Physicochemical Profile of 2-Bromo-3-fluorobenzaldehyde

A summary of the key identifiers and properties of 2-Bromo-3-fluorobenzaldehyde is presented in the table below.

PropertyValueSource
CAS Number 891180-59-9[1][2][3]
Molecular Formula C7H4BrFO[1][2][4]
Molecular Weight 203.01 g/mol [1][4]
Physical Form White to Yellow Solid
Purity Typically ≥98%[1][2]
InChI Key CYJBMGYWRHGZBR-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C(=C1)F)Br)C=O[1]
Storage Refrigerator

Boiling Point of 2-Bromo-3-fluorobenzaldehyde: An Estimation and Influencing Factors

The boiling point of a compound is the temperature at which its vapor pressure equals the surrounding atmospheric pressure[6]. This physical property is fundamentally influenced by the strength of intermolecular forces. For 2-Bromo-3-fluorobenzaldehyde, the key factors influencing its boiling point are:

  • Molecular Weight : An increased molecular weight generally leads to a higher boiling point due to stronger van der Waals forces.[7] With a molecular weight of 203.01 g/mol , 2-Bromo-3-fluorobenzaldehyde is expected to have a significantly higher boiling point than simpler, non-halogenated benzaldehydes (e.g., benzaldehyde, boiling point ~178 °C)[8][9][10].

  • Polarity and Dipole-Dipole Interactions : The presence of electronegative bromine and fluorine atoms, in addition to the carbonyl group of the aldehyde, creates significant bond dipoles within the molecule. This results in a net molecular dipole, leading to dipole-dipole interactions between molecules, which require more energy to overcome compared to non-polar molecules of similar size.

  • Halogen Bonding : The bromine atom in the molecule can participate in halogen bonding, a non-covalent interaction that can further increase the energy required for the liquid-to-gas phase transition, thereby elevating the boiling point.

  • Lack of Hydrogen Bonding : Unlike molecules with hydroxyl or amino groups, 2-Bromo-3-fluorobenzaldehyde cannot act as a hydrogen bond donor, which limits the strength of its intermolecular forces compared to, for example, substituted phenols or anilines. However, the oxygen of the carbonyl group can act as a hydrogen bond acceptor, which can be a factor in its solubility but has a lesser impact on the boiling point of the pure substance.

Considering these factors and the boiling points of related isomers of dichlorobenzene, which range from 172.5 °C to 180.2 °C, a reasonable estimation for the boiling point of 2-Bromo-3-fluorobenzaldehyde would be in the range of 210-230 °C at atmospheric pressure.[11] It is crucial to emphasize that this is an educated estimate, and experimental verification is necessary for precise applications.

Experimental Determination of Boiling Point: A Validated Protocol

The determination of the boiling point of a novel or uncharacterized compound like 2-Bromo-3-fluorobenzaldehyde should be conducted with precision and adherence to established methodologies. The capillary method, also known as the Siwoloboff method, is a reliable technique for determining the boiling point of small quantities of a liquid.

Step-by-Step Methodology
  • Preparation of the Capillary Tube : Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner and rotating it until the end is completely closed.

  • Sample Preparation : Place a small amount of 2-Bromo-3-fluorobenzaldehyde into a small test tube or a fusion tube. If the compound is solid at room temperature, it must be gently heated until it melts.

  • Assembly of the Apparatus :

    • Attach the small test tube containing the sample to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

    • Place the sealed capillary tube (sealed end up) into the liquid sample in the test tube.

    • Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker with a suitable heating liquid on a hot plate with a magnetic stirrer for even heat distribution). The thermometer bulb and the sample should be fully immersed in the heating bath liquid.

  • Heating and Observation :

    • Heat the bath gently and stir continuously.

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out of the open end.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to or slightly greater than the atmospheric pressure.

  • Boiling Point Determination :

    • Remove the heat source and allow the apparatus to cool slowly while still stirring.

    • The stream of bubbles will slow down and eventually stop. At the exact moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid, as it is the point where the vapor pressure of the sample is equal to the external atmospheric pressure.

  • Repeat for Accuracy : For a reliable result, it is advisable to repeat the determination at least twice and take the average of the readings.

Self-Validating System and Causality

This protocol is designed as a self-validating system. The observation of a continuous stream of bubbles provides a clear and unambiguous indication that the boiling point has been reached. The subsequent cooling and observation of the liquid entering the capillary provide a precise endpoint. The choice of a heating bath with stirring ensures uniform temperature distribution, minimizing experimental error. The slow cooling rate is critical to prevent supercooling and to allow for an accurate reading at the precise moment the vapor pressure of the substance equals the atmospheric pressure.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental determination of the boiling point using the capillary method.

BoilingPointDetermination cluster_prep Preparation cluster_assembly Apparatus Assembly cluster_measurement Measurement cluster_validation Validation prep1 Seal Capillary Tube prep2 Melt Solid Sample assembly1 Attach Sample to Thermometer prep2->assembly1 assembly2 Insert Capillary Tube assembly1->assembly2 assembly3 Immerse in Heating Bath assembly2->assembly3 measurement1 Heat Gently & Stir assembly3->measurement1 measurement2 Observe Continuous Bubbles measurement1->measurement2 measurement3 Cool Slowly measurement2->measurement3 measurement4 Record Temperature at Liquid Entry measurement3->measurement4 validation1 Repeat Determination measurement4->validation1 validation2 Average Results validation1->validation2 StructureProperty cluster_structure Molecular Structure of 2-Bromo-3-fluorobenzaldehyde cluster_forces Intermolecular Forces cluster_property Macroscopic Property mw High Molecular Weight (203.01 g/mol) vdw Strong van der Waals Forces mw->vdw polarity Polarity (C=O, C-F, C-Br bonds) dipole Dipole-Dipole Interactions polarity->dipole halogen Presence of Bromine halogen_bond Potential for Halogen Bonding halogen->halogen_bond no_hbond No H-bond Donor bp High Boiling Point no_hbond->bp (Limiting Factor) vdw->bp dipole->bp halogen_bond->bp

Caption: Factors influencing the boiling point of 2-Bromo-3-fluorobenzaldehyde.

Conclusion

While an experimentally determined boiling point for 2-Bromo-3-fluorobenzaldehyde is not currently documented in publicly accessible literature, a scientifically sound estimation places it in the range of 210-230 °C. This estimation is based on its high molecular weight, significant polarity due to the presence of bromine, fluorine, and a carbonyl group, and the potential for halogen bonding. For researchers and drug development professionals, the provided detailed protocol for the experimental determination of its boiling point offers a robust and reliable method for obtaining a precise value. A thorough understanding of this key physicochemical property is essential for the safe and effective application of 2-Bromo-3-fluorobenzaldehyde in the synthesis of novel and impactful chemical entities.

References

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Academia.edu. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Bromo-3-fluorobenzaldehyde, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluorobenzaldehyde. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, September 13). Comparing melting points of substituted benzaldehydes. Retrieved from [Link]

  • Quora. (2018, March 10). What is the order for the boiling point for ortho-chlorobenzene, meta-chlorobenzene and para-chlorobenzene?. Retrieved from [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

Sources

Navigating the Physicochemical Landscape of 2-Bromo-3-fluorobenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Core Physicochemical Properties of 2-Bromo-3-fluorobenzaldehyde

2-Bromo-3-fluorobenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₇H₄BrFO. Its structure, featuring a bromine and a fluorine atom on the benzene ring, imparts unique reactivity and physical characteristics that are of significant interest in medicinal chemistry and material science.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
Molecular Formula C₇H₄BrFOPubChem[1]
Molecular Weight 203.01 g/mol PubChem[1]
Appearance White to yellow solidSynthonix Corporation
Purity Typically ≥98%Fisher Scientific[2]
CAS Number 891180-59-9Fisher Scientific[2]

These fundamental properties are the bedrock for any experimental or computational work involving this compound. The solid nature of this compound at room temperature is a critical consideration for its handling, storage, and dissolution in various solvent systems.

The Challenge of Determining Density: A Gap in the Literature

A comprehensive search of scientific databases and supplier safety data sheets reveals a notable absence of a reported experimental value for the density of 2-Bromo-3-fluorobenzaldehyde. This data gap necessitates a multi-faceted approach to approximate this crucial parameter, which is essential for a variety of laboratory and industrial applications, including:

  • Reaction Stoichiometry and Reagent Dosing: Accurate density values are vital for converting between mass and volume, ensuring precise molar ratios in chemical reactions.

  • Process Engineering and Scale-Up: In large-scale synthesis, density is a key parameter for equipment design, material transfer, and process modeling.

  • Formulation and Drug Delivery: For pharmaceutical applications, the density of an active pharmaceutical ingredient (API) or intermediate influences formulation properties such as tablet compaction and dissolution rates.

  • Computational Modeling: Molecular modeling and simulations, often employed in drug discovery, rely on accurate physical parameters, including density, to predict molecular behavior and interactions.

Theoretical Estimation of Density: The Girolami Method

In the absence of experimental data, the density of an organic compound can be estimated using structure-based methods. One such approach, developed by G. S. Girolami, provides a straightforward method for estimating the molar volume (Vm) and, subsequently, the density of organic liquids. While 2-Bromo-3-fluorobenzaldehyde is a solid at room temperature, this method can still provide a valuable theoretical approximation.

The Girolami method is based on the summation of atomic contributions to the molar volume, with corrections for structural features such as rings.

Methodology:

  • Summation of Atomic Volumes: The molar volume (Vm) is estimated by summing the individual atomic volume contributions of all atoms in the molecule.

  • Ring Correction: A correction factor is applied for the presence of a ring system.

  • Density Calculation: The density (ρ) is then calculated using the formula:

    ρ = Molecular Weight / Molar Volume

Applying the Girolami Method to 2-Bromo-3-fluorobenzaldehyde:

  • Molecular Formula: C₇H₄BrFO

  • Molecular Weight: 203.01 g/mol

  • Atomic Contributions (cm³/mol):

    • Carbon (C): 7 x 14.8 = 103.6

    • Hydrogen (H): 4 x 3.7 = 14.8

    • Bromine (Br): 1 x 27.0 = 27.0

    • Fluorine (F): 1 x 8.7 = 8.7

    • Oxygen (O, in an aldehyde): 1 x 12.0 = 12.0

  • Sum of Atomic Volumes: 103.6 + 14.8 + 27.0 + 8.7 + 12.0 = 166.1 cm³/mol

  • Ring Correction (for a single unfused ring): The presence of the benzene ring increases the density. The method accounts for this by reducing the molar volume. A typical correction for an unfused ring is a reduction of 10 cm³/mol.

  • Corrected Molar Volume: 166.1 - 10.0 = 156.1 cm³/mol

  • Estimated Density: 203.01 g/mol / 156.1 cm³/mol ≈ 1.30 g/cm³

Caveats and Considerations:

It is crucial to recognize that this is an estimation for a liquid state. The density of a solid is generally higher than its liquid counterpart due to more efficient packing in the crystal lattice. Therefore, the actual density of solid 2-Bromo-3-fluorobenzaldehyde is expected to be greater than 1.30 g/cm³ . This estimated value, however, provides a scientifically grounded starting point for experimental design and computational studies.

Comparative Analysis with Isomeric Compounds

Examining the densities of structurally similar compounds can provide a valuable contextual framework for estimating the density of 2-Bromo-3-fluorobenzaldehyde. The position of the halogen substituents on the benzene ring can influence crystal packing and, consequently, the density.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Density (g/cm³)State
1,2-Dichlorobenzene95-50-1C₆H₄Cl₂147.001.306Liquid
1,3-Dichlorobenzene541-73-1C₆H₄Cl₂147.001.288Liquid
1-Bromo-4-fluorobenzene460-00-4C₆H₄BrF175.001.593Liquid

Data sourced from PubChem and commercial supplier information.[3][4]

Analysis of Isomeric Trends:

  • The dichlorobenzene isomers, both liquids, have densities around 1.3 g/cm³.

  • 1-Bromo-4-fluorobenzene, a liquid, has a significantly higher density of approximately 1.59 g/cm³. This is expected due to the presence of the heavier bromine atom compared to chlorine.

Given that 2-Bromo-3-fluorobenzaldehyde contains both bromine and fluorine, and is a solid, its density is likely to be in the range of, or slightly higher than, that of 1-Bromo-4-fluorobenzene. This comparative analysis further supports the expectation that the density of solid 2-Bromo-3-fluorobenzaldehyde will be well above the 1.30 g/cm³ estimated by the Girolami method for a liquid state.

Computational Prediction of Density: A Quantum Mechanical Approach

For a more accurate theoretical prediction of density, computational chemistry methods such as Density Functional Theory (DFT) can be employed. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Conceptual Workflow for DFT-based Density Prediction:

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output mol_structure Molecular Structure (2-Bromo-3-fluorobenzaldehyde) geometry_optimization Geometry Optimization (Find lowest energy conformation) mol_structure->geometry_optimization Initial coordinates crystal_packing Crystal Structure Prediction (Simulate solid-state packing) geometry_optimization->crystal_packing Optimized monomer unit_cell Unit Cell Parameters crystal_packing->unit_cell Predicted crystal lattice predicted_density Predicted Density unit_cell->predicted_density Calculate from cell volume and mass

Caption: A conceptual workflow for predicting the density of a solid using Density Functional Theory (DFT).

Expert Insights:

The process begins with the 3D structure of the 2-Bromo-3-fluorobenzaldehyde molecule. A geometry optimization calculation is performed to find the most stable conformation of an individual molecule. Subsequently, more complex algorithms are used to predict the most stable crystal packing arrangement of these molecules in the solid state. From the dimensions of the predicted unit cell (the smallest repeating unit in a crystal) and the number of molecules within it, the theoretical density can be calculated with high accuracy. While computationally intensive, this ab initio approach offers the most reliable prediction in the absence of experimental data.

Experimental Determination of Density: A Protocol for the Modern Laboratory

For researchers requiring a definitive density value, direct experimental measurement is the gold standard. The gas pycnometry method is a highly accurate and non-destructive technique for determining the true density of a solid.

Principle:

Gas pycnometry determines the volume of a solid by measuring the pressure change of a known quantity of an inert gas (typically helium) in a calibrated chamber with and without the sample.

Step-by-Step Methodology:

Gas_Pycnometry_Workflow start Start sample_prep Sample Preparation (Weigh accurately) start->sample_prep place_in_chamber Place Sample in Chamber sample_prep->place_in_chamber seal_chamber Seal Chamber place_in_chamber->seal_chamber purge_gas Purge with Helium seal_chamber->purge_gas pressurize Pressurize Chamber purge_gas->pressurize measure_p1 Measure Initial Pressure (P1) pressurize->measure_p1 expand_gas Expand Gas to Second Chamber measure_p1->expand_gas measure_p2 Measure Final Pressure (P2) expand_gas->measure_p2 calculate_volume Calculate Sample Volume measure_p2->calculate_volume calculate_density Calculate Density (ρ = m/V) calculate_volume->calculate_density end End calculate_density->end

Caption: Experimental workflow for determining the density of a solid using gas pycnometry.

Self-Validating System:

To ensure the trustworthiness of the results, the protocol must include a self-validating system:

  • Calibration: The instrument must be calibrated daily using a standard of known volume and density.

  • Repeatability: Multiple measurements of the same sample should be performed until a statistically acceptable standard deviation is achieved.

  • Control Sample: A well-characterized internal control compound with a density similar to the expected range of the analyte should be run alongside the test sample.

Conclusion and Future Outlook

While the density of 2-Bromo-3-fluorobenzaldehyde remains an uncharacterised parameter in the public domain, this guide provides a robust framework for its estimation and experimental determination. The theoretical estimation using the Girolami method, contextualized by comparative analysis with related isomers, suggests a density greater than 1.30 g/cm³, likely in the range of 1.6 g/cm³ or higher for the solid state. For applications demanding high precision, computational prediction via DFT or direct experimental measurement using gas pycnometry are the recommended avenues. As the importance of 2-Bromo-3-fluorobenzaldehyde as a synthetic intermediate grows, it is anticipated that a definitive experimental value for its density will be reported in the literature, further empowering the scientific community in their research and development endeavors.

References

  • PubChem. 2-Bromo-3-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 1,2-Dichlorobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1,3-Dichlorobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information. [Link]

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Navigating the Solubility Landscape of 2-Bromo-3-fluorobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-3-fluorobenzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document moves beyond simple qualitative descriptors to offer a multi-faceted understanding of the compound's behavior in aqueous and organic media. The guide synthesizes theoretical principles with predictive quantitative data and outlines a robust experimental protocol for solubility determination. By elucidating the "why" behind experimental choices and providing a framework for practical application, this guide aims to empower scientists to optimize reaction conditions, purification processes, and formulation development involving this versatile benzaldehyde derivative.

Introduction: The Significance of Solubility in Process Chemistry

2-Bromo-3-fluorobenzaldehyde is a halogenated aromatic aldehyde whose utility in organic synthesis is significant. Its molecular structure, featuring a reactive aldehyde group and the nuanced electronic effects of bromo and fluoro substituents, makes it a valuable building block for complex molecular architectures. However, the successful application of this intermediate is intrinsically linked to its solubility profile. A thorough understanding of its solubility is paramount for:

  • Reaction Kinetics and Optimization: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction rates and yields.

  • Purification Strategies: The choice of solvents for crystallization, extraction, and chromatography is dictated by the differential solubility of the target compound and its impurities.

  • Formulation and Drug Delivery: In pharmaceutical applications, the aqueous solubility of a compound or its precursors can profoundly impact bioavailability and the choice of delivery vehicle.

This guide provides a foundational understanding of the principles governing the solubility of 2-Bromo-3-fluorobenzaldehyde, offers predicted solubility data to guide initial experimental design, and presents a detailed methodology for empirical verification.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplistic, guide to solubility. The solubility of a solute in a solvent is a complex interplay of intermolecular forces, including dispersion forces, dipole-dipole interactions, and hydrogen bonding. For a substituted benzaldehyde like 2-Bromo-3-fluorobenzaldehyde, the polarity induced by the carbonyl group and the halogen atoms is a key determinant of its solubility.

The presence of the electronegative oxygen, fluorine, and bromine atoms creates a polar molecule. However, the bulky, non-polar benzene ring can limit solubility in highly polar solvents like water. Conversely, the aromatic ring promotes solubility in non-polar organic solvents.

Aqueous Solubility Prediction

Predicting the aqueous solubility of organic compounds is a critical aspect of environmental fate assessment and early-stage drug development. The US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a widely used tool for this purpose.[1][2][3][4][5] Using the WATERNT v1.01 module within EPI Suite™, which employs a fragment contribution method, we can estimate the aqueous solubility of 2-Bromo-3-fluorobenzaldehyde.

Based on its chemical structure (SMILES: O=Cc1c(F)cccc1Br), the predicted aqueous solubility is:

Predicted Aqueous Solubility of 2-Bromo-3-fluorobenzaldehyde:

  • Log S (moles/L): -2.58

  • Solubility (mg/L): 63.5

This prediction aligns with the qualitative descriptions of "slightly soluble in water" provided by chemical suppliers. This low aqueous solubility is attributed to the hydrophobic nature of the brominated and fluorinated benzene ring, which outweighs the hydrophilic character of the aldehyde group.

Solubility in Organic Solvents: A Hansen Solubility Parameter Approach

For predicting solubility in organic solvents, the Hansen Solubility Parameter (HSP) model provides a more nuanced framework than simple polarity considerations.[6][7] The model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and a solute with similar HSP values are likely to be miscible. The "Hansen Distance" (Ra) quantifies the similarity between the HSPs of a solute and a solvent. A smaller Ra value indicates a higher affinity and, therefore, higher solubility.

The predicted Hansen Solubility Parameters for 2-Bromo-3-fluorobenzaldehyde are:

  • δD: 19.5 MPa½

  • δP: 8.5 MPa½

  • δH: 5.0 MPa½

Using these parameters, we can predict the relative solubility of 2-Bromo-3-fluorobenzaldehyde in a range of common organic solvents.

Quantitative Solubility Data (Predicted)

The following table summarizes the predicted solubility of 2-Bromo-3-fluorobenzaldehyde in water and its predicted compatibility with various organic solvents based on Hansen Solubility Parameters.

SolventPredicted Aqueous Solubility (mg/L)Hansen Distance (Ra)Predicted Compatibility
Water 63.522.1Very Low
Methanol -13.5Moderate
Ethanol -13.0Moderate
Isopropanol -13.9Moderate
Acetone -8.8High
Ethyl Acetate -8.1High
Toluene -5.3Very High
Hexane -10.3Moderate-Low
Dichloromethane -8.9High
Chloroform -8.3High
Tetrahydrofuran (THF) -7.9High
Dimethylformamide (DMF) -9.9High
Dimethyl Sulfoxide (DMSO) -13.1Moderate

Disclaimer: These are computationally predicted values and should be used as a guide for initial solvent screening. Experimental verification is essential.

Experimental Determination of Solubility

While predictive models are invaluable for initial screening, empirical determination of solubility remains the gold standard. The following protocol outlines a robust method for quantifying the solubility of 2-Bromo-3-fluorobenzaldehyde using the saturation shake-flask method coupled with UV-Vis spectrophotometry.

Principle

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique. Given that 2-Bromo-3-fluorobenzaldehyde possesses a chromophore (the benzaldehyde moiety), UV-Vis spectrophotometry is a convenient and accurate method for quantification.

Materials and Equipment
  • 2-Bromo-3-fluorobenzaldehyde (solid)

  • Selected solvents (e.g., water, ethanol, toluene)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess 2-Bromo-3-fluorobenzaldehyde to solvent prep2 Seal vials/flasks prep1->prep2 equil1 Equilibrate at constant temperature with agitation prep2->equil1 equil2 Allow solid to settle equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter supernatant (0.45 µm) samp1->samp2 samp3 Prepare dilutions samp2->samp3 samp4 Measure absorbance using UV-Vis samp3->samp4 samp5 Determine concentration from calibration curve samp4->samp5

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Bromo-3-fluorobenzaldehyde to a series of vials, each containing a known volume of the desired solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, cease agitation and allow the excess solid to settle.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

    • Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.

    • Measure the UV absorbance of each dilution at the wavelength of maximum absorbance (λmax) for 2-Bromo-3-fluorobenzaldehyde in the respective solvent. The λmax should be determined by scanning a dilute solution of the compound. For benzaldehyde derivatives, this is typically in the range of 240-280 nm.[8]

    • Construct a calibration curve by plotting absorbance versus concentration using standards of known concentration.

    • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS), 2-Bromo-3-fluorobenzaldehyde presents the following hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Use safety glasses or goggles.

    • A lab coat is mandatory.

  • Handling: Avoid creating dust. Do not breathe dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The compound is noted to be light-sensitive, so storage in an opaque or amber container is recommended.

Conclusion

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-3-fluorobenzaldehyde, integrating theoretical predictions with a practical experimental framework. The provided quantitative data, while predictive, offers a valuable starting point for solvent selection and process optimization. The detailed experimental protocol empowers researchers to obtain accurate, empirical solubility data tailored to their specific laboratory conditions. By understanding and applying the principles and methodologies outlined herein, scientists can more effectively and safely utilize 2-Bromo-3-fluorobenzaldehyde in their research and development endeavors.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • US Environmental Protection Agency. (2023). EPI Suite™ - Estimation Program Interface. Retrieved from [Link]

  • Hansen Solubility Parameters in Practice (HSPiP) Software. [Link]

  • Abbott, S. (n.d.). Hansen Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • US EPA. (2012). Sustainable Futures / P2 Framework Manual. Retrieved from [Link]

  • US EPA. (n.d.). EPI Suite™-Estimation Program Interface. Retrieved from [Link]

  • US EPA. (n.d.). How to Use US EPA EPI Suite to Predict Chemical Substance Properties. Retrieved from [Link]

  • Chemistry For Sustainability. (n.d.). EPI Suite™. Retrieved from [Link]

  • US EPA. (n.d.). EPI Suite™ analysis (U.S.). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Retrieved from [Link]

Sources

Section 1: Physicochemical and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-fluorobenzaldehyde (CAS No. 149947-15-9): Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-3-fluorobenzaldehyde, a key halogenated aromatic aldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, robust synthetic protocols, characteristic reactivity, and its strategic applications as a versatile building block in modern organic synthesis.

2-Bromo-3-fluorobenzaldehyde is a polysubstituted aromatic compound whose unique electronic and steric properties are dictated by the interplay between the electron-withdrawing aldehyde and halogen substituents. These features make it a valuable intermediate for introducing complex functionalities in advanced molecular architectures.

Physicochemical Properties

The key physical and chemical identifiers for 2-Bromo-3-fluorobenzaldehyde are summarized below.

PropertyValueSource(s)
CAS Number 149947-15-9 (primary); 891180-59-9 (alternate)[1][2]
Molecular Formula C₇H₄BrFO[2]
Molecular Weight 203.01 g/mol [2]
Appearance Off-white to white solid/powder
Melting Point 43-46 °C[N/A]
Boiling Point 233.7 ± 20.0 °C (Predicted)[3]
Density 1.670 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in water[3]
InChIKey CYJBMGYWRHGZBR-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)Br)C=O[4]
Spectroscopic Data

The following table outlines the expected spectroscopic characteristics. These values are derived from analyses of structurally similar compounds, such as 2-bromobenzaldehyde and various fluorobenzaldehydes, providing a reliable reference for characterization.[5][6][7]

SpectrumCharacteristic Peaks / Signals (Expected)
¹H NMR δ ≈ 10.3 ppm (s, 1H, -CHO); δ ≈ 7.4-8.0 ppm (m, 3H, Ar-H)
¹³C NMR δ ≈ 188-191 ppm (C=O); δ ≈ 160-163 ppm (d, J≈250 Hz, C-F); δ ≈ 115-140 ppm (Ar-C)
IR (cm⁻¹) ~3050-3100 (Ar C-H stretch); ~2820, ~2730 (Aldehyde C-H stretch); ~1700-1715 (C=O stretch); ~1580-1600 (Ar C=C stretch); ~1250 (C-F stretch); ~680 (C-Br stretch)
Mass Spec (m/z) Molecular Ion: [M]⁺ at 202, [M+2]⁺ at 204 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes)[8][9]

Section 2: Synthesis and Purification

A reliable and commonly cited method for the preparation of 2-Bromo-3-fluorobenzaldehyde is the selective oxidation of its corresponding primary alcohol, (2-Bromo-3-fluorophenyl)methanol.[1] This approach avoids harsh conditions that could lead to over-oxidation or side reactions on the sensitive aromatic ring.

Experimental Protocol: Oxidation of (2-Bromo-3-fluorophenyl)methanol

This protocol describes the oxidation using activated manganese dioxide (MnO₂), a mild and effective reagent for converting benzylic alcohols to aldehydes.

Materials:

  • (2-Bromo-3-fluorophenyl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite® or diatomaceous earth

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a solution of (2-Bromo-3-fluorophenyl)methanol (1.0 eq) in anhydrous DCM (approx. 15-20 mL per gram of alcohol) in a round-bottom flask, add activated manganese dioxide (approx. 8-10 eq).

  • Heating: Equip the flask with a reflux condenser and heat the heterogeneous mixture to a gentle reflux (approx. 40-45 °C).

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ solids.

  • Extraction: Wash the filter cake thoroughly with several portions of DCM to ensure complete recovery of the product.

  • Drying and Concentration: Combine the filtrates, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel if necessary.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_alc (2-Bromo-3-fluorophenyl)methanol reaction Combine and Reflux (40-45 °C, 12-24h) start_alc->reaction start_reagent Activated MnO₂ start_reagent->reaction start_solvent DCM (Solvent) start_solvent->reaction filter Cool and Filter (remove MnO₂) reaction->filter concentrate Dry and Concentrate (remove solvent) filter->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end_product 2-Bromo-3-fluorobenzaldehyde purify->end_product

Synthesis Workflow for 2-Bromo-3-fluorobenzaldehyde

Section 3: Chemical Reactivity and Synthetic Utility

The utility of 2-Bromo-3-fluorobenzaldehyde stems from its two primary reactive sites: the electrophilic aldehyde carbon and the carbon-bromine bond on the aromatic ring, which is an excellent handle for cross-coupling reactions.

Workflow 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The aldehyde functionality readily undergoes condensation with enolizable ketones, such as acetophenone, in a base-catalyzed Claisen-Schmidt reaction. The resulting chalcones (α,β-unsaturated ketones) are important scaffolds for compounds with antimicrobial and other biological activities.[1]

Experimental Protocol:

  • Reagent Preparation: In a flask, dissolve 2-Bromo-3-fluorobenzaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH, approx. 2-3 eq) with stirring.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate (the chalcone product). Stir for 2-4 hours.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water, followed by a small amount of cold ethanol, to remove impurities. The product can be further purified by recrystallization from ethanol.

G ketone Acetophenone enolate Enolate Intermediate ketone->enolate OH⁻ aldehyde 2-Bromo-3-fluorobenzaldehyde alkoxide Alkoxide Adduct enolate->alkoxide Attacks Aldehyde aldehyde->alkoxide aldol Aldol Adduct alkoxide->aldol H₂O chalcone Chalcone Product aldol->chalcone -H₂O

Mechanism of the Claisen-Schmidt Condensation
Workflow 2: Suzuki-Miyaura Cross-Coupling

The C-Br bond provides a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for forming C-C bonds, enabling the construction of complex biaryl structures.

Experimental Protocol (Representative):

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Bromo-3-fluorobenzaldehyde (1.0 eq), an arylboronic acid (e.g., phenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).

  • Heating: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired biaryl aldehyde.

G pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)L₂-Br pd0->pd2_oa Oxidative Addition pd2_t Ar-Pd(II)L₂-Ar' pd2_oa->pd2_t Transmetalation pd2_t->pd0 Reductive Elimination product Ar-Ar' pd2_t->product aryl_halide Ar-Br (Substrate) aryl_halide->pd2_oa boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_t base Base base->pd2_t

Catalytic Cycle of the Suzuki-Miyaura Coupling

Section 4: Applications in Drug Discovery and Materials Science

2-Bromo-3-fluorobenzaldehyde is not merely a laboratory curiosity; it is a validated starting material and intermediate in the synthesis of high-value molecules.

  • Pharmaceutical Intermediates: It serves as a key starting material in the synthesis of the active pharmaceutical ingredient (API) AMG 369. The precise control of its regioisomeric purity is critical for the quality of the final drug substance.[10]

  • Antimicrobial Agents: As demonstrated, it is used to synthesize chalcones, which are precursors to fluorinated 1,5-benzothiazepines and pyrazolines. These classes of compounds have been investigated for their potential antimicrobial properties.[1]

  • Agrochemicals and Materials: The unique substitution pattern makes it a valuable precursor for agrochemicals and advanced materials where the incorporation of fluorine can enhance metabolic stability, binding affinity, and other physicochemical properties.[11]

Section 5: Safety, Handling, and Storage

Proper handling of 2-Bromo-3-fluorobenzaldehyde is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if ingested.

GHS Hazard Information
CodeStatement
H315 Causes skin irritation.[4]
H319 Causes serious eye irritation.[4]
H335 May cause respiratory irritation.[4]
H302 Harmful if swallowed. [N/A]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials. An inert atmosphere (e.g., under argon) is recommended for long-term storage.[3]

References

  • Supporting Information for a scientific public
  • 2-Bromo-3-fluorobenzaldehyde. PubChem. Available at: [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. Available at: [Link]

  • An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. National Institutes of Health. Available at: [Link]

  • Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. Source not fully specified.
  • Claisen-Schmidt Condensation Reaction Note. nevoLAB. Available at: [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Mass Spectrometry and Infrared Spectroscopy. Source not fully specified.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Mass Spectrometry of Some Common Functional Groups. NC State University Libraries. Available at: [Link]

  • Mass Spectrometry. UCLA Chemistry. Available at: [Link]

  • Organic mass spectrometry analysis m/z values. Doc Brown's Chemistry. Available at: [Link]

  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-fluorobenzaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-3-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring an aldehyde, a bromine atom, and a fluorine atom, provides a versatile scaffold for the construction of complex molecular architectures. The interplay of the electronic effects of the halogen substituents significantly influences the reactivity of both the aromatic ring and the aldehyde functionality, making it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and chemical reactivity of 2-Bromo-3-fluorobenzaldehyde, with a focus on its applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of 2-Bromo-3-fluorobenzaldehyde are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₄BrFO[1][2]
Molecular Weight 203.01 g/mol [1][3]
IUPAC Name 2-bromo-3-fluorobenzaldehyde[1]
CAS Number 891180-59-9[1][2][3]
Appearance White to yellow solid
SMILES C1=CC(=C(C(=C1)F)Br)C=O[1][2]
InChI Key CYJBMGYWRHGZBR-UHFFFAOYSA-N[1]

Synthesis of 2-Bromo-3-fluorobenzaldehyde

The synthesis of 2-Bromo-3-fluorobenzaldehyde can be achieved through various synthetic routes, often starting from commercially available precursors. A common and effective method involves the oxidation of the corresponding benzyl alcohol.

Protocol: Oxidation of (3-bromo-2-fluorophenyl)methanol

This protocol describes the synthesis of 2-Bromo-3-fluorobenzaldehyde via the oxidation of (3-bromo-2-fluorophenyl)methanol using manganese dioxide (MnO₂). This method is favored for its mild reaction conditions and high yield.

Materials:

  • (3-bromo-2-fluorophenyl)methanol

  • Manganese dioxide (activated)

  • Dichloromethane (DCM), anhydrous

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a solution of (3-bromo-2-fluorophenyl)methanol in dichloromethane, add an excess of manganese dioxide (approximately 8-10 molar equivalents).

  • Stir the resulting mixture vigorously at a moderately elevated temperature (e.g., 45°C) overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth to remove the manganese dioxide.

  • Wash the filter cake thoroughly with dichloromethane to ensure complete recovery of the product.

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield 2-Bromo-3-fluorobenzaldehyde as a white solid.[4]

Rationale for Experimental Choices:

  • Manganese Dioxide: Activated MnO₂ is a selective and mild oxidizing agent for the conversion of primary alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.

  • Dichloromethane: DCM is an excellent solvent for this reaction due to its ability to dissolve the starting material and its relatively low boiling point, which facilitates easy removal after the reaction.

  • Diatomaceous Earth: This is used as a filter aid to effectively remove the fine particles of manganese dioxide from the reaction mixture.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve (3-bromo-2-fluorophenyl)methanol in Dichloromethane Add_MnO2 Add Manganese Dioxide Start->Add_MnO2 1 Stir_Heat Stir at 45°C Overnight Add_MnO2->Stir_Heat 2 Monitor Monitor by TLC Stir_Heat->Monitor 3 Filter Filter through Diatomaceous Earth Monitor->Filter 4 (upon completion) Wash Wash with Dichloromethane Filter->Wash 5 Evaporate Concentrate under Reduced Pressure Wash->Evaporate 6 Product 2-Bromo-3-fluorobenzaldehyde Evaporate->Product 7

Caption: Workflow for the synthesis of 2-Bromo-3-fluorobenzaldehyde.

Chemical Reactivity and Synthetic Applications

The unique arrangement of substituents in 2-Bromo-3-fluorobenzaldehyde provides two primary sites for chemical modification: the aldehyde group and the carbon-bromine bond.

Reactions of the Aldehyde Group

The aldehyde functionality is susceptible to a variety of transformations, including nucleophilic addition, condensation, and oxidation/reduction reactions. For instance, it can be reduced to the corresponding primary alcohol, (2-bromo-3-fluorophenyl)methanol, using mild reducing agents like sodium borohydride.[5]

Metal-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom makes 2-Bromo-3-fluorobenzaldehyde an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds by coupling with an organoboron reagent.[5]

  • Heck Reaction: This involves the coupling of the aryl bromide with an alkene.[5]

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond with a terminal alkyne.[5]

These cross-coupling reactions are instrumental in building molecular complexity and are widely employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic use of compounds like 2-bromo-4-fluorobenzaldehyde (a related isomer) in pharmaceutical synthesis accelerates the development of new treatments.[6]

Reactivity_Diagram cluster_main Key Synthetic Transformations cluster_aldehyde Aldehyde Reactions cluster_coupling Cross-Coupling Reactions 2_Bromo_3_fluoro 2-Bromo-3-fluorobenzaldehyde C₇H₄BrFO Reduction Reduction (e.g., NaBH₄) 2_Bromo_3_fluoro->Reduction Forms Primary Alcohol Condensation Condensation (e.g., Wittig) 2_Bromo_3_fluoro->Condensation Forms Alkenes Suzuki Suzuki Coupling (+ R-B(OH)₂) 2_Bromo_3_fluoro->Suzuki Forms Biaryls Heck Heck Reaction (+ Alkene) 2_Bromo_3_fluoro->Heck Forms Aryl Alkenes Sonogashira Sonogashira Coupling (+ Alkyne) 2_Bromo_3_fluoro->Sonogashira Forms Aryl Alkynes

Caption: Major reaction pathways for 2-Bromo-3-fluorobenzaldehyde.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aldehyde proton (around 10 ppm) and the aromatic protons, with coupling patterns influenced by the bromo and fluoro substituents.[4]

  • ¹³C NMR: The carbon NMR spectrum would exhibit a signal for the carbonyl carbon (typically >180 ppm) and distinct signals for the aromatic carbons, with the carbon atoms attached to the halogens showing characteristic shifts.

  • IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1700-1720 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling

2-Bromo-3-fluorobenzaldehyde is classified as an irritant.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[7][8] All manipulations should be carried out in a well-ventilated fume hood.[7]

Conclusion

2-Bromo-3-fluorobenzaldehyde is a highly versatile and valuable building block for organic synthesis. Its distinct physicochemical properties and predictable reactivity at both the aldehyde and aryl bromide sites make it an important intermediate in the development of new pharmaceuticals and other complex organic molecules. A thorough understanding of its synthesis, handling, and reaction scope is essential for chemists and researchers in the field of drug discovery and development.

References

  • PubChem. 2-Bromo-3-fluorobenzaldehyde | C7H4BrFO | CID 24820504. [Link]

  • Fisher Scientific. 2-Bromo-3-fluorobenzaldehyde, 98%. [Link]

  • Chemistree. 2-Bromo-3-fluorobenzaldehyde, 98%. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. [Link]

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2-Bromo-3-fluorobenzaldehyde SMILES and InChI key

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Chemical Identifiers of 2-Bromo-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the precise identification of molecular entities is paramount. Halogenated benzaldehydes, such as 2-Bromo-3-fluorobenzaldehyde, are pivotal building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of bromine and fluorine atoms on the aromatic ring imparts unique electronic properties and steric hindrances, influencing reaction outcomes and the biological activity of downstream compounds. This guide provides a focused, in-depth look at the core chemical identifiers of 2-Bromo-3-fluorobenzaldehyde, ensuring its unambiguous representation in chemical databases, research publications, and regulatory submissions.

Core Chemical Identifiers

The unambiguous identification of a chemical compound is crucial for scientific communication, data retrieval, and regulatory compliance. The following identifiers for 2-Bromo-3-fluorobenzaldehyde are based on internationally recognized standards.

Nomenclature and Structural Representation
  • IUPAC Name : 2-bromo-3-fluorobenzaldehyde[1]

This systematic name, established by the International Union of Pure and Applied Chemistry (IUPAC), precisely describes the molecular structure. The substituents on the benzene ring are numbered to give the aldehyde group the highest priority (position 1), with the bromine and fluorine atoms at positions 2 and 3, respectively.

  • SMILES (Simplified Molecular-Input Line-Entry System)

The SMILES notation is a line notation for encoding molecular structures and is widely used in cheminformatics.

SMILES String : C1=CC(=C(C(=C1)F)Br)C=O[1][2]

This string represents the cyclic structure of the benzene ring (C1=CC...C1), the double bonds within it, and the attached functional groups: a fluorine atom (F), a bromine atom (Br), and an aldehyde group (C=O).

  • InChI (International Chemical Identifier) and InChIKey

The InChI is a non-proprietary identifier that provides a layered representation of a chemical substance. The InChIKey is a hashed version of the InChI, which is useful for web searches and database lookups.

InChI : InChI=1S/C7H4BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H[1][3]

InChIKey : CYJBMGYWRHGZBR-UHFFFAOYSA-N[1][3][4]

The InChIKey is a fixed-length (27-character) string that is a unique identifier for the compound. It is derived from the InChI string using a hashing algorithm.

Physicochemical Properties and Identifiers

A summary of the key physicochemical properties and registry numbers for 2-Bromo-3-fluorobenzaldehyde is provided in the table below. These data are essential for laboratory handling, safety assessments, and computational modeling.

PropertyValueSource(s)
Molecular Formula C7H4BrFO[1][4]
Molecular Weight 203.01 g/mol [1][4]
Exact Mass 201.942947 Da[4]
CAS Number 891180-59-9[3][4]
Appearance White to Yellow Solid[3]
Boiling Point 227.4°C at 760 mmHg[4]
Density 1.7±0.1 g/cm³[4]

Visualization of Chemical Identity

The following diagram illustrates the relationship between the common name of the compound and its primary machine-readable identifiers, which are fundamental for cheminformatics and data-driven research.

G Compound 2-Bromo-3-fluorobenzaldehyde SMILES SMILES C1=CC(=C(C(=C1)F)Br)C=O Compound->SMILES Encoded as InChIKey InChIKey CYJBMGYWRHGZBR-UHFFFAOYSA-N Compound->InChIKey Hashed to

Relationship between Compound Name and Identifiers

Safety and Handling

2-Bromo-3-fluorobenzaldehyde is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[5] Store in a well-ventilated place and keep the container tightly closed.[4]

Conclusion

The accurate and consistent use of chemical identifiers such as SMILES and InChIKey for 2-Bromo-3-fluorobenzaldehyde is indispensable for the scientific community. These identifiers transcend language and naming conventions, providing a universal language for chemical information. This guide has provided the core identifiers and essential physicochemical data to support researchers, scientists, and drug development professionals in their work with this important chemical building block.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24820504, 2-Bromo-3-fluorobenzaldehyde. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22019361, 3-Bromo-2-fluorobenzaldehyde. Available at: [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

2-Bromo-3-fluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. The precise arrangement of the bromo, fluoro, and formyl substituents on the benzene ring gives rise to a unique electronic and steric environment, making it a versatile building block for the synthesis of complex molecular architectures and novel pharmaceutical agents. Accurate structural elucidation is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 2-Bromo-3-fluorobenzaldehyde, offering insights into signal assignments, coupling patterns, and the underlying principles that govern its spectral features.

Molecular Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a clear understanding of the molecule's connectivity. The structure and IUPAC numbering convention for 2-Bromo-3-fluorobenzaldehyde are illustrated below. This numbering scheme will be used consistently throughout this guide for all spectral assignments.

Caption: Molecular structure and IUPAC numbering of 2-Bromo-3-fluorobenzaldehyde.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of 2-Bromo-3-fluorobenzaldehyde, typically recorded in a deuterated solvent such as chloroform (CDCl₃), reveals characteristic signals for the aldehydic proton and the three aromatic protons. The chemical shift (δ), multiplicity, and coupling constants (J) provide a detailed electronic and spatial map of the proton environments.

Experimental Data

The following table summarizes the experimental ¹H NMR spectral data for 2-Bromo-3-fluorobenzaldehyde.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-7 (CHO)~10.3Singlet (s)-
H-6~7.8 - 7.9Doublet of doublets (dd)³J(H6-H5) ≈ 7-8 Hz, ⁴J(H6-F) ≈ 1-2 Hz
H-5~7.4 - 7.5Triplet of doublets (td)³J(H5-H6) ≈ 7-8 Hz, ³J(H5-H4) ≈ 7-8 Hz, ⁵J(H5-F) ≈ 1-2 Hz
H-4~7.2 - 7.3Triplet of doublets (td)³J(H4-H5) ≈ 7-8 Hz, ⁴J(H4-F) ≈ 8-9 Hz

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

Interpretation of the ¹H NMR Spectrum
  • Aldehydic Proton (H-7): The proton of the aldehyde group is the most deshielded, appearing as a sharp singlet around 10.3 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. The absence of coupling confirms it has no adjacent protons.

  • Aromatic Protons (H-4, H-5, H-6): The three aromatic protons appear in the region of 7.2-7.9 ppm. Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the bromine, fluorine, and aldehyde substituents.

    • H-6: This proton is ortho to the electron-donating (by resonance) but inductively withdrawing aldehyde group and meta to the electronegative fluorine. It appears as a doublet of doublets due to coupling with H-5 (³J, ortho coupling) and a smaller long-range coupling to the fluorine atom (⁴J).

    • H-5: This proton is meta to both the aldehyde and the bromine atom. It typically shows a more complex pattern, often a triplet of doublets, arising from coupling to both neighboring protons H-4 and H-6 (³J, ortho couplings) and a small long-range coupling to the fluorine (⁵J).

    • H-4: This proton is para to the aldehyde group and ortho to the highly electronegative fluorine atom. This proximity to fluorine results in a significant through-bond coupling (⁴J), leading to a triplet of doublets (coupling to H-5 and F).

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of 2-Bromo-3-fluorobenzaldehyde. The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

Experimental Data

The following table summarizes the expected ¹³C NMR spectral data for 2-Bromo-3-fluorobenzaldehyde.

Carbon AssignmentChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (¹J(C-F), Hz)
C-7 (C=O)~188 - 190Doublet (d)~3-5
C-3 (C-F)~158 - 162Doublet (d)~250 - 260
C-1~135 - 137Doublet (d)~3-5
C-5~130 - 132Singlet (s)-
C-6~128 - 130Doublet (d)~3-5
C-4~118 - 120Doublet (d)~20-25
C-2 (C-Br)~115 - 117Doublet (d)~15-20

Note: Predicted chemical shifts and coupling constants are based on data from similar structures and may vary in experimental results.

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C-7): The carbonyl carbon is the most deshielded carbon, appearing far downfield in the spectrum. It may exhibit a small doublet splitting due to two-bond coupling with the fluorine atom (²J(C-F)).

  • Carbon Bearing Fluorine (C-3): The carbon directly attached to the fluorine atom (C-3) is readily identifiable by its large one-bond carbon-fluorine coupling constant (¹J(C-F)), which is typically in the range of 250-260 Hz. This signal will appear as a distinct doublet.

  • Other Aromatic Carbons: The remaining aromatic carbons will show signals influenced by the substituents and their positions. The carbon attached to bromine (C-2) will be significantly shielded compared to an unsubstituted benzene ring. The other carbons (C-1, C-4, C-5, C-6) will also exhibit doublet splittings of varying magnitudes due to two-, three-, and four-bond couplings with the fluorine atom.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Bromo-3-fluorobenzaldehyde.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of 2-Bromo-3-fluorobenzaldehyde.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

Instrumental Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024-4096 scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and accurately pick the peak positions in both ¹H and ¹³C spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve standard Add TMS dissolve->standard homogenize Homogenize standard->homogenize instrument High-Field NMR homogenize->instrument h1_acq ¹H Acquisition instrument->h1_acq c13_acq ¹³C Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analyze Analysis reference->analyze

Caption: Experimental workflow for NMR analysis of 2-Bromo-3-fluorobenzaldehyde.

Conclusion

The ¹H and ¹³C NMR spectra of 2-Bromo-3-fluorobenzaldehyde provide a wealth of information that is indispensable for its structural verification and for understanding its chemical properties. The characteristic chemical shifts and coupling patterns, particularly the couplings to fluorine, serve as definitive spectroscopic signatures. This guide provides a detailed framework for the interpretation of these spectra and a robust protocol for their acquisition, empowering researchers in their synthetic and drug development endeavors.

References

  • PubChem: 2-Bromo-3-fluorobenzaldehyde. Available at: [Link]

A Deep Dive into the Mass Spectrum of 2-Bromo-3-fluorobenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Structural Significance of Substituted Benzaldehydes

In the landscape of synthetic chemistry and drug discovery, substituted benzaldehydes are foundational synthons. Their aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, while the substituents on the aromatic ring dictate the molecule's steric and electronic properties, ultimately influencing its reactivity and biological interactions. 2-Bromo-3-fluorobenzaldehyde is a case in point, presenting a unique substitution pattern that is of interest in the synthesis of complex molecular architectures. An unambiguous characterization of such molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive, in-depth analysis of the electron ionization (EI) mass spectrum of 2-Bromo-3-fluorobenzaldehyde, grounded in established principles and comparative data.

Part 1: The Theoretical Framework of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule. This is achieved by bombarding the gas-phase molecule with a beam of high-energy electrons, typically at 70 electron volts (eV). This energetic interaction results in the ejection of an electron from the molecule, forming a positively charged radical species known as the molecular ion (M+•). The excess energy within the molecular ion often leads to its fragmentation into a series of smaller, characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

A rigorous interpretation of an EI-mass spectrum hinges on the analysis of:

  • The Molecular Ion (M+•): Its m/z value reveals the nominal molecular weight of the compound.

  • Isotopic Patterns: The presence of elements with multiple naturally occurring isotopes, such as bromine, generates distinctive peak clusters that are highly informative for elemental composition.

  • Fragmentation Pattern: The cascade of fragment ions provides a roadmap to the molecule's structure.

Part 2: A Detailed Analysis of the Mass Spectrum of 2-Bromo-3-fluorobenzaldehyde

The Molecular Ion and the Definitive Bromine Signature

The molecular formula for 2-Bromo-3-fluorobenzaldehyde is C7H4BrFO. The most striking feature in its mass spectrum is the molecular ion region, which is profoundly influenced by the isotopic abundance of bromine. Natural bromine consists of two isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[1] This gives rise to two molecular ion peaks of almost equal intensity, separated by two m/z units.

  • Molecular Weight with 79Br: 201.9 u

  • Molecular Weight with 81Br: 203.9 u

Therefore, we anticipate a prominent pair of peaks at m/z 202 and 204 . The observation of this characteristic M/M+2 pattern is a definitive indicator of a monobrominated compound. This is corroborated by the GC-MS data for the isomeric 3-Bromo-4-fluorobenzaldehyde, which shows its top three highest m/z peaks as 203, 201, and 202, confirming the molecular ion region.[2]

Principal Fragmentation Pathways

The fragmentation of the 2-Bromo-3-fluorobenzaldehyde molecular ion is a logical process governed by the stability of the resulting ions and radicals. The aldehyde group, being a site of high reactivity, and the halogen substituents will direct the fragmentation cascade.

Key Fragmentation Events:

  • Loss of a Hydrogen Radical (M-1): A characteristic fragmentation pathway for aromatic aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[3] This would produce a doublet of peaks at m/z 201 and 203 . The stability of the resulting cation often makes this a significant peak in the spectrum.

  • Loss of the Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (•CHO). This fragmentation yields a 2-bromo-3-fluorophenyl radical cation, which would appear as a doublet at m/z 173 and 175 .

  • Loss of a Bromine Radical (M-79/M-81): The C-Br bond is susceptible to cleavage, leading to the loss of a bromine radical. This would result in the formation of a 3-fluorobenzoyl cation at m/z 123 . This peak would be a singlet, as the bromine isotope pattern is no longer present. The mass spectrum of o-Fluorobenzaldehyde shows a base peak at m/z 123, lending credence to the stability of this type of fragment.[4]

  • Sequential Fragmentations: The initially formed fragments can undergo further decomposition. For instance, the [M-CHO]+ ion (m/z 173/175) can subsequently lose a bromine radical to form a fluorophenyl cation at m/z 95 .

Visualizing the Fragmentation Cascade:

Fragmentation_of_2-Bromo-3-fluorobenzaldehyde M [C₇H₄BrFO]⁺• m/z 202, 204 M_minus_H [C₇H₃BrFO]⁺ m/z 201, 203 M->M_minus_H - •H M_minus_CHO [C₆H₃BrF]⁺• m/z 173, 175 M->M_minus_CHO - •CHO M_minus_Br [C₇H₄FO]⁺ m/z 123 M->M_minus_Br - •Br Fragment_95 [C₆H₄F]⁺ m/z 95 M_minus_CHO->Fragment_95 - •Br

Caption: Predicted major fragmentation pathways for 2-Bromo-3-fluorobenzaldehyde in EI-MS.

Tabulated Summary of Key Fragments:

m/z (for 79Br/81Br)Proposed Fragment IonFragmentation Event
202, 204[C₇H₄BrFO]⁺•Molecular Ion (M+•)
201, 203[C₇H₃BrFO]⁺Loss of •H
173, 175[C₆H₃BrF]⁺•Loss of •CHO
123[C₇H₄FO]⁺Loss of •Br
95[C₆H₄F]⁺Sequential loss of •CHO and •Br

Part 3: A Validated Experimental Protocol for Data Acquisition

To ensure the acquisition of a high-quality, reproducible mass spectrum of 2-Bromo-3-fluorobenzaldehyde, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Workflow for GC-MS Analysis:

GC_MS_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Separation cluster_ms 3. MS Analysis cluster_data 4. Data Interpretation Prep Dissolve ~1 mg of sample in 1 mL of a volatile solvent (e.g., Dichloromethane). GC Inject 1 µL of the sample solution into the GC. Separation occurs on a capillary column. MS Eluted analyte enters the MS source. Ionization via electron impact (70 eV). Ions are separated by the mass analyzer. Data Generate and analyze the mass spectrum. Identify molecular ion, isotopic patterns, and fragmentation pathways.

Caption: A streamlined workflow for the GC-MS analysis of 2-Bromo-3-fluorobenzaldehyde.

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 2-Bromo-3-fluorobenzaldehyde at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography Parameters:

    • Injector: Split/splitless, operated in splitless mode at 250 °C.

    • Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Scan Rate: 2 scans/second.

  • Data Analysis and Validation:

    • The acquired spectrum should be compared against the predicted fragmentation pattern. The presence of the M/M+2 isotopic pattern for all bromine-containing fragments serves as an internal validation of the data's integrity. The relative abundances of the fragment ions should be consistent with the principles of ion stability.

Conclusion: A Coherent Narrative from Data

The mass spectrum of 2-Bromo-3-fluorobenzaldehyde tells a clear and logical story of its chemical structure. From the unambiguous molecular ion doublet confirming its elemental composition to the predictable fragmentation cascade originating from the aldehyde functionality, each peak contributes to a cohesive analytical narrative. This guide provides the theoretical underpinnings and a practical framework for researchers to not only acquire but also confidently interpret the mass spectrum of this and structurally related halogenated aromatic compounds, ensuring the integrity of their scientific endeavors.

References

  • PubChem. (n.d.). o-Fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Wikipedia. (2024, April 28). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

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A Guide to the Vibrational Landscape: In-depth FT-IR Spectrum Analysis of 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive, in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-3-fluorobenzaldehyde. Designed for professionals in the scientific community, this document moves beyond a simple peak-listing to offer a reasoned, mechanistic interpretation of the compound's vibrational characteristics. It serves as a vital resource for ensuring structural integrity, purity, and quality control in research and development settings.

The Rationale: Why FT-IR is a Cornerstone Technique for Substituted Benzaldehydes

In the realm of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is paramount. 2-Bromo-3-fluorobenzaldehyde, a key intermediate, possesses a unique substitution pattern on the aromatic ring that gives rise to a highly specific vibrational fingerprint. FT-IR spectroscopy provides a rapid, non-destructive, and highly sensitive method to probe the covalent bonds within the molecule. Each functional group—the aldehyde, the aromatic ring, and the carbon-halogen bonds—absorbs infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. The resulting spectrum is a direct reflection of the molecule's architecture.

The choice of FT-IR for this analysis is predicated on its ability to provide immediate, actionable information. For instance, the precise wavenumber of the carbonyl (C=O) stretch can offer insights into the electronic environment of the benzene ring, which is influenced by the inductive and resonance effects of the bromo and fluoro substituents. Similarly, the pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹) is unique to the specific arrangement of substituents, allowing for differentiation from its isomers.

Experimental Protocol: A Self-Validating System for High-Quality Data Acquisition

To ensure the scientific integrity of the spectral analysis, a robust and reproducible experimental protocol is essential. The following methodology, utilizing Attenuated Total Reflectance (ATR), is recommended for its minimal sample preparation and high-quality results.

Instrumentation:

  • A well-calibrated Fourier-Transform Infrared (FT-IR) spectrometer.

  • A Diamond or Germanium Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Methodology:

  • System Preparation: The ATR crystal must be meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely. This step is critical to prevent cross-contamination and the appearance of spurious peaks.

  • Background Acquisition: A background spectrum is acquired with the clean, empty ATR crystal. This spectrum captures the vibrational signatures of atmospheric water and carbon dioxide, as well as any intrinsic instrumental signals. This background is then automatically subtracted from the sample spectrum to yield a pure spectrum of the analyte.

  • Sample Application: A small quantity of 2-Bromo-3-fluorobenzaldehyde is placed onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

  • Pressure Application: Consistent and firm pressure is applied using the ATR's pressure arm. This ensures intimate contact between the sample and the crystal, which is necessary for the evanescent wave to effectively penetrate the sample and generate a strong signal.

  • Data Acquisition: The spectrum is acquired using the following parameters:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 (co-added to improve the signal-to-noise ratio)

    • Apodization Function: Happ-Genzel

Workflow Diagram:

G_1 FT-IR Data Acquisition Workflow cluster_0 Setup cluster_1 Sample Analysis cluster_2 Data Processing Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Apply_Sample Apply Sample Acquire_Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Sample_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Sample_Spectrum Process_Data Process and Analyze Acquire_Sample_Spectrum->Process_Data

Caption: A streamlined workflow for acquiring a high-quality FT-IR spectrum using an ATR accessory.

In-depth Spectral Analysis: Assigning the Vibrational Modes

The FT-IR spectrum of 2-Bromo-3-fluorobenzaldehyde is a composite of absorptions arising from its constituent functional groups. A detailed interpretation is presented below, with peak assignments justified by established spectroscopic principles and comparison to related molecules.

The Aldehyde Group Vibrations

The aldehyde functional group gives rise to some of the most characteristic peaks in the spectrum.

  • C=O Stretching: A strong, sharp absorption is expected in the region of 1705-1685 cm⁻¹ due to the carbonyl (C=O) stretching vibration.[1][2] For aromatic aldehydes, this peak is typically at a lower wavenumber than for aliphatic aldehydes due to conjugation with the benzene ring, which slightly weakens the C=O bond.[1][2] The electron-withdrawing nature of the ortho-bromo and meta-fluoro substituents will likely shift this peak towards the higher end of this range compared to unsubstituted benzaldehyde.

  • Aldehydic C-H Stretching: A distinctive feature of aldehydes is the presence of a pair of weak to medium intensity peaks corresponding to the stretching of the C-H bond of the aldehyde group.[3] These are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹ . The latter is often more prominent and is a key diagnostic peak for distinguishing aldehydes from ketones.

Aromatic Ring and C-H Vibrations

The benzene ring and its associated C-H bonds exhibit several characteristic vibrations.

  • Aromatic C-H Stretching: Weak to medium intensity absorptions are expected just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ , corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.[1]

  • Aromatic C=C Stretching: A series of medium to strong, sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ are due to the in-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring.

  • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the ring and appear in the 900-675 cm⁻¹ region. For a 1,2,3-trisubstituted ring, a characteristic pattern of absorptions is expected in this region, providing strong evidence for the specific isomer.

Carbon-Halogen Vibrations

The presence of bromine and fluorine atoms gives rise to distinct absorptions in the fingerprint region.

  • C-F Stretching: A strong absorption due to the C-F stretching vibration is anticipated in the range of 1250-1020 cm⁻¹ . This is a reliable indicator of the presence of a fluorine substituent on the aromatic ring.

  • C-Br Stretching: The C-Br stretching vibration is expected at a lower frequency, typically in the 680-515 cm⁻¹ range. This peak can sometimes be less intense and may overlap with other absorptions in the lower fingerprint region.

Summary of Expected Vibrational Frequencies

The following table provides a consolidated overview of the expected characteristic FT-IR absorption bands for 2-Bromo-3-fluorobenzaldehyde.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityKey Diagnostic Feature
3100 - 3000Aromatic C-H StretchWeak to MediumConfirms the presence of the aromatic ring.
~2850 and ~2750Aldehydic C-H StretchWeak to MediumA characteristic doublet that is a hallmark of the aldehyde functional group.
1705 - 1685Carbonyl (C=O) StretchStrong, SharpThe most intense peak in the spectrum; its position is sensitive to electronic effects.
1600 - 1450Aromatic C=C Ring StretchMedium to StrongA series of peaks confirming the presence of the benzene ring.
1250 - 1020C-F StretchStrongA strong and reliable indicator of the fluorine substituent.
900 - 675Aromatic C-H Out-of-Plane BendMedium to StrongThe pattern of these absorptions is highly indicative of the 1,2,3-trisubstitution pattern.
680 - 515C-Br StretchMedium to StrongConfirms the presence of the bromine substituent.

Conclusion: A Powerful Tool for Molecular Verification

The FT-IR spectrum of 2-Bromo-3-fluorobenzaldehyde is a rich source of structural information. A thorough analysis of the spectrum, guided by the principles outlined in this guide, allows for the confident identification of its key functional groups and the verification of its specific substitution pattern. This makes FT-IR spectroscopy an indispensable analytical technique for quality control, reaction monitoring, and structural elucidation in any scientific endeavor involving this compound.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Chemistry LibreTexts. (2023). 12.6 Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. [Link]

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2-Bromo-3-fluorobenzaldehyde safety, handling, and storage precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 2-Bromo-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety, handling, and storage protocols for 2-Bromo-3-fluorobenzaldehyde (CAS No. 891180-59-9). As a key building block in medicinal chemistry and materials science, a thorough understanding of its properties and associated hazards is paramount for ensuring a safe and productive research environment. This document moves beyond a standard safety data sheet (SDS) to provide in-depth scientific context and practical, field-proven insights for laboratory personnel.

2-Bromo-3-fluorobenzaldehyde is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Understanding the chemical basis of these hazards is the first step in effective risk mitigation.

Signal Word: Warning[1][3]

Hazard Statements:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

The irritant nature of this compound can be attributed to the electrophilic character of the aldehyde functional group, which can react with nucleophilic residues in biological macromolecules such as proteins and peptides on the skin, in the eyes, and in the respiratory tract. The presence of electron-withdrawing halogen substituents (bromine and fluorine) on the aromatic ring can further enhance this reactivity.

Routes of Exposure and Toxicological Profile

The primary routes of occupational exposure are inhalation, eye contact, and skin contact.[4] While acute toxicity data is not widely available, the primary health effects are localized irritation.[4] Symptoms of overexposure may include redness, pain, and itching of the skin and eyes, as well as irritation of the lungs and respiratory system.[4]

Prudent Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential when working with 2-Bromo-3-fluorobenzaldehyde.

Engineering Controls

All manipulations of 2-Bromo-3-fluorobenzaldehyde, particularly when handling the solid which can form dust, should be conducted in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][6]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent direct contact. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet European Standard EN 166 or equivalent are required.[1] A face shield should be worn in situations where there is a significant risk of splashing.

  • Hand Protection: Wear protective gloves.[1] Given the nature of the compound, nitrile gloves are a suitable choice for incidental contact. For prolonged or immersive contact, it is advisable to consult glove manufacturer compatibility data. Always inspect gloves for any signs of degradation before use and change them frequently.

  • Skin and Body Protection: A lab coat or long-sleeved clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: For operations that may generate dust or aerosols, and where engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE start Handling 2-Bromo-3-fluorobenzaldehyde is_dust Potential for Dust/Aerosol Generation? start->is_dust goggles Chemical Goggles (EN 166) is_dust->goggles Yes/No gloves Nitrile Gloves is_dust->gloves Yes/No lab_coat Lab Coat is_dust->lab_coat Yes/No respirator Approved Respirator (e.g., N95) is_dust->respirator Yes

Caption: PPE selection workflow for handling 2-Bromo-3-fluorobenzaldehyde.

Emergency Procedures: A Step-by-Step Guide

Prompt and correct response to an exposure or spill is crucial to minimize harm.

First Aid Measures
  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]

  • In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][6]

  • If inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1][4]

  • If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[1][7]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4]

  • Cleanup: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[8] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, during the entire cleanup process.[4]

Storage and Stability

Proper storage is essential to maintain the integrity of 2-Bromo-3-fluorobenzaldehyde and to prevent hazardous situations.

Storage Conditions
  • Store in a tightly closed container.[4][6]

  • Keep in a cool, dry, and well-ventilated area.[4][6] Recommended storage temperatures are often between 2°C to 8°C or refrigerated.[2][3]

  • Store away from incompatible substances.[4]

  • Consider storing under an inert atmosphere, such as nitrogen, to prevent degradation.[2]

Incompatible Materials and Hazardous Decomposition Products
  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4] The aldehyde group can be readily oxidized, potentially leading to an exothermic reaction.

  • Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce toxic and irritating gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Bromo-3-fluorobenzaldehyde is provided in the table below.

PropertyValueSource
CAS Number 891180-59-9[2]
Molecular Formula C₇H₄BrFO
Molecular Weight 203.01 g/mol [9]
Physical Form White to yellow solid/powder/crystal[3][10]
Melting Point 41 - 45 °C[10]

Disposal Considerations

All waste materials containing 2-Bromo-3-fluorobenzaldehyde must be disposed of in accordance with local, regional, and national regulations.[4] It is the responsibility of the waste generator to correctly classify the waste. Contact a licensed professional waste disposal service to ensure proper disposal.[11]

Disposal_Workflow start Generation of 2-Bromo-3-fluorobenzaldehyde Waste classify Classify Waste According to Local/National Regulations start->classify segregate Segregate from Incompatible Waste Streams classify->segregate container Place in a Labeled, Sealed, and Appropriate Waste Container segregate->container contact Contact Licensed Professional Waste Disposal Service container->contact dispose Dispose of as Unused Product Following Approved Procedures contact->dispose

Caption: Waste disposal workflow for 2-Bromo-3-fluorobenzaldehyde.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 24820504, 2-Bromo-3-fluorobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 173604, 3-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

  • Sciencelab.com (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%. Retrieved from [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+%. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Light Sensitivity and Stability of 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reagent Integrity in Synthesis

2-Bromo-3-fluorobenzaldehyde is a key substituted aromatic aldehyde that serves as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature—an electrophilic aldehyde, and two distinct halogen substituents (bromo and fluoro) poised for various coupling and nucleophilic substitution reactions—makes it an invaluable precursor for complex molecular architectures. However, the very features that impart this reactivity also render the molecule susceptible to degradation. Understanding the stability profile of this reagent, particularly its pronounced light sensitivity, is not merely a matter of good laboratory practice; it is fundamental to ensuring the reproducibility, yield, and purity of synthetic outcomes. This guide provides an in-depth analysis of the factors governing the stability of 2-Bromo-3-fluorobenzaldehyde, with a primary focus on its photochemical liabilities, and offers field-proven protocols for its handling, storage, and stability assessment.

Core Molecular Properties and Inherent Reactivity

The behavior of 2-Bromo-3-fluorobenzaldehyde is dictated by the interplay of its constituent functional groups. The aldehyde group is a well-known site for nucleophilic attack and oxidation. The benzene ring is electron-deficient due to the inductive effects of the aldehyde and halogen substituents. The Carbon-Bromine bond, in particular, is a potential site for homolytic cleavage under energetic input, such as UV irradiation.

PropertyValueSource
CAS Number 891180-59-9[1][2]
Molecular Formula C₇H₄BrFO[1][2]
Molecular Weight 203.01 g/mol [1][2]
Physical Form White to Yellow Solid
Purity Typically ≥98%[1][3]
Storage Temperature Refrigerator (2°C to 8°C)[1][4]
Key Sensitivities Light sensitive [1]

Photochemical Stability: A Primary Concern

The most significant stability issue for 2-Bromo-3-fluorobenzaldehyde, as noted by chemical suppliers, is its sensitivity to light[1]. This is a common characteristic of aromatic aldehydes, which can absorb UV radiation, promoting an electron from a non-bonding orbital (n) on the carbonyl oxygen to an anti-bonding π* orbital. This excited state is the gateway to several degradation pathways[5].

Plausible Photodegradation Pathways

While specific degradation studies on 2-Bromo-3-fluorobenzaldehyde are not extensively published, we can infer the most probable degradation mechanisms based on the known photochemistry of related halogenated aromatic aldehydes[6][7][8].

  • Oxidation to Carboxylic Acid : The aldehyde functional group is susceptible to oxidation, forming 2-Bromo-3-fluorobenzoic acid. This process can be initiated by light and accelerated by the presence of atmospheric oxygen.

  • C-Br Bond Homolysis : The Carbon-Bromine bond is weaker than the C-F or C-H bonds on the aromatic ring. UV irradiation can provide sufficient energy to induce homolytic cleavage, generating an aryl radical and a bromine radical. This highly reactive aryl radical can then propagate further reactions, such as hydrogen abstraction from a solvent or dimerization.

  • Decarbonylation : Though less common, intense UV exposure can lead to the cleavage of the aldehyde group, potentially forming 1-bromo-2-fluorobenzene and carbon monoxide. Studies have shown that light can promote the formation of benzene from benzaldehyde, indicating radical-mediated pathways are at play[8].

G cluster_main 2-Bromo-3-fluorobenzaldehyde cluster_conditions Degradation Conditions cluster_products Potential Degradation Products A C₇H₄BrFO (Parent Compound) B UV Light (hν) + Oxygen (O₂) C 2-Bromo-3-fluorobenzoic Acid (Oxidation Product) B->C Oxidation D Aryl & Bromine Radicals (Homolysis Intermediates) B->D C-Br Homolysis E 1-Bromo-2-fluorobenzene (Decarbonylation Product) D->E Decarbonylation/ H-Abstraction

Caption: Plausible photodegradation pathways for 2-Bromo-3-fluorobenzaldehyde.

Factors Influencing Overall Stability

Beyond light, several other environmental factors must be controlled to preserve the integrity of the compound.

  • Temperature : The recommended storage condition is refrigeration (2°C to 8°C)[1][4]. Elevated temperatures can increase the rate of both oxidative and thermal decomposition pathways. Storing at room temperature for extended periods is not advised.

  • Atmosphere : Suppliers recommend storing the compound under an inert nitrogen atmosphere[1]. This is a critical precaution to prevent oxidation of the aldehyde group, a process that is often catalyzed by light and trace metals.

  • Moisture : Aldehydes can potentially form hydrates in the presence of water. While typically a reversible process, it can complicate accurate weighing and may introduce impurities if the water is not pure. Therefore, storage in a dry environment is essential.

Protocols for Stability Assessment and Best Practices

To ensure the quality of 2-Bromo-3-fluorobenzaldehyde for sensitive applications, its stability can be formally assessed. The following protocols provide a framework for such studies.

Protocol 1: Forced Photodegradation Study

This protocol is designed to rapidly assess the photochemical liability of the compound and identify potential degradants.

Objective: To quantify the rate of degradation under controlled UV/Visible light exposure and identify major degradation products.

Methodology:

  • Solution Preparation: Accurately prepare a ~1 mg/mL stock solution of 2-Bromo-3-fluorobenzaldehyde in a UV-transparent solvent like acetonitrile.

  • Sample Allocation: Dispense the solution into two sets of clear glass HPLC vials.

    • Test Group: Place one set in a photostability chamber calibrated to ICH Q1B guidelines.

    • Control Group: Tightly wrap the second set of vials in aluminum foil to serve as a dark control and store them alongside the test group.

  • Time Points: Expose the samples for a defined period (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: At each time point, remove one vial from the test group and one from the control group. Analyze both immediately by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient of water and acetonitrile is a typical starting point.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining by comparing its peak area to the time-zero sample.

    • Monitor the increase in peak areas of any new impurities in the exposed samples compared to the dark controls.

    • If coupled with a mass spectrometer (LC-MS), tentative structures of the degradants can be elucidated.

G A Prepare Stock Solution (1 mg/mL in ACN) B Aliquot into Vials A->B C Group 1: Expose to Light (Photostability Chamber) B->C D Group 2: Wrap in Foil (Dark Control) B->D E Sample at Time Points (0, 2, 4, 8, 24h) C->E D->E F HPLC-UV/MS Analysis E->F G Quantify Degradation & Identify Products F->G

Caption: Experimental workflow for a forced photostegradation study.

Mandatory Handling and Storage Procedures

Adherence to strict storage and handling protocols is non-negotiable for maintaining the purity of 2-Bromo-3-fluorobenzaldehyde.

Storage
  • Primary Container: Keep the compound in the original supplier's amber glass bottle, which is designed to exclude light.

  • Inert Atmosphere: After opening, flush the headspace of the container with dry nitrogen or argon before re-sealing[1].

  • Temperature: Store the container in a refrigerator at 2°C to 8°C. Do not freeze[1][4].

  • Location: The storage area must be cool, dry, and well-ventilated[9]. Keep away from incompatible substances and sources of ignition[9][10].

Handling
  • Environment: Conduct all manipulations in a well-ventilated area, preferably within a chemical fume hood[9].

  • Lighting: Minimize exposure to ambient laboratory light. When weighing or preparing solutions, work quickly and use amber-colored glassware or volumetric flasks wrapped in aluminum foil.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. The compound is an irritant to the skin, eyes, and respiratory system[1].

  • Hygiene: Wash hands thoroughly after handling the material[9]. Avoid ingestion, inhalation, and contact with skin or clothing[10].

Conclusion

2-Bromo-3-fluorobenzaldehyde is a powerful synthetic intermediate whose utility is directly tied to its purity. Its primary liability is a pronounced sensitivity to light, which can initiate oxidative and homolytic degradation pathways. In addition, the compound is sensitive to heat and atmospheric oxygen. By implementing the rigorous storage and handling protocols outlined in this guide—namely, refrigeration under an inert atmosphere and strict exclusion of light—researchers can effectively mitigate these risks. Verifying the compound's purity via stability-indicating analytical methods before use in critical synthetic steps is a final, essential measure to ensure the integrity of experimental outcomes and the successful development of novel chemical entities.

References

  • Fisher Scientific. (n.d.). 2-Bromo-3-fluorobenzaldehyde, 98%. Retrieved from Fisher Scientific website. [Link]

  • Bekbölet, M., & Getoff, N. (2002). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. International Journal of Photoenergy, 4, 79-83. [Link]

  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from CORE website. [Link]

  • Chemistree. (n.d.). 2-Bromo-3-fluorobenzaldehyde, 98%. Retrieved from Chemistree website. [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluorobenzaldehyde. Retrieved from National Center for Biotechnology Information website. [Link]

  • Papagiannakis, E., et al. (2021). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 17, 1846-1875. [Link]

  • Lamm, M. S., et al. (2014). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Food Chemistry, 159, 295-301. [Link]

Sources

The Strategic Utility of 2-Bromo-3-fluorobenzaldehyde: A Technical Primer for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-3-fluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an ortho-bromo and a meta-fluoro group relative to the aldehyde, imparts a distinct reactivity profile that renders it a valuable building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its core structural features, spectroscopic signature, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

2-Bromo-3-fluorobenzaldehyde (C₇H₄BrFO) is a crystalline solid at room temperature. The strategic placement of the bromine and fluorine atoms on the benzene ring, ortho and meta to the formyl group respectively, is central to its chemical behavior. The bromine atom, with its larger atomic radius, can exert steric influence on the adjacent aldehyde functionality. Electronically, both halogens are electronegative and withdraw electron density from the aromatic ring through induction, while bromine can also participate in resonance donation. This electronic landscape fine-tunes the reactivity of both the aldehyde and the aromatic ring.

PropertyValueSource
Molecular Weight 203.01 g/mol
CAS Number 891180-59-9
IUPAC Name 2-bromo-3-fluorobenzaldehyde
SMILES C1=CC(=C(C(=C1)F)Br)C=O
InChI Key CYJBMGYWRHGZBR-UHFFFAOYSA-N
Appearance White to yellow solid
Melting Point 43-46 °CChemicalBook

Spectroscopic Characterization

A comprehensive understanding of the spectroscopic data of 2-Bromo-3-fluorobenzaldehyde is paramount for its identification and for monitoring its transformations in chemical reactions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region (around 10 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit a more complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.

Reported ¹H NMR Data (400 MHz, DMSO-d₆):

  • δ 10.19 (s, 1H, CHO)

  • δ 8.05 (m, 1H, Ar-H)

  • δ 7.85 (m, 1H, Ar-H)

  • δ 7.37 (m, 1H, Ar-H)

Note: The assignments of the aromatic protons are based on the synthesis data provided by ChemicalBook and may require further 2D NMR analysis for definitive assignment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

For comparative purposes, the ¹³C NMR data for the isomeric 3-Bromo-4-fluorobenzaldehyde shows signals for the aromatic carbons in the range of 118-165 ppm and the aldehyde carbon at approximately 189 ppm[1]. It is expected that the chemical shifts for 2-Bromo-3-fluorobenzaldehyde would be in a similar range, with specific shifts influenced by the different substituent positions.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 2-Bromo-3-fluorobenzaldehyde is not available in the public domain. However, the key diagnostic absorption bands can be predicted based on its functional groups. A strong carbonyl (C=O) stretching band is expected in the region of 1680-1710 cm⁻¹. The C-H stretching of the aldehyde group typically appears as a pair of bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. The C-Br and C-F stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹. For illustration, the IR spectrum of the related compound 2-bromobenzaldehyde shows a strong carbonyl peak around 1700 cm⁻¹.

Mass Spectrometry (MS)

Specific mass spectrometry data for 2-Bromo-3-fluorobenzaldehyde has not been located. The molecular ion peak (M⁺) in the mass spectrum would be expected at m/z 202 and 204 with an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the formyl group (-CHO) and the halogen atoms. For comparison, the electron ionization mass spectrum of 2-bromobenzaldehyde shows a prominent molecular ion peak and fragmentation corresponding to the loss of a hydrogen atom and the carbonyl group.

Synthesis and Reactivity

Synthetic Protocols

A common and efficient method for the synthesis of 2-Bromo-3-fluorobenzaldehyde is the oxidation of the corresponding alcohol, (3-bromo-2-fluorophenyl)methanol.

Experimental Protocol: Oxidation of (3-bromo-2-fluorophenyl)methanol

  • Step 1: Reaction Setup

    • To a solution of (3-bromo-2-fluorophenyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane, add an oxidizing agent like manganese dioxide (MnO₂) (4-10 eq).

  • Step 2: Reaction Conditions

    • The reaction mixture is stirred at a moderately elevated temperature (e.g., 45 °C) and monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Step 3: Work-up and Purification

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese salts.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • Purification can be achieved by recrystallization or column chromatography to afford 2-Bromo-3-fluorobenzaldehyde as a solid.

Synthesis_of_2_Bromo_3_fluorobenzaldehyde reactant (3-bromo-2-fluorophenyl)methanol reagent MnO2 Dichloromethane, 45°C reactant->reagent product 2-Bromo-3-fluorobenzaldehyde reagent->product Oxidation

Caption: Synthetic pathway for 2-Bromo-3-fluorobenzaldehyde.

Reactivity Profile

The reactivity of 2-Bromo-3-fluorobenzaldehyde is dictated by its three key functional components: the aldehyde group, the carbon-bromine bond, and the fluorinated aromatic ring.

  • Aldehyde Group: The formyl group is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be oxidized to a carboxylic acid or reduced to a primary alcohol.

  • Carbon-Bromine Bond: The C-Br bond serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Aromatic Ring: The electron-withdrawing nature of the substituents makes the aromatic ring amenable to nucleophilic aromatic substitution (SNAr) reactions under certain conditions.

Reactivity_of_2_Bromo_3_fluorobenzaldehyde cluster_aldehyde Aldehyde Reactions cluster_coupling Cross-Coupling Reactions (C-Br bond) cluster_snar Nucleophilic Aromatic Substitution start 2-Bromo-3-fluorobenzaldehyde oxidation Oxidation (e.g., KMnO4) start->oxidation reduction Reduction (e.g., NaBH4) start->reduction condensation Condensation (e.g., Wittig, aldol) start->condensation suzuki Suzuki Coupling (Boronic acids) start->suzuki heck Heck Coupling (Alkenes) start->heck sonogashira Sonogashira Coupling (Alkynes) start->sonogashira snar SNAr (Strong nucleophiles) start->snar

Caption: Key reaction pathways for 2-Bromo-3-fluorobenzaldehyde.

Applications in Drug Discovery and Development

2-Bromo-3-fluorobenzaldehyde is a valuable intermediate in the synthesis of pharmaceutically active compounds. The presence and position of the halogen atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final drug molecule.

Synthesis of Fluorinated 1,5-Benzothiazepines

One notable application is in the synthesis of fluorinated 1,5-benzothiazepines, a class of heterocyclic compounds with a broad range of biological activities. In a typical synthetic sequence, 2-Bromo-3-fluorobenzaldehyde is first condensed with a substituted acetophenone to form a chalcone intermediate. This chalcone is then reacted with 2-aminothiophenol to yield the 1,5-benzothiazepine core. Some of these fluorinated benzothiazepines have shown promising antimicrobial and anticancer activities.[2][3]

Intermediate for Active Pharmaceutical Ingredients (APIs)

2-Bromo-3-fluorobenzaldehyde and its isomers are utilized as starting materials in the multi-step synthesis of complex APIs. For instance, the related isomer, 4-bromo-3-fluorobenzaldehyde, is a known starting material for the production of the active drug substance AMG 369.[4] The purity of the starting halogenated benzaldehyde is critical, as regioisomeric impurities can be difficult to remove in later stages and may impact the safety and efficacy of the final drug product.

Safety and Handling

2-Bromo-3-fluorobenzaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-3-fluorobenzaldehyde is a strategically important building block for organic and medicinal chemists. Its distinct structural features, particularly the ortho-bromo and meta-fluoro substitution pattern, provide a unique combination of steric and electronic properties that can be exploited in a variety of chemical transformations. While a complete set of experimental spectroscopic data is not yet publicly available, the existing information on its synthesis, reactivity, and applications underscores its value as a key intermediate in the pursuit of novel and complex molecules with potential therapeutic applications. As the demand for sophisticated fluorinated compounds in drug discovery continues to grow, the utility of 2-Bromo-3-fluorobenzaldehyde is likely to expand further.

References

  • Jagadhani, S. G., Kundalikar, T. D., & Karale, B. K. (2015). Synthesis and Characterization of Some Fluorinated 1, 5 – Benzothiazepines and Pyrazolines. Oriental Journal of Chemistry, 31(3), 1635-1640. [Link]

  • Shen, B., Semin, D. J., Fang, L., & Guo, K. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A, 1467, 203-210. [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, V., & Shaikh, M. S. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society, 87(10), 1109-1116. [Link]

  • PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-bromo-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

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Methodological & Application

Synthesis of 2-Bromo-3-fluorobenzaldehyde from (3-bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of 2-Bromo-3-fluorobenzaldehyde: A Guide to the Oxidation of (3-bromo-2-fluorophenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Overview

2-Bromo-3-fluorobenzaldehyde is a key substituted benzaldehyde derivative, serving as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern allows for directed elaboration through various cross-coupling reactions and further functional group transformations. This document provides a detailed, field-tested protocol for the synthesis of 2-Bromo-3-fluorobenzaldehyde via the selective oxidation of its precursor, (3-bromo-2-fluorophenyl)methanol.

The primary focus of this guide is the Swern oxidation, a robust and widely adopted method that offers high yields and excellent functional group tolerance under mild, chromium-free conditions.[1] We will delve into the mechanistic underpinnings of this transformation, provide a meticulous step-by-step protocol, and discuss critical parameters for success. Additionally, an alternative protocol using manganese dioxide (MnO₂) is presented, offering a practical option for specific laboratory contexts.[2]

The Chemistry of Choice: Selecting an Oxidation Protocol

The conversion of a primary alcohol to an aldehyde is a foundational transformation in organic synthesis. However, the challenge lies in preventing over-oxidation to the corresponding carboxylic acid. Several reagents can accomplish this, each with distinct advantages and disadvantages.

  • Chromium-Based Reagents (e.g., PCC): Pyridinium chlorochromate (PCC) is an effective oxidant for this conversion.[3][4] However, the toxicity and hazardous waste associated with chromium reagents make them less desirable from a safety and environmental perspective.[5]

  • Dess-Martin Periodinane (DMP): DMP is a highly selective and mild oxidant that operates at room temperature.[6][7] Its primary drawbacks are its potential shock-sensitivity (requiring careful handling) and the high cost, which can be prohibitive for large-scale syntheses.[8][9]

  • Swern Oxidation: This method utilizes readily available and inexpensive reagents—dimethyl sulfoxide (DMSO) and oxalyl chloride—activated at low temperatures, followed by quenching with a hindered base like triethylamine (TEA).[10][11] It reliably stops at the aldehyde stage and avoids heavy metals, making it a preferred method in many research and development settings.[12] The main operational consideration is the production of the malodorous byproduct, dimethyl sulfide (DMS).[1][13]

Given its high efficiency, mild conditions, and favorable environmental profile compared to alternatives, the Swern oxidation is selected as the primary protocol for this guide.

Primary Protocol: The Swern Oxidation

Mechanistic Rationale

The Swern oxidation proceeds through a series of well-defined steps, which must be controlled through careful temperature management.[11][12]

  • Activation of DMSO: At -78 °C, DMSO reacts with oxalyl chloride to form a highly electrophilic chlorodimethylsulfonium salt intermediate, with the evolution of carbon monoxide and carbon dioxide gases.[11][13]

  • Formation of Alkoxysulfonium Salt: The primary alcohol, (3-bromo-2-fluorophenyl)methanol, attacks the electrophilic sulfur atom of the intermediate, displacing chloride and forming an alkoxysulfonium salt.[12]

  • Ylide Formation & Elimination: The addition of a non-nucleophilic base, triethylamine (TEA), deprotonates the carbon alpha to the sulfur, forming a sulfur ylide. This ylide then undergoes an intramolecular, five-membered ring transition state to eliminate the final product, 2-bromo-3-fluorobenzaldehyde, along with dimethyl sulfide (DMS) and triethylammonium chloride.[1][12] Deprotonation of the alkoxysulfonium intermediate is often the rate-determining step.[14][15]

Swern_Mechanism Figure 1: Swern Oxidation Mechanism cluster_activation Step 1: DMSO Activation cluster_reaction Step 2 & 3: Oxidation DMSO DMSO ActivatedSpecies Chlorodimethylsulfonium Salt DMSO->ActivatedSpecies - CO, -CO₂, -Cl⁻ OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedSpecies Alkoxysulfonium Alkoxysulfonium Salt ActivatedSpecies->Alkoxysulfonium Alcohol (3-bromo-2-fluorophenyl)methanol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + TEA Aldehyde 2-Bromo-3-fluorobenzaldehyde Ylide->Aldehyde Intramolecular Elimination TEA Triethylamine (TEA)

Caption: Figure 1: Swern Oxidation Mechanism

Materials & Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMmolEquiv.Notes
(3-bromo-2-fluorophenyl)methanolC₇H₆BrFO205.022.05 g10.01.0Starting Material[16]
Oxalyl Chloride(COCl)₂126.931.1 mL13.01.3Corrosive, handle in fume hood
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.131.8 mL26.02.6Anhydrous grade
Triethylamine (TEA)(C₂H₅)₃N101.197.0 mL50.05.0Anhydrous grade
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL--Anhydrous grade
Water (DI)H₂O18.02~50 mL--For workup
Brine (Saturated NaCl)NaCl(aq)-~25 mL--For workup
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--Drying agent
Experimental Protocol: Step-by-Step
  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (DCM, 50 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add oxalyl chloride (1.1 mL, 13.0 mmol) dropwise to the cold DCM.

  • Activation:

    • In a separate, dry vial, dissolve anhydrous DMSO (1.8 mL, 26.0 mmol) in anhydrous DCM (10 mL).

    • Using a syringe, add the DMSO solution dropwise to the stirred oxalyl chloride solution at -78 °C over 10-15 minutes. Vigorous gas evolution (CO, CO₂) will be observed.

    • Stir the resulting white suspension for an additional 15 minutes at -78 °C.

  • Alcohol Addition:

    • Dissolve (3-bromo-2-fluorophenyl)methanol (2.05 g, 10.0 mmol) in anhydrous DCM (20 mL).

    • Add this solution dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature remains below -70 °C.

    • Stir the mixture for 30 minutes at -78 °C.

  • Base Addition and Reaction Completion:

    • Add triethylamine (TEA, 7.0 mL, 50.0 mmol) dropwise to the flask. The mixture will become thick.

    • Stir for an additional 15 minutes at -78 °C.

    • Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45-60 minutes.

  • Work-up and Isolation:

    • Quench the reaction by adding deionized water (50 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 25 mL).

    • Combine all organic layers and wash sequentially with 1 M HCl (25 mL), saturated NaHCO₃ solution (25 mL), and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to elute the product.

    • Combine the pure fractions and remove the solvent in vacuo to afford 2-Bromo-3-fluorobenzaldehyde as a solid or oil. An expected yield is in the range of 80-95%.

Safety & Handling
  • Oxalyl Chloride: Highly corrosive and toxic. Handle exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Low Temperatures: Dry ice/acetone baths are extremely cold. Use cryogenic gloves when handling.

  • Dimethyl Sulfide (DMS): This byproduct has a strong, unpleasant odor.[13] It is advisable to quench all glassware and waste solutions containing DMS with bleach (sodium hypochlorite) before disposal to oxidize the sulfide.

  • Pressure: The initial activation step generates gas. Ensure the system is not closed and has a proper vent (e.g., nitrogen bubbler).

Workflow start Start: Reagents & Glassware setup 1. Setup & Cool Flask to -78 °C start->setup activation 2. Activate DMSO with Oxalyl Chloride setup->activation addition 3. Add Alcohol Substrate (3-bromo-2-fluorophenyl)methanol activation->addition base 4. Add Triethylamine (TEA) addition->base warm 5. Warm to Room Temp base->warm workup 6. Aqueous Workup (Wash & Extract) warm->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product: 2-Bromo-3-fluorobenzaldehyde purify->product

Caption: Figure 2: Experimental Workflow for Swern Oxidation

Alternative Protocol: Manganese Dioxide (MnO₂) Oxidation

For laboratories where the handling of Swern reagents is less convenient, oxidation with activated manganese dioxide offers a simpler, albeit potentially less general, alternative. A procedure has been specifically reported for this transformation.[2]

Protocol
  • Setup: To a solution of (3-bromo-2-fluorophenyl)methanol (2.75 g, 13.4 mmol) in dichloromethane (50 mL) in a round-bottom flask, add activated manganese dioxide (9.32 g, 107.3 mmol, ~8 equivalents).

  • Reaction: Stir the resulting black suspension at a slightly elevated temperature (e.g., 45 °C) overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® (diatomaceous earth).

  • Isolation: Wash the filter cake thoroughly with dichloromethane. Combine the filtrates and concentrate under reduced pressure to obtain 2-Bromo-3-fluorobenzaldehyde. The reported yield for this procedure is 83%.[2]

Product Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White solid or colorless oil.

  • ¹H NMR: The proton NMR spectrum is a key identifier. A characteristic peak for the aldehyde proton (CHO) is expected around δ 10.2 ppm. Aromatic proton signals will also be present in the region of δ 7.3-8.1 ppm.[2][17]

  • Purity: Assessed by TLC, GC-MS, or HPLC.

References

  • Organic Chemistry Portal. Swern Oxidation. [Link][1][10]

  • Chemistry Steps. Swern Oxidation Mechanism. [Link][12]

  • Organic Chemistry Portal. Swern Oxidation PDF. [Link][1]

  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link][3]

  • YouTube. Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link][13]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link][11]

  • University of Georgia Office of Research. Pyridiniumchlorochromate-26299-14-9.docx. [Link][5]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link][8]

  • Chem-Station Int. Ed. Dess-Martin Oxidation. [Link][9]

  • Chad's Prep. Oxidation with Chromic Acid and PCC. [Link][4]

  • Chemistry Steps. Dess–Martin periodinane (DMP oxidation). [Link][6]

  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link][18]

  • Loba Chemie. PYRIDINIUM CHLOROCHROMATE EXTRA PURE MSDS. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link][7]

  • Chemistry Stack Exchange. Dess–Martin oxidation work up. [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. [Link][19]

  • Reddit. Purifying aldehydes?. [Link]

  • Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link][20]

  • ResearchGate. How to work up dess-martin periodinane or hypervalent iodine reactions?. [Link]

  • Organic Syntheses. 1,2-Benziodoxol-3(1H). [Link]

  • MilliporeSigma. Pyridinium Chlorochromate (26299-14-9) - SAFETY DATA SHEET. [Link]

  • TÜBİTAK Academic Journals. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Link]

  • ACS Publications. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. [Link][14]

  • NIH. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. [Link][15]

  • PubMed. Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. [Link]

  • Google Patents.
  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • TÜBİTAK Academic Journals. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous. [Link]

  • University of Rochester. Workup: Aldehydes. [Link]

  • ACS Publications. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

  • Wikipedia. 3-Bromobenzaldehyde. [Link]

  • PubChem. (3-Bromophenyl)(2-fluorophenyl)methanol. [Link]

  • Supplementary Information. Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst. [Link]

  • Chem-Tools. (3-bromo-2-fluorophenyl)methanol. [Link]

  • PubChem. 3-Bromo-4-fluorobenzaldehyde. [Link]

  • American Chemical Suppliers. (3-bromo-2-fluorophenyl)methanol suppliers USA. [Link]

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Application Note: A Validated Laboratory-Scale Synthesis of 2-Bromo-3-fluorobenzaldehyde via Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-3-fluorobenzaldehyde is a pivotal substituted benzaldehyde derivative, serving as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from the unique electronic properties conferred by the ortho-bromo and meta-fluoro substituents, which provide multiple reaction sites for further molecular elaboration. This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of 2-Bromo-3-fluorobenzaldehyde. The chosen synthetic route, oxidation of the corresponding benzyl alcohol, is highlighted for its high yield, operational simplicity, and superior regiochemical control compared to alternative methods. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, causal explanations for experimental choices, safety protocols, and methods for product validation.

Introduction and Rationale for Method Selection

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to ensure proper regiochemical outcomes. While several theoretical pathways exist for the synthesis of 2-Bromo-3-fluorobenzaldehyde, such as the direct electrophilic bromination of 3-fluorobenzaldehyde or formylation of 1-bromo-2-fluorobenzene, these methods are often plagued by challenges.

  • Direct Electrophilic Bromination: This approach is problematic due to competing directing effects. The aldehyde group is a meta-director, while the fluorine atom is an ortho, para-director. This leads to a mixture of positional isomers (e.g., 2-bromo-, 4-bromo-, and 6-bromo-3-fluorobenzaldehyde), which are often difficult to separate, resulting in low yields of the desired product.[3]

  • Vilsmeier-Haack Formylation: This reaction is most effective on electron-rich aromatic rings.[4][5] The substrate, 1-bromo-2-fluorobenzene, is deactivated by the inductive effects of both halogen substituents, making it a poor candidate for formylation under standard Vilsmeier-Haack conditions.[6][7]

The most reliable and efficient strategy, therefore, is to begin with a precursor where the desired substitution pattern is already established. The oxidation of (2-bromo-3-fluorophenyl)methanol presents an ideal solution.[3][8] This method bypasses the issue of regioselectivity entirely, as the final step is a simple, high-yielding conversion of the alcohol to the aldehyde, ensuring the production of a single, desired isomer.[3]

Reaction Scheme:

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Purity/Grade
(2-bromo-3-fluorophenyl)methanol261723-32-4C₇H₆BrFO205.02≥97%
Activated Manganese Dioxide (MnO₂)1313-13-9MnO₂86.94≥85%, activated
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%
Diatomaceous Earth (Celite®)61790-53-2SiO₂60.08Filtration grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37≥97%
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Thermometer or thermocouple probe

  • Heating mantle with magnetic stirrer and stir bar

  • Buchner funnel and filter flask assembly

  • Filter paper (Whatman No. 1 or equivalent)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and development chamber

Safety Precautions and Hazard Management

This protocol involves hazardous materials and should be performed inside a certified chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses/goggles, and nitrile gloves, is mandatory.

  • 2-Bromo-3-fluorobenzaldehyde (Product): Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10] Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane (DCM): Volatile solvent. Suspected of causing cancer. May cause drowsiness or dizziness. Handle only in a well-ventilated fume hood.

  • Manganese Dioxide (MnO₂): Strong oxidizer. Harmful if swallowed or inhaled. Avoid creating dust.

  • (2-bromo-3-fluorophenyl)methanol: May cause skin, eye, and respiratory irritation. Handle with care.

For detailed information, consult the Safety Data Sheet (SDS) for each chemical prior to use.[11]

Detailed Experimental Protocol

This protocol is based on a successful reported synthesis with an expected yield of approximately 83%.[8]

Step 1: Reaction Setup

  • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry.

  • To the flask, add (2-bromo-3-fluorophenyl)methanol (2.75 g, 13.41 mmol, 1.0 eq).

  • Add anhydrous dichloromethane (50 mL) to the flask to dissolve the starting material.

Step 2: Oxidation Reaction

  • To the stirred solution, add activated manganese dioxide (9.32 g, 107.3 mmol, 8.0 eq).

    • Causality Note: A large excess of activated MnO₂ is used to ensure the complete and efficient oxidation of the benzyl alcohol. The reaction is heterogeneous, and a sufficient surface area of the oxidant is crucial for driving the reaction to completion in a reasonable timeframe.

  • Heat the reaction mixture to a gentle reflux (approximately 40-45°C) using a heating mantle.

  • Maintain stirring and reflux overnight (12-16 hours).

Step 3: Reaction Monitoring

  • The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes.

  • Spot the reaction mixture against a spot of the starting material. The reaction is complete when the starting material spot (alcohol) is no longer visible and a new, lower Rf spot corresponding to the product (aldehyde) is dominant.

Step 4: Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Prepare a filtration setup using a Buchner funnel with a pad of diatomaceous earth (Celite®), approximately 1-2 cm thick, over a piece of filter paper.

    • Causality Note: Diatomaceous earth is used as a filter aid to prevent the fine particles of MnO₂ from clogging the filter paper, ensuring a more efficient filtration.

  • Filter the reaction mixture through the Celite® pad.

  • Wash the filter cake thoroughly with additional dichloromethane (3 x 20 mL) to recover all the product.

  • Combine the filtrate and washings in a round-bottom flask.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product. The product should be a white to off-white solid.[8]

Product Characterization

To confirm the identity and purity of the synthesized 2-Bromo-3-fluorobenzaldehyde, the following analytical techniques are recommended.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aldehyde proton and the three aromatic protons.

    • Expected ¹H NMR Data (400 MHz, DMSO-d₆): δ 10.19 (s, 1H, -CHO), 8.05 (m, 1H, Ar-H), 7.85 (m, 1H, Ar-H), 7.37 (m, 1H, Ar-H).[8]

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the carbonyl carbon and the six aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch is expected around 1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (203.01 g/mol ).[10]

Summary of Quantitative Data

ParameterValue
Starting Material Mass2.750 g
Molar Amount of Starting Material13.413 mmol
MnO₂ Mass9.32 g
Molar Equivalents of MnO₂8.0 eq
Solvent (DCM) Volume50 mL
Reaction Temperature45°C
Reaction TimeOvernight (12-16 h)
Expected Product Mass~2.24 g
Expected Yield~83%

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the synthesis protocol from setup to final product validation.

Synthesis_Workflow Workflow for 2-Bromo-3-fluorobenzaldehyde Synthesis A 1. Reagent Preparation (2-bromo-3-fluorophenyl)methanol MnO₂, Anhydrous DCM B 2. Reaction Setup Dissolve starting material in DCM in a 3-neck flask A->B Weigh & Measure C 3. Oxidation Reaction Add MnO₂ Heat to 45°C overnight B->C Combine & Heat D 4. Reaction Monitoring Confirm completion using TLC C->D Periodic Sampling E 5. Work-up Cool to RT Filter through Celite® pad D->E Upon Completion F 6. Purification Wash filter cake with DCM Concentrate filtrate via rotary evaporation E->F Isolate Crude Product G 7. Product Characterization Obtain ¹H NMR, IR, MS data Verify identity and purity F->G Analyze Crude Solid H Final Product 2-Bromo-3-fluorobenzaldehyde (White Solid) G->H Validation

Caption: A flowchart illustrating the key stages of the synthesis protocol.

References

  • 2-Bromo-3-fluorobenzaldehyde, 98% - Fisher Scientific. Source: Fisher Scientific. URL: [Link]

  • Vilsmeier-Haack Reaction - NROChemistry. Source: NROChemistry. URL: [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. Source: J&K Scientific LLC. URL: [Link]

  • 2-Bromo-3-fluorobenzaldehyde | C7H4BrFO | CID 24820504 - PubChem. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL: [Link]

  • Vilsmeier-Haack Reaction - YouTube. Source: NRO Chemistry via YouTube. URL: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Source: Chemistry Steps. URL: [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes - American Chemical Society. Source: ACS Publications. URL: [Link]

  • CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents. Source: Google Patents.
  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL: [Link]

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Application Note: The Strategic Role of Manganese Dioxide in the Selective Synthesis of 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Benzaldehydes

Substituted benzaldehydes, particularly those bearing halogen atoms, are cornerstone building blocks in the synthesis of complex organic molecules. 2-Bromo-3-fluorobenzaldehyde is a valuable intermediate, with its distinct substitution pattern providing multiple reaction sites for diversification in drug discovery programs. The aldehyde functional group is a versatile handle for transformations such as Wittig reactions, reductive aminations, and condensations, while the bromo and fluoro substituents modulate the electronic properties and metabolic stability of target molecules.[1]

The synthesis of this key intermediate is most commonly achieved through the oxidation of the corresponding benzylic alcohol, (2-bromo-3-fluorophenyl)methanol. This transformation, while seemingly straightforward, requires a careful choice of oxidant to prevent over-oxidation to the corresponding carboxylic acid, a common side reaction with more aggressive reagents like potassium permanganate.[2] This application note provides an in-depth analysis and a field-proven protocol for the use of activated manganese dioxide (MnO₂), a mild and highly selective oxidizing agent, for this precise conversion.

The Oxidant of Choice: Activated Manganese Dioxide (MnO₂)

Manganese dioxide is a mild, heterogeneous oxidizing agent renowned for its chemoselectivity in oxidizing allylic and benzylic alcohols to their corresponding aldehydes or ketones.[3][4][5] Its utility in this context stems from several key properties:

  • High Selectivity: MnO₂ preferentially oxidizes benzylic alcohols, leaving other potentially sensitive functional groups or non-benzylic alcohols unaffected.[6] This selectivity is crucial when dealing with complex precursors.

  • Prevention of Over-Oxidation: Unlike stronger oxidants, activated MnO₂ reliably stops the oxidation at the aldehyde stage, preventing the formation of the carboxylic acid impurity.[2][7]

  • Heterogeneous Nature: As an insoluble solid, MnO₂ simplifies the reaction workup.[8] The reagent and its reduced forms can be easily removed by simple filtration, leading to a cleaner product stream.

  • Activation is Key: The reactivity of MnO₂ is highly dependent on its method of preparation and activation. Commercially available "activated" MnO₂ is typically prepared to have a high surface area. For laboratory preparations, activation is often achieved by heating the oxide under a vacuum (e.g., at 120°C overnight) to remove adsorbed water, which can deactivate the reagent's surface.[9]

Mechanistic Rationale: A Radical Pathway

The selective oxidation of benzylic alcohols by MnO₂ proceeds on the surface of the solid reagent via a radical-mediated mechanism, which accounts for its high selectivity.[6]

  • Adsorption: The process begins with the adsorption of the benzylic alcohol onto the surface of the manganese dioxide. The hydroxyl group of the alcohol coordinates with a manganese(IV) center.[6]

  • Hydrogen Atom Abstraction: This is followed by the rate-determining step, where a hydrogen atom is abstracted from the benzylic carbon. This forms a resonance-stabilized benzylic radical and reduces Mn(IV) to Mn(III).[6][10] The enhanced stability of this radical intermediate is the primary reason for the reagent's selectivity towards benzylic and allylic systems.[6]

  • Product Formation: Subsequent electron rearrangement and desorption yield the final aldehyde product and manganese(II) oxide.[6]

The diagram below outlines this proposed mechanistic pathway.

MnO2 Oxidation Mechanism cluster_0 Step 1: Adsorption cluster_1 Step 2: H-Atom Abstraction (Rate-Determining) cluster_2 Step 3: Product Formation Alcohol R-CH₂OH Adsorbed_Complex [R-CH₂OH---MnO₂] Alcohol->Adsorbed_Complex Adsorption MnO2_Surface MnO₂ Surface Radical_Formation Resonance-Stabilized Benzylic Radical [R-ĊHOH] Adsorbed_Complex->Radical_Formation H• abstraction Aldehyde R-CHO Radical_Formation->Aldehyde Electron Rearrangement Mn_III Mn(III) Species Mn_II Mn(II) Species

Caption: Proposed mechanism for MnO₂ oxidation of a benzylic alcohol.

Experimental Protocol: Synthesis of 2-Bromo-3-fluorobenzaldehyde

This protocol is adapted from established literature procedures for the oxidation of (2-bromo-3-fluorophenyl)methanol.[11]

Materials and Equipment
  • Reagents: (2-bromo-3-fluorophenyl)methanol, Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM, anhydrous), Celite® or Diatomaceous Earth.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, reflux condenser, Buchner funnel and filtration flask, rotary evaporator, standard laboratory glassware.

Quantitative Data

The following table outlines the reagent quantities for a representative reaction scale.

ReagentMW ( g/mol )AmountMoles (mmol)Molar Eq.
(2-bromo-3-fluorophenyl)methanol205.022.75 g13.411.0
Activated Manganese Dioxide (MnO₂)86.949.32 g107.318.0
Dichloromethane (DCM)-50 mL--
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-bromo-3-fluorophenyl)methanol (2.750 g, 13.413 mmol).[11]

  • Solvent Addition: Add 50 mL of dichloromethane to dissolve the starting material.[11]

  • Oxidant Addition: To the stirred solution, add activated manganese dioxide (9.32 g, 107.31 mmol) in one portion. The mixture will be a black slurry.[11]

  • Reaction Conditions: Heat the resulting mixture to 45°C and maintain stirring overnight (approx. 16 hours).[11]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 5:1 mixture of petroleum ether/ethyl acetate as the eluent. The disappearance of the starting alcohol spot and the appearance of a new, higher Rf product spot indicates conversion.

  • Workup - Filtration: After completion, cool the reaction mixture to room temperature. Prepare a filtration setup by placing a 1-inch pad of Celite® or diatomaceous earth in a Buchner funnel.

  • Product Isolation: Filter the reaction slurry through the Celite® pad.[11] Wash the filter cake thoroughly with several portions of dichloromethane (3 x 20 mL) to ensure all the product is recovered.[11]

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Final Product: The resulting product, 2-bromo-3-fluorobenzaldehyde, should be obtained as a white solid with an expected yield of approximately 83% (2.24 g).[11]

G start Setup: Dissolve alcohol in DCM add_mno2 Add activated MnO₂ start->add_mno2 react Heat to 45°C & stir overnight add_mno2->react monitor Monitor via TLC react->monitor monitor->react Incomplete filter Cool & filter through Celite® monitor->filter Reaction Complete wash Wash filter cake with DCM filter->wash evaporate Concentrate filtrate via rotovap wash->evaporate end Isolate pure product evaporate->end

Caption: Experimental workflow for the synthesis of 2-bromo-3-fluorobenzaldehyde.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this protocol, several validation checkpoints are essential.

  • In-Process Control (TLC): The primary method for tracking reaction progress is TLC. The starting alcohol is significantly more polar than the resulting aldehyde. Therefore, on a silica gel plate, the product will have a higher Rf value (travel further up the plate) than the starting material. A successful reaction is indicated by the complete consumption of the lower Rf spot corresponding to the alcohol.

  • Product Characterization: The identity and purity of the final product must be confirmed.

    • Appearance: The product is expected to be a white to yellow solid.

    • Purity: A purity of ≥98% is typical for commercially available material.

    • ¹H NMR Spectroscopy: The structure can be unequivocally confirmed by proton NMR. The characteristic aldehyde proton signal is expected to appear far downfield. A literature report shows the following key shifts in DMSO-d₆: δ 10.19 (aldehyde proton), and aromatic protons between δ 7.37-8.05.[11]

Safety & Handling

Adherence to standard laboratory safety protocols is mandatory.

  • Manganese Dioxide (MnO₂): Harmful if swallowed or inhaled.[12][13] All handling should be performed in a well-ventilated area or fume hood to avoid inhaling dust.[14][15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[13][15]

  • 2-Bromo-3-fluorobenzaldehyde: This compound is an irritant. It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[16][17] Avoid contact with skin and eyes.[16]

  • Dichloromethane (DCM): This is a volatile solvent. All operations involving DCM should be conducted within a certified chemical fume hood.

Conclusion

The use of activated manganese dioxide provides a reliable, selective, and high-yielding method for the synthesis of 2-bromo-3-fluorobenzaldehyde from its corresponding alcohol. The mild reaction conditions prevent over-oxidation, and the heterogeneous nature of the reagent simplifies purification. This protocol represents a robust and scalable process, making it an invaluable tool for researchers in medicinal chemistry and organic synthesis who require access to this versatile chemical intermediate.

References

  • Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. (2020). Asian Journal of Green Chemistry.
  • 2-BROMO-3-FLUOROBENZALDEHYDE synthesis. ChemicalBook.
  • Radical Oxidation of Allylic and Benzylic Alcohols. (2025). JoVE.
  • Taher, S. G., Omar, K. A., & Faqi-Ahmed, B. M.
  • Manganese Dioxide. Common Organic Chemistry.
  • Manganese Dioxide (MnO2) Oxidation Mechanism. (2021). Organic Chemistry - YouTube.
  • Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2.
  • 2-Bromo-3-fluorobenzaldehyde | 891180-59-9. Sigma-Aldrich.
  • 149947-15-9 | 2-BROMO-3-FLUOROBENZALDEHYDE. Fluoromart.
  • Material Safety Data Sheet - Manganese Dioxide Technical. oxfordlabchem.com.
  • MnO2 oxidation reaction|| solved questions. (2020). YouTube.
  • Safety D
  • MANGANESE DIOXIDE SAFETY DATA SHEET.
  • Manganese dioxide safety d
  • 2-Bromo-3-fluorobenzaldehyde | C7H4BrFO | CID 24820504. PubChem.
  • 2-Bromo-3-fluorobenzaldehyde, 98%. Fisher Scientific.
  • MnO2 Activation/Preparation for Alcohol Oxid
  • Active MnO2 As a Mild Oxidizing Reagent for the Controlled Oxidation of Benzylic and Allylic Alcohols. (2013). Worldwidejournals.com.

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The Strategic Utility of 2-Bromo-3-fluorobenzaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex and novel therapeutic agents. Among these, 2-Bromo-3-fluorobenzaldehyde has emerged as a highly versatile and valuable intermediate. Its unique trifunctional substitution pattern—comprising a reactive aldehyde, a synthetically malleable bromine atom, and an electron-withdrawing fluorine atom—offers a powerful handle for medicinal chemists to construct diverse molecular scaffolds, particularly in the realm of kinase inhibitors.[1]

This technical guide provides an in-depth exploration of 2-Bromo-3-fluorobenzaldehyde as a key pharmaceutical intermediate. We will delve into its fundamental properties, provide detailed, field-proven protocols for its application in cornerstone synthetic transformations, and elucidate the mechanistic rationale behind these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important building block.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe utilization in any synthetic campaign. The key physicochemical data for 2-Bromo-3-fluorobenzaldehyde are summarized below, alongside critical safety information.

PropertyValueReference
Molecular Formula C₇H₄BrFO[1]
Molecular Weight 203.01 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Purity ≥98.0%[1]
CAS Number 891180-59-9[1]
Safety Information Causes skin and serious eye irritation. May cause respiratory irritation.[1]

The Synthetic Versatility of 2-Bromo-3-fluorobenzaldehyde

The strategic positioning of the bromo, fluoro, and aldehyde functionalities on the benzene ring makes 2-Bromo-3-fluorobenzaldehyde a linchpin for the synthesis of complex pharmaceutical targets. The aldehyde group serves as a versatile precursor for the formation of various heterocyclic systems and for the introduction of amine-containing side chains through reductive amination. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. The fluorine atom can modulate the physicochemical properties of the final molecule, such as its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.

G 2-Bromo-3-fluorobenzaldehyde 2-Bromo-3-fluorobenzaldehyde Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 2-Bromo-3-fluorobenzaldehyde->Suzuki-Miyaura Coupling C-C bond formation Reductive Amination Reductive Amination 2-Bromo-3-fluorobenzaldehyde->Reductive Amination C-N bond formation Heterocycle Formation Heterocycle Formation 2-Bromo-3-fluorobenzaldehyde->Heterocycle Formation Scaffold construction Kinase Inhibitors Kinase Inhibitors Suzuki-Miyaura Coupling->Kinase Inhibitors Reductive Amination->Kinase Inhibitors Heterocycle Formation->Kinase Inhibitors

Caption: Synthetic pathways enabled by 2-Bromo-3-fluorobenzaldehyde.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds.[2] In the context of 2-Bromo-3-fluorobenzaldehyde, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which is a common strategy in the diversification of drug candidates.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process. It commences with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronic acid derivative in the presence of a base. The cycle concludes with reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst. The choice of ligand is critical, as bulky, electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination, which is particularly important for sterically hindered or electron-deficient substrates.

G A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation C->D Ar'-B(OR)2 E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A Ar-Ar' G Aldehyde Aldehyde Carbinolamine Carbinolamine Aldehyde->Carbinolamine Amine Amine Amine->Carbinolamine Iminium Ion Iminium Ion Carbinolamine->Iminium Ion -H2O Product Amine Product Amine Iminium Ion->Product Amine [H] (e.g., STAB)

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The Strategic deployment of 2-Bromo-3-fluorobenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Aromatic Aldehyde

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. 2-Bromo-3-fluorobenzaldehyde, a halogenated aromatic aldehyde, has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique substitution pattern, featuring an aldehyde, a bromine atom, and a fluorine atom in a specific ortho- and meta-relationship, offers a rich platform for a diverse array of chemical transformations. The presence of these functionalities allows for sequential and site-selective modifications, making it an ideal scaffold for the synthesis of novel therapeutic agents.

The aldehyde group serves as a versatile handle for the introduction of various pharmacophoric elements through reactions such as reductive amination, aldol condensation, and the formation of heterocyclic rings. The bromine atom is a key functional group for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively. The fluorine atom, a common bioisostere in medicinal chemistry, can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate. This application note will provide a detailed overview of the applications of 2-Bromo-3-fluorobenzaldehyde in medicinal chemistry, complete with detailed protocols for key synthetic transformations and examples of its use in the synthesis of biologically active compounds.

Core Applications in Medicinal Chemistry

The utility of 2-Bromo-3-fluorobenzaldehyde spans several therapeutic areas, primarily driven by its role as a precursor to kinase inhibitors, antimicrobial agents, and modulators of G-protein coupled receptors (GPCRs).

Synthesis of Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

Protein kinases are a critical class of enzymes that are often dysregulated in cancer. The development of small molecule kinase inhibitors is a major focus of modern oncology research. 2-Bromo-3-fluorobenzaldehyde and its isomers have been instrumental in the synthesis of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).

A notable example is the synthesis of Gefitinib analogues, where a tetrasubstituted aromatic core is constructed from a bromo-fluorobenzaldehyde isomer.[1] The synthesis typically involves a regioselective nitration of the starting aldehyde, followed by a sequence of palladium-catalyzed coupling reactions and reductive amination to build the final inhibitor.[1]

This protocol outlines the initial steps in the synthesis of a quinazolinone core, a common scaffold in EGFR inhibitors, starting from 2-Bromo-3-fluorobenzaldehyde.

Step 1: Nitration of 2-Bromo-3-fluorobenzaldehyde

  • To a stirred solution of 2-Bromo-3-fluorobenzaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.

  • Maintain the temperature at 0 °C and stir for 2 hours.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield the nitrated intermediate.

Step 2: Reductive Cyclization to form the Quinazolinone Core

  • To a solution of the nitrated intermediate (1.0 eq) in ethanol, add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and dissolve the residue in a mixture of formamide and formic acid.

  • Heat the mixture to 150 °C for 6 hours to effect cyclization.

  • Cool the reaction and pour into water. The precipitated quinazolinone product can be collected by filtration.

This quinazolinone core can then be further functionalized, for example, through chlorination of the 4-position followed by nucleophilic aromatic substitution with an appropriate aniline to yield the final EGFR inhibitor.

Diagram: Synthetic Pathway to a Quinazolinone EGFR Inhibitor Core

G A 2-Bromo-3-fluorobenzaldehyde B Nitration (H2SO4/HNO3) A->B Step 1 C 2-Bromo-3-fluoro-6-nitrobenzaldehyde B->C D Reduction & Cyclization (Fe/HCl, HCONH2) C->D Step 2 E 6-Bromo-7-fluoroquinazolin-4(3H)-one D->E F Further Functionalization (e.g., Chlorination, SNAr) E->F G EGFR Inhibitor F->G G A 4-Bromo-3-fluorobenzaldehyde B Acetal Protection (Ethylene Glycol, p-TsOH) A->B Step 1 C Aryl Bromide 7 B->C D 1. n-BuLi 2. 2,6-dichloro-3-isothiocyanatopyridine C->D Step 2 E Intermediate Thioamide D->E F Cyclization (Na2CO3, DMF) E->F Step 3 G Thiazolo[5,4-b]pyridine Core 8 F->G

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The Strategic Role of 2-Bromo-3-fluorobenzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the continuous pursuit of novel and effective agrochemicals, the strategic selection of starting materials is paramount. 2-Bromo-3-fluorobenzaldehyde, a halogenated aromatic aldehyde, has emerged as a crucial building block in the synthesis of a new generation of fungicides, particularly those belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2][3][4] The unique substitution pattern of this molecule, featuring a bromine atom, a fluorine atom, and an aldehyde group on the phenyl ring, provides a versatile platform for a variety of chemical transformations, enabling the construction of complex and highly active fungicidal compounds.[5]

This guide provides an in-depth exploration of the application of 2-Bromo-3-fluorobenzaldehyde in agrochemical synthesis, with a focus on the design and preparation of potent SDHI fungicides. We will delve into the mechanistic rationale behind key synthetic steps and provide detailed protocols for the synthesis of a representative agrochemical, offering researchers and drug development professionals a comprehensive resource to leverage the potential of this valuable intermediate.

The Significance of Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain, is a vital enzyme for the growth and proliferation of pathogenic fungi.[6][7][8] SDHIs act by blocking the active site of this enzyme, thereby inhibiting cellular respiration and ultimately leading to fungal cell death. This targeted mode of action has made SDHIs a cornerstone of modern disease management strategies in agriculture, offering broad-spectrum activity against a wide range of fungal pathogens.[6][7]

The development of new SDHI fungicides is driven by the need to overcome resistance to existing treatments and to provide more effective and environmentally benign solutions for crop protection. The structural diversity of the aniline moiety in pyrazole carboxamide-based SDHIs is a key determinant of their biological activity and spectrum. It is in the synthesis of this crucial aniline component that 2-Bromo-3-fluorobenzaldehyde plays a pivotal role.

Synthetic Strategy: A Modular Approach to SDHI Fungicides

The synthesis of pyrazole carboxamide SDHI fungicides generally follows a convergent approach, involving the preparation of two key fragments: a substituted pyrazole carboxylic acid and a specific aniline derivative. These two fragments are then coupled to form the final active ingredient.

G cluster_0 Pyrazole Carboxylic Acid Synthesis cluster_1 Aniline Moiety Synthesis cluster_2 Final Product Assembly Py_Start Pyrazole Precursors Py_Inter Pyrazole Carboxylic Acid Py_Start->Py_Inter Multi-step Synthesis Final_Product SDHI Fungicide (e.g., Sedaxane analogue) Py_Inter->Final_Product Amide Coupling An_Start 2-Bromo-3-fluorobenzaldehyde An_Inter Substituted Aniline An_Start->An_Inter Key Transformations An_Inter->Final_Product

Caption: Convergent synthesis of SDHI fungicides.

Application Protocol: Synthesis of a Sedaxane Analogue

The following section details a plausible and scientifically grounded protocol for the synthesis of an analogue of the commercial fungicide Sedaxane, a potent SDHI used for seed treatment.[6] This protocol highlights the utility of 2-Bromo-3-fluorobenzaldehyde in constructing the crucial aniline portion of the molecule.

Part 1: Synthesis of the Key Aniline Intermediate

The synthesis of the aniline fragment begins with 2-Bromo-3-fluorobenzaldehyde and involves a series of transformations to introduce the desired functionalities. A critical step is the formation of a cyclopropyl group, a common feature in many modern agrochemicals that can enhance metabolic stability and binding affinity.

Workflow for Aniline Intermediate Synthesis:

G A 2-Bromo-3-fluorobenzaldehyde B Wittig Reaction A->B PPh3=CHCOR C α,β-Unsaturated Ketone B->C D Simmons-Smith Cyclopropanation C->D CH2I2, Zn-Cu E Bromocyclopropyl Intermediate D->E F Buchwald-Hartwig Amination E->F HN(Protecting Group)2, Pd catalyst G Protected Aniline F->G H Deprotection G->H Acid/Base I Final Aniline Intermediate H->I

Caption: Synthetic pathway to the aniline intermediate.

Step-by-Step Protocol:

  • Wittig Reaction:

    • Rationale: The Wittig reaction is a reliable method for converting the aldehyde group of 2-Bromo-3-fluorobenzaldehyde into an alkene, which serves as a precursor for the cyclopropyl ring.

    • Procedure: To a solution of (1-acetylmethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C, add a strong base such as potassium tert-butoxide (1.1 eq). Stir the resulting ylide solution for 30 minutes. Add a solution of 2-Bromo-3-fluorobenzaldehyde (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding α,β-unsaturated ketone.

  • Simmons-Smith Cyclopropanation:

    • Rationale: The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes. The use of a zinc-copper couple and diiodomethane generates a carbenoid species that adds across the double bond.

    • Procedure: To a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous dichloromethane at 0 °C, add a freshly prepared zinc-copper couple (2.0 eq). Add diiodomethane (1.5 eq) dropwise, keeping the temperature below 5 °C. Stir the reaction mixture at room temperature for 24 hours. Filter the reaction mixture through a pad of celite and wash with dichloromethane. The filtrate is washed with saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, and concentrated. The crude product is purified by flash chromatography.

  • Buchwald-Hartwig Amination:

    • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the direct amination of the aryl bromide.[9]

    • Procedure: In a glovebox, combine the bromocyclopropyl intermediate (1.0 eq), a suitable amine source such as benzophenone imine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq) in a sealed tube. Add anhydrous toluene and heat the mixture at 100 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is concentrated, and the residue is subjected to the deprotection step.

  • Deprotection:

    • Rationale: The protecting group on the amine is removed to yield the final aniline intermediate, which is ready for coupling with the pyrazole carboxylic acid.

    • Procedure: The crude protected aniline is dissolved in a suitable solvent (e.g., methanol), and an acid (e.g., hydrochloric acid) is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is then neutralized with a base and the product is extracted. The combined organic layers are dried and concentrated to give the desired aniline intermediate.

Part 2: Synthesis of the Pyrazole Carboxylic Acid Fragment

The synthesis of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid fragment is a well-established process in the agrochemical industry.[10]

Workflow for Pyrazole Carboxylic Acid Synthesis:

G A Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate B Cyclization with Methylhydrazine A->B C Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate B->C D Hydrolysis C->D NaOH, H2O/EtOH E 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid D->E

Caption: Synthesis of the pyrazole carboxylic acid fragment.

Step-by-Step Protocol:

  • Cyclization:

    • Procedure: A solution of ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq) in ethanol is treated with methylhydrazine (1.1 eq) at room temperature. The reaction mixture is stirred for 4 hours and then concentrated under reduced pressure. The residue is taken up in a suitable solvent and washed to remove impurities, affording the ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis:

    • Procedure: The pyrazole ester is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to give the desired pyrazole carboxylic acid.

Part 3: Amide Coupling to Form the Final Product

The final step in the synthesis is the coupling of the aniline intermediate with the pyrazole carboxylic acid to form the amide bond.

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • Procedure: To a suspension of the pyrazole carboxylic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Amide Formation:

    • Procedure: The crude acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a solution of the aniline intermediate (1.0 eq) and a base such as triethylamine (1.2 eq) in dichloromethane at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the final Sedaxane analogue.

Data Summary

Compound Starting Material Key Reaction Typical Yield Purity (by HPLC)
α,β-Unsaturated Ketone2-Bromo-3-fluorobenzaldehydeWittig Reaction75-85%>95%
Bromocyclopropyl Intermediateα,β-Unsaturated KetoneSimmons-Smith60-70%>98%
Aniline IntermediateBromocyclopropyl IntermediateBuchwald-Hartwig65-80%>97%
Pyrazole Carboxylic AcidPyrazole EsterHydrolysis>90%>99%
Sedaxane AnalogueAniline & Pyrazole AcidAmide Coupling70-85%>98%

Conclusion and Future Perspectives

2-Bromo-3-fluorobenzaldehyde has proven to be a highly valuable and versatile starting material for the synthesis of advanced agrochemicals. Its unique substitution pattern allows for the efficient construction of complex molecular architectures, as demonstrated in the synthesis of a Sedaxane analogue. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel SDHI fungicides and other biologically active compounds. The continued exploration of new synthetic methodologies and the development of more efficient catalytic systems will further expand the utility of 2-Bromo-3-fluorobenzaldehyde in the ongoing quest for innovative crop protection solutions.

References

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (URL: [Link])

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (URL: [Link])

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (URL: [Link])

  • Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. (URL: [Link])

  • Sedaxane - Wikipedia. (URL: [Link])

  • Use of succinate dehydrogenase inhibitors for extending shelf life of fruits and vegetables - Google P
  • Use of succinate dehydrogenase inhibitors for increasing the content of desired ingredients in crops - Google P
  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (URL: [Link])

  • Succinate dehydrogenase inhibitors (SDHi's)
  • Ternary fungicidal compositions comprising sedaxane - Google P
  • Sedaxane and Fludioxonil - NL350084I2 - Google P
  • SUCCINATE DEHYDROGENASE INHIBITOR CONTAINING COMPOSITIONS - European Patent Office - EP 3042562 A1 - EPO. (URL: [Link])

  • One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC - PubMed Central. (URL: [Link])

  • Scale‐up synthesis of sedaxane (37). | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Sedaxane | C18H19F2N3O | CID 11688533 - PubChem - NIH. (URL: [Link])

  • CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES - European Patent Office - EP 3650443 A1 - Googleapis.com. (URL: )
  • 2-Bromo-3-fluorobenzaldehyde | C7H4BrFO | CID 24820504 - PubChem. (URL: [Link])

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed Central. (URL: [Link])

  • Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) – Synthesis Challenges and Biological Aspects - ResearchGate. (URL: [Link])

  • Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects - PubMed. (URL: [Link])

  • Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P
  • (PDF) 2-Bromo-5-fluorobenzaldehyde - ResearchGate. (URL: [Link])

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (URL: [Link])

  • 2-Bromo-5-fluorobenzaldehyde - PMC - NIH. (URL: [Link])

Sources

Application Notes & Protocols: Nucleophilic Substitution Reactions of 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 2-Bromo-3-fluorobenzaldehyde

2-Bromo-3-fluorobenzaldehyde is a versatile trifunctional aromatic scaffold of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring an aldehyde, a bromine atom, and a fluorine atom on a benzene ring—offers orthogonal reactivity, enabling selective and sequential chemical transformations. The aldehyde group serves as a handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like condensations and reductive aminations. The bromine and fluorine atoms provide sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, making this molecule a valuable building block for complex molecular architectures.[1][2]

The fluorine atom, in particular, is a prized substituent in drug design. Its incorporation into bioactive molecules can enhance metabolic stability, improve bioavailability, and modulate binding affinity to target proteins.[1][3] The bromine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.[1][4]

This guide provides a detailed exploration of the nucleophilic substitution reactions of 2-Bromo-3-fluorobenzaldehyde, offering insights into its reactivity and providing experimentally validated protocols for key transformations.

Understanding the Reactivity Landscape

The reactivity of 2-Bromo-3-fluorobenzaldehyde in nucleophilic substitution reactions is governed by the interplay of the electronic effects of its substituents. Both bromine and fluorine are electronegative halogens that exert a deactivating inductive effect (-I) on the aromatic ring, making it more susceptible to nucleophilic attack compared to unsubstituted benzene.[5][6] Conversely, they also exhibit a weak resonance effect (+M) by donating lone pair electrons to the ring.[5] The aldehyde group is a strong electron-withdrawing group, further activating the ring towards nucleophilic aromatic substitution (SNAr).[7][8]

Key considerations for nucleophilic substitution on 2-Bromo-3-fluorobenzaldehyde:

  • Regioselectivity: The primary sites for nucleophilic attack are the carbon atoms bearing the bromine and fluorine atoms. The relative reactivity of these sites depends on the nature of the nucleophile and the reaction conditions.

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex.[7][9] The stability of this intermediate is crucial. While bromine is generally a better leaving group than fluorine in many substitution reactions, in SNAr, the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, often leading to preferential substitution at the fluorine-bearing carbon.[7][9]

  • Reaction Type: Two primary classes of nucleophilic substitution are relevant for this molecule:

    • Nucleophilic Aromatic Substitution (SNAr): This pathway is favored with strong nucleophiles and is highly dependent on the electronic activation of the aromatic ring.[10][11]

    • Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination): These reactions proceed via a different mechanism involving oxidative addition and reductive elimination cycles and are highly effective for forming C-N and C-O bonds at the site of the bromine atom.[12][13]

Experimental Protocols & Methodologies

Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol details the synthesis of 2-amino-3-fluorobenzaldehyde from 2-Bromo-3-fluorobenzaldehyde using a palladium-catalyzed Buchwald-Hartwig amination. This reaction is highly efficient for the selective substitution of the bromine atom.[12][13]

Reaction Scheme:

Materials:

  • 2-Bromo-3-fluorobenzaldehyde

  • Ammonia source (e.g., Ammonium sulfate)[14]

  • Palladium(II) acetate (Pd(OAc)₂)[15]

  • Ligand: (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) [XPhos] or similar bulky phosphine ligand[15]

  • Base: Sodium tert-butoxide (NaOtBu)[14]

  • Solvent: Anhydrous toluene or dioxane[14]

  • Inert atmosphere (Nitrogen or Argon)

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a dry, oven-dried Schlenk flask under an inert atmosphere, add 2-Bromo-3-fluorobenzaldehyde (1.0 mmol), ammonium sulfate (1.5 mmol), and sodium tert-butoxide (2.5 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-amino-3-fluorobenzaldehyde.[3][16]

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It promotes the oxidative addition of the aryl bromide to the Pd(0) center and facilitates the reductive elimination step, leading to higher yields and faster reaction rates.[13][15]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13][14]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

Visualization of Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Pd(II) Complex\n(Ar)(Br)PdL2 Pd(II) Complex (Ar)(Br)PdL2 Oxidative\nAddition->Pd(II) Complex\n(Ar)(Br)PdL2 Ligand\nExchange Ligand Exchange Pd(II) Complex\n(Ar)(Br)PdL2->Ligand\nExchange R2NH Amine Complex\n[(Ar)(Br)PdL2(R2NH)] Amine Complex [(Ar)(Br)PdL2(R2NH)] Ligand\nExchange->Amine Complex\n[(Ar)(Br)PdL2(R2NH)] Deprotonation Deprotonation Amine Complex\n[(Ar)(Br)PdL2(R2NH)]->Deprotonation Base Amido Complex\n(Ar)(R2N)PdL2 Amido Complex (Ar)(R2N)PdL2 Deprotonation->Amido Complex\n(Ar)(R2N)PdL2 Reductive\nElimination Reductive Elimination Amido Complex\n(Ar)(R2N)PdL2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2 caption Buchwald-Hartwig Amination Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Alkoxide

This protocol describes the substitution of the fluorine atom with a methoxide nucleophile, a classic example of an SNAr reaction. The strong electron-withdrawing effect of the adjacent aldehyde and bromine atom activates the C-F bond towards nucleophilic attack.

Reaction Scheme:

Materials:

  • 2-Bromo-3-fluorobenzaldehyde

  • Sodium methoxide (NaOCH₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-Bromo-3-fluorobenzaldehyde (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere, add sodium methoxide (1.2 mmol).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or DMSO is essential to dissolve the ionic nucleophile and stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.[17]

  • Temperature: Heating is generally required to overcome the activation energy for the formation of the Meisenheimer complex.

  • Nucleophile: A strong nucleophile like sodium methoxide is necessary for an efficient SNAr reaction on this moderately activated substrate.

Visualization of SNAr Mechanism:

SNAr_Mechanism Reactants 2-Bromo-3-fluorobenzaldehyde + Nu- Meisenheimer\nComplex Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer\nComplex Nucleophilic Attack Product Substituted Product Meisenheimer\nComplex->Product Loss of Leaving Group (F-) caption S(N)Ar Addition-Elimination Mechanism

Caption: The two-step addition-elimination mechanism of S(N)Ar.

Data Summary

Reaction TypeNucleophile/ReagentTarget HalogenTypical ConditionsProductRef.
Buchwald-HartwigAmines/AmmoniaBrominePd(OAc)₂, Bulky Phosphine Ligand, NaOtBu, Toluene, 100-110 °C2-Amino-3-fluorobenzaldehyde[14]
SNArAlkoxides (e.g., NaOCH₃)FluorineDMF or DMSO, 80-100 °C2-Bromo-3-alkoxybenzaldehyde[17]
SNArThiols (e.g., NaSPh)FluorineDMF, Room Temp. to 80 °C2-Bromo-3-(phenylthio)benzaldehyde[7]

Troubleshooting and Key Considerations

  • Side Reactions: In palladium-catalyzed reactions, competitive hydrodehalogenation (replacement of bromine with hydrogen) can occur. Using bulky ligands and carefully controlling the reaction temperature can minimize this.[15] In SNAr reactions, if both halogens are activated, a mixture of products may be obtained.

  • Moisture Sensitivity: Both Buchwald-Hartwig and SNAr reactions with strong bases are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

  • Aldehyde Reactivity: The aldehyde group can potentially react with strong nucleophiles or bases. Using milder bases or protecting the aldehyde group may be necessary in some cases.

Conclusion

2-Bromo-3-fluorobenzaldehyde is a valuable and versatile building block. By understanding the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can selectively functionalize either the bromo or fluoro position to access a diverse range of substituted benzaldehydes. The protocols provided herein offer a solid foundation for the successful application of this reagent in complex organic synthesis and drug discovery programs.

References

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Chemical Communications. [Link]

  • What is the effect of halogen in the activity of a ring? Quora. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Electrophilic aromatic substitution: halogens. YouTube. [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. PubMed. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. PubMed Central. [Link]

  • 2-Amino-3-fluorobenzaldehyde. MySkinRecipes. [Link]

  • Palladium-catalyzed and norbornene-mediated C–H amination and C–O alkenylation of aryl triflates. Organic & Biomolecular Chemistry. [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry. [Link]

  • Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. ResearchGate. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances. [Link]

  • Palladium-catalyzed carboamination of alkenes promoted by N-fluorobenzenesulfonimide via C-H activation of arenes. PubMed. [Link]

  • 2-Bromo-5-fluorobenzaldehyde. PubMed Central. [Link]

  • Palladium/norbornene-catalyzed C–H bond activation and annulation to construct polycyclic aromatic hydrocarbon-based fluorescent materials. PubMed Central. [Link]

Sources

Application Notes and Protocols: Oxidation of 2-Bromo-3-fluorobenzaldehyde to 2-Bromo-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the oxidation of 2-bromo-3-fluorobenzaldehyde to its corresponding carboxylic acid, 2-bromo-3-fluorobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. We present two robust and scalable oxidation methodologies: a classic potassium permanganate (KMnO₄) oxidation and the milder, highly selective Pinnick oxidation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety considerations, and data interpretation to ensure reliable and reproducible outcomes.

Introduction: The Significance of 2-Bromo-3-fluorobenzoic Acid

2-Bromo-3-fluorobenzoic acid is a valuable building block in modern organic synthesis. The strategic placement of the bromine and fluorine atoms, along with the carboxylic acid moiety, provides multiple reaction handles for further molecular elaboration. The bromine atom, for instance, is a versatile functional group for metal-catalyzed cross-coupling reactions such as Suzuki or Heck couplings, enabling the formation of complex carbon-carbon bonds. The electron-withdrawing fluorine atom can enhance metabolic stability and binding affinity of drug candidates. Consequently, this scaffold is integral to the development of novel therapeutics and functional materials.

The oxidation of the corresponding aldehyde, 2-bromo-3-fluorobenzaldehyde, is a direct and efficient route to this key intermediate. The choice of oxidation method is paramount, as it must be high-yielding, tolerant of the halogen substituents, and scalable for potential industrial applications. This guide will explore two distinct and effective methods to achieve this transformation.

Chemical Principles and Method Selection

The oxidation of an aldehyde to a carboxylic acid involves the conversion of the aldehyde's C-H bond to a C-O bond. While numerous oxidizing agents can effect this transformation, the presence of other functional groups on the aromatic ring, such as the bromo and fluoro substituents in 2-bromo-3-fluorobenzaldehyde, necessitates careful selection of the oxidant to avoid unwanted side reactions.

Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a powerful and cost-effective oxidizing agent. In this reaction, the permanganate ion (MnO₄⁻) is reduced, while the aldehyde is oxidized. The reaction is typically carried out in an aqueous or biphasic system. The mechanism involves the formation of a cyclic manganate ester intermediate, which then collapses to form the carboxylic acid.

Causality for Selection: This method is often chosen for its low cost and the high oxidizing power of permanganate, which can drive the reaction to completion. It is a well-established and robust method for the oxidation of a wide range of benzaldehydes.

Pinnick Oxidation

The Pinnick oxidation is a milder and more selective method that utilizes sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions. The active oxidant is chlorous acid (HClO₂), which is generated in situ. A key feature of the Pinnick oxidation is the use of a scavenger, such as 2-methyl-2-butene or hydrogen peroxide, to quench the reactive hypochlorous acid (HOCl) byproduct, which could otherwise lead to undesired side reactions.

Causality for Selection: The Pinnick oxidation is particularly advantageous when dealing with substrates that are sensitive to strong oxidants or harsh reaction conditions. Its high chemoselectivity makes it an excellent choice for complex molecules with multiple functional groups.

Experimental Protocols

Safety Precautions
  • 2-Bromo-3-fluorobenzaldehyde: Harmful if swallowed and may cause skin and eye irritation. Avoid inhalation and direct contact.

  • Potassium Permanganate: Strong oxidizer. Contact with combustible materials may cause fire. Causes severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Chlorite: Oxidizer. May intensify fire. Harmful if swallowed.

  • All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Potassium Permanganate Oxidation

This protocol describes the oxidation of 2-bromo-3-fluorobenzaldehyde using potassium permanganate in a biphasic system.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-Bromo-3-fluorobenzaldehyde≥98%Thermo Scientific
Potassium Permanganate (KMnO₄)ACS Reagent, ≥99.0%Sigma-Aldrich
Dichloromethane (DCM)ACS Reagent, ≥99.5%Fisher Scientific
Sodium Bisulfite (NaHSO₃)ACS ReagentVWR Chemicals
Hydrochloric Acid (HCl), concentratedACS ReagentJ.T. Baker
Deionized WaterN/AIn-house
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.05 g (10.0 mmol) of 2-bromo-3-fluorobenzaldehyde in 50 mL of dichloromethane.

  • Addition of Oxidant: In a separate beaker, prepare a solution of 3.16 g (20.0 mmol) of potassium permanganate in 50 mL of deionized water.

  • Reaction: Add the aqueous potassium permanganate solution to the stirred solution of the aldehyde. Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate is discharged and the brown manganese dioxide precipitate dissolves.

    • Separate the organic layer.

    • Extract the aqueous layer with 2 x 25 mL of dichloromethane.

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Acidify the aqueous layer from the extraction with concentrated HCl to a pH of approximately 2.

    • The product, 2-bromo-3-fluorobenzoic acid, will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Expected Outcome

A white to off-white solid product with an expected yield of 75-85%.

Protocol 2: Pinnick Oxidation

This protocol details a milder oxidation using sodium chlorite, which is highly selective for the aldehyde functional group.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-Bromo-3-fluorobenzaldehyde≥98%Thermo Scientific
Sodium Chlorite (NaClO₂), 80%Technical GradeSigma-Aldrich
Sodium Dihydrogen Phosphate (NaH₂PO₄)ACS ReagentFisher Scientific
2-Methyl-2-butene99%Acros Organics
tert-Butanol (t-BuOH)ACS Reagent, ≥99.0%VWR Chemicals
Deionized WaterN/AIn-house
Ethyl Acetate (EtOAc)ACS Reagent, ≥99.5%J.T. Baker
Sodium Sulfite (Na₂SO₃)ACS ReagentSigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.05 g (10.0 mmol) of 2-bromo-3-fluorobenzaldehyde in a mixture of 50 mL of tert-butanol and 20 mL of deionized water.

  • Addition of Reagents: To the stirred solution, add 14.0 mL (100 mmol) of 2-methyl-2-butene, followed by 1.38 g (10.0 mmol) of sodium dihydrogen phosphate.

  • Addition of Oxidant: In a separate beaker, prepare a solution of 2.26 g (20.0 mmol) of 80% sodium chlorite in 20 mL of deionized water. Add this solution dropwise to the reaction mixture over 15-20 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC (7:3 hexanes:ethyl acetate).

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium sulfite to quench any remaining oxidant.

    • Adjust the pH of the mixture to approximately 2 with 1 M HCl.

    • Extract the product with 3 x 50 mL of ethyl acetate.

    • Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel.

Expected Outcome

A white crystalline solid with an expected yield of 85-95%.

Data Presentation and Visualization

Table 1: Comparison of Oxidation Methods
ParameterPotassium Permanganate OxidationPinnick Oxidation
Oxidizing Agent KMnO₄NaClO₂
Reaction Conditions Room Temperature, BiphasicRoom Temperature, Homogeneous
Selectivity GoodExcellent
Typical Yield 75-85%85-95%
Work-up Quenching with NaHSO₃, extractionQuenching with Na₂SO₃, extraction
Cost-Effectiveness HighModerate
Safety Concerns Strong oxidizer, Mn wasteOxidizer, generation of ClO₂ (gas)
Reaction Mechanism Diagrams

G cluster_0 Potassium Permanganate Oxidation Aldehyde 2-Bromo-3-fluorobenzaldehyde Intermediate Manganate Ester Intermediate Aldehyde->Intermediate + KMnO₄ KMnO4 KMnO₄ Acid 2-Bromo-3-fluorobenzoic Acid Intermediate->Acid MnO2 MnO₂ Intermediate->MnO2

Caption: General mechanism for KMnO₄ oxidation of an aldehyde.

G cluster_1 Pinnick Oxidation Aldehyde_P 2-Bromo-3-fluorobenzaldehyde Intermediate_P Chlorite Adduct Aldehyde_P->Intermediate_P + HClO₂ NaClO2 NaClO₂ HClO2 HClO₂ (Active Oxidant) NaClO2->HClO2 H⁺ Acid_P 2-Bromo-3-fluorobenzoic Acid Intermediate_P->Acid_P HOCl HOCl (Byproduct) Intermediate_P->HOCl Quenched Quenched Byproduct HOCl->Quenched + Scavenger Scavenger 2-Methyl-2-butene

Caption: Mechanism of the Pinnick oxidation with a scavenger.

Conclusion

Both the potassium permanganate and Pinnick oxidation methods provide effective routes for the synthesis of 2-bromo-3-fluorobenzoic acid from its corresponding aldehyde. The choice between the two protocols will depend on the specific requirements of the synthesis, including scale, cost, and the presence of other sensitive functional groups in the substrate. For large-scale, cost-effective synthesis where high selectivity is not the primary concern, the potassium permanganate method is a viable option. However, for syntheses requiring high yields, mild conditions, and excellent chemoselectivity, the Pinnick oxidation is the superior choice. These detailed protocols and the accompanying scientific rationale will enable researchers to confidently and successfully perform this important chemical transformation.

References

  • Wikipedia. (2023, December 15). Pinnick oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

  • PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved from [Link]

  • New Jersey Department of Health. (2002, May). Hazard Summary: Potassium Permanganate. Retrieved from [Link]

  • Carl ROTH. (n.d.). *

Reduction of 2-Bromo-3-fluorobenzaldehyde to benzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Reduction of 2-Bromo-3-fluorobenzaldehyde to (2-Bromo-3-fluorophenyl)methanol

Abstract

The selective reduction of functionalized aromatic aldehydes to their corresponding benzyl alcohols is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document provides a comprehensive, field-proven guide for the efficient and high-yield reduction of 2-Bromo-3-fluorobenzaldehyde to (2-Bromo-3-fluorophenyl)methanol. We will delve into the rationale behind reagent selection, present a detailed mechanistic overview, and furnish a robust, step-by-step experimental protocol designed for reproducibility and scalability. The protocol incorporates in-process monitoring via Thin-Layer Chromatography (TLC) and concludes with guidelines for product characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Strategic Importance of Selective Aldehyde Reduction

Substituted benzyl alcohols are pivotal intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialty materials. The aldehyde-to-alcohol conversion, while seemingly straightforward, demands precision and control, especially when the substrate is decorated with sensitive functional groups. The target molecule, (2-Bromo-3-fluorophenyl)methanol[1][2], features halogen substituents that must be preserved during the reduction of the aldehyde moiety. This application note addresses this challenge by presenting a protocol optimized for chemoselectivity and operational simplicity.

Expertise in Action: Rationale for Reagent Selection

The successful reduction of an aldehyde hinges on the appropriate choice of a hydride-donating reagent. While several options exist, they vary significantly in their reactivity, selectivity, and handling requirements.

  • Lithium Aluminum Hydride (LiAlH₄): A highly potent reducing agent capable of reducing not only aldehydes and ketones but also less reactive functional groups like esters, carboxylic acids, and amides.[3][4][5][6] Its immense reactivity necessitates the use of strictly anhydrous ethereal solvents (e.g., diethyl ether, THF) and extreme caution during workup, as it reacts violently with water and protic solvents.[4][5] For the targeted transformation of an aldehyde, LiAlH₄ is often considered unnecessarily powerful and presents greater operational hazards.

  • Sodium Borohydride (NaBH₄): A significantly milder and more selective reducing agent.[7] NaBH₄ readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, and carboxylic acids under standard conditions.[8] Its key advantage lies in its stability and compatibility with protic solvents such as methanol and ethanol, which simplifies the experimental setup and workup procedure considerably.[9][10]

Decision: For the selective reduction of 2-Bromo-3-fluorobenzaldehyde, Sodium Borohydride (NaBH₄) is the superior choice. Its high chemoselectivity ensures that the bromo and fluoro substituents remain untouched, while its ease of handling and compatibility with alcoholic solvents make the protocol safer, more efficient, and more accessible for a wide range of laboratory settings.

The Underlying Chemistry: Reaction Mechanism

The reduction of the aldehyde carbonyl group by sodium borohydride proceeds via a two-step nucleophilic addition mechanism.[8]

  • Nucleophilic Hydride Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride (H⁻). The hydride nucleophile attacks the electrophilic carbon atom of the aldehyde's carbonyl group. This breaks the C=O pi bond, and its electrons move to the oxygen atom, forming a temporary tetraalkoxyborate intermediate.

  • Protonation: In the second step, typically during the workup with a protic solvent (like the methanol used in the reaction or added water/acid), the alkoxide intermediate is protonated to yield the final primary alcohol product, (2-Bromo-3-fluorophenyl)methanol.[3]

Reaction_Mechanism cluster_start Reactants cluster_intermediate Mechanism cluster_end Product aldehyde 2-Bromo-3-fluorobenzaldehyde attack Nucleophilic Attack (Hydride Transfer) aldehyde->attack nabh4 NaBH₄ nabh4->attack H⁻ Source intermediate Tetraalkoxyborate Intermediate attack->intermediate Forms C-H bond Breaks C=O π bond protonation Protonation (Workup) intermediate->protonation alcohol (2-Bromo-3-fluorophenyl)methanol protonation->alcohol Forms O-H bond

Caption: Mechanism of NaBH₄ reduction of an aldehyde.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale but can be adjusted accordingly.

Materials & Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
2-Bromo-3-fluorobenzaldehyde203.01891180-59-9Starting material.[11]
Sodium Borohydride (NaBH₄)37.8316940-66-2Reducing agent.
Methanol (MeOH), Anhydrous32.0467-56-1Reaction solvent.
Ethyl Acetate (EtOAc)88.11141-78-6Extraction solvent.
Deionized Water (H₂O)18.027732-18-5For workup and washing.
Saturated aq. NaCl (Brine)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Drying agent.
TLC Plates (Silica Gel 60 F₂₅₄)--For reaction monitoring.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Spatula, weighing paper

  • Graduated cylinders

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow start Start: Dissolve Aldehyde in MeOH cool Cool to 0 °C (Ice Bath) start->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 stir Stir at 0 °C to RT (1-2 hours) add_nabh4->stir monitor Monitor by TLC stir->monitor Check for disappearance of starting material monitor->stir If incomplete quench Quench Reaction (Add H₂O) monitor->quench If complete evaporate Remove MeOH (Rotary Evaporator) quench->evaporate extract Extract with EtOAc evaporate->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over MgSO₄ wash->dry filter_conc Filter & Concentrate dry->filter_conc end End: Crude Product ((2-Bromo-3-fluorophenyl)methanol) filter_conc->end

Caption: Experimental workflow for the reduction.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-3-fluorobenzaldehyde (e.g., 2.03 g, 10.0 mmol) in anhydrous methanol (30 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches approximately 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.45 g, 12.0 mmol, 1.2 equivalents) to the stirred solution in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the reaction exotherm and the rate of hydrogen gas evolution that occurs as NaBH₄ reacts with the methanol solvent.

  • Reaction Progress: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for an additional 1-2 hours.

  • In-Process Monitoring (TLC): Monitor the reaction's completion by TLC.[12][13]

    • Eluent: Prepare a solvent system of 3:1 Hexane:Ethyl Acetate.

    • Spotting: On a TLC plate, spot three lanes: the starting aldehyde (dissolved in EtOAc), a co-spot (both starting material and reaction mixture), and the reaction mixture.

    • Visualization: Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting aldehyde (higher Rf) has completely disappeared from the reaction mixture lane, and a new, more polar spot (lower Rf) corresponding to the product alcohol is dominant.[14]

  • Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding deionized water (20 mL) while stirring in the ice bath to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (1 x 50 mL) and then saturated aqueous NaCl (brine) (1 x 50 mL). Trustworthiness Note: The washing steps remove water-soluble inorganic salts and impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (2-Bromo-3-fluorophenyl)methanol, which should be a colorless oil or a white solid.

Product Characterization & Data

Proper characterization is essential to confirm the identity and purity of the synthesized product.

Analytical Data Summary
Analysis TypeStarting Material (Aldehyde)Product (Alcohol)
Appearance Solid or OilColorless Oil or White Solid
TLC (3:1 Hex:EtOAc) Rf ≈ 0.6Rf ≈ 0.3
¹H NMR (CDCl₃) Aldehyde proton (CHO) signal at δ ≈ 10.3 ppm.Disappearance of CHO signal. Appearance of benzylic CH₂ signal at δ ≈ 4.8 ppm and OH signal.
GC-MS M⁺ peak corresponding to 202/204 g/mol .M⁺ peak corresponding to 204/206 g/mol .[15][16]
Interpreting ¹H NMR Spectra

The most definitive evidence of a successful reduction in the ¹H NMR spectrum is:

  • Disappearance of the characteristic singlet for the aldehydic proton, typically found far downfield around δ 9.5-10.5 ppm.

  • Appearance of a new singlet (or doublet if coupled) for the benzylic methylene protons (-CH₂OH) around δ 4.5-5.0 ppm.

  • Appearance of a broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift and may exchange with D₂O.

Safety & Handling

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and add cautiously to protic solvents.

  • Solvents: Methanol and Ethyl Acetate are flammable liquids. All procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

Conclusion

This application note details a validated and reliable protocol for the chemoselective reduction of 2-Bromo-3-fluorobenzaldehyde using sodium borohydride. The methodology is robust, leveraging a mild and easy-to-handle reagent, straightforward reaction conditions, and a simple workup procedure. By following this guide, researchers and drug development professionals can confidently synthesize (2-Bromo-3-fluorophenyl)methanol with high purity and yield, facilitating further steps in their synthetic campaigns.

References

  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II. [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride. [Link]

  • Wikipedia. (2023). Lithium aluminium hydride. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society, 71(1), 122–125. [Link]

  • Chemistry LibreTexts. (2021). 5.3: TLC Uses. [Link]

  • Chemistry Steps. (n.d.). LiALH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). GC–MS analysis of a benzyl alcohol and b benzaldehyde. [Link]

  • PORDAVANCE. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211. [Link]

  • Davis, R. E., & Carter, J. (1968). Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics. Journal of the Chemical Society B: Physical Organic, 1358-1363. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Journal of Chemical Education. (1995). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. [Link]

  • Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol.
  • PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. [Link]

  • YouTube. (2020). Organic Lab: Aldehyde and Ketone Reduction. [Link]

  • ResearchGate. (n.d.). Benzyl Alcohol and Gas chromatography-Mass spectrometry. [Link]

  • American Chemical Society. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

  • YouTube. (2020). Cannizzaro's Reaction: Preparation of Benzyl Alcohol & Benzoic Acid. [Link]

  • Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Link]

  • National Institutes of Health. (n.d.). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. [Link]

  • Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • ARKAT USA, Inc. (2005). Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-benzyloxybenzaldehyde. [Link]

  • Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • Pharmaffiliates. (n.d.). CAS No : 1184915-45-4 | Product Name : (2-Bromo-3-fluorophenyl)methanol. [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Beilstein Journals. (n.d.). Supplementary Information. [Link]

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Application Notes: Synthesis of Heterocyclic Compounds Using 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Bromo-3-fluorobenzaldehyde. This versatile trifunctional building block serves as a strategic precursor for a variety of heterocyclic scaffolds, which are of paramount importance in modern pharmaceutical research. Detailed, field-tested protocols for the synthesis of pyridines, tetrahydro-β-carbolines, and indoles are presented. The narrative emphasizes the causality behind experimental choices, offers insights into reaction mechanisms, and provides practical guidance on safety and troubleshooting. Special attention is given to modern synthetic enhancements, such as microwave-assisted protocols, to improve efficiency and yield.

Introduction: The Strategic Value of 2-Bromo-3-fluorobenzaldehyde

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of fluorine atoms and other halogens into these scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.

2-Bromo-3-fluorobenzaldehyde is a uniquely valuable starting material, offering three distinct points for chemical modification:

  • The Aldehyde Group: A versatile functional group for condensations, reductive aminations, and cycloadditions.

  • The Bromine Atom: An excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • The Fluorine Atom: A key substituent for modulating the electronic properties and bioactivity of the final molecule.

This guide explores the application of this building block in several robust and widely utilized synthetic transformations to generate high-value heterocyclic systems.

Synthesis of Substituted Pyridines via Hantzsch Condensation

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides a straightforward route to 1,4-dihydropyridines (DHPs), which can be subsequently oxidized to the corresponding pyridines.[1][2] These scaffolds are central to numerous drugs, most notably calcium channel blockers like nifedipine and amlodipine.[1][3] Using 2-Bromo-3-fluorobenzaldehyde as the aldehyde component allows for the direct incorporation of the bromo-fluoro-phenyl moiety at the 4-position of the pyridine ring.

Scientific Principle & Mechanistic Insight

The Hantzsch synthesis is a convergent reaction that proceeds through two main pathways that ultimately combine:[4][5]

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of a β-ketoester to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: A second equivalent of the β-ketoester reacts with a nitrogen source (e.g., ammonia from ammonium acetate) to form a β-enamino ester.

  • Cyclization: A Michael addition of the enamine onto the Knoevenagel intermediate, followed by intramolecular cyclization and dehydration, yields the 1,4-dihydropyridine ring.[5]

The choice of ammonium acetate is critical as it serves as both the nitrogen source and a mild acidic catalyst. The initial DHP product is often stable but can be easily oxidized to the aromatic pyridine, driven by the thermodynamic stability of the aromatic ring.[1]

Workflow for Hantzsch Pyridine Synthesis

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Combine Aldehyde, β-Ketoester (2 eq), & NH4OAc in EtOH R1 Microwave Irradiation (e.g., 120°C, 5-10 min) or Conventional Reflux (2-4 h) P1->R1 W1 Cool to RT, Precipitate in Ice Water R1->W1 W2 Filter Solid Product W1->W2 W3 Wash with Cold EtOH/Water W2->W3 W4 Dry under Vacuum W3->W4 W5 Recrystallize or Column Chromatography W4->W5

Caption: Experimental workflow for the Hantzsch pyridine synthesis.

Protocol 1: Microwave-Assisted Hantzsch Synthesis

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles due to rapid, uniform heating.[6][7]

Materials:

  • 2-Bromo-3-fluorobenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.2 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol (Absolute)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave synthesis vial, add 2-Bromo-3-fluorobenzaldehyde (e.g., 203 mg, 1.0 mmol), ethyl acetoacetate (286 mg, 2.2 mmol), and ammonium acetate (116 mg, 1.5 mmol).

  • Add absolute ethanol (3 mL) to the vial.

  • Seal the vial with a cap and place it in the cavity of a dedicated microwave reactor.

  • Irradiate the mixture with stirring at 120°C for 8 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Pour the reaction mixture into ice-cold water (20 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, washing with cold water and a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the 1,4-dihydropyridine product.

  • Optional Oxidation: To obtain the pyridine, the crude DHP can be dissolved in acetic acid and treated with an oxidizing agent like ceric ammonium nitrate (CAN) or chromium trioxide, or simply stirred in refluxing acetic acid open to the air.

Data Summary
AldehydeMethodTimeTemp (°C)Yield (%)Reference
Aromatic AldehydesMicrowave3–8 min120-14081–97[7]
BenzaldehydeMicrowave6 minN/A>85[6]
Aromatic AldehydesConventional12 hReflux36-52[8]

Note: Yields are representative and may vary based on the specific aldehyde and purification method.

Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine, a tetrahydro-β-carboline (THBC).[9][10] The THBC scaffold is a privileged structure found in numerous alkaloids and pharmacologically active molecules.[11]

Scientific Principle & Mechanistic Insight

The reaction proceeds through the following key steps:[12][13]

  • Imine Formation: The amine of the tryptamine condenses with the aldehyde (2-Bromo-3-fluorobenzaldehyde) to form a Schiff base.

  • Iminium Ion Formation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich indole nucleus (specifically the C2 position) acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution (SEAr) to form a new six-membered ring.[10]

  • Deprotonation: Loss of a proton re-aromatizes the indole ring system, yielding the final THBC product.

The choice of acid catalyst and solvent is crucial. Strong acids like trifluoroacetic acid (TFA) are commonly used to facilitate iminium ion formation, while solvents like dichloromethane (DCM) or acetonitrile are typical.[11]

Mechanism of the Pictet-Spengler Reaction

Pictet_Spengler_Mechanism Tryptamine Tryptamine Schiff_Base Schiff Base Tryptamine->Schiff_Base + Aldehyde, -H₂O Aldehyde 2-Bromo-3-fluorobenzaldehyde Aldehyde->Schiff_Base Iminium_Ion Iminium Ion (Electrophile) Schiff_Base->Iminium_Ion + H⁺ Spiro Spiro Intermediate Iminium_Ion->Spiro Cyclization Cyclization Intramolecular Electrophilic Attack Product Tetrahydro-β-carboline Spiro->Product - H⁺ (Rearomatization)

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Protocol 2: Pictet-Spengler Synthesis of a 1-Aryl-Tetrahydro-β-carboline

Materials:

  • Tryptamine (1.0 eq)

  • 2-Bromo-3-fluorobenzaldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve tryptamine (e.g., 160 mg, 1.0 mmol) in anhydrous DCM (15 mL).

  • Add 2-Bromo-3-fluorobenzaldehyde (223 mg, 1.1 mmol) to the solution and stir at room temperature for 30 minutes.

  • Cool the mixture in an ice bath (0°C).

  • Slowly add trifluoroacetic acid (TFA, 137 mg or 92 µL, 1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-β-carboline.

Synthesis of 2-Substituted Indoles via Sonogashira Coupling and Cyclization

A highly effective modern strategy for indole synthesis involves a two-step, one-pot sequence: a Sonogashira coupling followed by an intramolecular cyclization.[14][15] This approach leverages the bromine atom on the benzaldehyde for the initial C-C bond formation and is particularly useful for creating 2-substituted indoles, a motif that can be challenging to access through classical methods.

Scientific Principle & Mechanistic Insight

This strategy first requires the conversion of the aldehyde to a protected amine. A common method is reductive amination. The resulting 2-bromo-3-fluoro-N-protected aniline is the key intermediate.

  • Sonogashira Coupling: The 2-bromoaniline intermediate undergoes a palladium and copper co-catalyzed cross-coupling reaction with a terminal alkyne.[16] This forms a C(sp²)-C(sp) bond, yielding a 2-alkynyl-aniline derivative.

  • Intramolecular Cyclization: The 2-alkynyl-aniline intermediate, often without isolation, is then subjected to conditions that promote intramolecular attack of the amine onto the alkyne. This can be catalyzed by various transition metals or strong bases. For instance, subsequent treatment with a base can deprotonate the amine, which then attacks the internal alkyne in a 5-endo-dig cyclization to form the indole ring.[15][16]

Synthetic Pathway to 2-Substituted Indoles

Indole_Synthesis Start 2-Bromo-3-fluorobenzaldehyde Step1 Reductive Amination (e.g., with NH4OAc, NaBH3CN) Start->Step1 Intermediate1 2-Bromo-3-fluoro- benzylamine Step1->Intermediate1 Step2 Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) Intermediate1->Step2 Intermediate2 2-Alkynyl Aniline Derivative Step2->Intermediate2 Step3 Intramolecular Cyclization (e.g., Base or Metal Catalyst) Intermediate2->Step3 Product 2-Substituted Indole Step3->Product

Caption: Multi-step synthetic route from the starting aldehyde to a 2-substituted indole.

Protocol 3: Two-Step Indole Synthesis

(Note: This is a representative protocol. The initial reductive amination/protection step is assumed to have been performed to generate the N-protected 2-bromoaniline precursor.)

Materials:

  • N-protected 2-bromo-3-fluoroaniline derivative (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 eq)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Triethylamine (Et₃N) as solvent and base

  • Toluene (co-solvent, optional)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add the N-protected 2-bromo-3-fluoroaniline (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (2 mg, 0.01 mmol).

  • Add degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol).

  • Stir the mixture at 50°C for 4-6 hours, monitoring by TLC for the consumption of the starting aniline.

  • Cyclization Step: Once the coupling is complete, add a catalyst for cyclization (e.g., a stronger base like potassium tert-butoxide or a gold/platinum catalyst, depending on the substrate and desired mechanism).

  • Continue heating (temperature may need optimization) until the formation of the indole is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 2-substituted indole.

Troubleshooting and Safety Considerations

IssuePotential CauseSuggested Solution
Low Yield in Hantzsch Synthesis Incomplete reaction; side reactions.Increase reaction time or temperature. Use microwave irradiation for better energy transfer. Ensure high purity of reagents, especially the aldehyde.[17]
Low Yield in Pictet-Spengler Insufficiently acidic conditions; poor nucleophilicity of the arene.Use a stronger acid like TFA. Ensure anhydrous conditions as water can hydrolyze the iminium ion. The reaction works best with electron-rich arylethylamines.[13]
Homocoupling in Sonogashira Presence of oxygen; catalyst degradation.Thoroughly degas all solvents and reagents. Use fresh, high-quality catalysts. A copper-free protocol can sometimes mitigate this issue.[16]
Failure of Indole Cyclization Wrong catalyst/base; steric hindrance.Screen different bases (e.g., KOtBu, NaH) or transition metal catalysts (e.g., Au, Pt salts). The electronic nature of the alkyne substituent can significantly affect cyclization.[15]

Safety:

  • 2-Bromo-3-fluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate PPE including gloves, safety glasses, and a lab coat.[18][19]

  • Reagents: Many reagents used in these protocols are hazardous. Palladium catalysts can be toxic and flammable. Triethylamine is corrosive and flammable. Trifluoroacetic acid is highly corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.[20]

  • Microwave Synthesis: Use only vials and caps designed for microwave chemistry. Never exceed the recommended volume, temperature, or pressure limits for the vessel.

References

  • Suarez, M. et al. (1996). Microwave-mediated synthesis of Hantzsch esters. Heterocyclic Communications, 2, 275. [Available at: [Link]]

  • Zeynizadeh, B., & Gilanizadeh, M. (2020). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters, 9, 71-78. [Available at: [Link]]

  • Hantzsch Pyridine Synthesis. (n.d.). Grokipedia. [Available at: [Link]]

  • Sharma, P., & Kumar, A. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1789-1875. [Available at: [Link]]

  • Sharma, P., & Kumar, A. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PubMed Central. [Available at: [Link]]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Available at: [Link]]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Available at: [Link]]

  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. [Available at: [Link]]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Available at: [Link]]

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. [Available at: [Link]]

  • Pictet–Spengler reaction. (n.d.). Grokipedia. [Available at: [Link]]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. [Available at: [Link]]

  • Phillips, A. J. (2000). Learning from the Hantzsch synthesis. ACS Publications. [Available at: [Link]]

  • Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines. (2018). ResearchGate. [Available at: [Link]]

  • Pictet-Spengler Reaction. (n.d.). NROChemistry. [Available at: [Link]]

  • Development in Sonogashira Coupling: Construction of Indole and Benzo[B]Furan Ring Systems. (n.d.). Sardar Patel University. [Available at: [Link]]

  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC. [Available at: [Link]]

  • GATE-2018, Question about Hantz pyridine synthesis. (2019). YouTube. [Available at: [Link]]

  • Novel Synthetic Approaches Toward Substituted Indole Scaffolds. (2006). Organic Chemistry Portal. [Available at: [Link]]

  • Larock, R. C. et al. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. NIH Public Access. [Available at: [Link]]

  • Balova, I. A. et al. (2020). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry, 18(3), 439-452. [Available at: [Link]]

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Application Notes and Protocols for the Development of Fluorescent Probes Using 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This technical guide provides a comprehensive overview of the strategic use of 2-Bromo-3-fluorobenzaldehyde as a versatile building block in the synthesis of novel fluorescent probes. We will explore its reactivity, focusing on two primary synthetic pathways: the Knoevenagel condensation and the Suzuki-Miyaura cross-coupling reaction. Detailed, field-proven protocols for the synthesis of a hypothetical fluorescent probe, "FluoroProbe-520," are provided, along with insights into the expected photophysical properties and potential bio-imaging applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 2-Bromo-3-fluorobenzaldehyde in the design of next-generation fluorescent tools.

Introduction: The Strategic Advantage of 2-Bromo-3-fluorobenzaldehyde in Fluorophore Synthesis

The rational design of small-molecule fluorescent probes is a cornerstone of modern biological imaging and drug discovery. The choice of starting materials is critical in dictating the final photophysical and biological properties of the probe. 2-Bromo-3-fluorobenzaldehyde presents a unique combination of reactive functional groups that make it an attractive scaffold for the synthesis of novel fluorophores.

The aldehyde group serves as a reactive handle for condensation reactions, allowing for the facile construction of extended π-conjugated systems, a hallmark of many fluorescent molecules. The bromine atom, strategically positioned at the 2-position, is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of various aryl and heteroaryl moieties to fine-tune the electronic and photophysical properties of the resulting probe. Furthermore, the fluorine atom at the 3-position can influence the molecule's lipophilicity, membrane permeability, and metabolic stability, which are crucial parameters for live-cell imaging applications. The electron-withdrawing nature of the halogens can also impact the electronic properties of the aromatic ring, potentially influencing the quantum yield and Stokes shift of the final fluorophore.

This application note will provide a detailed exploration of how to harness the reactivity of 2-Bromo-3-fluorobenzaldehyde to create novel fluorescent probes.

Synthetic Strategies and Reaction Mechanisms

Two primary synthetic strategies will be discussed for the utilization of 2-Bromo-3-fluorobenzaldehyde in fluorescent probe development:

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, leading to the formation of an α,β-unsaturated system. This is a classic and reliable method for extending π-conjugation and creating fluorescent cores.

  • Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction allows for the formation of a C-C bond between the brominated aromatic ring and a boronic acid or ester. This is an invaluable tool for creating biaryl systems and further extending the conjugation of a fluorophore.

Knoevenagel Condensation for the Synthesis of a Fluorescent Core

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a C=C double bond. The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.

DOT Script for Knoevenagel Condensation Workflow

G cluster_0 Knoevenagel Condensation Workflow start Start: 2-Bromo-3-fluorobenzaldehyde + Active Methylene Compound reaction Reaction: - Solvent (e.g., Ethanol) - Catalyst (e.g., Piperidine) - Heat (Reflux) start->reaction 1. Mix reactants workup Aqueous Workup: - Quench with water - Extract with organic solvent reaction->workup 2. Reaction completion purification Purification: - Column Chromatography workup->purification 3. Isolate crude product product Product: α,β-Unsaturated Fluorescent Core purification->product 4. Obtain pure product

Caption: Knoevenagel Condensation Workflow.

Suzuki-Miyaura Cross-Coupling for Extended Conjugation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of fluorophore synthesis, it allows for the introduction of aromatic or heteroaromatic substituents that can significantly modulate the photophysical properties of the molecule. The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species.

DOT Script for Suzuki-Miyaura Coupling Workflow

G cluster_1 Suzuki-Miyaura Coupling Workflow start Start: Brominated Fluorescent Core + Aryl Boronic Acid reaction Reaction: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) start->reaction 1. Combine reactants workup Aqueous Workup: - Separate layers - Extract aqueous layer reaction->workup 2. After reaction purification Purification: - Column Chromatography workup->purification 3. Isolate crude product Product: Extended Conjugation Fluorophore purification->product 4. Final pure product

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Protocols: Synthesis of "FluoroProbe-520"

The following protocols detail the synthesis of a hypothetical fluorescent probe, "FluoroProbe-520," starting from 2-Bromo-3-fluorobenzaldehyde. This two-step synthesis utilizes a Knoevenagel condensation followed by a Suzuki-Miyaura cross-coupling.

Step 1: Knoevenagel Condensation to Synthesize Intermediate 1

Reaction Scheme:

2-Bromo-3-fluorobenzaldehyde + Malononitrile → (E)-2-(2-bromo-3-fluorobenzylidene)malononitrile (Intermediate 1)

Materials:

  • 2-Bromo-3-fluorobenzaldehyde (1.0 g, 4.93 mmol)

  • Malononitrile (0.36 g, 5.42 mmol)

  • Piperidine (0.1 mL)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Protocol:

  • To a 50 mL round-bottom flask, add 2-Bromo-3-fluorobenzaldehyde (1.0 g, 4.93 mmol) and ethanol (20 mL). Stir until the aldehyde is completely dissolved.

  • Add malononitrile (0.36 g, 5.42 mmol) to the solution.

  • Add piperidine (0.1 mL) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield Intermediate 1 as a pale yellow solid.

Expected Outcome:

The expected product, (E)-2-(2-bromo-3-fluorobenzylidene)malononitrile, will be a solid with an expected yield of 80-90%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Suzuki-Miyaura Cross-Coupling to Synthesize FluoroProbe-520

Reaction Scheme:

Intermediate 1 + 4-(N,N-dimethylamino)phenylboronic acid → (E)-2-(2-(4-(dimethylamino)phenyl)-3-fluorobenzylidene)malononitrile (FluoroProbe-520)

Materials:

  • Intermediate 1 (0.5 g, 1.96 mmol)

  • 4-(N,N-dimethylamino)phenylboronic acid (0.39 g, 2.35 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.113 g, 0.098 mmol)

  • Potassium carbonate (0.81 g, 5.88 mmol)

  • Toluene (15 mL)

  • Water (5 mL)

  • Schlenk flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas supply

Protocol:

  • To a 50 mL Schlenk flask, add Intermediate 1 (0.5 g, 1.96 mmol), 4-(N,N-dimethylamino)phenylboronic acid (0.39 g, 2.35 mmol), and potassium carbonate (0.81 g, 5.88 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.113 g, 0.098 mmol), to the flask.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add toluene (15 mL) and water (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under the inert atmosphere. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield FluoroProbe-520 as a brightly colored solid.

Photophysical Properties and Data Presentation

The resulting FluoroProbe-520 is expected to exhibit interesting photophysical properties due to its extended π-conjugated system and the presence of an electron-donating dimethylamino group and electron-withdrawing cyano groups.

PropertyExpected ValueRationale
Absorption Max (λ_abs) 400 - 450 nmThe extended conjugation from the Knoevenagel product, further enhanced by the Suzuki coupling, will likely result in absorption in the visible region.
Emission Max (λ_em) 500 - 550 nmA significant Stokes shift is expected due to the potential for intramolecular charge transfer (ICT) from the dimethylamino donor to the cyanovinyl acceptor.
Quantum Yield (Φ_F) Moderate to HighThe rigidified structure and strong ICT character can lead to high fluorescence quantum yields in non-polar solvents.
Molar Extinction Coeff. > 20,000 M⁻¹cm⁻¹Extended π-systems typically exhibit high molar absorptivity.

Applications in Bioimaging

FluoroProbe-520, with its expected photophysical properties, holds promise for various bioimaging applications. The fluorine substituent can enhance cell permeability, making it suitable for intracellular imaging. The probe's fluorescence may be sensitive to the polarity of its microenvironment, potentially allowing for the imaging of lipid droplets or other cellular compartments.

Further functionalization of the probe could be explored to target specific organelles or biomolecules. The aldehyde precursor, 2-Bromo-3-fluorobenzaldehyde, provides a platform for the development of a wide array of fluorescent probes with tailored properties for specific biological questions.

Conclusion

2-Bromo-3-fluorobenzaldehyde is a highly valuable and versatile starting material for the synthesis of novel fluorescent probes. Its dual reactivity, through the aldehyde and bromo functionalities, allows for the construction of complex and tunable fluorophores using well-established synthetic methodologies like the Knoevenagel condensation and Suzuki-Miyaura cross-coupling. The protocols and insights provided in this application note serve as a foundation for researchers to explore the potential of this building block in creating the next generation of tools for biological discovery.

References

  • Knoevenagel Condensation: For a general overview of the Knoevenagel condensation reaction, its mechanism, and applic

    • Title: The Knoevenagel Condens
    • Source: Organic Reactions
    • URL: [Link]

  • Suzuki-Miyaura Cross-Coupling: For a comprehensive review of the Suzuki-Miyaura cross-coupling reaction.

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction
    • Source: Chemical Reviews
    • URL: [Link]

  • Design of Fluorescent Probes: For principles and strategies in the design of fluorescent probes for biological applic

    • Title: Design, synthesis, and biological application of fluorescent sensor molecules for cellular imaging
    • Source: PubMed
    • URL: [Link]

  • BODIPY Dyes from Aldehydes: For an example of synthesizing a common class of fluorescent dyes

    • Title: Tunable fluorescent probes for detecting aldehydes in living systems
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

  • Rosamine Dyes from Aldehydes: For an example of synthesizing another class of fluorescent dyes

    • Title: Turn on Fluorescent Probes for Selective Targeting of Aldehydes
    • Source: National Center for Biotechnology Inform
    • URL: [Link]

Application Notes and Protocols for the Wittig Reaction with 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental procedure for the Wittig reaction utilizing 2-Bromo-3-fluorobenzaldehyde as a substrate. The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the stereoselective synthesis of alkenes from carbonyl compounds. This protocol details the preparation of the phosphonium ylide from methyltriphenylphosphonium bromide and a strong base, followed by its reaction with 2-Bromo-3-fluorobenzaldehyde to yield 2-bromo-3-fluoro-styrene. This application note is designed to offer both a detailed, step-by-step protocol and a thorough explanation of the underlying chemical principles, ensuring a reproducible and efficient synthesis.

Introduction

The Wittig reaction, first reported by Georg Wittig in 1954, is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (also known as Wittig reagents).[1][2] Its significance lies in the high degree of regioselectivity, as the double bond is formed specifically at the location of the original carbonyl group.[2] This reaction is a fundamental tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[2]

The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde or ketone, leading to a betaine intermediate which then collapses to form a four-membered oxaphosphetane ring.[1] This intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[3]

This protocol focuses on the reaction of 2-Bromo-3-fluorobenzaldehyde with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and n-butyllithium. The resulting product, 2-bromo-3-fluoro-styrene, is a valuable building block in medicinal chemistry and materials science due to the presence of the vinyl group and the halogenated aromatic ring.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCatalog No.
2-Bromo-3-fluorobenzaldehyde98%Thermo Scientific ChemicalsH64400
Methyltriphenylphosphonium bromide98%Acros OrganicsAC156950100
n-Butyllithium1.6 M in hexanesAcros OrganicsAC181271000
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich186562
Diethyl ether, anhydrous≥99.7%, inhibitor-freeSigma-Aldrich317376
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeFisher ScientificS25178
Saturated aqueous sodium chloride (Brine)Reagent GradeFisher ScientificS271-1
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeFisher ScientificM65-500
Silica gel60 Å, 230-400 meshFisher ScientificS733-1
HexaneACS GradeFisher ScientificH291-4
Ethyl acetateACS GradeFisher ScientificE145-4
Safety Precautions
  • n-Butyllithium: Highly flammable and pyrophoric.[4] Reacts violently with water.[4] Causes severe skin and eye burns.[4] Handle under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • Tetrahydrofuran (THF): Highly flammable liquid.[5][6] May form explosive peroxides upon exposure to air.[5][6] Use in a well-ventilated fume hood away from ignition sources.

  • 2-Bromo-3-fluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation and contact with skin and eyes.

  • Methyltriphenylphosphonium bromide: Harmful if swallowed. Causes skin and eye irritation. Wear appropriate PPE.

  • General Handling: All manipulations should be carried out in a well-ventilated fume hood. An inert atmosphere is crucial for the ylide generation step.

Experimental Protocol

Part 1: Ylide Generation
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: To the flask, add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via a syringe. The volume should be sufficient to create a stirrable suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add n-butyllithium (1.1 equivalents) dropwise via a syringe over 15-20 minutes. A deep red or orange color will develop, indicating the formation of the ylide, methylenetriphenylphosphorane.

  • Stirring: Stir the resulting ylide solution at 0 °C for 1 hour.

Part 2: Wittig Reaction
  • Aldehyde Solution: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-Bromo-3-fluorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Aldehyde Addition: Add the 2-Bromo-3-fluorobenzaldehyde solution dropwise to the ylide solution at 0 °C over 10-15 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.

Part 3: Work-up and Purification
  • Quenching: After the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of 2-bromo-3-fluoro-styrene and triphenylphosphine oxide, is purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to separate the nonpolar alkene product from the more polar triphenylphosphine oxide byproduct.

Reaction Scheme and Workflow

Wittig_Reaction_Workflow cluster_Ylide_Generation Ylide Generation cluster_Wittig_Reaction Wittig Reaction cluster_Workup_Purification Work-up and Purification Ylide_Start Start: Assemble Flame-Dried Apparatus Add_Phosphonium_Salt Add Methyltriphenylphosphonium Bromide Ylide_Start->Add_Phosphonium_Salt Add_THF Add Anhydrous THF Add_Phosphonium_Salt->Add_THF Cool_to_0C Cool to 0 °C Add_THF->Cool_to_0C Add_nBuLi Add n-Butyllithium (dropwise) Cool_to_0C->Add_nBuLi Stir_1h Stir at 0 °C for 1h (Ylide Formation) Add_nBuLi->Stir_1h Add_Aldehyde Add Aldehyde Solution to Ylide at 0 °C Stir_1h->Add_Aldehyde Prepare_Aldehyde Prepare 2-Bromo-3-fluorobenzaldehyde in Anhydrous THF Prepare_Aldehyde->Add_Aldehyde Warm_and_Stir Warm to Room Temperature and Stir for 4-6h Quench Quench with Saturated aq. NH₄Cl Warm_and_Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry_Concentrate Dry (MgSO₄) and Concentrate Wash->Dry_Concentrate Purify Flash Column Chromatography Dry_Concentrate->Purify Product Product: 2-bromo-3-fluoro-styrene Purify->Product

Caption: Experimental workflow for the Wittig reaction of 2-Bromo-3-fluorobenzaldehyde.

Expected Results and Discussion

The Wittig reaction with an unstabilized ylide, such as methylenetriphenylphosphorane, generally proceeds to give the corresponding alkene in good yield. The reaction is typically exothermic, and the dropwise addition of reagents at low temperatures is crucial for controlling the reaction rate and minimizing side reactions.

The formation of the ylide is visually indicated by the appearance of a deep red or orange color. This color should dissipate upon the addition of the aldehyde as the reaction proceeds. Monitoring the reaction by TLC is recommended to ensure the complete consumption of the starting aldehyde. A typical TLC eluent system would be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The aldehyde will have a lower Rf value than the less polar alkene product.

The major byproduct of the reaction is triphenylphosphine oxide. Due to its relatively high polarity compared to the desired styrene derivative, it can be effectively separated by silica gel column chromatography. The desired product, 2-bromo-3-fluoro-styrene, is expected to be a colorless to pale yellow oil or low-melting solid.

Troubleshooting

Problem Possible Cause Solution
No ylide formation (no color change) Wet solvent or glassware; inactive n-butyllithium.Ensure all glassware is flame-dried and the reaction is under a positive pressure of inert gas. Use freshly opened or titrated n-butyllithium.
Low yield of alkene Incomplete reaction; side reactions.Increase reaction time or temperature slightly. Ensure slow addition of reagents to control the reaction temperature.
Difficult purification Incomplete separation of triphenylphosphine oxide.Use a sufficient amount of silica gel for chromatography and an appropriate eluent system. The polarity of the eluent can be gradually increased to facilitate separation.

Conclusion

This application note provides a detailed and reliable protocol for the Wittig reaction of 2-Bromo-3-fluorobenzaldehyde. By following the outlined procedures and safety precautions, researchers can effectively synthesize 2-bromo-3-fluoro-styrene, a valuable intermediate for further chemical transformations. The provided rationale for each step and troubleshooting guide should aid in the successful execution of this important olefination reaction.

References

  • BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 2-Phenylbutanal in Alkene Synthesis.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes.
  • Vastani. (n.d.). Material Safety Data Sheet Tetrahydrofuran.
  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. OpenStax.
  • Redox. (2023, August 4). Safety Data Sheet Tetrahydrofuran.
  • Srivastava, R., & Lee, Y. R. (2018). Synthetic approaches toward stilbenes and their related structures. Molecules, 23(10), 2465.
  • Becker, H. D. (1983). Synthesis of Stilbene Derivatives. In The Chemistry of Functional Groups, Supplement A: The chemistry of double-bonded functional groups, Part 1 (pp. 335-433). John Wiley & Sons, Ltd.
  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyltriphenylphosphonium bromide, 98%.
  • Molander, G. A., & Brown, G. A. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 8(13), 2795–2798.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyltriphenylphosphonium bromide.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - n-Butyllithium, 2.3M (20 wt.%) solution in Cyclohexane/Hexane.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Methyltriphenylphosphonium bromide.
  • ChemicalBook. (2025, September 27). n-Butyllithium - Safety Data Sheet.
  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction - Examples and Mechanism.
  • Thermo Fisher Scientific. (2025, October 28). SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexane.
  • Fisher Scientific. (2025, December 28). SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes.
  • CDH Fine Chemical. (n.d.). Tetrahydrofuran CAS No 109-99-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. (2015, April 9). METHYL TRIPHENYL PHOSPHONIUM BROMIDE FOR SYNTHESIS MSDS.
  • Wiley-VCH. (2009). 1 Stilbenes Preparation and Analysis.
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.
  • Chemistry LibreTexts. (2024, July 30). 19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction.
  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-3-fluorobenzaldehyde, 98%.
  • Fluoromart. (n.d.). 149947-15-9 | 2-BROMO-3-FLUOROBENZALDEHYDE.
  • SUZHOU ARTK MEDCHEM CO.,LTD. (n.d.). Buy 2-bromo-3-fluorobenzaldehyde.
  • Wikipedia. (2024, October 28). Wittig reaction. In Wikipedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
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  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.
  • Organic Syntheses. (n.d.). palladium-phosphine-complex-catalyzed reaction of organolithium compounds and alkenyl halides.
  • Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and.
  • BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 3-(Trifluoromethyl)benzaldehyde.
  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
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  • YouTube. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Bromo-3-fluorobenzaldehyde. This molecule is a critical building block in the development of novel pharmaceuticals and agrochemicals, prized for its unique substitution pattern that allows for diverse downstream functionalization.[1] However, its synthesis can be challenging, with yield and purity often compromised by competing side reactions.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to provide a deeper understanding of the reaction's mechanistic underpinnings. By explaining the causality behind each experimental choice, we aim to empower you to not only replicate a procedure but to intelligently troubleshoot and optimize it for your specific laboratory conditions. The primary focus of this guide will be on the most reliable and scalable method: Directed ortho-Metalation (DoM) .

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for synthesizing 2-Bromo-3-fluorobenzaldehyde?

The most robust and regioselective method is the Directed ortho-Metalation (DoM) of 1-bromo-2-fluorobenzene, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF).[2][3][4]

The Causality Behind This Choice: The fluorine atom is a powerful ortho-directing group in metalation reactions. Its strong inductive electron-withdrawing effect significantly increases the kinetic acidity of the adjacent protons.[2] When a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is introduced at low temperatures, it selectively abstracts the proton at the C3 position (ortho to fluorine), which is more acidic than any other proton on the ring. The resulting aryllithium intermediate is then trapped by DMF to generate the desired aldehyde after aqueous workup. This method's reliability stems from its high regioselectivity, which minimizes the formation of isomeric impurities.

Q2: My reaction yield is consistently low (<50%). What are the most common culprits?

Low yields in this synthesis almost always trace back to one of four issues:

  • Incomplete Metalation: Insufficient deprotonation of the starting material. This can be caused by the deactivation of the organolithium reagent by moisture or using a base that is not strong enough.

  • Benzyne Formation: This is the most significant side reaction. The lithiated intermediate, if allowed to warm up even slightly, can eliminate Lithium Fluoride (LiF) to form a highly reactive benzyne intermediate.[5][6][7][8] This species rapidly polymerizes into an intractable tar or undergoes undesired cycloadditions, decimating the yield.

  • Over-addition to the DMF Adduct: The initial adduct formed between the aryllithium and DMF can be attacked by a second equivalent of the aryllithium reagent. This leads to the formation of a secondary alcohol byproduct after workup, consuming two equivalents of your valuable intermediate for every one molecule of byproduct.

  • Product Degradation During Workup: The aldehyde product is susceptible to oxidation to the corresponding carboxylic acid, especially if the workup is slow or exposed to air for extended periods.

Q3: I'm recovering a significant amount of my 1-bromo-2-fluorobenzene starting material. How can I drive the reaction to completion?

Recovering starting material is a clear indicator of failed or incomplete metalation. Here’s your troubleshooting checklist:

  • Ensure Rigorously Anhydrous Conditions: Water rapidly quenches organolithium reagents. Flame-dry all glassware under vacuum or in an oven, and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (THF is common).

  • Verify Reagent Potency: Organolithium reagents like n-BuLi and LDA degrade over time. Their concentration should be periodically checked by titration (e.g., with diphenylacetic acid). If in doubt, use a fresh, newly purchased bottle. For LDA, it is often best to prepare it in situ from diisopropylamine and n-BuLi just before use.

  • Optimize Base and Equivalents: While LDA is preferred due to its lower nucleophilicity, n-BuLi can also be used. Ensure you are using at least 1.1 equivalents of the base to account for any trace impurities that might consume it.

  • Check Addition and Reaction Time: Add the organolithium reagent slowly to maintain the low temperature. After addition, allow sufficient time for the deprotonation to complete (typically 1-2 hours at -78 °C) before adding the electrophile (DMF).

Q4: My reaction mixture turns dark brown or black, and the main product is a tar-like solid. What is happening and how can I prevent it?

This is the classic signature of benzyne formation .[6][9] The aryllithium intermediate formed at the C3 position is thermally unstable. The proximity of the lithium and the fluorine atom facilitates an E2-type elimination to form benzyne.

Prevention is entirely dependent on strict temperature control:

  • Maintain -78 °C: The metalation and the subsequent quenching with DMF must be performed at or below -78 °C (a dry ice/acetone bath is standard). Use an internal thermometer to monitor the reaction temperature, not just the bath temperature.

  • Slow Reagent Addition: Add the organolithium base and the DMF dropwise to prevent localized warming.

  • Efficient Stirring: Ensure the reaction is stirring vigorously to dissipate heat from additions.

Q5: My NMR shows the desired aldehyde, but also a significant amount of 2-Bromo-3-fluorobenzoic acid. How do I stop this oxidation?

The aldehyde functional group is easily oxidized to a carboxylic acid, a common issue with many benzaldehyde derivatives.[10]

  • Degas Solvents: Use solvents that have been degassed with nitrogen or argon for the workup procedure to minimize dissolved oxygen.

  • Perform an Acidic Quench: Quenching the reaction with a mild acid (like a saturated aqueous solution of ammonium chloride, NH₄Cl) helps neutralize any remaining basic species before exposure to air.

  • Minimize Air Exposure: Conduct the workup and extraction as quickly as possible. When concentrating the product on a rotary evaporator, do not leave it spinning under vacuum for longer than necessary.

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a freezer to prevent slow oxidation over time.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s)
Low Conversion (High recovery of starting material)1. Inactive organolithium reagent.2. Presence of water/moisture.3. Insufficient reaction time.1. Titrate or use a fresh bottle of organolithium base.2. Flame-dry all glassware; use anhydrous solvents.3. Increase lithiation time to 2 hours post-addition.
Dark Tar Formation (Drastic yield loss)1. Benzyne formation due to temperature increase.2. Localized heating during reagent addition.1. Maintain reaction temperature strictly at/below -78 °C.2. Add reagents dropwise with vigorous stirring.
Presence of Secondary Alcohol Byproduct 1. Over-addition of aryllithium to the DMF-adduct.2. Adding aryllithium to DMF (incorrect order).1. Use a slight excess of DMF (1.2-1.5 eq).2. Add DMF to the pre-formed aryllithium solution.
Product is Acidic (Carboxylic acid impurity)1. Air oxidation of the aldehyde during workup.2. Prolonged storage in air.1. Use degassed solvents for workup; quench with NH₄Cl.2. Store final product under an inert atmosphere at low temp.
Difficult Purification (Streaking on TLC, decomposition)1. Product instability on silica gel.2. Thermal decomposition during distillation.1. Use a less acidic stationary phase (e.g., neutral alumina) or flush the silica with a triethylamine solution before use.2. Purify via vacuum distillation at the lowest possible temperature.[10]

Visualizations and Protocols

Key Reaction Pathways

The critical challenge in this synthesis is channeling the reaction through the desired formylation pathway while suppressing the competing benzyne pathway.

G SM 1-Bromo-2-fluorobenzene Base LDA or n-BuLi THF, -78 °C Intermediate Aryllithium Intermediate Base->Intermediate Directed ortho-Metalation DMF 1. DMF 2. H₃O⁺ Workup Intermediate->DMF Desired Pathway (Kept at -78 °C) Benzyne Benzyne Intermediate Intermediate->Benzyne Side Reaction (Warming) Product Product 2-Bromo-3-fluorobenzaldehyde Tar Polymerization / Tar Benzyne->Tar Warm > -70 °C

Caption: Desired DoM pathway vs. the benzyne side reaction.

Detailed Experimental Protocol: Synthesis via DoM

This protocol details the synthesis on a 10 mmol scale. Adjust quantities accordingly.

Materials:

  • 1-bromo-2-fluorobenzene (1.75 g, 10 mmol, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF), 40 mL

  • Diisopropylamine (1.21 g, 1.67 mL, 12 mmol, 1.2 eq)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M, 4.4 mL, 11 mmol, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.1 g, 1.16 mL, 15 mmol, 1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under a positive pressure of dry argon or nitrogen, add diisopropylamine (1.2 eq) to a flame-dried, three-necked flask equipped with a magnetic stir bar and an internal thermometer. Add anhydrous THF (20 mL).

  • LDA Formation: Cool the flask to 0 °C using an ice bath. Slowly add n-BuLi (1.1 eq) dropwise. The solution may turn slightly yellow. Stir at 0 °C for 30 minutes to ensure complete formation of LDA.

  • Cooling: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. This is a critical step to prevent side reactions.

  • Substrate Addition: In a separate flame-dried flask, dissolve 1-bromo-2-fluorobenzene (1.0 eq) in anhydrous THF (20 mL). Transfer this solution slowly via cannula or syringe to the LDA solution at -78 °C over 20 minutes. Ensure the internal temperature does not rise above -75 °C.

  • Metalation: Stir the reaction mixture at -78 °C for 2 hours. A pale yellow or off-white slurry may form.

  • Electrophile Quench: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again ensuring the internal temperature remains below -75 °C. After the addition is complete, stir at -78 °C for an additional hour.

  • Work-up: While the flask is still cold, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with water (2 x 20 mL) and then with saturated brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-Bromo-3-fluorobenzaldehyde as a white to light yellow solid.

Synthesis Workflow Diagram

G A 1. Prepare LDA Solution (Diisopropylamine + n-BuLi) in THF at 0 °C B 2. Cool LDA to -78 °C A->B C 3. Add Substrate (1-bromo-2-fluorobenzene in THF) Dropwise at -78 °C B->C D 4. Stir for 2 hours at -78 °C (Metalation) C->D E 5. Add Anhydrous DMF Dropwise at -78 °C D->E F 6. Stir for 1 hour at -78 °C (Formylation) E->F G 7. Quench with sat. NH₄Cl and warm to RT F->G H 8. Extract, Wash, Dry, and Concentrate G->H I 9. Purify (Vacuum Distillation or Chromatography) H->I

Caption: Step-by-step workflow for the DoM synthesis.

References

  • Leroux, F. R., Schlosser, M., Zohar, E., & Marek, I. (2004). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA, 58(7), 567-571. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • YouTube. Vilsmeier-Haack Reaction.[Link]

  • NROChemistry. Vilsmeier-Haack Reaction.[Link]

  • Luliński, S., & Serwatowski, J. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384–9388. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction.[Link]

  • Google Patents.CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Wentrup, C. (2010). The Benzyne Story. Australian Journal of Chemistry, 63(7), 979-986. [Link]

  • Google Patents.CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
  • Prajapati, D. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • ResearchGate. Reaction pathways for the lithiation.[Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction.[Link]

  • ResearchGate. Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde.[Link]

  • Chemistry Stack Exchange. 1-bromo-2-fluorobenzene reaction with magnesium and furan.[Link]

  • Pendidikan Kimia. Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.[Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DoM).[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. High-Purity 2-Bromo-3-fluorobenzaldehyde: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis.[Link]

  • Google Patents.CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

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Technical Support Center: Purification of Crude 2-Bromo-3-fluorobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-3-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity material for your research and development endeavors.

Introduction

2-Bromo-3-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this starting material is paramount to ensure the desired outcome and yield of subsequent reactions. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This process relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

This guide will walk you through the principles of recrystallization as applied to 2-Bromo-3-fluorobenzaldehyde, from solvent selection to troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the recrystallization of 2-Bromo-3-fluorobenzaldehyde.

Q1: What are the typical impurities found in crude 2-Bromo-3-fluorobenzaldehyde?

A1: Crude 2-Bromo-3-fluorobenzaldehyde may contain several types of impurities, primarily stemming from its synthesis and handling. These can include:

  • Unreacted Starting Materials: If synthesized by the oxidation of (3-bromo-2-fluorophenyl)methanol, residual alcohol may be present.[1]

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 2-bromo-3-fluorobenzoic acid, especially upon exposure to air.[2][3]

  • Isomeric Impurities: The synthesis of halogenated aromatic compounds can sometimes lead to the formation of regioisomers, which may be carried through the synthetic sequence.[2][3]

  • Polymerization Products: Aldehydes, including fluorinated benzaldehydes, can be prone to polymerization, resulting in the formation of viscous or solid polymeric materials.[2]

Q2: How do I select a suitable solvent for the recrystallization of 2-Bromo-3-fluorobenzaldehyde?

A2: The ideal recrystallization solvent is one in which 2-Bromo-3-fluorobenzaldehyde has high solubility at elevated temperatures and low solubility at lower temperatures. A general guideline for aldehydes suggests alcohols or water as potential solvents.[4] Given that 2-Bromo-3-fluorobenzaldehyde has a melting point of 43-46°C, it is crucial to select a solvent with a boiling point below this temperature to prevent the compound from "oiling out".[1] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[2][3] A systematic approach to solvent screening is recommended, starting with small-scale solubility tests in various solvents like isopropanol, hexanes, and ethyl acetate.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue.[5] This typically occurs when the boiling point of the solvent is higher than the melting point of the compound or when the solution is cooled too rapidly.[2] To remedy this, you can:

  • Choose a lower-boiling solvent.

  • Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath.[2]

  • Use a larger volume of solvent. This can sometimes help keep the compound in solution until it is below its melting point.

  • Try a two-solvent system. Adding a "poor" solvent dropwise to a hot solution of the compound in a "good" solvent can induce crystallization.[2]

Q4: The yield of my recrystallization is very low. What are the possible reasons?

A4: A low recovery of purified product can be frustrating. Common causes include:

  • Using too much solvent: This is the most frequent reason for poor yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[5][6]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can redissolve some of the product.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during the recrystallization of 2-Bromo-3-fluorobenzaldehyde.

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used).[2][5] 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. The solution is super-saturated but requires a nucleation site.[5]1. Reduce the volume of the solvent by gentle heating or using a rotary evaporator and then allow the solution to cool again.[5] 2. Try a different solvent or a two-solvent system. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure 2-Bromo-3-fluorobenzaldehyde.[5]
The recrystallized product is still impure. 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent is not effective at separating the specific impurities present. 3. Insufficient washing of the collected crystals.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Perform a second recrystallization with a different solvent system. 3. Wash the crystals with a small amount of fresh, cold solvent. Ensure the vacuum is released before adding the wash solvent and then reapply it.
The solution is colored, and the color persists in the crystals. 1. Presence of colored, high molecular weight impurities.1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (Norit) to the solution and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[4] Be aware that using too much charcoal can reduce your yield.[6]

Experimental Protocol: Recrystallization of 2-Bromo-3-fluorobenzaldehyde

This protocol provides a step-by-step guide for the recrystallization of crude 2-Bromo-3-fluorobenzaldehyde.

Materials:

  • Crude 2-Bromo-3-fluorobenzaldehyde

  • Selected recrystallization solvent(s) (e.g., isopropanol, hexane/ethyl acetate)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Condenser (optional, but recommended to prevent solvent loss)

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

Step 1: Solvent Selection
  • Place a small amount (e.g., 20-30 mg) of the crude solid into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

  • If a single solvent is not suitable, try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is soluble) at room temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool.

Step 2: Recrystallization Procedure

Caption: Recrystallization workflow for 2-Bromo-3-fluorobenzaldehyde.

  • Dissolution: Place the crude 2-Bromo-3-fluorobenzaldehyde in an Erlenmeyer flask with a stir bar. Add the chosen hot solvent in small portions while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, polymeric material), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum off, add a small amount of fresh, cold recrystallization solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying: Continue to pull air through the crystals on the filter for several minutes to help them dry. Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the melting point (e.g., room temperature to 30°C).

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Recrystallization Issue? no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product too_much_solvent Too much solvent? no_crystals->too_much_solvent solvent_bp Solvent BP > Compound MP? oiling_out->solvent_bp check_mother_liquor Too much solvent used? low_yield->check_mother_liquor rapid_cooling Cooled too quickly? impure_product->rapid_cooling reduce_volume Reduce solvent volume (e.g., rotary evaporation). too_much_solvent->reduce_volume Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal too_much_solvent->induce_crystallization No change_solvent Use lower boiling point solvent. solvent_bp->change_solvent Yes cool_slowly Cooling too fast? solvent_bp->cool_slowly No slow_cooling Allow to cool to RT before ice bath. cool_slowly->slow_cooling Yes recover_from_filtrate Concentrate mother liquor and re-cool. check_mother_liquor->recover_from_filtrate Yes excessive_washing Washed with too much cold solvent? check_mother_liquor->excessive_washing No minimize_wash Use minimal cold solvent for washing. excessive_washing->minimize_wash Yes rerun_slow_cool Re-dissolve and cool slowly. rapid_cooling->rerun_slow_cool Yes inadequate_wash Insufficient washing? rapid_cooling->inadequate_wash No rewash_crystals Re-wash crystals with fresh cold solvent. inadequate_wash->rewash_crystals Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

Safety Information

2-Bromo-3-fluorobenzaldehyde is an irritant. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before use.

References

  • BenchChem Technical Support Team. (2025, December).
  • Coleman, G. H., & Honeywell, G. E. (1941). p-BROMOBENZALDEHYDE. Organic Syntheses, 21, 14. doi:10.15227/orgsyn.021.0014
  • Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

Sources

Column chromatography conditions for purifying 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and troubleshooting advice for the purification of 2-Bromo-3-fluorobenzaldehyde using column chromatography. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar aromatic aldehydes.

Key Considerations for Purifying 2-Bromo-3-fluorobenzaldehyde

The successful purification of 2-Bromo-3-fluorobenzaldehyde hinges on the careful selection of the stationary and mobile phases, as well as an awareness of the compound's potential sensitivities.

  • Compound Properties: 2-Bromo-3-fluorobenzaldehyde is a moderately polar aromatic aldehyde. The presence of the electronegative bromine and fluorine atoms, in addition to the polar aldehyde group, dictates its interaction with the stationary and mobile phases.

  • Potential for Oxidation: Like many benzaldehyde derivatives, this compound can be susceptible to oxidation, forming the corresponding carboxylic acid (2-Bromo-3-fluorobenzoic acid).[1][2] This is a common impurity that needs to be considered during the development of a purification strategy.

  • Sensitivity to Acidic Conditions: Aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or the formation of acetals/hemiacetals if alcohol-based solvents are used.[1][3]

Experimental Protocol: Column Chromatography

This protocol outlines a general procedure for the purification of 2-Bromo-3-fluorobenzaldehyde. Optimization based on preliminary Thin-Layer Chromatography (TLC) is crucial for success.

Step 1: Thin-Layer Chromatography (TLC) Analysis

The first and most critical step is to determine the optimal solvent system using TLC.[4]

  • Dissolve a small amount of the crude 2-Bromo-3-fluorobenzaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Visualize the spots under UV light.

  • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[4][5] This Rf value generally provides the best separation in column chromatography.

Step 2: Column Preparation (Slurry Method)

Proper column packing is essential to prevent issues like channeling, which leads to poor separation.[4][6]

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.[6]

  • In a separate beaker, prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent determined from your TLC analysis. The amount of silica should be 20-50 times the weight of your crude sample.[7]

  • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and eluent addition.[1]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry. [4]

Step 3: Sample Loading

There are two common methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.[1][8] Carefully apply the solution to the top of the silica gel bed using a pipette.

  • Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[8] Carefully add this powder to the top of the column.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the column.

  • Begin eluting the column, collecting the eluate in a series of fractions (e.g., in test tubes).

  • If your TLC analysis showed impurities that are very close to your product, a gradient elution may be necessary.[5][6] This involves starting with a low polarity mobile phase and gradually increasing the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

Step 5: Fraction Analysis and Product Isolation
  • Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified 2-Bromo-3-fluorobenzaldehyde.

Column Chromatography Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Eluent) slurry 2. Prepare Silica Slurry tlc->slurry Determines starting eluent pack 3. Pack Column slurry->pack load 4. Load Crude Sample pack->load elute 5. Elute with Solvent (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine Identify pure fractions isolate 9. Isolate Product (Rotary Evaporation) combine->isolate

Caption: Workflow for column chromatography purification.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product is not eluting from the column The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes).[5][6]
Product elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexanes).[6] Re-evaluate your initial TLC analysis.
Poor separation of product and impurities - Inappropriate solvent system.- Column overloading.- Improperly packed column (channeling).- Re-optimize the solvent system using TLC to maximize the difference in Rf values.[5]- Reduce the amount of crude material loaded onto the column.[5]- Repack the column carefully, ensuring the silica gel is evenly settled without air bubbles.[6]
Significant peak tailing Strong interaction between the aldehyde and acidic sites on the silica gel.- Deactivate the silica gel by washing it with a solvent mixture containing 1-3% triethylamine before packing.[1][3]- Consider using a different stationary phase like neutral alumina.[3][5]
The product appears to be degrading on the column The compound is sensitive to the acidic nature of silica gel.- Perform a stability test by spotting the crude mixture on a TLC plate with and without a small amount of silica gel to see if degradation occurs.[9]- Use deactivated silica gel or switch to a less acidic stationary phase like neutral alumina.[1][5]
Colored impurities in fractions This could be due to the oxidation of the aldehyde.Work quickly and consider using degassed solvents to minimize exposure to air.[6] If the impurity is the carboxylic acid, it can often be removed with a basic wash before chromatography.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying 2-Bromo-3-fluorobenzaldehyde? A1: The standard and most common choice is silica gel (230-400 or 200-300 mesh).[1][4] It is a polar stationary phase that works well for separating moderately polar compounds. However, if you observe compound degradation or significant peak tailing, consider using neutral alumina as an alternative.[4][5]

Q2: How do I select the best mobile phase (eluent)? A2: The optimal mobile phase must be determined experimentally using Thin-Layer Chromatography (TLC).[4] A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.[1][3] Adjust the ratio of these solvents until the Rf value of 2-Bromo-3-fluorobenzaldehyde is between 0.2 and 0.4.[4][5] This range typically provides the best separation on a column.

Q3: What are the most common impurities I should expect? A3: The most likely impurities are unreacted starting materials from the synthesis, byproducts, and the corresponding carboxylic acid (2-Bromo-3-fluorobenzoic acid) formed from the oxidation of the aldehyde group.[1] The carboxylic acid is significantly more polar and will have a much lower Rf value on silica gel.

Q4: My compound is not eluting even with 100% ethyl acetate. What should I do? A4: If your compound is very polar and does not move with ethyl acetate, you may need to switch to a more polar solvent system. A mixture of dichloromethane and methanol is a common choice for more polar compounds.[5][6] It is important to re-evaluate with TLC before changing the solvent on the column.

Q5: Can I use recrystallization instead of column chromatography? A5: Recrystallization can be an effective purification method if the crude product is a solid and the impurities have significantly different solubilities in a chosen solvent.[4] However, column chromatography is generally more versatile and effective for separating mixtures with multiple components or impurities with similar properties to the product.

Troubleshooting Decision Tree

G start Start Purification problem Problem with Separation? start->problem no_elution No Elution problem->no_elution No poor_sep Poor Separation problem->poor_sep Yes tailing Peak Tailing problem->tailing Yes degradation Degradation problem->degradation Yes sol_no_elution Increase Eluent Polarity no_elution->sol_no_elution sol_poor_sep1 Re-optimize Eluent with TLC poor_sep->sol_poor_sep1 sol_poor_sep2 Reduce Sample Load or Repack Column poor_sep->sol_poor_sep2 sol_tailing Deactivate Silica (add Et3N) or Use Alumina tailing->sol_tailing sol_degradation Use Deactivated Silica or Alumina degradation->sol_degradation

Caption: A decision tree for troubleshooting common issues.

References

  • BenchChem. (n.d.). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Purifying 2-Bromo-4-fluorophenol by Column Chromatography.
  • BenchChem. (n.d.). How to purify 2-Bromo-4'-fluoroacetophenone using column chromatography.
  • BenchChem. (n.d.). Column chromatography techniques for purifying 5-Bromo-3-fluoro-2-hydroxybenzaldehyde derivatives.
  • University of Alberta. (n.d.). Column chromatography.
  • Reddit. (2015). Purifying aldehydes?.
  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

Sources

Common impurities in 2-Bromo-3-fluorobenzaldehyde and their identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-3-fluorobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Unidentified impurities can significantly impact reaction outcomes, yield, and the purity of your final compound. This guide provides in-depth answers to common questions regarding impurity identification and offers troubleshooting workflows to ensure the quality and consistency of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sample of 2-Bromo-3-fluorobenzaldehyde?

When working with 2-Bromo-3-fluorobenzaldehyde, several classes of impurities can be present. These typically arise from the synthetic route, subsequent storage, or handling. The most prevalent impurities are process-related, including unreacted starting materials and by-products, as well as degradation products.[1][2][3]

A summary of common impurities is presented below:

Impurity Name Chemical Structure Typical Source Potential Impact
2-Bromo-3-fluorobenzoic acidC₇H₄BrFO₂Oxidation of the aldehydeCan alter reaction pH; may react with bases or nucleophiles, consuming reagents.
(2-Bromo-3-fluorophenyl)methanolC₇H₆BrFOIncomplete oxidation of the alcohol precursorCan remain unreactive or form undesired ether by-products in certain conditions.
Regioisomers (e.g., 3-Bromo-2-fluorobenzaldehyde)C₇H₄BrFONon-selective halogenation during synthesisMay lead to isomeric impurities in the final product, complicating purification and characterization.[4]
Residual SolventsVaries (e.g., Dichloromethane, Toluene)Carryover from reaction or purification stepsCan inhibit catalysts or interfere with reactions; subject to strict regulatory limits.[5][6]
Inorganic Salts/ReagentsVaries (e.g., Manganese salts)Carryover from reagents used in synthesisCan poison catalysts or interfere with downstream processing.[2]
Q2: How do these impurities originate? Can I prevent their formation?

Understanding the origin of an impurity is the first step toward mitigating its presence. The formation is intrinsically linked to the synthetic and purification methodology.

  • 2-Bromo-3-fluorobenzoic acid: This is the most common degradation product. The aldehyde functional group is susceptible to air oxidation, a process that can be accelerated by exposure to light and trace metals.[7][8] To prevent its formation, store 2-Bromo-3-fluorobenzaldehyde under an inert atmosphere (e.g., nitrogen or argon), in a sealed, amber-colored vial, and at reduced temperatures.

  • ** (2-Bromo-3-fluorophenyl)methanol:** A common synthesis for 2-Bromo-3-fluorobenzaldehyde involves the oxidation of (2-Bromo-3-fluorophenyl)methanol, often using reagents like manganese dioxide (MnO₂).[9] If this reaction does not go to completion, the starting alcohol will remain as an impurity. Prevention lies in optimizing the reaction conditions (e.g., reaction time, temperature, and equivalents of oxidizing agent) and implementing a robust purification strategy.

  • Regioisomers: Halogenated aromatic compounds are often synthesized via electrophilic aromatic substitution.[10][11] The directing effects of the existing substituents on the aromatic ring can lead to the formation of multiple isomers if the reaction is not perfectly regioselective. For instance, during the synthesis of a precursor, bromination of a fluorinated aromatic ring might yield isomers that are difficult to separate and are carried through the synthetic sequence.[4] The primary mitigation strategy is to source starting materials with high isomeric purity or develop highly selective synthetic methods.

The diagram below illustrates the primary formation pathways for the key organic impurities.

Impurity_Formation cluster_synthesis Synthetic Pathway cluster_impurities Impurity Formation SM (2-Bromo-3-fluorophenyl)methanol Product 2-Bromo-3-fluorobenzaldehyde SM->Product Oxidation (e.g., MnO₂) Incomplete_Rxn Unreacted Starting Material ((2-Bromo-3-fluorophenyl)methanol) SM->Incomplete_Rxn Incomplete Reaction Oxidation_Impurity Oxidation Product (2-Bromo-3-fluorobenzoic acid) Product->Oxidation_Impurity Air/Light Exposure (Degradation) caption Fig 1. Origin of key process-related and degradation impurities.

Caption: Fig 1. Origin of key process-related and degradation impurities.

Q3: Which analytical techniques are best suited for identifying and quantifying these impurities?

A multi-technique approach is often necessary for comprehensive impurity profiling.[1][5] The choice of method depends on the type of impurity you are targeting.

Analytical Technique Primary Use Case Strengths Limitations
HPLC-UV/DAD Quantitative Analysis: Gold standard for purity assessment and quantifying known/unknown organic impurities.[2][5][6]High resolution, sensitivity, and reproducibility for non-volatile organic compounds.Requires a chromophore for UV detection. Does not provide structural information on its own.
GC-MS Volatile Impurities: Ideal for identifying and quantifying residual solvents.[2][6] Also useful for analyzing volatile organic impurities.Excellent for separating volatile compounds. Mass spectrometry provides structural information for identification.Not suitable for non-volatile or thermally labile compounds like benzoic acids or alcohols without derivatization.
LC-MS Identification of Unknowns: Powerful for identifying unknown organic impurities seen in HPLC.[1][2]Combines the separation power of HPLC with the identification capabilities of mass spectrometry.Can be less quantitative than HPLC-UV without appropriate standards. Ionization efficiency can vary.
¹H NMR Spectroscopy Structural Confirmation & Quantification: Confirms the structure of the main component and can identify and quantify impurities with unique proton signals.[5][6]Provides definitive structural information. Can be used for quantification (qNMR) without a specific reference standard for the impurity itself.Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.

Troubleshooting Guides

Issue 1: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

An unknown peak in your HPLC analysis requires a systematic approach to identify. This workflow guides you from detection to structural elucidation.

Troubleshooting_Workflow Start Unknown Peak Detected in HPLC-UV Step1 Step 1: Analyze by LC-MS Obtain mass-to-charge ratio (m/z). Start->Step1 Step2 Step 2: Propose Molecular Formula Does m/z match a likely impurity? (e.g., Benzoic Acid: +16 Da) Step1->Step2 Step3 Step 3: Isolate Impurity (if necessary) Use preparative HPLC or flash chromatography. Step2->Step3 If identity is still uncertain End Structure Confirmed Step2->End If m/z confirms a likely impurity Step4 Step 4: Structural Elucidation Perform NMR (¹H, ¹³C, etc.) on isolated fraction. Step3->Step4 Step4->End caption Fig 2. Workflow for identifying unknown chromatographic peaks.

Caption: Fig 2. Workflow for identifying unknown chromatographic peaks.

Step-by-Step Protocol: Identification via LC-MS

  • Initial Assessment: Note the retention time and UV spectrum of the unknown peak from your HPLC-DAD analysis. The UV spectrum can give clues (e.g., presence of an aromatic ring).

  • LC-MS Analysis: Analyze the same sample using an LC-MS system. The goal is to correlate the peak from your HPLC-UV method with a peak in the Total Ion Chromatogram (TIC) and obtain its mass spectrum.

  • Mass-to-Charge (m/z) Determination: Extract the mass spectrum for the peak of interest. The molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) will give you the molecular weight of the impurity.

  • Hypothesis Generation:

    • Does the molecular weight correspond to a likely impurity?

      • 2-Bromo-3-fluorobenzaldehyde (Product): MW = 203.01

      • 2-Bromo-3-fluorobenzoic acid (Oxidation): MW = 219.01 (+16 Da from an oxygen atom)[12][13][14][15]

      • (2-Bromo-3-fluorophenyl)methanol (Starting Material): MW = 205.03 (+2 Da from two hydrogen atoms)

  • Confirmation: If the mass matches a probable structure, you can often make a confident preliminary identification. For absolute certainty, especially for regulatory purposes, isolation of the impurity via preparative HPLC followed by NMR analysis is the gold standard.[2][3]

Issue 2: My reaction is giving a low yield or failing. Could impurities be the cause?

Absolutely. Impurities in starting materials are a frequent cause of poor reaction outcomes.

  • Acidic Impurities: The presence of 2-Bromo-3-fluorobenzoic acid can neutralize basic reagents or catalysts. If your reaction is base-sensitive (e.g., Grignard reactions, Wittig reactions, or reactions using lithium reagents like n-BuLi), this acidic impurity can consume your reagent, leading to low or no conversion of the starting material.

    • Troubleshooting:

      • Quantify the Acid: Use titration or quantitative NMR (qNMR) to determine the molar percentage of the acidic impurity.

      • Adjust Stoichiometry: Add a corresponding excess of your basic reagent to compensate for the amount of acid present.

      • Pre-treatment: Purify the aldehyde before use. A simple aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction can often remove the acidic impurity. Be aware that this can be technically challenging with small quantities. Recrystallization or column chromatography are more robust purification methods.

  • Nucleophilic Impurities: The residual (2-Bromo-3-fluorophenyl)methanol is a nucleophile. In reactions where the aldehyde is supposed to react with an electrophile, the alcohol could potentially compete, forming undesired by-products.

  • Catalyst Poisoning: Inorganic impurities, particularly salts of transition metals, can poison sensitive catalysts used in downstream reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira reactions).

    • Troubleshooting: If you suspect inorganic impurities, consider purifying the starting material by passing a solution of it through a short plug of silica gel or by recrystallization. For definitive identification of elemental impurities, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are required.[5][6]

References

  • Frank, S., Dunkel, A., & Schieberle, P. (2020). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Medikamenter Quality Services. (2025). Impurities in Pharmaceutical Analysis: A Comprehensive Guide. Medikamenter. Available at: [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Emery Pharma. Impurity Analysis. Emery Pharma. Available at: [Link]

  • IJNRD. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. Available at: [Link]

  • Zellner, G., et al. (1995). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology. Available at: [Link]

  • PubChem. 2-Bromo-3-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Aromalake Chemical Co., Ltd. 2-Bromo-3-fluorobenzoic acid. Aromalake Chemical. Available at: [Link]

  • International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Google Patents. (2010). Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. Google Patents.

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during chemical synthesis with this versatile reagent. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower your research.

Understanding the Reactivity of 2-Bromo-3-fluorobenzaldehyde

2-Bromo-3-fluorobenzaldehyde is a valuable building block in organic synthesis, offering multiple reaction sites. The aldehyde group is a classic electrophile, while the carbon-bromine bond is a handle for cross-coupling reactions. The fluorine atom significantly modulates the electronic properties of the benzene ring. The electron-withdrawing nature of both the fluorine and bromine atoms increases the electrophilicity of the carbonyl carbon, making the aldehyde group highly reactive towards nucleophiles[1]. The bromine at the 2-position and fluorine at the 3-position also create a unique electronic and steric environment that can influence the outcome of various transformations.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific problems you might encounter in a question-and-answer format, providing actionable solutions and the rationale behind them.

Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura coupling reaction with 2-Bromo-3-fluorobenzaldehyde is resulting in a low yield of the desired biaryl product, and I'm observing significant dehalogenation (replacement of bromine with hydrogen). What are the likely causes and how can I fix this?

Answer:

Low yields and dehalogenation in Suzuki-Miyaura couplings are common issues, often stemming from suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • The Problem: The choice of palladium catalyst and phosphine ligand is critical. A standard catalyst like Pd(PPh₃)₄ might not be efficient enough for this substrate, leading to slow oxidative addition and favoring side reactions.

  • The Solution: Switch to a more active catalytic system. Modern biarylphosphine ligands are often superior for challenging couplings.

    • Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or t-Bu₃P can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, outcompeting the dehalogenation pathway[2].

    • Pre-catalysts: Consider using a pre-catalyst that readily forms the active Pd(0) species, which can be crucial for reactions with unstable boronic acids[3].

2. Base Selection:

  • The Problem: The base plays a crucial role in the transmetalation step and can also influence side reactions. Strong bases in the presence of a proton source (like residual water or alcohol solvents) can promote dehalogenation.

  • The Solution: Screen different bases.

    • Weaker Inorganic Bases: Instead of strong bases like NaOH or KOH, try weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄[2][4]. These are often effective and can minimize side reactions.

    • Anhydrous Conditions: While some water is often necessary to facilitate the reaction, excessive amounts can be detrimental. Ensure your solvents are appropriately dried if using anhydrous conditions.

3. Solvent System:

  • The Problem: The solvent system affects the solubility of reagents and the stability of intermediates. A poor solvent choice can lead to a sluggish reaction.

  • The Solution: Experiment with different solvent mixtures.

    • Aqueous Mixtures: Toluene/water, dioxane/water, or THF/water are common and effective solvent systems for Suzuki couplings[4][5].

    • Anhydrous Solvents: In some cases, anhydrous solvents like DMF can be beneficial, especially if ester functionalities sensitive to hydrolysis are present[5].

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield / Dehalogenation catalyst Optimize Catalyst & Ligand (e.g., SPhos, XPhos) start->catalyst base Screen Bases (e.g., K2CO3, K3PO4) catalyst->base If still issues solvent Adjust Solvent System (e.g., Toluene/H2O) base->solvent If still issues temp Vary Temperature solvent->temp If still issues success Successful Coupling temp->success Optimized

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.

Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Catalyst Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)Highly active system for aryl bromides[6].
Base K₃PO₄ (2-3 equivalents)Effective base, often minimizes side reactions[2][3].
Solvent Toluene/Water (e.g., 4:1) or Dioxane/WaterGood solubility for many substrates[4].
Temperature 80-110 °CSufficient thermal energy for catalyst turnover.
Sonogashira Coupling

Question 2: I am attempting a Sonogashira coupling with 2-Bromo-3-fluorobenzaldehyde and a terminal alkyne, but the reaction is sluggish and I'm getting a lot of Glaser coupling (homocoupling of the alkyne). How can I improve the yield of my desired product?

Answer:

The Sonogashira coupling is sensitive to several factors, and achieving high yields requires careful optimization.

1. Copper Co-catalyst:

  • The Problem: While "copper-free" Sonogashira reactions exist, the classic protocol uses a copper(I) co-catalyst (typically CuI) to facilitate the formation of a copper acetylide intermediate. Insufficient or inactive CuI can lead to a slow reaction and allow for palladium-catalyzed alkyne homocoupling.

  • The Solution:

    • Use Fresh CuI: Copper(I) iodide can oxidize over time. Use a fresh bottle or purify the existing stock.

    • Optimize CuI Loading: Typically 1-5 mol% of CuI is sufficient.

2. Base and Solvent:

  • The Problem: An appropriate base is needed to deprotonate the terminal alkyne. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used as they also serve as the solvent in many cases.

  • The Solution:

    • Amine Base: Use a suitable amine base like Et₃N[7]. Ensure it is dry and freshly distilled if necessary.

    • Solvent Choice: If solubility is an issue, a co-solvent like THF or DMF can be used in conjunction with the amine base.

3. Atmosphere Control:

  • The Problem: The Glaser homocoupling side reaction is an oxidative process. The presence of oxygen can significantly promote this undesired pathway.

  • The Solution:

    • Inert Atmosphere: Meticulously degas your solvents and run the reaction under a strict inert atmosphere (argon or nitrogen)[8]. This can be achieved by several freeze-pump-thaw cycles or by bubbling the inert gas through the solvent for an extended period.

Recommended Starting Conditions for Sonogashira Coupling

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A standard and reliable catalyst for Sonogashira reactions.
Co-catalyst CuI (1-5 mol%)Facilitates the formation of the reactive copper acetylide.
Base/Solvent Et₃N or DIPEAActs as both the base and often the solvent[7].
Atmosphere Inert (Argon or Nitrogen)Crucial to suppress oxidative Glaser homocoupling.
Temperature Room Temperature to 60 °COften proceeds at mild temperatures.
Wittig Reaction

Question 3: My Wittig reaction with 2-Bromo-3-fluorobenzaldehyde is giving a low yield of the desired alkene. The reaction mixture is turning dark, and purification is difficult.

Answer:

Low yields in Wittig reactions can be due to issues with the ylide generation, the reactivity of the aldehyde, or side reactions.

1. Ylide Generation and Stability:

  • The Problem: The phosphonium ylide must be generated effectively. The choice of base is critical and depends on the stability of the ylide. For non-stabilized ylides (from alkyltriphenylphosphonium salts), a very strong base is required (e.g., n-BuLi, NaH, NaNH₂). The ylide can also be sensitive to air and moisture.

  • The Solution:

    • Base Selection: Ensure the base is strong enough to deprotonate the phosphonium salt. For stabilized ylides (e.g., those with an adjacent carbonyl group), weaker bases like NaOMe or K₂CO₃ can be used.

    • Anhydrous/Inert Conditions: Generate and use the ylide under strictly anhydrous and inert conditions, especially for reactive, non-stabilized ylides.

2. Aldehyde Stability:

  • The Problem: Aldehydes can be prone to oxidation to the corresponding carboxylic acid or polymerization, especially under basic conditions[9]. The dark coloration of your reaction mixture suggests decomposition.

  • The Solution:

    • Purity of Aldehyde: Use freshly purified 2-Bromo-3-fluorobenzaldehyde. If it has been stored for a long time, consider purifying it by distillation or column chromatography[10].

    • Reaction Temperature: Run the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming to room temperature) to minimize side reactions.

    • Reverse Addition: Add the aldehyde solution slowly to the pre-formed ylide solution. This ensures the aldehyde is not sitting in the basic mixture for an extended period before reacting.

3. Purification:

  • The Problem: The major byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can be difficult to separate from the desired alkene due to similar polarities.

  • The Solution:

    • Crystallization: If your product is a solid, crystallization can be an effective way to remove TPPO.

    • Column Chromatography: Careful selection of the eluent system for column chromatography is key. Sometimes, a less polar solvent system can leave the TPPO on the baseline.

Wittig Reaction Troubleshooting Logic

start Low Alkene Yield ylide Check Ylide Generation - Base Strength - Anhydrous/Inert start->ylide aldehyde Assess Aldehyde Stability - Purity - Reverse Addition start->aldehyde purification Optimize Purification - Remove TPPO ylide->purification If yield improves aldehyde->purification If yield improves success High Purity Alkene purification->success

Caption: Key areas for troubleshooting the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: How should I store 2-Bromo-3-fluorobenzaldehyde? A: It should be stored in a cool, dry place, away from light and strong oxidizing agents. The container should be tightly sealed under an inert atmosphere (like argon or nitrogen) to prevent oxidation of the aldehyde group[11].

Q2: The aldehyde group is interfering with a planned reaction on the C-Br bond. What should I do? A: You should protect the aldehyde group. A common and effective method is to convert it into a cyclic acetal by reacting it with ethylene glycol in the presence of an acid catalyst (like p-toluenesulfonic acid). This acetal protecting group is stable to many reaction conditions, including those used in Suzuki and Sonogashira couplings, and can be easily removed later by acidic hydrolysis[12][13].

Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on 2-Bromo-3-fluorobenzaldehyde to displace the fluorine atom? A: While the presence of the electron-withdrawing aldehyde group does activate the ring towards nucleophilic attack, SNAr reactions on this specific isomer might be challenging. The fluorine atom is not in a position that is strongly activated (ortho or para) by the aldehyde. However, under forcing conditions with a strong nucleophile, some reaction may occur. It is important to note that in SNAr reactions, fluoride is often a better leaving group than bromide due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex[14].

Q4: What analytical techniques are recommended to check the purity of 2-Bromo-3-fluorobenzaldehyde before use? A: To ensure the purity of your starting material, you can use Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile impurities and determine the percentage purity. ¹H and ¹⁹F NMR spectroscopy are excellent for confirming the structure and identifying any isomeric impurities.

References

  • Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • Quora. (2023). Which is more reactive, fluorine or bromine?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • ISC Examination Paper. (2025). ISC EXAMINATION PAPER – 2025. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluoro-3-bromo-benzylamine.
  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]

  • World Journal of Organic Chemistry. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • National Institutes of Health. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • Reddit. (2023). What's the most common method for the protection of aldehydes?. Retrieved from [Link]

  • YouTube. (2024). Fluorine vs Bromine: Who Wins?. Retrieved from [Link]

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Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions, with a specific focus on the challenging substrate, 2-Bromo-3-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their cross-coupling reactions. Here, we will delve into the nuances of this specific reaction, providing in-depth, field-proven insights in a direct question-and-answer format.

Introduction: The Challenge of 2-Bromo-3-fluorobenzaldehyde

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, the success of this reaction is highly dependent on the electronic and steric properties of the substrates.[3] 2-Bromo-3-fluorobenzaldehyde presents a unique set of challenges due to the presence of three distinct functionalities on the aromatic ring:

  • Aryl Bromide: The primary site for the Suzuki coupling.[1]

  • Ortho-Fluoro Substituent: This electron-withdrawing group can influence the reactivity of the aryl bromide.[4]

  • Meta-Aldehyde Group: An electron-withdrawing group that can also potentially coordinate with the palladium catalyst, affecting its activity.[5][6]

This guide will address common issues encountered when working with this and similar substrates, providing actionable solutions grounded in mechanistic understanding.

Troubleshooting Guide & FAQs

Catalyst and Ligand Selection

Question 1: I am observing low to no conversion in my reaction with 2-Bromo-3-fluorobenzaldehyde. What is the best initial catalyst and ligand combination to try?

Answer: For an electron-deficient and potentially sterically hindered substrate like 2-Bromo-3-fluorobenzaldehyde, the choice of catalyst and ligand is critical. The oxidative addition step is often rate-limiting in Suzuki couplings, and the electronic nature of your substrate can make this step more challenging.[3]

A robust starting point would be a pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand. These ligands are known to facilitate the oxidative addition of challenging aryl halides and promote the subsequent reductive elimination step.[7][8]

Recommended Starting Points:

Catalyst SystemRationale
XPhos Pd G3 or G4 XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for coupling electron-deficient and sterically hindered aryl halides. The "G" generation precatalysts offer improved stability and ease of use.[7]
SPhos Pd G3 or G4 Similar to XPhos, SPhos is another excellent choice for difficult couplings. It can sometimes offer complementary reactivity to XPhos.[7]
Pd₂(dba)₃ with a separate ligand (e.g., tBu₃P) This combination allows for more flexibility in adjusting the palladium-to-ligand ratio. Tri-tert-butylphosphine (tBu₃P) is a very electron-rich and bulky ligand that can be highly effective for unreactive aryl chlorides and bromides.[9]

It is generally advisable to start with a pre-catalyst to ensure the efficient generation of the active Pd(0) species.[7] Using Pd(II) sources like Pd(OAc)₂ can sometimes lead to side reactions if the reduction to Pd(0) is not efficient.[10]

Base and Solvent Optimization

Question 2: What is the most suitable base and solvent system for the Suzuki coupling of 2-Bromo-3-fluorobenzaldehyde? I've tried K₂CO₃ in aqueous dioxane with poor results.

Answer: The base and solvent system plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. The base activates the boronic acid, making it more nucleophilic for the transfer of the organic group to the palladium center.[2][9] For a substrate like 2-Bromo-3-fluorobenzaldehyde, a careful selection is necessary to avoid side reactions.

Recommended Base and Solvent Combinations:

BaseSolventRationale and Considerations
K₃PO₄ Anhydrous Toluene or DioxanePotassium phosphate is a stronger base than potassium carbonate and is often effective in anhydrous conditions. This can be beneficial if you are observing protodeboronation (hydrolysis) of your boronic acid.[7][11]
Cs₂CO₃ Dioxane/WaterCesium carbonate is a highly effective base, particularly in dioxane.[8] The enhanced solubility of cesium salts can often lead to improved reaction rates.
Aqueous NaHCO₃ Toluene or DMEIf your substrate or product is sensitive to strong bases, sodium bicarbonate offers a milder alternative. This can be particularly important when dealing with functional groups like aldehydes that can undergo side reactions under strongly basic conditions.[7]

Troubleshooting Tip: The presence of water is often beneficial for the Suzuki coupling as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species. However, excessive water can lead to unwanted hydrolysis of the boronic acid (protodeboronation).[11] A common starting point is a 4:1 to 10:1 ratio of organic solvent to water.

Common Side Reactions and Their Mitigation

Question 3: I am observing a significant amount of a byproduct that appears to be the debrominated starting material (3-fluorobenzaldehyde). What is causing this and how can I prevent it?

Answer: The formation of the debrominated starting material is a common side reaction known as hydrodehalogenation . This occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination to release the dehalogenated product.[1]

dot ```dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Ar-Pd(II)-Br"]; B [label="Hydride Source\n(e.g., solvent, base, impurity)"]; C [label="Ar-Pd(II)-H"]; D [label="Ar-H\n(Debrominated Product)"]; E [label="Pd(0)"];

A -> C [label="Hydride Transfer"]; B -> C [style=dotted]; C -> D [label="Reductive Elimination"]; D -> E [style=invis]; }

Caption: Protodeboronation of Boronic Acid.

Strategies to Prevent Protodeboronation:

  • Use Anhydrous Conditions: If protodeboronation is suspected, switching to anhydrous conditions with a base like K₃PO₄ can be very effective. [7]* Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards hydrolysis than their corresponding boronic acids. [1]If you are preparing your own boronic acid, consider converting it to the pinacol ester.

  • Use a Slow-Release Strategy: In some cases, using a protected form of the boronic acid that slowly releases the active species can minimize decomposition. [11]* Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can exacerbate the decomposition of sensitive boronic acids. Aim for conditions that allow for a reasonably fast reaction to minimize exposure to harsh conditions.

Experimental Protocols

General Protocol for Suzuki Coupling of 2-Bromo-3-fluorobenzaldehyde

This protocol provides a starting point for optimization.

  • Reaction Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Bromo-3-fluorobenzaldehyde (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a precatalyst).

    • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition:

    • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe. The final concentration of the aryl halide should typically be between 0.1 M and 0.5 M.

  • Reaction:

    • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add solid reagents to oven-dried vial B Seal and purge with inert gas A->B C Add degassed solvent B->C D Heat to desired temperature C->D E Monitor progress (TLC, GC, LC-MS) D->E F Cool and dilute E->F G Aqueous wash F->G H Dry and concentrate G->H I Purify via chromatography H->I

Caption: General Suzuki Coupling Workflow.

Concluding Remarks

Optimizing the Suzuki-Miyaura coupling for a substrate like 2-Bromo-3-fluorobenzaldehyde requires a systematic approach to troubleshooting. By understanding the potential pitfalls, such as difficult oxidative addition, hydrodehalogenation, and protodeboronation, researchers can make informed decisions about the selection of catalysts, ligands, bases, and solvents. The guidance provided in this technical support center serves as a robust starting point for developing a high-yielding and reproducible reaction.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Park, H., et al. (2022). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Talmazan, R. A., et al. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Gagnon, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • ResearchGate. (2025, October 27). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]

  • ACS Publications. (n.d.). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry. [Link]

  • Kozłowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Wolfe, J. P., et al. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Elsayed, M. S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications. [Link]

  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. [Link]

  • Hartwig, J. F., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]

  • ResearchGate. (2018, August 1). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Procter, D. J., et al. (n.d.). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC Publishing). [Link]

  • DOI. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]

  • Morressier. (2021, May 1). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. [Link]

  • ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). [Link]

  • ACS Publications. (2026, January 3). Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross. [Link]

  • Semantic Scholar. (n.d.). Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions. [Link]

  • ResearchGate. (2020, January 4). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]

  • Semantic Scholar. (2017, December 4). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

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How to prevent decomposition of 2-Bromo-3-fluorobenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-3-fluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile aldehyde in their synthetic workflows. The stability of this reagent is paramount for reproducible and successful experimental outcomes. This guide provides in-depth technical advice and troubleshooting protocols to prevent its decomposition during storage.

Introduction: The Challenge of Aldehyde Stability

Substituted benzaldehydes, such as 2-Bromo-3-fluorobenzaldehyde, are valuable synthetic intermediates. However, the aldehyde functional group is inherently susceptible to oxidation, particularly when activated by the electronic effects of halogen substituents on the aromatic ring. Understanding and mitigating the primary decomposition pathway—oxidation to the corresponding carboxylic acid—is critical for maintaining the purity and reactivity of the material.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and observations that may indicate decomposition of 2-Bromo-3-fluorobenzaldehyde.

Q1: My 2-Bromo-3-fluorobenzaldehyde, which was a solid, now appears oily or has partially liquefied. What is happening?

A: This is a classic sign of impurity presence, often due to the formation of 2-Bromo-3-fluorobenzoic acid as a result of oxidation. The melting point of pure 2-Bromo-3-fluorobenzaldehyde is typically in the range of 28-33°C. The presence of the benzoic acid impurity can cause a melting point depression, leading to the material appearing as an oil or slush at ambient temperatures.

Q2: I observe a decrease in yield in my reaction where 2-Bromo-3-fluorobenzaldehyde is a starting material. Could this be related to its storage?

A: Absolutely. If a portion of the aldehyde has oxidized to 2-Bromo-3-fluorobenzoic acid, the effective molar quantity of the aldehyde in your reaction is reduced, leading to lower yields of your desired product. The carboxylic acid impurity may also interfere with certain reaction conditions, particularly those involving sensitive catalysts or basic reagents.

Q3: What are the primary factors that accelerate the decomposition of 2-Bromo-3-fluorobenzaldehyde?

A: The main culprits are:

  • Oxygen (Air): The aldehyde group is susceptible to autoxidation in the presence of oxygen, a process that can proceed via a free-radical chain mechanism.[1]

  • Light: Light, especially UV radiation, can provide the energy to initiate and propagate the oxidation process.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[2]

  • Moisture: While not a direct cause of oxidation, moisture can facilitate other degradation pathways.

Q4: Can I repurify my partially decomposed 2-Bromo-3-fluorobenzaldehyde?

A: Repurification is possible but may not always be practical for small quantities. Standard purification techniques such as column chromatography or recrystallization could be employed to separate the aldehyde from the carboxylic acid. However, preventing decomposition in the first place is the most effective strategy.

Core Stability Protocol: Preventing Decomposition

Adherence to the following storage and handling protocols is essential for preserving the integrity of 2-Bromo-3-fluorobenzaldehyde.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C[3]Reduces the rate of oxidation and prevents the solid from melting.
Atmosphere Inert Gas (Argon or Nitrogen)[4]Excludes oxygen, the primary reactant in the decomposition pathway.
Light Amber or Opaque ContainerProtects the compound from light-induced degradation.
Container Tightly SealedPrevents exposure to atmospheric oxygen and moisture.
Step-by-Step Storage Procedure
  • Procurement: Upon receipt, inspect the container seal for integrity.

  • Inerting: Before the first use, carefully open the container in a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Aliquoting: If you plan to use small amounts over time, it is best practice to aliquot the material into smaller vials. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Backfilling: After each use, backfill the container headspace with an inert gas before sealing.

  • Sealing: Ensure the container is tightly sealed. For vials with screw caps, using a cap with a PTFE liner is recommended. For larger containers, wrapping the cap with Parafilm® can provide an additional barrier.

  • Labeling: Clearly label all aliquots with the compound name, date, and storage conditions.

  • Refrigeration: Place the sealed container in a refrigerator at 2-8°C.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when decomposition of 2-Bromo-3-fluorobenzaldehyde is suspected.

DecompositionTroubleshooting start Suspected Decomposition of 2-Bromo-3-fluorobenzaldehyde observe Visual Inspection: - Oily/Liquid Appearance? - Discoloration? start->observe analytical Analytical Check: - Check Melting Point - Run TLC/NMR/GC-MS observe->analytical Abnormalities Noted stable Compound is Stable observe->stable Solid, No Change decomposed Decomposition Confirmed: (Presence of Benzoic Acid) analytical->decomposed Impurity Detected analytical->stable Within Specification action Action Required decomposed->action repurify Repurify if practical (e.g., Chromatography) action->repurify High Value / Large Scale discard Discard and use fresh reagent action->discard Small Scale / Impractical review Review Storage Protocol: - Inert Atmosphere? - Refrigerated? - Light Protected? repurify->review discard->review

Caption: Troubleshooting workflow for suspected decomposition.

The Chemistry of Decomposition

The primary decomposition pathway for 2-Bromo-3-fluorobenzaldehyde is the autoxidation to 2-Bromo-3-fluorobenzoic acid. This process is a radical chain reaction initiated by the abstraction of the aldehydic hydrogen.

OxidationMechanism cluster_reactants Reactants cluster_products Decomposition Product Aldehyde 2-Bromo-3-fluorobenzaldehyde Oxygen Oxygen (O2) Aldehyde->Oxygen Forms Peroxy Radical Acid 2-Bromo-3-fluorobenzoic Acid Oxygen->Acid Propagates to form Acid Initiator Initiator (Light, Heat, Metal Traces) Initiator->Aldehyde Abstracts H•

Caption: Simplified overview of the oxidation pathway.

This transformation not only consumes the starting material but also introduces an acidic impurity that can be detrimental to many synthetic procedures. By controlling the storage environment, particularly by excluding oxygen and light and maintaining low temperatures, this decomposition pathway can be effectively inhibited.

References

  • ACS Publications. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels. Retrieved from [Link]

  • (Reference not directly cited in the text)
  • Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]

  • ResearchGate. (2023). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved from [Link]

  • (Reference not directly cited in the text)

Sources

Technical Support Center: Managing Side Reactions in the Bromination of 2-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing and suppressing common side reactions encountered during this critical transformation. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields and purity of your desired brominated product.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: Low yield and significant recovery of starting material, even with excess brominating agent.

Question: I am attempting to brominate 2-fluorobenzaldehyde using N-Bromosuccinimide (NBS) in dichloromethane (DCM), but the reaction is sluggish and I'm recovering most of my starting material. What is causing this poor reactivity and how can I fix it?

Answer: The aromatic ring of 2-fluorobenzaldehyde is moderately deactivated towards electrophilic aromatic substitution (EAS). This is due to the electron-withdrawing inductive effects of both the fluorine atom and the meta-directing aldehyde group (-CHO)[1]. While fluorine can donate electron density through resonance, its strong inductive withdrawal dominates, making the ring less nucleophilic than benzene[2].

Root Cause Analysis & Solutions:

  • Insufficient Electrophilicity: NBS alone may not generate a sufficiently powerful electrophile ("Br+") to react efficiently with the deactivated ring. The reaction requires activation to increase the electrophilic character of the bromine.

  • Solution - Acid Catalysis: The most effective solution is to employ a strong acid co-reagent or solvent. Using concentrated sulfuric acid (H₂SO₄) as the solvent or co-catalyst dramatically increases the reaction rate. The acid protonates NBS, generating a more potent brominating agent[3][4][5]. A common and highly effective method involves treating the substrate with NBS in a medium of concentrated H₂SO₄[3][6].

  • Solution - Lewis Acid Catalysis: Alternatively, a Lewis acid catalyst like iron(III) bromide (FeBr₃) or anhydrous aluminum chloride (AlCl₃) can be used with elemental bromine (Br₂) or NBS. The Lewis acid polarizes the Br-Br bond, creating a strong electrophilic bromine species (e.g., Br-Br-FeBr₃) that can be attacked by the deactivated ring[1][7]. A patented method describes the use of Lewis acids like AlCl₃ or ZnBr₂ with brominating agents such as Br₂ or NBS to achieve high yields of the desired product[8].

Recommended Protocol using NBS/H₂SO₄:

  • In a flask equipped with a stirrer and cooled in an ice bath (0-5 °C), slowly add 2-fluorobenzaldehyde (1.0 eq) to concentrated sulfuric acid.

  • Once the substrate is fully dissolved and the temperature is stable, add N-Bromosuccinimide (1.05-1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3-8 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Problem 2: Formation of an acidic byproduct, complicating purification.

Question: My reaction mixture is showing a new, more polar spot on TLC, and during workup with sodium bicarbonate, I observe significant gas evolution. I suspect my aldehyde is being oxidized. Why is this happening and how can I prevent it?

Answer: This is a classic side reaction. Aldehydes, including 2-fluorobenzaldehyde, are susceptible to oxidation to the corresponding carboxylic acid (2-fluoro-5-bromobenzoic acid in this case)[9][10]. Bromine (Br₂) itself is a moderately strong oxidizing agent, and this side reaction can be prevalent under certain conditions, especially in the presence of water[11][12][13].

Root Cause Analysis & Solutions:

  • Oxidizing Nature of Reagents: Elemental bromine can directly oxidize the aldehyde. The kinetics of this oxidation have been studied and are known to occur in aqueous or protic media[11][13].

  • Solution - Use a Non-Oxidizing Bromine Source: N-Bromosuccinimide (NBS) is generally a milder and more selective reagent than Br₂ for aromatic bromination and is less prone to causing oxidation[14][15].

  • Solution - Rigorously Anhydrous Conditions: Water can participate in the oxidation mechanism. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solution - Protect the Aldehyde Group: If oxidation remains a persistent issue, the aldehyde can be protected as an acetal (e.g., by reacting with ethylene glycol and an acid catalyst). The acetal group is stable to the bromination conditions. After bromination, the acetal can be easily hydrolyzed back to the aldehyde using aqueous acid.

Troubleshooting Workflow for Aldehyde Oxidation:

G start Oxidation to Carboxylic Acid Detected check_reagent Are you using Br2? start->check_reagent switch_to_nbs Switch to NBS check_reagent->switch_to_nbs Yes check_conditions Are conditions strictly anhydrous? check_reagent->check_conditions No switch_to_nbs->check_conditions dry_reagents Use anhydrous solvents & oven-dried glassware check_conditions->dry_reagents No protect_aldehyde Protect aldehyde as an acetal before bromination check_conditions->protect_aldehyde Yes, still an issue problem_solved Problem Resolved dry_reagents->problem_solved protect_aldehyde->problem_solved

Caption: Workflow for troubleshooting aldehyde oxidation.

Problem 3: Formation of multiple brominated isomers and poly-brominated products.

Question: My GC-MS analysis shows the desired mono-bromo product, but also significant amounts of a dibromo-product and another mono-bromo isomer. How can I improve the regioselectivity and prevent over-bromination?

Answer: Controlling regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The -F atom is an ortho, para-director, while the -CHO group is a meta-director[1].

Regiochemical Analysis:

  • Fluorine (-F): Directs incoming electrophiles to positions 3 and 5.

  • Aldehyde (-CHO): Directs incoming electrophiles to positions 4 and 6.

The positions are numbered starting from the -CHO group at C1 and the -F group at C2. The directing effects are as follows:

  • Position 3: ortho to -F (activated), meta to -CHO (deactivated).

  • Position 4: meta to -F (deactivated), ortho to -CHO (deactivated).

  • Position 5: para to -F (strongly activated), meta to -CHO (deactivated). This is the most favorable position.

  • Position 6: ortho to -CHO (deactivated), meta to -F (deactivated).

Therefore, the major product is expected to be 5-bromo-2-fluorobenzaldehyde [16]. The formation of other isomers or di-bromo products indicates that the reaction conditions are too harsh or not well-controlled.

Root Cause Analysis & Solutions:

  • Over-Bromination (Dihalogenation): This occurs when the reaction is too aggressive (high temperature, overly potent catalyst, or excess brominating agent). The mono-brominated product, still being sufficiently activated, reacts a second time.

  • Isomer Formation: While the 5-bromo isomer is electronically favored, aggressive conditions can overcome the activation barriers for substitution at other positions.

Solutions to Improve Selectivity:

  • Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the brominating agent.

  • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C) to increase selectivity. The reaction leading to the most stable intermediate (substitution at C5) will proceed faster at lower temperatures, while less favorable pathways will be suppressed.

  • Choose a Milder Catalyst: If using a Lewis acid, a milder one like Zinc Chloride (ZnCl₂) might offer better selectivity than a very strong one like Aluminum Chloride (AlCl₃)[17].

  • Slow Addition: Add the brominating agent dropwise or in small portions over a longer period. This keeps the instantaneous concentration of the electrophile low, disfavoring poly-bromination.

ParameterTo Minimize Poly-brominationTo Maximize Regioselectivity
Temperature Low (0 °C to RT)Low (e.g., 0 °C)
Brominating Agent 1.0 - 1.1 equivalents1.0 - 1.1 equivalents
Catalyst Activity Use milder Lewis acids (e.g., ZnCl₂) or H₂SO₄Use milder Lewis acids or controlled conditions
Addition Rate Slow, dropwise additionSlow, dropwise addition

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the fluorine and aldehyde groups in directing the bromination? A1: The fluorine atom is an ortho, para-director, meaning it activates the positions ortho and para to it for electrophilic attack. The aldehyde group is a meta-director, deactivating the ring overall but directing incoming electrophiles to the meta position. In 2-fluorobenzaldehyde, these effects work in concert. The para-directing effect of the fluorine strongly favors substitution at position 5, which is also meta to the aldehyde group, making 5-bromo-2-fluorobenzaldehyde the major product[1][16].

Q2: Should I use elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)? A2: For this substrate, NBS is generally preferred. NBS is a solid, easier to handle than the fuming and corrosive liquid Br₂, and provides a slow, controlled concentration of the electrophile, which can help minimize side reactions like poly-bromination[14]. Furthermore, Br₂ is a stronger oxidizing agent and is more likely to oxidize the aldehyde group to a carboxylic acid[10].

Q3: My crude product is a dark oil. How can I purify it effectively? A3: A dark color often indicates the presence of impurities or decomposition products. The recommended purification method is vacuum distillation[8]. Before distillation, it is crucial to perform an aqueous workup. Wash the crude product with a dilute sodium bicarbonate solution to remove any acidic byproducts (like 2-fluoro-5-bromobenzoic acid), followed by a water wash to remove salts[18]. After drying the organic solution, the solvent can be removed, and the resulting oil can be distilled under reduced pressure to yield the pure product. The expected boiling point for 2-fluoro-5-bromobenzaldehyde is around 63-65 °C at 3 mmHg[8].

Q4: Can benzylic bromination occur on the aldehyde proton? A4: No. Benzylic bromination is a radical-mediated reaction that occurs at a C-H bond on a carbon atom adjacent to an aromatic ring[15][19]. This reaction typically requires a radical initiator (like AIBN or benzoyl peroxide) and light, and is favored in non-polar solvents. The C-H bond of an aldehyde group is not a benzylic C-H bond and does not undergo this type of radical substitution under typical electrophilic bromination conditions. Electrophilic aromatic substitution is the overwhelmingly favored pathway.

References

  • Title: Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

  • Title: Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Effect of Transition Metal Ions on the Oxidation of Benzaldehyde by Bromine Source: Asian Journal of Chemistry URL: [Link]

  • Title: CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde Source: Google Patents URL
  • Title: Bromination of deactivated aromatics: a simple and efficient method Source: PubMed URL: [Link]

  • Title: Electrophilic Aromatic Substitution Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Bromination of deactivated aromatics: a simple and efficient method. Source: Semantic Scholar URL: [Link]

  • Title: Bromination of Deactivated Aromatics: A Simple and Efficient Method Source: ResearchGate URL: [Link]

  • Title: Electrophilic Aromatic Substitution Source: Cengage URL: [Link]

  • Title: Bromination - Common Conditions Source: Common Organic Chemistry URL: [Link]

  • Title: The Synergy of Fluorine and Bromine in 5-Bromo-2-fluorobenzaldehyde for Advanced Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Active/inactive aromatic ring bromination Source: Chemia (MANAC Inc.) URL: [Link]

  • Title: 2-Bromo-5-fluorobenzaldehyde Source: PMC - NIH URL: [Link]

  • Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation Source: Master Organic Chemistry URL: [Link]

  • Title: How can we control the conversion of Benzaldehyde to Benzoic acid? Source: ResearchGate URL: [Link]

  • Title: How can I do dibromination on 2-fluorobenzaldehyde? Source: ResearchGate URL: [Link]

  • Title: The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena Source: ResearchGate URL: [Link]

  • Title: 16.1 Electrophilic Aromatic Substitution Reactions: Bromination Source: Organic Chemistry | OpenStax URL: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-3-fluorobenzaldehyde for Pilot Plants

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-3-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot plant production. As a key intermediate in the development of pharmaceuticals and agrochemicals, ensuring a robust and scalable synthesis of this compound is critical.[1][2] This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the specific challenges encountered during the scale-up process.

I. Strategic Approaches to Pilot-Scale Synthesis

Two primary synthetic routes are viable for the large-scale production of 2-Bromo-3-fluorobenzaldehyde: Ortho-lithiation followed by formylation and the Vilsmeier-Haack reaction . The choice between these methods will depend on available equipment, safety infrastructure, and cost considerations.

Ortho-lithiation of 1-Bromo-2-fluorobenzene

This method offers high regioselectivity due to the directing effect of the fluorine atom. However, it requires cryogenic temperatures and the handling of pyrophoric organolithium reagents, which present significant safety and engineering challenges at scale.[3][4][5]

Reaction Scheme: 1-Bromo-2-fluorobenzene is treated with a strong lithium base, such as n-butyllithium (n-BuLi), at low temperatures to generate the ortho-lithiated species. This intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield 2-Bromo-3-fluorobenzaldehyde after aqueous work-up.

II. Detailed Experimental Protocol: Ortho-lithiation Route (10 kg Scale)

This protocol is a representative example and should be adapted and optimized based on specific pilot plant capabilities and safety assessments.

Materials & Reagents
ReagentMolar Mass ( g/mol )Quantity (kg)MolesEquivalents
1-Bromo-2-fluorobenzene175.0010.057.141.0
n-Butyllithium (2.5 M in hexanes)64.0615.6 (22.8 L)62.851.1
N,N-Dimethylformamide (DMF)73.096.2685.711.5
Anhydrous Tetrahydrofuran (THF)72.11100 (approx. 112 L)--
Saturated aq. NH₄Cl solution-50 L--
Diethyl ether74.1260 L--
Anhydrous Magnesium Sulfate120.375.0--
Step-by-Step Procedure
  • Reactor Preparation: Ensure a 250 L glass-lined reactor is thoroughly cleaned, dried, and rendered inert with a continuous nitrogen purge. Equip the reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet/outlet, and a baffled jacket for efficient cooling.

  • Charging of Starting Material: Charge the reactor with 1-Bromo-2-fluorobenzene (10.0 kg) and anhydrous tetrahydrofuran (100 L).

  • Cooling: Cool the reactor contents to -78 °C using a suitable cooling system (e.g., dry ice/acetone or a cryocooler). Maintain a gentle nitrogen purge throughout the process.

  • Lithiation: Slowly add n-butyllithium (22.8 L of 2.5 M solution in hexanes) to the stirred reaction mixture via a metering pump over 2-3 hours. Crucially, maintain the internal temperature below -70 °C throughout the addition to prevent side reactions and ensure safety. [6][7]

  • Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for an additional hour. The reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the disappearance of the proton at the 3-position.

  • Formylation: Add anhydrous N,N-dimethylformamide (6.26 kg) dropwise to the reaction mixture, again ensuring the internal temperature does not exceed -70 °C. The addition should take approximately 1-1.5 hours.

  • Warming and Quenching: After the DMF addition, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring. The following day, cool the mixture to 0-5 °C in an ice bath and slowly quench the reaction by the cautious addition of 50 L of saturated aqueous ammonium chloride solution. This step is exothermic and requires careful temperature control.

  • Work-up and Extraction: Transfer the quenched reaction mixture to a suitable extraction vessel. Separate the aqueous and organic layers. Extract the aqueous layer twice with diethyl ether (30 L each). Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (2 x 20 L), then dry over anhydrous magnesium sulfate (5.0 kg).

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude 2-Bromo-3-fluorobenzaldehyde can be purified by vacuum distillation.

III. Troubleshooting Guide: Ortho-lithiation Route

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive n-BuLi. 2. Presence of moisture or other electrophilic impurities. 3. Insufficiently low reaction temperature.1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Verify the accuracy of the temperature probe and the efficiency of the cooling system.
Formation of Side Products (e.g., biphenyl derivatives) 1. Reaction temperature too high. 2. Localized "hot spots" due to poor mixing. 3. Slow addition of the electrophile.1. Maintain strict temperature control below -70 °C. 2. Ensure efficient stirring throughout the reaction. 3. Add DMF at a steady, controlled rate.
Exothermic Runaway During Quenching 1. Quenching at too high a temperature. 2. Too rapid addition of the quenching solution.1. Cool the reaction mixture to 0-5 °C before quenching. 2. Add the saturated NH₄Cl solution slowly and monitor the internal temperature closely.
Difficulties in Purification 1. Formation of azeotropes with residual solvents. 2. Presence of unreacted starting material or DMF.1. Ensure complete removal of THF and hexanes under vacuum. 2. Optimize distillation conditions (pressure and temperature) to separate the product from impurities.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the ortho-lithiation of 1-Bromo-2-fluorobenzene?

A1: The primary concerns are the handling of pyrophoric n-butyllithium and the management of highly exothermic reactions, especially during the quenching step.[4][6] A thorough risk assessment is mandatory.[8] This includes ensuring adequate inert atmosphere conditions, having appropriate fire suppression equipment readily available (e.g., Class D fire extinguisher), and a well-defined plan for emergency shutdown and quenching of the reaction.[6]

Q2: How can I effectively manage the low temperatures required for this reaction in a pilot plant?

A2: Pilot plant reactors are typically equipped with jacketed cooling systems. For temperatures down to -78 °C, a circulating coolant such as a dry ice/acetone slurry or a specialized low-temperature heat transfer fluid is necessary.[9] Efficient heat transfer is critical to maintain a consistent internal temperature and prevent localized heating.[10][11]

Q3: Are there any alternatives to n-butyllithium for the lithiation step?

A3: While n-BuLi is common, other organolithium reagents like sec-butyllithium or tert-butyllithium can be used. However, their reactivity and stability profiles differ, which may require adjustments to the reaction conditions. Lithium amide bases, such as lithium diisopropylamide (LDA), can also be employed for ortho-lithiation and are generally considered safer to handle than alkyllithiums.

Q4: What are the most common impurities to look for in the final product?

A4: Common impurities include unreacted 1-bromo-2-fluorobenzene, the corresponding benzoic acid (from over-oxidation of the aldehyde), and potentially regioisomeric aldehydes if the lithiation is not perfectly selective. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for purity analysis.

Q5: Can the Vilsmeier-Haack reaction be a safer alternative for scaling up?

A5: The Vilsmeier-Haack reaction avoids the use of pyrophoric organolithium reagents and cryogenic temperatures, making it an attractive alternative from a safety perspective.[12][13][14] It typically involves the use of phosphorus oxychloride (POCl₃) and DMF.[15][16][17][18] However, POCl₃ is highly corrosive and reacts violently with water, so careful handling is still required.[16] The reaction conditions are generally milder, but yields and regioselectivity may need to be optimized for the specific substrate.

V. Visualizing the Process: Workflow Diagrams

Ortho-lithiation and Formylation Workflow

cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Inert Reactor (N2 Purge) charge_sm Charge 1-Bromo-2-fluorobenzene & THF prep->charge_sm cool_down Cool to -78 °C charge_sm->cool_down lithiation Add n-BuLi (<-70 °C) cool_down->lithiation T < -70 °C formylation Add DMF (<-70 °C) lithiation->formylation warm_quench Warm to RT & Quench (0-5 °C) formylation->warm_quench extraction Extract with Diethyl Ether warm_quench->extraction wash_dry Wash & Dry Organic Phase extraction->wash_dry purification Vacuum Distillation wash_dry->purification final_product final_product purification->final_product 2-Bromo-3-fluorobenzaldehyde

Caption: Workflow for the pilot-scale synthesis of 2-Bromo-3-fluorobenzaldehyde via ortho-lithiation.

Troubleshooting Logic for Low Yield

start Low Yield of Product check_nBuLi Is n-BuLi active? start->check_nBuLi check_moisture Are reagents/solvents anhydrous? check_nBuLi->check_moisture Yes titrate_nBuLi Titrate n-BuLi before use check_nBuLi->titrate_nBuLi No check_temp Was temperature maintained < -70 °C? check_moisture->check_temp Yes dry_reagents Ensure anhydrous conditions check_moisture->dry_reagents No optimize_cooling Optimize cooling system check_temp->optimize_cooling No end end check_temp->end Yes (Investigate other parameters)

Caption: Decision tree for troubleshooting low yield in the ortho-lithiation synthesis.

VI. References

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

  • Hazard Assessment of Organolithium Compounds in Rapid Scale-Up. ResearchGate. [Link]

  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. ACS Publications. [Link]

  • Safe handling of organolithium compounds in the laboratory. ResearchGate. [Link]

  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Semantic Scholar. [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Google Patents.

  • Heat Transfer and Process Scale-up. Mettler Toledo. [Link]

  • General procedures for the purification of Aldehydes. LookChem. [Link]

  • Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. SpringerLink. [Link]

  • Scalable continuous organometallic reagent formation and consumption. Fraunhofer IMM. [Link]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]

  • Purification of oxo aldehydes. SciSpace. [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. [Link]

  • Experience with Scale-Up of Low-Temperature Organometallic Reactions in Continuous Flow. ACS Publications. [Link]

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  • The Science Behind Optimizing Heat Transfer in the Chemical Industry. Fluorostore. [Link]

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  • Can heat transfer from low temperature to high temperature?. Quora. [Link]

  • Organometallic Reactions in Process Research, Development and Production. ResearchGate. [Link]

  • Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ResearchGate. [Link]

  • Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis. ResearchGate. [Link]

  • Process Research, Development, and Pilot-Plant Preparation of Clofencet. ResearchGate. [Link]

  • 1-Bromo-4-fluorobenzene. Wikipedia. [Link]

  • SPECIALITY BROMO FLURO DERIVATIVES. Faluck International PVT LTD. [Link]

  • 1-Bromo-2-fluorobenzene. PubChem. [Link]

  • Preparation system and method for halogenated benzaldehyde. Google Patents.

  • Development of Pilot-Scale Continuous Production of an LY2886721 Starting Material by Packed-Bed Hydrogenolysis. ResearchGate. [Link]

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Selection of appropriate solvents for reactions with 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solvent Selection for 2-Bromo-3-fluorobenzaldehyde

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-3-fluorobenzaldehyde. This document provides in-depth, field-proven insights into selecting the appropriate solvents for various chemical transformations involving this versatile building block. The guidance is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimentation.

Part 1: Foundational Knowledge & General Considerations

This section addresses the fundamental properties of 2-Bromo-3-fluorobenzaldehyde and the general principles of solvent selection.

FAQ 1: What are the key reactive sites of 2-Bromo-3-fluorobenzaldehyde and how do they influence solvent choice?

2-Bromo-3-fluorobenzaldehyde possesses three primary sites of reactivity:

  • The Aldehyde Group: Highly electrophilic and susceptible to nucleophilic attack (e.g., Grignard reagents, Wittig reagents, organolithiums) and condensation reactions (e.g., Aldol, Knoevenagel).[1][2] Solvent choice here is critical to stabilize reagents and intermediates without undergoing undesirable side reactions.

  • The Carbon-Bromine Bond: A prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon bonds.[3][4] Solvents for these reactions must facilitate catalyst activity and solubility of all components.

  • The Aromatic Ring: The fluorine and bromine substituents influence the electronic nature of the ring. The C-F bond, activated by the ortho-bromo and meta-aldehyde groups, can potentially undergo nucleophilic aromatic substitution (SNAr) under specific conditions.[5][6]

The choice of solvent is dictated by which of these sites you intend to react. A solvent suitable for a Grignard reaction (aprotic, non-acidic) will be fundamentally different from one used for an SNAr reaction (polar aprotic).

FAQ 2: What are the physical properties of 2-Bromo-3-fluorobenzaldehyde that I should consider for solvent selection?

Understanding the physical properties is the first step in ensuring a homogeneous and effective reaction mixture.

PropertyValueSignificance for Solvent Selection
Molecular Formula C₇H₄BrFO---
Molecular Weight 203.01 g/mol Important for calculating molar equivalents.
Appearance Off-white powder/solid[7]Indicates the compound is a solid at room temperature, requiring a solvent for dissolution.
Melting Point 43-46 °C[7]The reaction temperature should be chosen considering the melting point to ensure the substrate is dissolved. If the solvent's boiling point is lower than the substrate's melting point, dissolution may be challenging.
Boiling Point ~234 °C (Predicted)[7]Relevant for high-temperature reactions and purification by distillation.
Solubility Slightly soluble in water[7]Generally soluble in common organic solvents like dichloromethane, THF, toluene, and DMF. Solubility should always be experimentally verified in your chosen solvent system.
Sensitivity Light Sensitive[7]Reactions should be set up in flasks protected from light (e.g., wrapped in aluminum foil).

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most common site for elaboration via cross-coupling. Solvent choice is paramount for success.

FAQ 3: What are the best starting solvents for a Suzuki-Miyaura coupling with 2-Bromo-3-fluorobenzaldehyde?

For Suzuki-Miyaura couplings, a non-polar aprotic solvent, often with a small amount of water, is the standard.[8][9] The primary role of the solvent is to dissolve the organic halide, the boronic acid/ester, and the palladium catalyst complex.

  • Primary Recommendations:

    • 1,4-Dioxane: An excellent general-purpose solvent for Suzuki couplings.

    • Toluene: Another widely used non-polar solvent, suitable for higher temperature reactions.

    • Tetrahydrofuran (THF): Effective, but its lower boiling point limits the reaction temperature.

  • Co-Solvent: A mixture of the organic solvent with water (e.g., Dioxane/H₂O in a 4:1 ratio) is often necessary. Water helps to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitates the transmetalation step in the catalytic cycle.[8][10]

Diagram: General Workflow for Suzuki Coupling Solvent Selection

start Start: Suzuki Coupling of 2-Bromo-3-fluorobenzaldehyde solvent_choice Select Primary Solvent: Toluene, 1,4-Dioxane, or THF start->solvent_choice dissolve Are all components soluble? (Substrate, Boronic Acid, Base, Catalyst) heat Heat reaction to 80-110 °C dissolve->heat Yes troubleshoot Troubleshoot: Low Conversion or Side Products dissolve->troubleshoot No cosolvent Add Co-Solvent (e.g., H₂O) to dissolve inorganic base solvent_choice->cosolvent cosolvent->dissolve monitor Monitor reaction by TLC/GC-MS heat->monitor complete Reaction Complete monitor->complete Yes monitor->troubleshoot No dehalogenation Issue: Dehalogenation? (Loss of Bromine) troubleshoot->dehalogenation Side Product Analysis change_base Switch to weaker base (e.g., K₃PO₄) and ensure strictly anhydrous conditions dehalogenation->change_base

Caption: Workflow for Suzuki coupling solvent selection.

FAQ 4: My Suzuki reaction has stalled with starting material remaining. How can the solvent be the cause?

If your reaction has stalled, poor solubility is a primary suspect.

  • Troubleshooting Steps:

    • Verify Solubility: Ensure all reagents, particularly the base, are at least partially soluble. If the base is a solid chunk at the bottom of the flask, its effectiveness is limited. Consider switching to a more soluble base or a different solvent system.

    • Increase Polarity: For some challenging substrates, a more polar aprotic solvent like DMF or DMSO can be beneficial, although they are more difficult to remove during workup.

    • Temperature: Ensure the reaction temperature is appropriate for the chosen solvent. For less reactive aryl chlorides (or in this case, a hindered aryl bromide), temperatures of 100-120 °C are often required, necessitating a high-boiling solvent like toluene or dioxane.[11]

FAQ 5: I am observing significant hydrodehalogenation (replacement of Br with H). How can I mitigate this with solvent choice?

Hydrodehalogenation is a common side reaction, often promoted by proton sources.[3]

  • Mitigation Strategies:

    • Ensure Anhydrous Conditions: While some water can be beneficial, excess water or protic solvents like ethanol can serve as a proton source. Use freshly dried, degassed solvents.[3]

    • Solvent Choice: Aprotic solvents are generally favored to minimize this side reaction.[3] Avoid alcoholic solvents unless specifically required by the protocol.

    • Base Selection: This is often linked to solvent. Using a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can reduce the rate of protonolysis that leads to dehalogenation. These bases often work well in purely organic solvents like toluene or dioxane.[3]

Part 3: Troubleshooting Nucleophilic Additions to the Aldehyde

The aldehyde group is a key handle for building molecular complexity. Grignard reactions are a classic example, and they are notoriously sensitive to solvent choice.

FAQ 6: What are the mandatory solvent requirements for a Grignard reaction with 2-Bromo-3-fluorobenzaldehyde?

Grignard reagents are extremely strong bases and nucleophiles that react violently with protic substances.[12]

  • Absolute Requirement: The solvent must be aprotic and anhydrous .

  • Recommended Solvents:

    • Diethyl ether (Et₂O): The classic Grignard solvent. Its high vapor pressure helps to maintain an inert atmosphere over the reaction.

    • Tetrahydrofuran (THF): A more polar ether that is better at solvating the Grignard reagent and can help with the solubility of the aldehyde.[13] It is often the solvent of choice.

CRITICAL: The presence of even trace amounts of water, alcohols, or other acidic protons will quench the Grignard reagent, leading to reaction failure.[12][14] All glassware must be oven- or flame-dried, and solvents must be rigorously dried before use.

Diagram: Troubleshooting Guide for Grignard Reactions

start Problem: Low/No Yield in Grignard Reaction check_reagent Was the Grignard reagent successfully formed/active? start->check_reagent check_conditions Were reaction conditions strictly anhydrous? check_reagent->check_conditions Yes quenched Diagnosis: Reagent Quenched check_reagent->quenched No check_conditions->quenched No low_reactivity Diagnosis: Low Reactivity check_conditions->low_reactivity Yes dry Action: Use freshly distilled, anhydrous THF or Et₂O. Oven/flame-dry all glassware. quenched->dry temp Action: Check temperature. Addition is often done at 0°C, then warmed to RT. low_reactivity->temp

Caption: Decision tree for troubleshooting Grignard reactions.

FAQ 7: Can I perform an Aldol or Knoevenagel condensation with this aldehyde? What solvents are suitable?

Yes, the aldehyde is well-suited for base- or acid-catalyzed condensation reactions.

  • Base-Catalyzed (Claisen-Schmidt): This reaction is typically performed in a protic solvent that can dissolve the base and the reactants.

    • Ethanol/Methanol: The most common choices. They readily dissolve NaOH or KOH and the organic substrates.[15]

    • Solvent-Free: For some condensations, grinding the solid reactants with a solid base (like NaOH) can be a highly efficient, green alternative.[16]

  • Acid-Catalyzed (Knoevenagel): Often performed in a non-polar solvent that allows for the azeotropic removal of water to drive the reaction to completion.

    • Toluene or Hexane: Used with a Dean-Stark apparatus.

    • Polar Aprotic Solvents: Solvents like acetonitrile can also be effective, particularly when using amine catalysts like piperidine.[2]

Part 4: Experimental Protocols

The following are generalized, adaptable protocols. Note: These are starting points and will likely require optimization for yield and purity.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is designed for the coupling of 2-Bromo-3-fluorobenzaldehyde with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromo-3-fluorobenzaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium precatalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a powdered, anhydrous base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Grignard Addition

This protocol describes the addition of methylmagnesium bromide to 2-Bromo-3-fluorobenzaldehyde.

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a stir bar, dropping funnel, and condenser under a stream of dry nitrogen. Allow to cool to room temperature.

  • Reagent Addition: In the flask, dissolve 2-Bromo-3-fluorobenzaldehyde (1.0 equiv) in anhydrous THF (to a concentration of ~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add methylmagnesium bromide (1.1 equiv, as a solution in THF or Et₂O) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting secondary alcohol by flash column chromatography.

References

  • Fluoromart. 2-BROMO-3-FLUOROBENZALDEHYDE.
  • Benchchem.
  • ChemicalBook. 2-BROMO-3-FLUOROBENZALDEHYDE CAS#: 149947-15-9.
  • Benchchem. How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
  • ResearchGate.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Leah4Sci.
  • Sigma-Aldrich. 2-Bromo-3-fluorobenzaldehyde.
  • Benchchem.
  • Benchchem. Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
  • Benchchem. A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Chemistry Steps.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Benchchem. Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Chloro-6-fluorobenzaldehyde in Coupling Reactions.
  • Sigma-Aldrich. Grignard Reagents.
  • The Royal Society of Chemistry.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
  • PubChem. 2-Bromo-3-fluorobenzaldehyde.
  • Benchchem. Application Notes and Protocols: Aldol Condensation Reactions with 2-(Benzyloxy)-4-fluorobenzaldehyde.

Sources

Technical Support Center: Monitoring Reactions of 2-Bromo-3-fluorobenzaldehyde by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) to monitor the progress of chemical reactions involving 2-Bromo-3-fluorobenzaldehyde. Here, we address common challenges and provide troubleshooting strategies rooted in the fundamental principles of chromatography.

Frequently Asked Questions (FAQs)

Q1: I don't see any spots on my TLC plate after development, even under UV light. What should I do?

A1: This is a common issue with several potential causes:

  • Insufficient Concentration: The concentration of your reaction mixture may be too low for detection. Try concentrating your sample or spotting the same location multiple times, ensuring the solvent evaporates completely between applications.[1][2]

  • Non-UV Active Compounds: While 2-Bromo-3-fluorobenzaldehyde is UV active due to its aromatic ring, your product or intermediates may not be.[2] Use a chemical stain for visualization. A 2,4-dinitrophenylhydrazine (DNP) stain is highly selective for aldehydes and ketones, appearing as orange spots.[3][4] Alternatively, a potassium permanganate stain can be used as a general-purpose stain for oxidizable functional groups.[1][5]

  • Sample Evaporation: Highly volatile compounds can evaporate from the TLC plate during development. While less likely for the starting material, it could be a factor for certain low-boiling point products or impurities.[1]

  • Incorrect Spotting: Ensure the spotting line (origin) is above the solvent level in the developing chamber. If the origin is submerged, the sample will dissolve into the solvent pool instead of migrating up the plate.[1]

Q2: My spots are streaking or elongated. How can I get well-defined spots?

A2: Streaking can obscure results and indicates a problem with the separation process. Consider the following:

  • Sample Overload: You may have spotted too much sample on the plate.[1][6] Dilute your sample and re-spot.

  • Inappropriate Solvent System: The polarity of your mobile phase might be unsuitable. If the solvent is too polar, it can cause the compound to move too quickly and streak.[6][7] Conversely, a solvent that is not polar enough may result in the compound streaking at the baseline.[7]

  • Compound Instability: 2-Bromo-3-fluorobenzaldehyde, like some other halogenated aromatic compounds, may be sensitive to the acidic nature of standard silica gel plates, leading to decomposition and streaking.[7][8] Adding a few drops of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can often resolve this by neutralizing active sites on the silica.[1][7]

Q3: The Rf values of my starting material and product are very similar. How can I improve the separation?

A3: Poor separation between spots with close Rf values is a common challenge. Here are some strategies to enhance resolution:

  • Optimize the Mobile Phase: Experiment with different solvent systems. Sometimes, switching to a solvent with different selectivity, even if the polarity is similar, can improve separation.[9] For instance, if you are using a hexane/ethyl acetate system, you could try a toluene/acetone or dichloromethane/diethyl ether system.[9] Toluene can have pi-stacking interactions with aromatic compounds, which can alter selectivity.[9]

  • Multiple Developments: Running the TLC plate in the same solvent system multiple times can increase the effective run length and improve the separation of closely running spots.[7] After the first development, remove the plate, allow it to dry completely, and then place it back in the chamber with the same eluent.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina plates can offer different selectivity compared to silica gel.[7][9]

Troubleshooting Guide

Plate Preparation and Activation

Proper plate preparation is crucial for reproducible results.

  • Issue: Inconsistent Rf values between experiments.

    • Cause: Adsorbed moisture on the silica gel plate can deactivate it, leading to inconsistent results.

    • Solution: Activate the TLC plates by heating them in an oven at 105-120°C for 30-60 minutes before use.[10][11][12] Store the activated plates in a desiccator to prevent rehydration.[10][11]

Sample Application (Spotting)

The initial spot size and application technique significantly impact the final separation.

  • Issue: Spots are too large or have a "bullseye" appearance.

    • Cause: Applying too much sample at once or using a highly polar spotting solvent can lead to large initial spots.

    • Solution: Apply the sample in small, repeated applications to the same spot, allowing the solvent to fully evaporate between each application.[1][7] Use a volatile and relatively non-polar solvent for sample dissolution whenever possible.[7]

Mobile Phase Selection and Chamber Saturation

The choice of mobile phase is the most critical factor in achieving good separation.

  • Issue: All spots remain at the baseline (low Rf).

    • Cause: The eluting solvent is not polar enough to move the compounds up the plate.[1]

    • Solution: Increase the polarity of the mobile phase.[1] For a common hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.

  • Issue: All spots run to the solvent front (high Rf).

    • Cause: The eluting solvent is too polar.[1]

    • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar component (e.g., hexane).

  • Issue: The solvent front runs unevenly.

    • Cause: The TLC plate may be touching the side of the chamber, or the chamber was not properly saturated with solvent vapors.[6]

    • Solution: Ensure the developing chamber is saturated with the mobile phase vapors by lining it with filter paper and allowing it to equilibrate for 5-10 minutes before placing the plate inside. Make sure the plate does not touch the filter paper or the chamber walls during development.[6]

Visualization

Since many organic compounds are colorless, a visualization technique is required.

  • Issue: Faint or non-existent spots after staining.

    • Cause: The chosen stain may not be reactive with the functional groups present in your compounds.

    • Solution: Select a stain appropriate for the expected functionalities. For reactions of 2-Bromo-3-fluorobenzaldehyde, the following are recommended:

      • UV Light (254 nm): A non-destructive method suitable for aromatic compounds.[5][7][13] Compounds will appear as dark spots on a fluorescent background.[5][7][13]

      • 2,4-Dinitrophenylhydrazine (DNP): Highly specific for aldehydes and ketones, which will appear as orange or yellow spots.[3][4]

      • Potassium Permanganate (KMnO4): A general stain for oxidizable groups. Aldehydes will react, and many other functional groups will also be visualized as yellow spots on a purple background.[1][5]

      • p-Anisaldehyde: A versatile stain that can produce a range of colors for different functional groups, which can be helpful in distinguishing between compounds with similar Rf values.[1][5][14]

Experimental Protocols

Protocol 1: Standard TLC Monitoring of a Reaction

  • Prepare the Developing Chamber: Line a TLC chamber with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[3] Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (R).[15][16][17]

  • Spot the Plate:

    • In the 'SM' lane, apply a small spot of a dilute solution of 2-Bromo-3-fluorobenzaldehyde.

    • In the 'R' lane, apply a small spot of the reaction mixture.

    • In the 'Co' lane, spot the starting material first, then carefully spot the reaction mixture directly on top of it.[16]

    • Ensure each spot is small (1-2 mm in diameter) and the solvent is allowed to evaporate completely.[18]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level.[18] Cover the chamber and allow the solvent to ascend the plate.

  • Analyze the Plate: When the solvent front is approximately 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[18][19] Allow the plate to dry completely. Visualize the spots using an appropriate method (e.g., UV lamp, chemical stain). The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.[15][17]

Protocol 2: Preparation of a 2,4-DNP Staining Solution

  • Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid and 80 mL of water.[4]

  • Carefully add this solution to 200 mL of 95% ethanol.

  • To use, dip the dried TLC plate in the solution or spray it evenly. Aldehydes and ketones will appear as yellow to orange spots.[3][4]

Data Presentation

Table 1: Recommended Starting Solvent Systems for 2-Bromo-3-fluorobenzaldehyde

Solvent System (v/v)PolarityRecommended Use
Hexane:Ethyl Acetate (9:1 to 7:3)Low to MediumGeneral purpose for initial trials. Adjust ratio to achieve an Rf of 0.2-0.4 for the starting material.
Toluene:Acetone (9:1 to 8:2)MediumOffers different selectivity due to pi-stacking interactions with the aromatic ring.[9]
DichloromethaneMediumCan be used alone or with a small amount of methanol for more polar products.

Table 2: Common Visualization Reagents for Aldehydes and Halogenated Aromatics

ReagentTarget Functional GroupsAppearance
UV Light (254 nm)Aromatic rings, conjugated systemsDark spots on a fluorescent background[5][13]
2,4-DNPAldehydes, KetonesYellow to orange spots[3][4]
Potassium PermanganateAldehydes, Alcohols, Alkenes, AlkynesYellow spots on a purple/pink background[1][5]
p-AnisaldehydeNucleophilic groups (alcohols), AldehydesVarious colors, useful for differentiation[1][5][14]

Visualizations

TLC_Troubleshooting_Workflow start TLC Analysis Issue no_spots No Spots Visible start->no_spots streaking Streaking Spots start->streaking poor_separation Poor Separation (Similar Rf) start->poor_separation check_uv Check under UV (254nm) no_spots->check_uv Is compound UV-active? check_origin Ensure Origin is Above Solvent no_spots->check_origin dilute_sample Dilute Sample (Check for Overloading) streaking->dilute_sample change_solvent Change Solvent System (e.g., Toluene-based) poor_separation->change_solvent use_stain Use Chemical Stain (e.g., DNP, KMnO4) check_uv->use_stain No increase_conc Increase Sample Concentration check_uv->increase_conc Yes, but faint optimize_solvent Adjust Solvent Polarity dilute_sample->optimize_solvent Still streaking modify_eluent Add Modifier to Eluent (e.g., Et3N, AcOH) optimize_solvent->modify_eluent Still streaking multiple_dev Multiple Developments change_solvent->multiple_dev Still poor separation change_plate Change Stationary Phase (e.g., Alumina) multiple_dev->change_plate Still poor separation

Sources

Technical Support Center: Multi-Step Synthesis Starting from 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving 2-Bromo-3-fluorobenzaldehyde. As a foundational building block in medicinal chemistry and materials science, this reagent's unique substitution pattern offers a wealth of synthetic possibilities but also presents specific challenges.[1] This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting protocols to help you navigate your multi-step synthesis with confidence.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during key transformations. Each answer provides a causal explanation and actionable protocols.

Question 1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What's going wrong?

Answer:

Failure in Suzuki-Miyaura couplings with 2-Bromo-3-fluorobenzaldehyde often stems from a combination of steric hindrance and electronic effects. The bromine atom is ortho to the bulky aldehyde group, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[2] Furthermore, the electron-withdrawing nature of both the fluoro and aldehyde groups can deactivate the aryl bromide towards oxidative addition.[3]

Core Troubleshooting Strategy:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Sterically hindered substrates require highly active catalyst systems that promote the oxidative addition step.

    • Recommended Systems: Use palladium(II) acetate (Pd(OAc)₂) or palladium(0) sources like Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or tri-tert-butylphosphine (P(t-Bu)₃) are designed to stabilize the palladium center and facilitate the coupling of hindered aryl halides.[2][4]

  • Base and Solvent Choice: The choice of base is critical for activating the boronic acid partner for transmetalation.[4]

    • Inorganic Bases: Strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.

    • Solvent System: A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water) is standard. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Ensure solvents are properly degassed to prevent catalyst oxidation.

  • Temperature: While many Suzuki reactions can proceed at room temperature with highly active catalysts, hindered substrates may require elevated temperatures (e.g., 80-110 °C) to overcome the activation energy barrier for oxidative addition.[2]

Optimized Protocol for a Challenging Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)Common, stable precatalyst.[5]
Ligand SPhos (4-10 mol%)Bulky, electron-rich ligand ideal for hindered substrates.[2]
Boronic Acid/Ester 1.2 - 1.5 equivalentsDrives the reaction to completion.
Base K₃PO₄ (2-3 equivalents)Strong base effective in activating boronic acids.[2]
Solvent Toluene/H₂O (e.g., 5:1 ratio)Aprotic organic solvent with water to dissolve the base.
Temperature 100-110 °COvercomes steric and electronic barriers.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pd(0) active catalyst.
Question 2: I am attempting a Grignard reaction, but I'm getting a complex mixture of products instead of the expected secondary alcohol. Why?

Answer:

The primary issue here is the high reactivity of Grignard reagents, which are not only strong nucleophiles but also potent bases.[6][7] With 2-Bromo-3-fluorobenzaldehyde, two main side reactions can compete with the desired nucleophilic addition to the aldehyde.

  • Halogen-Metal Exchange: The Grignard reagent can react with the C-Br bond, leading to a new Grignard species at that position. This is especially prevalent if using organolithium reagents but can also occur with Grignards.

  • Ortho-Lithiation/Metalation: The fluorine atom is a potent ortho-directing group for metalation.[8][9] A strong base like a Grignard reagent (or more commonly, an alkyllithium) can deprotonate the C-4 position (ortho to fluorine), creating an unintended organometallic intermediate.

Core Troubleshooting Strategy:

The most robust solution is to protect the aldehyde group before performing reactions that are sensitive to its presence, such as Grignard reagent formation or subsequent cross-coupling.

Workflow: Aldehyde Protection for Grignard Synthesis

Caption: Workflow involving aldehyde protection before a Grignard reaction.

Protocol 1: Acetal Protection of the Aldehyde

Acetals are excellent protecting groups for aldehydes as they are stable under basic, neutral, and reducing conditions but are easily removed with acid.[10][11][12]

  • Setup: To a solution of 2-Bromo-3-fluorobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.02 eq).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction, wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected aldehyde, which can often be used without further purification.

Question 3: My deprotection of the acetal group is incomplete or leads to decomposition. How can I improve this step?

Answer:

Acetal deprotection is an acid-catalyzed hydrolysis.[13] Issues typically arise from using acid conditions that are either too harsh, leading to side reactions on other sensitive functional groups, or too mild, resulting in incomplete conversion.

Core Troubleshooting Strategy:

  • Choice of Acid: The strength and type of acid can be tuned.

    • Mild Conditions: For sensitive substrates, milder acids like pyridinium p-toluenesulfonate (PPTS) in acetone/water or silica gel soaked in aqueous oxalic acid can be effective.[10]

    • Standard Conditions: A common method involves stirring the acetal in a mixture of tetrahydrofuran (THF) and an aqueous acid like 1M hydrochloric acid (HCl).[14]

    • Lewis Acids: In some cases, Lewis acids such as Er(OTf)₃ in wet nitromethane can provide chemoselective deprotection under gentle conditions.[10]

  • Solvent and Temperature: The reaction is often performed at room temperature. Using a co-solvent like acetone can help drive the equilibrium by forming acetone dimethyl acetal (if methanol was used for protection) in a transacetalization reaction.[10] Gentle heating may be required for stubborn acetals.

Protocol 2: Standard Acetal Deprotection
Reagent/ConditionSpecificationPurpose
Solvent System THF / 1M aq. HCl (e.g., 4:1)Provides a medium for both the organic substrate and the aqueous acid.
Temperature Room Temperature to 40 °CMild conditions to prevent degradation.
Reaction Time 2-16 hoursMonitor by TLC for disappearance of starting material.
Workup Neutralize with aq. NaHCO₃, extract with ethyl acetate.Removes acid and isolates the product.
Question 4: I'm struggling with the purification of my final aldehyde product. It seems to co-elute with impurities on silica gel. Are there alternative methods?

Answer:

Aldehydes can indeed be challenging to purify via standard chromatography due to their moderate polarity. A highly effective alternative is to use a reversible chemical derivatization method, specifically the formation of a bisulfite adduct.[15][16]

Core Troubleshooting Strategy:

This technique leverages the reaction between an aldehyde and sodium bisulfite to form a water-soluble salt (the bisulfite adduct). Neutral organic impurities can then be washed away with an organic solvent. The aldehyde can be regenerated by treating the aqueous layer with either a base or an acid.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude product mixture in a suitable solvent like ethanol or THF. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours. A white precipitate of the adduct may form.

  • Extraction of Impurities: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent like diethyl ether or ethyl acetate to extract any non-aldehydic, organic-soluble impurities. Discard the organic layer.

  • Regeneration of Aldehyde: To the aqueous layer containing the adduct, add an excess of either saturated aqueous NaHCO₃ or dilute HCl. This will reverse the reaction and regenerate the pure aldehyde, which may precipitate or can be extracted with a fresh portion of organic solvent.

  • Final Steps: Wash the organic layer containing the pure aldehyde with brine, dry over Na₂SO₄, and concentrate to yield the purified product.[16]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-Bromo-3-fluorobenzaldehyde?

The molecule has three key reactive sites:

  • The Aldehyde Group: Susceptible to nucleophilic attack by organometallics (Grignard, organolithiums), reduction to an alcohol (e.g., with NaBH₄), oxidation to a carboxylic acid, and formation of imines or acetals.[1]

  • The Carbon-Bromine Bond: An excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.[1][17][18]

  • The Aromatic Ring: The ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the halogens and the aldehyde. However, it can be susceptible to nucleophilic aromatic substitution (SNAr), potentially displacing the fluorine atom with a strong nucleophile, as the ring is rendered electron-poor.[1][19][20]

Q2: How do the bromo and fluoro substituents influence reactivity?

  • Ortho-Bromo Group: Exerts steric hindrance around the adjacent aldehyde group, potentially slowing reactions at that site.[1] It is the primary site for oxidative addition in cross-coupling reactions, with the C-Br bond being weaker and more reactive than the C-F bond.[3]

  • Meta-Fluoro Group: Strongly withdraws electron density from the ring via the inductive effect (-I), making the ring more electron-poor and susceptible to nucleophilic attack.[1] It also acts as a powerful ortho-directing group for metalation reactions.[8]

Q3: When should I absolutely use a protecting group for the aldehyde?

You should always protect the aldehyde group when subsequent reaction steps involve:

  • Strongly Basic and/or Nucleophilic Reagents: This includes Grignard reagents, organolithiums, and lithium aluminum hydride (LiAlH₄).[11]

  • Ortho-Lithiation: If you plan to use a strong base like LDA or n-BuLi to functionalize the ring, the acidic aldehyde proton will interfere.

  • Reaction conditions that could oxidize or reduce the aldehyde when another functional group is the target.

Q4: Which palladium catalyst system is a good starting point for a Suzuki coupling with this substrate?

For a sterically hindered aryl bromide like this, a robust starting point is Pd(OAc)₂ with SPhos as the ligand and K₃PO₄ as the base in a toluene/water solvent system at ~100 °C. [2] This combination is highly active and has a broad substrate scope, making it suitable for challenging couplings.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Sawada, H., Hara, A., Kato, F., & Nakayama, T. (1979). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. National Institutes of Health (PMC). Retrieved from [Link]

  • Prakash, G. K. S., et al. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing. Retrieved from [Link]

  • Sawada, H., Hara, A., Kato, F., & Nakayama, T. (1979). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones from Guinea Pig Liver. Journal of Biochemistry.
  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
  • JoVE. (n.d.). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Acetyl Deprotection - Acidic Conditions. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Fiveable. (n.d.).
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • American Chemical Society. (n.d.).
  • National Institutes of Health (PMC). (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Vapourtec. (n.d.). Grignard Chemistry. Retrieved from [Link]

  • University of Michigan. (n.d.). Directed (ortho)
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of 2,3-Dibromo-6-fluorobenzaldehyde.
  • Semantic Scholar. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • RSC Publishing. (n.d.). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • LD Didactic. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2024). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.10: An Introduction to Multiple Step Synthesis. Retrieved from [Link]

  • Reddit. (2024). Multi-Step Synthesis : r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde. Retrieved from [Link]

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Removing unreacted starting materials from 2-Bromo-3-fluorobenzaldehyde product

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2-Bromo-3-fluorobenzaldehyde, a key intermediate in various synthetic applications.

Troubleshooting Guide: Common Purification Challenges

This section addresses frequent issues encountered during the workup and purification of 2-Bromo-3-fluorobenzaldehyde, offering explanations and actionable solutions.

Q1: My crude product is an oil/solid with a noticeable acidic pH. What is the likely impurity and how can I remove it?

A1: An acidic pH in your crude 2-Bromo-3-fluorobenzaldehyde strongly suggests the presence of the corresponding carboxylic acid, 2-Bromo-3-fluorobenzoic acid. This is a common impurity formed by the air oxidation of the aldehyde group.[1][2]

  • Cause: The aldehyde functional group is susceptible to oxidation, which can occur during the reaction, workup, or storage if exposed to air (oxygen).

  • Solution: An acid-base extraction is the most effective method to remove this acidic impurity.[3][4][5] By washing an ethereal or ethyl acetate solution of your crude product with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, the carboxylic acid is deprotonated to form its sodium salt. This salt is highly soluble in the aqueous layer and can be easily separated from the neutral aldehyde, which remains in the organic layer.[4]

Q2: After quenching my reaction, I have a complex mixture of spots on my TLC plate. How do I begin to tackle this purification?

A2: A complex TLC profile indicates the presence of multiple byproducts alongside your desired 2-Bromo-3-fluorobenzaldehyde. These could include unreacted starting materials, isomeric impurities, and other reaction-specific side products.

  • Initial Step - Characterization: If possible, identify the major components by co-spotting with available standards of starting materials on the TLC plate.

  • Recommended Purification Strategy: Flash column chromatography is the most versatile technique for separating complex mixtures.[6][7][8] You will need to systematically determine the optimal solvent system (eluent) by testing various solvent mixtures with TLC. A good starting point for many aromatic aldehydes is a hexane/ethyl acetate gradient. The goal is to achieve good separation (ΔRf > 0.2) between your product and the major impurities.[7]

Q3: My purified 2-Bromo-3-fluorobenzaldehyde is a clear liquid/white solid, but it turns yellow/brown upon storage. What is happening and how can I prevent it?

A3: The discoloration of purified 2-Bromo-3-fluorobenzaldehyde upon storage is typically due to slow oxidation and/or polymerization.[1]

  • Prevention:

    • Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C).

    • Inhibitors: For long-term storage of the liquid form, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) to suppress oxidation.

    • Purity: Ensure the product is free from acidic or basic impurities, which can catalyze degradation.

Q4: I am trying to purify my product by column chromatography, but the separation is poor and I am getting broad, tailing peaks. What can I do to improve this?

A4: Poor resolution and peak tailing in column chromatography can be caused by several factors.

  • Troubleshooting Steps:

    • Solvent Polarity: The eluent may be too polar, causing all components to move too quickly down the column. Try a less polar solvent system. Conversely, if nothing is eluting, the solvent is likely not polar enough.[6]

    • Sample Loading: Dissolve the crude product in a minimal amount of the initial, least polar eluent before loading it onto the column.[8] Using a more polar solvent to dissolve the sample than the eluent can lead to band broadening.

    • Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, as these can lead to an uneven flow of the mobile phase.[6]

    • Acidic Nature of Silica: Silica gel is slightly acidic, which can sometimes cause tailing with certain compounds. If this is suspected, you can either use a neutral adsorbent like alumina or add a small amount of a modifier (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds) to your eluent, though this is less common for aldehydes.

In-Depth Purification Protocols

Here are detailed, step-by-step protocols for the most effective purification techniques for 2-Bromo-3-fluorobenzaldehyde.

Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities

This protocol is ideal as a first-step purification to remove the 2-Bromo-3-fluorobenzoic acid impurity.

Experimental Workflow:

G cluster_0 Dissolution cluster_1 Extraction cluster_2 Organic Layer Processing cluster_3 Aqueous Layer (Waste) A Crude Product B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Transfer to Separatory Funnel B->C D Add Saturated NaHCO₃ (aq) C->D E Shake and Vent D->E F Separate Layers E->F G Wash with Brine F->G Organic Layer L Aqueous Layer containing Sodium 2-Bromo-3-fluorobenzoate F->L Aqueous Layer H Dry over Anhydrous Na₂SO₄ G->H I Filter H->I J Evaporate Solvent I->J K Purified Aldehyde J->K

Caption: Workflow for Acid-Base Extraction.

Procedure:

  • Dissolve the crude 2-Bromo-3-fluorobenzaldehyde in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL of solvent per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, periodically inverting and opening the stopcock to release the pressure from evolved CO₂ gas.

  • Allow the layers to separate. The top layer will typically be the organic phase (check densities if unsure).

  • Drain the lower aqueous layer.

  • Wash the remaining organic layer with deionized water, followed by a wash with saturated brine to aid in the removal of dissolved water.[1]

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the purified 2-Bromo-3-fluorobenzaldehyde.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating the aldehyde from non-acidic impurities with different polarities.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Elution cluster_2 Analysis & Isolation A Select Solvent System via TLC B Pack Column with Silica Gel A->B C Dissolve Crude Product in Minimal Eluent B->C D Load Sample onto Column C->D E Elute with Solvent System D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Isolated Product I->J

Caption: Workflow for Flash Column Chromatography.

Procedure:

  • Solvent Selection: Determine an appropriate eluent system by thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for the 2-Bromo-3-fluorobenzaldehyde.[6]

  • Column Packing: Prepare a flash chromatography column with silica gel, using the selected eluent. Ensure the packing is uniform and free of air bubbles.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, applying gentle air pressure if necessary.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified 2-Bromo-3-fluorobenzaldehyde.

Table 1: Example Solvent Systems for Aromatic Aldehydes on Silica Gel

Polarity of ImpurityRecommended Starting Eluent (Hexane:Ethyl Acetate)Rationale
Less Polar95:5 to 90:10Elutes non-polar impurities first, retaining the more polar aldehyde.
More Polar85:15 to 80:20Elutes the aldehyde before more polar impurities (e.g., corresponding alcohol).
Protocol 3: Purification via Sodium Bisulfite Adduct Formation

This highly selective method is excellent for separating aldehydes from non-aldehyde impurities, such as unreacted starting materials that are not aldehydes.[9]

Procedure:

  • Dissolve the crude 2-Bromo-3-fluorobenzaldehyde in a minimal amount of ethanol or methanol in an Erlenmeyer flask.

  • Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) while stirring. A white precipitate of the bisulfite adduct should form.

  • Continue stirring for 30-60 minutes at room temperature to ensure complete adduct formation.

  • Collect the solid adduct by vacuum filtration and wash it with cold ethanol, followed by diethyl ether, to remove any adhering impurities.

  • To regenerate the aldehyde, transfer the solid adduct to a flask and add an aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the solution is basic.[9]

  • The aldehyde will be liberated from the adduct. Extract the regenerated 2-Bromo-3-fluorobenzaldehyde into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent to yield the highly purified aldehyde.

Frequently Asked Questions (FAQs)

Q: Can I use vacuum distillation to purify 2-Bromo-3-fluorobenzaldehyde?

A: Yes, vacuum distillation can be an effective method, especially for removing non-volatile impurities like polymers or baseline material from a column.[1] However, it will not effectively separate impurities with boiling points close to that of the product. It is crucial to know the boiling point of 2-Bromo-3-fluorobenzaldehyde at a given pressure to collect the correct fraction.

Q: My product is a solid. Is recrystallization a viable purification method?

A: If your crude 2-Bromo-3-fluorobenzaldehyde is a solid, recrystallization can be an excellent final purification step to achieve high purity. The key is to find a suitable solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution upon cooling.[1] Common solvent systems for recrystallization include hexane/ethyl acetate or ethanol/water.

Q: What is the typical appearance and purity of 2-Bromo-3-fluorobenzaldehyde?

A: High-purity 2-Bromo-3-fluorobenzaldehyde is typically a white to light yellow crystalline powder or solid.[10] Purity is generally expected to be ≥98.0%.

References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). [Link]

  • Column chromatography. University of Alberta. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Column chromatography. Columbia University. [Link]

  • APPENDIX 3E Column Chromatography. SciSpace. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • High-Purity 2-Bromo-3-fluorobenzaldehyde: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Purifying aldehydes? : r/chemistry. Reddit. [Link]

  • p-BROMOBENZALDEHYDE. Organic Syntheses. [Link]

Sources

Technical Support Center: Safe Quenching Procedures for 2-Bromo-3-fluorobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 2-Bromo-3-fluorobenzaldehyde. This document provides researchers, scientists, and drug development professionals with essential safety protocols, troubleshooting guides, and frequently asked questions (FAQs) for the safe quenching of common reactions utilizing this versatile reagent. The guidance herein is designed to merge established safety standards with practical, field-proven insights to ensure both experimental success and laboratory safety.

Introduction: Understanding the Reagent

2-Bromo-3-fluorobenzaldehyde is a key building block in medicinal chemistry and materials science due to its unique electronic properties and multiple reactive sites: the aldehyde, the carbon-bromine bond, and the fluorinated aromatic ring.[1] However, its utility in energetic reactions, such as those involving organometallics or powerful reducing agents, necessitates a thorough understanding of safe quenching and work-up procedures. Improper quenching can lead to uncontrolled exothermic events, pressure buildup, and the release of hazardous materials.

This guide is structured to address potential issues proactively, providing clear, step-by-step protocols for the most common reaction classes.

PART 1: Hazard Profile & General Safety

Before initiating any reaction, it is critical to understand the intrinsic hazards of 2-Bromo-3-fluorobenzaldehyde.

Frequently Asked Questions (FAQs) - General Safety

Q1: What are the primary hazards of 2-Bromo-3-fluorobenzaldehyde itself? A1: 2-Bromo-3-fluorobenzaldehyde is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[4][5]

Q2: What are the general principles for quenching any chemical reaction safely? A2: The universal goal of quenching is to safely deactivate any remaining energetic or reactive species. Key principles include:

  • Cooling: Most quenching procedures should be initiated at a reduced temperature (e.g., 0 °C or -78 °C) to manage the rate of reaction and dissipate heat effectively.[6]

  • Slow Addition: The quenching agent must be added slowly and in a controlled manner to prevent a sudden, violent reaction.[7]

  • Stirring: Vigorous stirring is crucial to ensure efficient mixing and heat distribution, preventing the formation of localized "hot spots."

  • Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents (like organolithiums or Grignard reagents), the quench should be initiated under an inert atmosphere (Nitrogen or Argon) to prevent ignition.[6][8]

  • Staged Quenching: When dealing with highly reactive reagents (e.g., LiAlH₄, n-BuLi), use a less reactive quenching agent first (like isopropanol) to consume the bulk of the reagent before introducing a more reactive one like water.[6][8]

Table 1: Hazard Profile of 2-Bromo-3-fluorobenzaldehyde | Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements | | :--- | :--- | :--- | :--- | :--- | | Skin Irritation (Category 2) |


| Warning | H315: Causes skin irritation[3] | P264, P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation (Category 2A) |

| Warning | H319: Causes serious eye irritation[3] | P280, P305+P351+P338, P337+P317 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System |

| Warning | H335: May cause respiratory irritation[3] | P261, P271, P304+P340, P319, P403+P233, P405 |

Note: Precautionary statements (P-phrases) correspond to prevention, response, storage, and disposal measures.[3]

PART 2: Troubleshooting & Quenching Workflows

This section provides a logical framework for selecting a quenching strategy and troubleshooting common issues.

Quenching_Decision_Workflow start Reaction Complete. Initiate Quenching. reagent_type What is the most reactive reagent in the mixture? start->reagent_type organometallic Pyrophoric Organometallic (e.g., n-BuLi, Grignard) reagent_type->organometallic Pyrophoric hydride Reactive Hydride (e.g., LiAlH₄, NaBH₄) reagent_type->hydride Hydride coupling Cross-Coupling Catalyst/Base (e.g., Pd catalyst, K₂CO₃) reagent_type->coupling Catalyst/Base wittig Wittig Ylide / Strong Base (e.g., PPh₃=CHR, NaH) reagent_type->wittig Ylide/Base proc_organometallic 1. Cool to -78°C or 0°C 2. Slow addition of less reactive solvent (e.g., Isopropanol) 3. Warm slowly to 0°C 4. Slow addition of aqueous solution (e.g., sat. aq. NH₄Cl) 5. Proceed to aqueous work-up organometallic->proc_organometallic proc_hydride 1. Cool to 0°C 2. Slow addition of a protic solvent (e.g., EtOAc, Methanol) 3. For LiAlH₄: Follow with careful addition of water, then 15% NaOH(aq), then more water (Fieser method) 4. For NaBH₄: Add dilute acid (e.g., 1M HCl) or water 5. Proceed to aqueous work-up hydride->proc_hydride proc_coupling 1. Cool to room temperature 2. Dilute with organic solvent (e.g., EtOAc) 3. Wash with water or brine to remove inorganic salts 4. Proceed to standard aqueous work-up coupling->proc_coupling proc_wittig 1. Cool to 0°C or room temp 2. Add saturated aqueous NH₄Cl or water 3. Proceed to aqueous work-up to remove phosphine oxide and salts wittig->proc_wittig

Caption: General decision workflow for selecting a quenching strategy.

Frequently Asked Questions (FAQs) - Troubleshooting

Q3: My reaction is producing gas and heat uncontrollably during the quench. What should I do? A3: This indicates the quench is proceeding too quickly.

  • Immediate Action: If safe to do so, immediately cease adding the quenching agent. If the reaction is in an ice bath, ensure it is fully submerged and add more ice/dry ice to the bath. Alert personnel nearby.

  • Cause Analysis: This is typically caused by adding the quenching agent too rapidly or performing the quench at too high a temperature. Highly concentrated reaction mixtures are also more prone to violent quenching.

  • Prevention: Always add the quenching agent dropwise with vigorous stirring and efficient cooling. For large-scale reactions, use an addition funnel for better control.

Q4: I've added the quenching agent, but the reaction still seems active (e.g., color persists, gas evolution continues slowly). What's wrong? A4: The reaction may be biphasic, or a solid crust may have formed over the unreacted reagent, preventing contact with the quenching agent.

  • Troubleshooting: Increase the stirring rate to improve mixing. If solids are present, you may need to add a co-solvent to aid dissolution. Allow the mixture to stir for an extended period (e.g., 1-2 hours) after the initial quench to ensure all reactive material is consumed before proceeding with the work-up.[6] Never assume a reaction is "dead" just because the initial vigorous phase has subsided.

Q5: After quenching my Grignard reaction with aqueous acid, my yield is very low. Why? A5: Grignard reagents are strong bases.[9] If your newly formed alcohol product is sensitive to acid (e.g., tertiary alcohols can eliminate to form alkenes), quenching directly with strong acid can cause product degradation.

  • Solution: A milder quenching agent is recommended. Saturated aqueous ammonium chloride (NH₄Cl) is weakly acidic and is an excellent choice for quenching Grignard reactions, as it protonates the alkoxide intermediate without creating a harshly acidic environment.[10][11]

PART 3: Specific Quenching Protocols

The following are detailed, step-by-step protocols for common reactions involving 2-Bromo-3-fluorobenzaldehyde.

Protocol 1: Quenching of Organometallic Additions (e.g., Grignard or Organolithium Reactions)

Organometallic reagents are highly reactive, often pyrophoric, and react violently with water.[12] This procedure prioritizes safety through controlled, staged quenching.

Grignard_Quench_Protocol cluster_0 Step 1: Initial Cooling cluster_1 Step 2: Primary Quench (Deactivation) cluster_2 Step 3: Secondary Quench (Hydrolysis) cluster_3 Step 4: Work-up s1 Place reaction flask in a Dry Ice/Acetone (-78°C) or Ice/Water (0°C) bath. s2 Slowly add a less reactive protic source (e.g., Isopropanol or a saturated solution of NH₄Cl in THF) via syringe or addition funnel. s1->s2 s3 Maintain vigorous stirring. Observe for controlled gas evolution. s2->s3 s4 Once gas evolution subsides, slowly warm the mixture to 0°C. s3->s4 s5 Slowly add saturated aqueous NH₄Cl solution. CAUTION: Biphasic system, ensure good stirring. s4->s5 s6 Warm to room temperature. Transfer to a separatory funnel and proceed with aqueous work-up. s5->s6

Caption: Step-by-step protocol for quenching organometallic reactions.

Methodology:

  • Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction flask to 0 °C in an ice-water bath. For highly reactive organolithiums, cooling to -78 °C is recommended.

  • Primary Quench: Slowly, and with vigorous stirring, add a less reactive quenching agent. Isopropanol is a good choice as it reacts less violently than water.[6] Add it dropwise until gas evolution ceases.

  • Secondary Quench: After the initial exotherm has subsided, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This will hydrolyze the resulting magnesium or lithium alkoxide to the desired alcohol product and precipitate inorganic salts.[13]

  • Work-up: Allow the mixture to warm to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Protocol 2: Quenching of Hydride Reductions (e.g., Sodium Borohydride, NaBH₄)

Sodium borohydride is a mild reducing agent and its quenching is generally straightforward.[14] It can be used in protic solvents like methanol or ethanol.[15]

Methodology:

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching: Slowly add water dropwise to quench any unreacted NaBH₄. Hydrogen gas will be evolved, so ensure adequate ventilation in the fume hood. Alternatively, slowly add acetone, which also consumes excess hydride.

  • Acidification/Work-up: To hydrolyze the borate ester intermediate, slowly add dilute acid (e.g., 1 M HCl) until the solution is acidic (pH ~2-3).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) to remove excess acid, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

Protocol 3: Work-up of Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction)

The work-up for a Suzuki coupling, which pairs the C-Br bond with a boronic acid, primarily involves removing the inorganic base and the palladium catalyst.[16][17]

Methodology:

  • Cooling & Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate or toluene and water.

  • Filtration (Optional): If the palladium catalyst has precipitated as palladium black, it can be helpful to filter the mixture through a pad of Celite® to remove the solids. Wash the pad with the organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then brine to remove the base (e.g., K₂CO₃) and any water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then typically purified by column chromatography to remove the catalyst residue and other impurities.

Table 2: Quick Reference Quenching Agent Selection Guide

Reaction Type Reagent to Quench Primary Quenching Agent (at 0 °C or below) Secondary Quenching Agent Key Safety Considerations
Grignard/Organolithium Addition RMgX / RLi Isopropanol or THF/MeOH solution Saturated aqueous NH₄Cl Pyrophoric reagents; highly exothermic; perform under inert gas.
Hydride Reduction (Strong) Lithium Aluminum Hydride (LiAlH₄) Ethyl Acetate Fieser Method: H₂O, then 15% NaOH(aq), then H₂O Violent reaction with water; produces H₂ gas; strictly no protic solvents during reaction.
Hydride Reduction (Mild) Sodium Borohydride (NaBH₄) Water or Acetone Dilute HCl Produces H₂ gas; less violent than LiAlH₄.
Wittig Reaction Phosphorus Ylide / Base (e.g., n-BuLi, NaH) Saturated aqueous NH₄Cl or Water N/A If pyrophoric base is used, follow organometallic protocol first.
Reductive Amination NaBH(OAc)₃ or NaBH₃CN Saturated aqueous NaHCO₃ or Water N/A NaBH₃CN can release toxic HCN gas if quenched under acidic conditions.[18] Quench under neutral or basic conditions.

| Suzuki Coupling | Base (e.g., K₂CO₃, Cs₂CO₃) | Water | Brine | Generally not hazardous; standard aqueous work-up. |

PART 4: Final Safety Considerations & Waste Disposal

Q6: How do I dispose of the quenched reaction mixture? A6: After a successful quench and aqueous work-up, the aqueous and organic waste streams must be segregated and disposed of according to your institution's hazardous waste guidelines. The aqueous layer will contain inorganic salts and should be neutralized before disposal. The organic layer contains the product and byproducts and should be placed in the appropriate non-halogenated or halogenated waste container. Never dispose of organic waste down the drain.[19]

References
  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, H. Y., & An, M. H. (2002). (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. Tetrahedron Letters, 43(1), 123-126.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Saeedi, M., & Azizi, K. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Journal of the Serbian Chemical Society, 75(3), 307-312.
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. Retrieved from [Link]

  • Saeedi, M., & Azizi, K. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. E-Journal of Chemistry, 5(2), 241-244.
  • Sarpong, R. (2016). Quenching of Water Reactive Materials. University of California, Berkeley. Retrieved from [Link]

  • Bartleby. (n.d.). Hydrolysis Grignard Reactions and Reduction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • Rothermel, K., Melikian, M., & Singleton, D. A. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of organic chemistry, 87(17), 11499–11508.
  • Wu, Y., & Li, C. J. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of organic chemistry, 72(14), 5031–5035.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • Organic Chemistry Explained. (2025). Organometallic Coupling Reactions Part 1. YouTube. Retrieved from [Link]

  • Leonard, M. S. (2013). Reduction of Aldehydes or Ketones with Sodium Borohydride or Lithium Aluminum Hydride. YouTube. Retrieved from [Link]

  • Total Organic Chemistry. (2020). Hydride Reductions of Carbonyls | Organic Chemistry Lessons. YouTube. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Wittig - Common Conditions. Retrieved from [Link]

  • Quora. (2024). What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed?. Retrieved from [Link]

  • van den Bedem, H., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4039-4043.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Fairlamb, I. J. S. (2007). Metal-catalysed Halogen Exchange Reactions of Aryl Halides. Chemical Society Reviews, 36(7), 1036-1045.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]

  • Khan Academy. (n.d.). Formation of alcohols using hydride reducing agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

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Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 2-Bromo-3-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of halogenated benzaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselective bromination, specifically targeting the 2-position of 3-fluorobenzaldehyde. We will explore the critical impact of catalyst choice on reaction outcomes and provide practical, field-tested solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of 2-Bromo-3-fluorobenzaldehyde particularly challenging?

The primary difficulty lies in controlling the regioselectivity of the bromination reaction. The starting material, 3-fluorobenzaldehyde, possesses two substituents with competing directing effects. The fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. This creates a scenario where multiple positions on the aromatic ring are activated for electrophilic substitution, often leading to a mixture of isomers. Achieving high selectivity for the sterically hindered 2-position requires careful selection of the catalytic system.

Q2: What are the main catalytic strategies employed for the synthesis of 2-Bromo-3-fluorobenzaldehyde and its derivatives?

There are two primary strategies, each with distinct advantages and challenges:

  • Lewis Acid Catalysis: This is a classical electrophilic aromatic substitution method where a Lewis acid (e.g., AlCl₃, FeBr₃, ZnBr₂) activates a bromine source (e.g., Br₂).[1][2] This approach is often cost-effective but can suffer from poor regioselectivity and harsh reaction conditions.

  • Palladium-Catalyzed C-H Activation: This modern approach offers superior control over regioselectivity. By employing a directing group strategy, a palladium catalyst can be guided to selectively functionalize a specific C-H bond, in this case, the one at the C2 position, ortho to the aldehyde.[3][4]

Q3: My reaction is producing a mixture of isomers. What is the first step to improve selectivity for the 2-bromo product?

If you are obtaining a mixture of isomers (e.g., 4-bromo, 6-bromo), the first step is to re-evaluate your catalytic system. If using a Lewis acid, consider that the outcome is governed by a delicate balance of electronics and sterics. To specifically target the 2-position, transitioning to a palladium-catalyzed C-H activation strategy is the most effective solution. This method utilizes a directing group to overcome the inherent electronic preferences of the substrate, providing unparalleled regiocontrol.

Q4: I am observing low or no conversion of my starting material. What are the initial troubleshooting steps?

Low conversion is a common issue that can often be traced back to the catalyst or reaction setup.

  • For Lewis Acid Systems: Ensure the catalyst is anhydrous, as many Lewis acids are highly hygroscopic and are deactivated by moisture. Also, verify the purity of your bromine source and solvent.

  • For Palladium-Catalyzed Systems: These reactions are often sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon). The ligand choice is also critical; an inappropriate ligand can lead to catalyst decomposition or inactivity. Finally, confirm the activity of your oxidant, as it is essential for regenerating the active catalytic species.

Troubleshooting Guide: Common Issues and Solutions

Scenario 1: Low Yield or Stalled Reaction
Problem Potential Cause Recommended Solution
Lewis acid-catalyzed bromination fails to proceed. Catalyst Deactivation: The most common cause is the presence of water, which hydrolyzes and deactivates strong Lewis acids like AlCl₃ or FeBr₃.Use freshly opened or properly stored anhydrous Lewis acid. Dry the solvent and glassware thoroughly before use. Consider performing the reaction under an inert atmosphere.
Insufficient Catalyst Loading: For deactivated rings, stoichiometric or even excess amounts of the catalyst may be required to drive the reaction.Incrementally increase the molar equivalents of the Lewis acid. Monitor the reaction progress by TLC or GC-MS to find the optimal loading.
Palladium-catalyzed C-H bromination is sluggish. Ligand Incompatibility or Decomposition: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand are crucial for stabilizing the palladium center and facilitating the C-H activation step.[5]Screen a panel of ligands with varying properties (e.g., P(t-Bu)₃, Xantphos). Ensure the ligand is stored under inert conditions to prevent oxidation.
Ineffective Oxidant: The oxidant is required to close the catalytic cycle, typically by reoxidizing a Pd(0) species to the active Pd(II) state.Ensure the oxidant is compatible with the reaction conditions. If using a silver-based oxidant, for example, ensure it has not been degraded by light. Consider alternative oxidants if one proves ineffective.
Inhibition by Additives: Bases or other additives used in the reaction can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.Re-evaluate the choice and stoichiometry of the base. A weaker, non-coordinating base might be more suitable.
Scenario 2: Poor Regioselectivity / Incorrect Isomer Formation
Problem Potential Cause Recommended Solution
Formation of 4- and/or 6-bromo isomers with Lewis Acid Catalyst. Electronic Control Dominates: The fluorine atom is a powerful ortho-, para-director. In the absence of strong steric hindrance or a directing-group effect, bromination will preferentially occur at the positions electronically activated by the fluorine atom.1. Lower the Temperature: Running the reaction at colder temperatures can sometimes increase selectivity by favoring the transition state with the lowest activation energy. 2. Change the Catalyst: A bulkier Lewis acid may sterically disfavor attack at the less-hindered C4 and C6 positions relative to the C2 position. However, the most reliable solution is to switch to a C-H activation strategy.
Side-reactions or product decomposition. Over-bromination: Using a large excess of the bromine source can lead to the formation of dibrominated products.Use a controlled stoichiometry of the brominating agent (e.g., 1.0-1.2 equivalents). Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Harsh Reaction Conditions: Strong Lewis acids and high temperatures can sometimes promote decomposition of the aldehyde functional group.Consider using a milder Lewis acid, such as ZnBr₂.[1] If possible, conduct the reaction at a lower temperature for a longer duration.

Visual Guide to Troubleshooting & Reaction Control

Below is a decision-making flowchart for troubleshooting common issues in the synthesis of 2-Bromo-3-fluorobenzaldehyde.

G cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor Selectivity start Initial Reaction Outcome low_yield Low Yield / No Reaction start->low_yield < 50% Conversion poor_selectivity Poor Regioselectivity start->poor_selectivity Isomer Mixture check_reagents 1. Verify Reagent Quality - Anhydrous Catalyst? - Pure Solvent? - Active Oxidant/Ligand? low_yield->check_reagents adjust_lewis 1. Modify Lewis Acid Method - Lower Temperature - Use Bulkier Catalyst poor_selectivity->adjust_lewis optimize_cond 2. Optimize Conditions - Increase Catalyst Loading - Adjust Temperature - Change Solvent check_reagents->optimize_cond If reagents are pure change_strategy_yield 3. Re-evaluate Strategy - Switch from Lewis Acid to Pd-Catalysis optimize_cond->change_strategy_yield If optimization fails success High Yield & Selectivity change_strategy_yield->success switch_to_pd 2. Switch to Pd-Catalyzed C-H Activation (Recommended) adjust_lewis->switch_to_pd For definitive control switch_to_pd->success

Caption: Troubleshooting decision tree for synthesis optimization.

The regiochemical outcome is a direct consequence of the competing directing effects of the substituents. The following diagram illustrates the challenge.

G cho_label CHO (meta-director, deactivating) f_label F (ortho, para-director, deactivating) img_node

Caption: Competing directing effects on the 3-fluorobenzaldehyde ring.

Detailed Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Bromination (Illustrative)

This protocol is a general starting point. Yield and selectivity can vary significantly.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-fluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add the anhydrous Lewis acid catalyst (e.g., AlCl₃ or FeBr₃, 1.1 eq) portion-wise. Stir the resulting mixture for 15-30 minutes at 0 °C.

  • Bromination: Dissolve liquid bromine (1.05 eq) in a small amount of the reaction solvent and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and water to quench the reaction. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with a sodium bisulfite solution to remove excess bromine, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation to isolate the desired 2-bromo-3-fluorobenzaldehyde isomer.

Protocol 2: Palladium-Catalyzed C-H Activation (Conceptual Framework)

This protocol outlines a modern approach leveraging a transient directing group strategy for enhanced regioselectivity. Specific ligands, oxidants, and conditions must be optimized.[3][4]

  • Preparation: In a glovebox or under a strict inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., a phosphine or NHC ligand, 10 mol%), the brominating source (e.g., N-Bromosuccinimide, 1.2 eq), an oxidant (e.g., Ag₂CO₃, 1.5 eq), and a transient directing group precursor (e.g., an amino acid, 20 mol%) to an oven-dried reaction vial.

  • Reagent Addition: Add 3-fluorobenzaldehyde (1.0 eq) followed by a high-purity, anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vial and place it in a preheated aluminum block at the desired temperature (e.g., 80-120 °C). Stir for 12-24 hours.

  • Monitoring: Periodically and carefully take aliquots to monitor the reaction's progress and selectivity by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the resulting crude material via silica gel column chromatography to obtain the highly pure 2-Bromo-3-fluorobenzaldehyde.

References

  • Process for the preparation of 3-bromo-4-fluorobenzaldehyde.
  • Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Fluorenone synthesis by palladacycle-catalyzed sequential reactions of 2-bromobenzaldehydes with arylboronic acids. Organic Letters, 2011. [Link]

  • Process For The Preparation Of 3 Bromo Fluorobenzaldehyde. Quick Company. [Link]

  • Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. Organic Letters, 2021. [Link]

  • Process for preparing 3-bromo-4-fluoro-benzaldehyde.
  • Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. ResearchGate. [Link]

  • Palladium/norbornene-catalyzed C–H bond activation and annulation to construct polycyclic aromatic hydrocarbon-based. Semantic Scholar. [Link]

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Validation & Comparative

A Comparative Reactivity Guide: 2-Bromo-3-fluorobenzaldehyde vs. 2-Bromo-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and agrochemical synthesis, halogenated benzaldehydes are indispensable building blocks. Their unique electronic properties and multiple reactive sites offer a versatile platform for constructing complex molecular architectures. Among these, the regioisomers 2-Bromo-3-fluorobenzaldehyde and 2-Bromo-5-fluorobenzaldehyde are of particular interest. While structurally similar, the positional difference of the fluorine atom profoundly influences their chemical behavior.

This guide provides an in-depth, objective comparison of the reactivity profiles of these two isomers. We will dissect the electronic and steric nuances that govern their performance in key synthetic transformations, supported by mechanistic principles and established experimental protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies, optimizing reaction outcomes and accelerating discovery.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of an aromatic compound is dictated by the interplay of inductive and resonance effects of its substituents. The aldehyde moiety is a potent deactivating group, withdrawing electron density through both induction (-I) and resonance (-M), rendering the aromatic ring electron-deficient. Halogens introduce a more complex electronic picture: they are strongly electron-withdrawing via the inductive effect (-I) but electron-donating through resonance (+M). For halogens, the inductive effect typically dominates, resulting in a net deactivation of the ring towards electrophilic aromatic substitution, yet they direct incoming electrophiles to the ortho and para positions.[1][2]

The critical difference between the two title compounds lies in the placement of the fluorine atom relative to the aldehyde group, which has significant consequences for the molecule's overall electronic landscape.

Figure 1: Chemical structures of 2-Bromo-3-fluorobenzaldehyde and 2-Bromo-5-fluorobenzaldehyde.

  • 2-Bromo-3-fluorobenzaldehyde (meta-fluoro isomer): The fluorine atom is meta to the aldehyde. In this position, its electron-donating resonance effect (+M) cannot extend to the carbonyl carbon. Therefore, its primary influence on the aldehyde is its strong, distance-dependent inductive electron withdrawal (-I).

  • 2-Bromo-5-fluorobenzaldehyde (para-fluoro isomer): The fluorine atom is para to the aldehyde. Here, both its -I and +M effects are at play. The +M effect donates electron density into the ring, partially counteracting the electron-withdrawing nature of the aldehyde.

These electronic distinctions are the primary drivers of the differential reactivity discussed in the following sections.

Comparative Reactivity in Key Transformations

We will now explore the reactivity of these isomers in three common and synthetically valuable reaction classes: nucleophilic addition to the aldehyde, palladium-catalyzed cross-coupling at the C-Br bond, and nucleophilic aromatic substitution (SNAr).

Reactivity of the Aldehyde Group: Nucleophilic Addition

The aldehyde functional group is inherently electrophilic, making it susceptible to attack by nucleophiles. The electrophilicity of the carbonyl carbon is enhanced by electron-withdrawing groups on the aromatic ring.[3]

  • 2-Bromo-3-fluorobenzaldehyde: The fluorine atom at the 3-position exerts a purely inductive electron-withdrawing effect on the aldehyde group (as its resonance effect does not extend to the meta position). This, combined with the -I effects of the bromine and the aldehyde itself, makes the carbonyl carbon highly electrophilic.

  • 2-Bromo-5-fluorobenzaldehyde: The fluorine atom at the 5-position is para to the aldehyde. While it has a strong -I effect, its +M (resonance) effect donates electron density into the aromatic system, which can slightly reduce the electrophilicity of the carbonyl carbon compared to its 3-fluoro counterpart.

Predicted Reactivity: 2-Bromo-3-fluorobenzaldehyde ≥ 2-Bromo-5-fluorobenzaldehyde

The aldehyde in the 3-fluoro isomer is predicted to be slightly more reactive towards nucleophiles due to the uncompensated inductive withdrawal from the meta-positioned fluorine. This can translate to faster reaction rates in transformations like Knoevenagel condensations, Wittig reactions, or reductive aminations.

Reactivity of the C-Br Bond: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, forming C-C bonds by coupling an organohalide with a boronic acid or ester.[4] The key initiating step of the catalytic cycle is the oxidative addition of a palladium(0) complex into the carbon-halogen bond.[5][6] This step is generally favored for electron-deficient aryl halides and can be significantly influenced by steric hindrance around the reaction center.[6][7]

  • 2-Bromo-3-fluorobenzaldehyde: The fluorine atom is positioned ortho to the C-Br bond. This proximity introduces significant steric congestion, which can impede the approach of the bulky palladium-ligand complex required for oxidative addition. While the adjacent fluorine's -I effect makes the carbon more electrophilic, the steric penalty is often the dominant factor.

  • 2-Bromo-5-fluorobenzaldehyde: The fluorine atom is para to the C-Br bond, presenting no additional steric hindrance to the reaction site. The ring is electronically activated for oxidative addition by the cumulative electron-withdrawing effects of the aldehyde and two halogen substituents.

Predicted Reactivity: 2-Bromo-5-fluorobenzaldehyde >> 2-Bromo-3-fluorobenzaldehyde

The 5-fluoro isomer is a significantly better substrate for palladium-catalyzed cross-coupling reactions. The reduced steric hindrance around the C-Br bond allows for more efficient oxidative addition, leading to higher yields and faster reaction times. This makes it the isomer of choice for building biaryl structures or introducing new carbon-based functionalities at the 2-position.[8][9]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for substituting leaving groups (like halogens) on electron-poor aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10] The reaction is strongly favored when potent electron-withdrawing groups are positioned ortho and/or para to the leaving group, as they can stabilize the negative charge of the intermediate.[11][12]

  • 2-Bromo-3-fluorobenzaldehyde:

    • Leaving Group F: Activated by an ortho-Br and a meta-CHO. Meta activation is significantly weaker than ortho/para.

    • Leaving Group Br: Activated by an ortho-CHO and an ortho-F. This is a favorable arrangement.

  • 2-Bromo-5-fluorobenzaldehyde:

    • Leaving Group F: Activated by a para-CHO and a meta-Br. This para-aldehyde activation is exceptionally strong.

    • Leaving Group Br: Activated by an ortho-CHO and a meta-F. This is also a favorable arrangement.

Predicted Reactivity: 2-Bromo-5-fluorobenzaldehyde > 2-Bromo-3-fluorobenzaldehyde

The 5-fluoro isomer is the more reactive substrate for SNAr reactions. The ability of the para-aldehyde group to delocalize the negative charge of the Meisenheimer complex during nucleophilic attack at the C-F bond makes this position particularly susceptible to substitution. While the C-Br bond is activated in both isomers by the ortho-aldehyde, the overall electronic activation of the ring in the 5-fluoro isomer makes it a more versatile SNAr substrate.

Summary and Data Presentation

The distinct reactivity profiles are a direct consequence of the substituent positioning.

Feature / Reaction Type2-Bromo-3-fluorobenzaldehyde2-Bromo-5-fluorobenzaldehydeRationale
Key Structural Feature Fluorine is meta to -CHOFluorine is para to -CHOPositional isomerism dictates electronic effects.
Aldehyde Reactivity Higher LowerUncompensated inductive withdrawal from meta-F enhances carbonyl electrophilicity.
Suzuki Coupling Reactivity LowerMuch Higher Significant steric hindrance from ortho-F impedes oxidative addition.[7]
SNAr Reactivity LowerHigher Powerful para-aldehyde group provides superior stabilization for the Meisenheimer intermediate.[12]

graph "Reactivity_Decision_Workflow" {
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

start [label="Desired Transformation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Decisions d1 [label="Reaction at Aldehyde?", shape=diamond, style=filled, fillcolor="#FBBC05"]; d2 [label="Reaction at C-Br Bond?", shape=diamond, style=filled, fillcolor="#FBBC05"]; d3 [label="S(N)Ar Reaction?", shape=diamond, style=filled, fillcolor="#FBBC05"];

// Isomers iso_3F [label="Use 2-Bromo-3-fluorobenzaldehyde\n(Potentially higher aldehyde electrophilicity)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; iso_5F_coupling [label="Use 2-Bromo-5-fluorobenzaldehyde\n(Lower steric hindrance)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; iso_5F_snar [label="Use 2-Bromo-5-fluorobenzaldehyde\n(Superior electronic activation)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> d1 [label="e.g., Condensation,\nReductive Amination"]; start -> d2 [label="e.g., Suzuki, Heck,\nStille Coupling"]; start -> d3 [label="e.g., Substitution\nof F or Br"];

d1 -> iso_3F [label="Yes"]; d2 -> iso_5F_coupling [label="Yes"]; d3 -> iso_5F_snar [label="Yes"]; }

Figure 2: Decision workflow for selecting the appropriate isomer based on the desired chemical transformation.

Experimental Protocols

The following protocols serve as validated starting points for exploiting the reactivity of these isomers.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-fluorobenzaldehyde

This protocol is optimized for an electron-deficient aryl bromide, leveraging a highly active catalyst system to ensure efficient coupling.[7][13]

Reaction Scheme: Ar-B(OH)₂ + 2-Bromo-5-fluorobenzaldehyde → Ar-(2-formyl-4-fluorophenyl)

Materials:

  • 2-Bromo-5-fluorobenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable biaryl phosphine ligand

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous Toluene and Degassed Water (e.g., 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-fluorobenzaldehyde, the arylboronic acid, Pd(OAc)₂, SPhos, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (Toluene/Water) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition (Ar-Pd(II)-Br) pd0->ox_add Rate-Determining Step trans Transmetalation (Ar-Pd(II)-Ar') ox_add->trans red_elim Reductive Elimination trans->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product arbr Ar-Br (2-Bromo-5-fluorobenzaldehyde) arbr->ox_add ar_boronic Ar'-B(OH)2 / Base ar_boronic->trans

Figure 3: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[14]

Protocol 2: Comparative Knoevenagel Condensation

This experiment can be used to validate the predicted difference in aldehyde reactivity. The reaction should be run in parallel for both isomers under identical conditions, monitoring the rate of product formation.[3]

Reaction Scheme: Isomer + CH₂(CN)₂ → Isomer-derived-benzylidenemalononitrile

Materials:

  • 2-Bromo-3-fluorobenzaldehyde or 2-Bromo-5-fluorobenzaldehyde (1.0 equiv)

  • Malononitrile (1.05 equiv)

  • Piperidine or another basic catalyst (0.1 equiv)

  • Ethanol or another suitable solvent

Procedure:

  • In separate flasks, dissolve each benzaldehyde isomer in ethanol.

  • Add malononitrile to each flask, followed by the piperidine catalyst.

  • Stir the reactions at room temperature.

  • Monitor the formation of the solid product (benzylidenemalononitrile derivative) over time. Samples can be taken at regular intervals for analysis by ¹H NMR, GC-MS, or LC-MS to quantify the conversion rate.

  • The reaction that reaches completion faster or shows a higher conversion at a given time point corresponds to the isomer with the more reactive aldehyde group.

Conclusion and Recommendations

The subtle positional change of a single fluorine atom between 2-Bromo-3-fluorobenzaldehyde and 2-Bromo-5-fluorobenzaldehyde creates two reagents with distinct and predictable reactivity profiles.

  • Choose 2-Bromo-5-fluorobenzaldehyde for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Its favorable steric and electronic properties make it a more versatile and efficient substrate for these crucial bond-forming reactions.[9][15]

  • Consider 2-Bromo-3-fluorobenzaldehyde when the primary goal is to maximize the electrophilicity of the aldehyde for reactions such as condensations or reductive aminations, where the reactivity of the C-Br bond is not being exploited simultaneously.

Ultimately, a deep understanding of the underlying physical organic principles governing these isomers is paramount. By aligning the choice of starting material with the specific demands of the desired transformation, researchers can minimize side reactions, improve yields, and streamline the path to their target molecules.

References

  • Pharmaffiliates. Unlocking Pharmaceutical Synthesis with 2-Bromo-5-fluorobenzaldehyde. [Link]

  • StackExchange. Why are halogens ortho para directing even though deactivating?. [Link]

  • PSIBERG. Activating and Deactivating Groups: Ortho, Para, Meta Directors. [Link]

  • NIH National Center for Biotechnology Information. 2-Bromo-5-fluorobenzaldehyde. [Link]

  • Royal Society of Chemistry. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. [Link]

  • YouTube. Halogens - deactivators and ortho/para directors. [Link]

  • American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 2-Bromo-3-fluorobenzaldehyde. [Link]

  • Chemistry Steps. Why Are Halogens Ortho Para Directors yet Deactivators?. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • NIH National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Scribd. Nucleophilic Aromatic Substitution Guide. [Link]

  • YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. [Link]

  • PubChem. 2-Bromo-5-fluorobenzaldehyde. [Link]

  • MDPI. Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. High-Purity 2-Bromo-3-fluorobenzaldehyde. [Link]

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Unveiling Electrophilicity: A Comparative Analysis of 2-Bromo-3-fluorobenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction

In the intricate landscape of drug discovery and fine chemical synthesis, the reactivity of functional groups is a cornerstone of molecular design. Benzaldehyde and its derivatives are pivotal building blocks, prized for the versatility of the aldehyde group in forming carbon-carbon and carbon-heteroatom bonds. The electrophilicity of the carbonyl carbon is a critical parameter that dictates the kinetics and thermodynamics of its reactions with nucleophiles. Halogenated benzaldehydes, in particular, offer a tunable electronic profile, making them invaluable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

This guide provides a comprehensive comparison of the electrophilicity of 2-Bromo-3-fluorobenzaldehyde with its structural isomers. The presence of two distinct halogen atoms at various positions on the aromatic ring creates a nuanced interplay of electronic effects. By dissecting these effects and proposing robust experimental validation methods, this document aims to provide researchers, scientists, and drug development professionals with a predictive framework for the reactivity of these important synthetic intermediates.

The Theoretical Framework: Deconstructing Electronic Effects

The reactivity of the aldehyde functional group in substituted benzaldehydes is fundamentally governed by the electronic nature of the substituents on the aromatic ring. The partial positive charge (δ+) on the carbonyl carbon, which is the site of nucleophilic attack, is modulated by a combination of inductive and resonance effects.

  • Inductive Effect (-I): This effect operates through the sigma (σ) bond framework. Halogens are highly electronegative and withdraw electron density from the ring, increasing the electrophilicity of the carbonyl carbon. The strength of the inductive effect for halogens follows the order F > Cl > Br > I.

  • Resonance Effect (+M): This effect involves the delocalization of lone pair electrons from the halogen into the pi (π) system of the benzene ring. This donation of electron density can partially counteract the inductive withdrawal, thereby decreasing the electrophilicity of the carbonyl carbon. The resonance effect is most pronounced for substituents at the ortho and para positions.

The net electronic effect of a halogen substituent is a balance between its strong -I effect and weaker +M effect. For all halogens, the inductive effect is dominant, resulting in a net electron withdrawal. However, the subtle interplay between these effects, dictated by the type of halogen and its position relative to the aldehyde, creates a spectrum of electrophilicity across different isomers. Reactions involving nucleophilic attack on the carbonyl carbon are accelerated by electron-withdrawing groups, a relationship that can be quantified using Hammett plots, where a positive reaction constant (ρ) signifies this trend.[2][3][4][5]

Electronic_Effects cluster_effects Electronic Effects on Carbonyl Carbon Inductive Inductive Effect (-I) Electrophilicity Carbonyl Carbon Electrophilicity (δ+) Inductive->Electrophilicity Increases Resonance Resonance Effect (+M) Resonance->Electrophilicity Decreases

Caption: Interplay of inductive and resonance effects on electrophilicity.

Comparative Analysis of Isomeric Electrophilicity

Based on these first principles, we can predict the relative electrophilicity of 2-Bromo-3-fluorobenzaldehyde and a selection of its isomers. Benzaldehyde serves as our baseline for comparison. Aromatic aldehydes are generally less electrophilic than their aliphatic counterparts due to the resonance donation from the phenyl ring, which reduces the partial positive charge on the carbonyl carbon.[6][7][8][9][10][11]

Target Molecule: 2-Bromo-3-fluorobenzaldehyde

  • Ortho-Bromo Group: Exerts a powerful -I effect due to its proximity to the reaction center. Its +M resonance effect is weaker and less influential from the ortho position in this context.

  • Meta-Fluoro Group: The fluorine atom, being the most electronegative element, exerts a very strong -I effect. From the meta position, its +M effect is negligible.

The combination of two potent, inductively electron-withdrawing groups, with no significant opposition from resonance donation, is predicted to render the carbonyl carbon of 2-Bromo-3-fluorobenzaldehyde highly electrophilic and thus highly reactive towards nucleophiles.

Comparison with Other Isomers:

  • 2-Bromo-5-fluorobenzaldehyde: The fluorine is also in the meta position relative to the aldehyde, exerting a strong -I effect. The electrophilicity is expected to be comparable to, or slightly less than, the 3-fluoro isomer due to the greater distance of the fluoro group from the aldehyde.

  • 3-Bromo-2-fluorobenzaldehyde: The ortho-fluoro group provides a very strong -I effect, while the meta-bromo group also contributes a significant -I effect. This isomer is also expected to be highly electrophilic.

  • 4-Bromo-2-fluorobenzaldehyde: The ortho-fluoro group's -I effect increases electrophilicity. However, the para-bromo group can exert a +M effect, which will slightly counteract the overall electron withdrawal. This isomer is likely less electrophilic than the 2-bromo-3-fluoro and 3-bromo-2-fluoro isomers.

  • Monosubstituted Benzaldehydes:

    • 3-Fluorobenzaldehyde: The strong -I effect of fluorine at the meta position significantly increases electrophilicity compared to benzaldehyde.

    • 3-Bromobenzaldehyde: The -I effect of bromine increases electrophilicity, but to a lesser extent than fluorine.

    • 4-Bromobenzaldehyde: The -I effect is tempered by the +M effect from the para position, making it more electrophilic than benzaldehyde but less so than its meta- counterpart.

Experimental Validation: Protocols and Methodologies

Theoretical predictions require empirical validation. The relative electrophilicity of these aldehydes can be quantified through several robust experimental techniques.

Kinetic Analysis via Sodium Borohydride (NaBH₄) Reduction

The rate of reaction with a nucleophile is a direct measure of electrophilicity.[12][13][14] The reduction of an aldehyde by NaBH₄ is a classic nucleophilic addition of a hydride ion. A more electrophilic aldehyde will react more rapidly.

Experimental Protocol: UV-Vis Spectrophotometric Kinetic Assay

  • Solution Preparation:

    • Prepare stock solutions of each benzaldehyde isomer (e.g., 10 mM) in a suitable solvent like isopropanol.

    • Prepare a fresh stock solution of NaBH₄ (e.g., 100 mM) in the same solvent immediately before use.

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the benzaldehyde's π→π* transition (typically 240-260 nm).

    • Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 °C).

  • Kinetic Run:

    • Add a known volume of the aldehyde stock solution to a quartz cuvette containing the solvent to achieve a starting absorbance of ~1.0 AU.

    • Initiate the reaction by injecting a small, known volume of the NaBH₄ solution into the cuvette. The NaBH₄ should be in large excess (pseudo-first-order conditions).

    • Immediately begin recording the absorbance at the chosen wavelength over time until the reaction is complete.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').

    • Compare the k' values for each isomer. A larger k' indicates a faster reaction and, therefore, higher electrophilicity.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Isomer Stock Solutions C Equilibrate Spectrophotometer and Aldehyde in Cuvette A->C B Prepare Fresh NaBH₄ Solution D Inject NaBH₄ to Initiate Reaction B->D C->D E Record Absorbance vs. Time D->E F Plot ln(Absorbance) vs. Time E->F G Calculate Rate Constant (k') from Slope F->G H Compare k' Values to Rank Electrophilicity G->H

Caption: Experimental workflow for kinetic analysis of aldehyde reduction.

Electrochemical Analysis via Cyclic Voltammetry (CV)

Electrochemical reduction potential provides insight into the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde. A more electrophilic aldehyde has a lower-energy LUMO, making it easier to reduce, which corresponds to a less negative (or more positive) reduction potential.[15][16]

Experimental Protocol: Determination of Reduction Potential

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in an aprotic solvent like acetonitrile or DMF.

  • Analyte Preparation: Dissolve a small, known concentration of the aldehyde isomer in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

    • Purge the solution with an inert gas (e.g., argon) for 10-15 minutes to remove dissolved oxygen.

  • Cyclic Voltammetry:

    • Scan the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -2.0 V) and back at a set scan rate (e.g., 100 mV/s).

    • Record the resulting voltammogram.

  • Data Analysis:

    • Identify the cathodic peak potential (E_pc) for the irreversible reduction of the aldehyde.

    • Compare the E_pc values for each isomer. A less negative E_pc indicates an aldehyde that is easier to reduce and is therefore more electrophilic.

Summary of Predicted and Experimental Data

The following table summarizes the predicted relative electrophilicity and provides columns for hypothetical experimental data that would be obtained using the described protocols.

CompoundPredicted Relative ElectrophilicityHypothetical Rate Constant, k' (s⁻¹)Hypothetical Reduction Potential, E_pc (V vs. Ag/AgCl)
BenzaldehydeBaseline (1)0.015-1.75
3-BromobenzaldehydeHigh (3)0.045-1.62
3-FluorobenzaldehydeVery High (4)0.060-1.58
2-Bromo-3-fluorobenzaldehyde Extremely High (5) 0.095 -1.49
3-Bromo-2-fluorobenzaldehydeExtremely High (5)0.092-1.50
4-Bromo-2-fluorobenzaldehydeHigh (3)0.050-1.60

Conclusion

The electrophilicity of the carbonyl group in substituted benzaldehydes is a finely tuned property governed by the electronic nature and position of the ring substituents. Our theoretical analysis, grounded in the principles of inductive and resonance effects, predicts that 2-Bromo-3-fluorobenzaldehyde is a highly electrophilic substrate. The synergistic electron-withdrawing capabilities of an ortho-bromo and a meta-fluoro substituent significantly increase the partial positive charge on the carbonyl carbon, priming it for rapid reaction with nucleophiles.

This heightened reactivity, when compared to its isomers and the parent benzaldehyde, makes it a potent intermediate for synthetic chemists. The experimental protocols detailed herein—kinetic analysis of reduction and cyclic voltammetry—provide a clear and reliable pathway for quantitatively verifying these predictions. For researchers in drug development, understanding this reactivity profile is crucial for designing efficient synthetic routes and anticipating the chemical behavior of molecules incorporating this valuable structural motif.

References

  • Denmark, S. E., & Almstead, N. G. (1993). Spectroscopic studies on the structure and conformation of Lewis acid-aldehyde complexes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. ResearchGate. [Link]

  • Denmark, S. E., & Almstead, N. G. (1993). Spectroscopic Studies on the Structure and Conformation of Lewis Acid-Aldehyde Complexes. Illinois Experts. [Link]

  • Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry. [Link]

  • American Chemical Society. (1993). Spectroscopic studies on the structure and conformation of Lewis acid-aldehyde complexes. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Hammett plot for the selective –C=O group reduction of para-substituted... ResearchGate. [Link]

  • ResearchGate. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V.... ResearchGate. [Link]

  • Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. ResearchGate. [Link]

  • Study.com. (n.d.). Would you expect the carbonyl carbon of benzaldehyde to be more or less electrophilic than that of acetaldehyde? Explain using resonance structures. Homework.Study.com. [Link]

  • ResearchGate. (n.d.). Hammett plot for C-3 substituted benzaldehydes. ResearchGate. [Link]

  • MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]

  • Filo. (n.d.). Benzaldehyde is more reactive towards nucleophilic attack than: (1) HCHO... Filo. [Link]

  • Kalinowski, M. K., & Szelazek, B. (1982). The electroreduction of aromatic aldehydes in aprotic solvents. Canadian Journal of Chemistry. [Link]

  • National Institutes of Health. (n.d.). Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration. PMC. [Link]

  • Canadian Science Publishing. (1982). The electroreduction of aromatic aldehydes in aprotic solvents. Canadian Journal of Chemistry. [Link]

  • Wyzant. (2015). Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction. Wyzant Ask An Expert. [Link]

  • Chemistry LibreTexts. (2022). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

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A Spectroscopic Guide to the Synthesis of 2-Bromo-3-fluorobenzaldehyde: Differentiating Product from Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth spectroscopic comparison of the critical building block, 2-Bromo-3-fluorobenzaldehyde, and its common synthetic precursor, 2-Bromo-3-fluorotoluene. In fields such as pharmaceutical development and materials science, the precise confirmation of molecular structure is not merely procedural—it is the bedrock of reproducible, reliable research. The transformation of a methyl group to an aldehyde introduces profound changes to the molecule's electronic and magnetic environment. This guide will elucidate how these changes are definitively captured and verified using routine but powerful spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

We will explore the causality behind the observed spectral shifts, providing researchers with the rationale to not only identify these molecules but to understand their structural nuances. The protocols and data presented herein form a self-validating framework for monitoring the oxidation of 2-Bromo-3-fluorotoluene to 2-Bromo-3-fluorobenzaldehyde, ensuring the integrity of the synthetic process.

The Synthetic Pathway: An Overview

The synthesis of 2-Bromo-3-fluorobenzaldehyde from 2-Bromo-3-fluorotoluene is a fundamental oxidation reaction. The methyl group of the toluene derivative is converted to a primary alcohol, (2-bromo-3-fluorophenyl)methanol, which is then further oxidized to the final aldehyde product. This two-step process, often achievable in a single pot, fundamentally alters the electronic character of the substituent at C1, a change that is readily observable spectroscopically.

G Precursor 2-Bromo-3-fluorotoluene Intermediate (2-bromo-3-fluorophenyl)methanol Precursor->Intermediate Oxidation [Step 1] Product 2-Bromo-3-fluorobenzaldehyde Intermediate->Product Oxidation [Step 2]

Caption: Synthetic route from 2-Bromo-3-fluorotoluene to 2-Bromo-3-fluorobenzaldehyde.

Experimental Methodologies

To ensure data integrity, standardized protocols for spectroscopic analysis are essential. The following outlines the methodologies for acquiring high-quality spectral data for the compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Data is acquired on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is run with 16 scans and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT) is run with 1024 scans and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 600 cm⁻¹, averaging 32 scans with a resolution of 4 cm⁻¹. A background scan of the clean ATR crystal is taken prior to sample analysis.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Sample Introduction: Samples are introduced via a direct insertion probe or a Gas Chromatography (GC) inlet for separation and analysis (GC-MS).

  • Ionization Method: Electron Ionization (EI) at 70 eV is used to induce characteristic fragmentation.

  • Mass Analyzer: A quadrupole mass analyzer scans a mass range from m/z 40 to 400.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Analyte Solvation Dissolve in CDCl3 (NMR) or place on ATR (IR) Sample->Solvation NMR NMR Spectrometer IR FT-IR Spectrometer MS Mass Spectrometer Spectra Obtain Spectra (¹H, ¹³C, IR, MS) NMR->Spectra IR->Spectra MS->Spectra Confirm Structural Confirmation Spectra->Confirm

A Technical Guide to the Analysis of ¹H NMR Coupling Constants in 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H NMR coupling constants in 2-Bromo-3-fluorobenzaldehyde, a molecule of interest in synthetic chemistry and drug discovery. By leveraging theoretical principles, comparative data from analogous structures, and predictive models, we will dissect the complex spin-spin coupling network within this substituted aromatic aldehyde. This document serves as a practical resource for researchers seeking to understand and interpret the NMR spectra of similarly complex molecules.

Theoretical Framework: The Language of Spin-Spin Coupling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. A key parameter derived from ¹H NMR spectra is the scalar or J-coupling constant, which arises from the interaction of nuclear spins transmitted through the bonding electrons. The magnitude of the coupling constant, typically measured in Hertz (Hz), provides valuable information about the connectivity and spatial relationships between nuclei.

In aromatic systems like 2-Bromo-3-fluorobenzaldehyde, several types of coupling interactions are observed:

  • Vicinal Coupling (³J): Coupling between protons on adjacent carbon atoms (H-C-C-H). The magnitude of ³J is highly dependent on the dihedral angle between the C-H bonds, a relationship described by the Karplus equation.[1] In aromatic rings, the relatively fixed dihedral angles lead to predictable ortho (³J ≈ 6-10 Hz), meta (⁴J ≈ 1-3 Hz), and para (⁵J ≈ 0-1 Hz) coupling constants.[2]

  • Geminal Coupling (²J): Coupling between two protons on the same carbon atom. This is not applicable to the aromatic protons in this molecule.

  • Long-Range Coupling (⁴J, ⁵J): Coupling over four or more bonds. These are typically smaller than vicinal couplings but can provide crucial structural information.

  • Heteronuclear Coupling (JHF): Coupling between proton (¹H) and fluorine (¹⁹F) nuclei. Fluorine is a spin-½ nucleus with 100% natural abundance, leading to observable H-F couplings. The magnitude of these couplings can be significant and are transmitted both through bonds and, in some cases, through space.

The final appearance of a proton's signal (its multiplicity) is a result of the sum of all its coupling interactions, governed by the n+1 rule for simple cases.

Predicted ¹H NMR Spectrum of 2-Bromo-3-fluorobenzaldehyde

While a publicly available, fully assigned experimental spectrum with explicit coupling constants for 2-Bromo-3-fluorobenzaldehyde is not readily found in the primary literature, we can predict the spectrum with a high degree of confidence based on established principles and data from similar compounds.[3][4]

The aromatic region of the spectrum is expected to show three distinct proton signals, and the aldehydic proton will appear as a downfield singlet, potentially showing a small long-range coupling.

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-3-fluorobenzaldehyde

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Interactions
H-C(O)9.8 - 10.5Singlet (or narrow multiplet)⁵JH(C=O), H-4, ⁵JH(C=O), H-6, ⁴JH(C=O), F
H-47.0 - 8.0Doublet of doublets of doublets (ddd)³JH4,H5, ⁴JH4,H6, ³JH4,F
H-57.0 - 8.0Triplet (or triplet of doublets)³JH5,H4, ³JH5,H6, ⁴JH5,F
H-67.0 - 8.0Doublet of doublets³JH6,H5, ⁴JH6,H4, ⁵JH6,F

Note: The predicted chemical shifts are based on general ranges for substituted benzaldehydes.[3] The actual values can be influenced by solvent and concentration.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare the expected coupling patterns with experimental data from similar molecules, such as 2-bromobenzaldehyde and 3-fluorobenzaldehyde.

  • 2-Bromobenzaldehyde: The ¹H NMR spectrum of 2-bromobenzaldehyde shows a complex multiplet for the aromatic protons. For instance, H-6 is a doublet of doublets with a typical ortho coupling (³J ≈ 7.7 Hz) and a smaller meta coupling (⁴J ≈ 1.3 Hz).[5] This provides a baseline for the expected H-H coupling magnitudes in our target molecule.

  • 3-Fluorobenzaldehyde: In this molecule, the fluorine atom introduces H-F couplings. For example, the proton ortho to the fluorine (H-2) will be split by the fluorine with a ³JHF of approximately 5-10 Hz. The protons meta and para to the fluorine will show smaller ⁴JHF and ⁵JHF couplings, respectively.[6]

By combining these observations, we can anticipate a complex interplay of H-H and H-F couplings in 2-Bromo-3-fluorobenzaldehyde, leading to the predicted multiplicities in Table 1. The ³JH4,H5 and ³JH5,H6 are expected to be in the range of 6-8 Hz. The ⁴JH4,H6 will likely be around 1-3 Hz. The H-F couplings will add another layer of complexity, with ³JH4,F being the largest, followed by ⁴JH5,F and a smaller ⁵JH6,F.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

To obtain high-quality experimental data for a thorough analysis of coupling constants, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of 2-Bromo-3-fluorobenzaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

    • Filter the solution into a clean, dry 5 mm NMR tube.

    • Note: The choice of solvent can influence chemical shifts and, to a lesser extent, coupling constants.[7] For resolving complex multiplets, using a solvent that provides good signal dispersion is crucial.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to maximize signal dispersion.

    • Tune and match the probe for both ¹H and ¹⁹F frequencies.

    • Shim the magnetic field to achieve optimal resolution (narrow line widths).

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquisition Time: At least 2-3 seconds to ensure good digital resolution for resolving small coupling constants.

    • Relaxation Delay: 2-5 seconds to allow for full relaxation of the protons.

    • Number of Scans: 16 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

    • Temperature: Maintain a constant temperature (e.g., 298 K) to ensure stable spectral parameters.

  • Data Processing:

    • Apply a gentle exponential window function (line broadening of 0.1-0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Perform a Fourier transform.

    • Phase and baseline correct the spectrum carefully.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Advanced Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can aid in assigning protons and carbons.

    • ¹H-¹⁹F Heteronuclear COSY: To directly observe correlations between coupled protons and the fluorine nucleus.

Visualization of Workflow and Molecular Interactions

The following diagrams illustrate the experimental workflow and the spin-spin coupling network within 2-Bromo-3-fluorobenzaldehyde.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample Filter Filter into NMR Tube Dissolve->Filter Setup Instrument Setup (Tune, Shim) Filter->Setup Acquire Acquire 1H Spectrum Setup->Acquire Process Process FID (FT, Phase, Baseline) Acquire->Process Analyze Analyze Spectrum (Shifts, Couplings) Process->Analyze Assign Assign Signals (COSY, HSQC, HMBC) Analyze->Assign

Caption: Experimental workflow for the acquisition and analysis of the ¹H NMR spectrum.

Caption: Spin-spin coupling network in 2-Bromo-3-fluorobenzaldehyde.

Conclusion

The analysis of ¹H NMR coupling constants in 2-Bromo-3-fluorobenzaldehyde is a multifaceted task that requires a solid understanding of fundamental NMR principles and the ability to draw comparisons with related structures. The interplay of ortho, meta, and para H-H couplings, combined with the significant through-bond H-F couplings, results in a complex and information-rich spectrum. By following a systematic experimental approach and leveraging 2D NMR techniques, a complete and unambiguous assignment of all proton signals and their coupling constants can be achieved. This detailed structural information is invaluable for confirming the identity and purity of the compound and for understanding its electronic properties, which are critical in the context of its applications in research and development.

References

  • American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

  • Wikipedia. Karplus equation. [Link]

  • Wagen, C. Computational NMR Prediction: A Microreview. [Link]

  • CONICET. Unusual Through-Space, TS, Pathway for the Transmission of JFHf Coupling: 2‐Fluorobenzaldehyde Study Case. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • PubChem. 3-Bromo-4-fluorobenzaldehyde. [Link]

  • ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. [Link]

  • PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]

  • ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756.
  • ResearchGate. Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D. [Link]

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The Unambiguous Assignment: A Guide to Confirming the Structure of 2-Bromo-3-fluorobenzaldehyde Derivatives with COSY and HMBC

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical research and drug development, the precise structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of safety and efficacy. For substituted aromatic compounds, such as derivatives of 2-Bromo-3-fluorobenzaldehyde, the potential for isomeric ambiguity presents a significant challenge. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides essential information, it can often fall short of providing a definitive structural proof. This guide, written from the perspective of a Senior Application Scientist, demonstrates how the strategic application of 2D NMR techniques, specifically COSY and HMBC, provides an elegant and conclusive solution to this analytical problem.

The Challenge: Beyond the Limits of 1D NMR

Consider the synthesis of 2-Bromo-3-fluorobenzaldehyde. Standard 1D ¹H and ¹³C NMR spectra will reveal the presence of an aldehyde proton, three aromatic protons, and the corresponding aromatic carbons. However, assigning the specific positions of the bromine and fluorine substituents and unambiguously linking each proton and carbon signal to its precise location on the benzene ring can be challenging. The overlapping multiplets and the complex interplay of through-bond J-couplings, including those to fluorine, can make a definitive assignment based on 1D data alone a matter of educated guesswork rather than empirical certainty. This is where the power of two-dimensional correlation spectroscopy becomes indispensable.

The Solution: Mapping Connectivity with 2D NMR

To resolve this ambiguity, we turn to two powerful 2D NMR experiments: Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC).

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2][3] The resulting 2D map shows the 1D proton spectrum along both axes. Off-diagonal peaks, or "cross-peaks," connect pairs of protons that are J-coupled, revealing the proton-proton connectivity network within the molecule.[1][2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range correlations between protons and carbons, typically over two to four bonds.[4][5][6] It is a cornerstone of modern structure elucidation, allowing us to piece together the carbon framework of a molecule by connecting it to the proton network established by COSY.[4]

By combining the through-bond, neighboring proton information from COSY with the long-range proton-carbon connectivity data from HMBC, we can construct an unassailable structural proof.

A Case Study: Elucidating the Structure of 2-Bromo-3-fluorobenzaldehyde

Predicted 1D NMR Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for 2-Bromo-3-fluorobenzaldehyde in CDCl₃.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity & J (Hz) ¹³C Chemical Shift (δ, ppm)
CHO10.35d, J(H-F) = 2.0187.5
C1--134.0
C2-Br--115.0 (d, J(C-F) = 18.0)
C3-F--162.0 (d, J(C-F) = 250.0)
H4 / C47.35ddd, J(H-H)=8.0, J(H-H)=1.5, J(H-F)=8.0118.0 (d, J(C-F) = 5.0)
H5 / C57.50t, J(H-H) = 8.0130.0
H6 / C67.80ddd, J(H-H)=8.0, J(H-H)=1.5, J(H-F)=1.5128.0 (d, J(C-F) = 3.0)

Note: This data is a realistic prediction based on substituent effects and data from similar compounds. Actual experimental values may vary.

Step 1: Establishing Proton Connectivity with COSY

The COSY experiment is the first step in mapping the aromatic proton system. We expect to see cross-peaks connecting adjacent protons.

  • A cross-peak between the signal at δ 7.80 (H6) and δ 7.50 (H5) .

  • A cross-peak between the signal at δ 7.50 (H5) and δ 7.35 (H4) .

The absence of a correlation between H6 and H4 confirms they are not adjacent, establishing the linear H6-H5-H4 spin system.

Workflow for Structural Confirmation

G cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Conclusion A Ambiguous Structure B Acquire 1D ¹H & ¹³C NMR A->B C Acquire ¹H-¹H COSY B->C D Acquire ¹H-¹³C HMBC B->D E Identify H-H Spin System (COSY) C->E F Map Long-Range H-C Correlations (HMBC) D->F G Cross-Validate COSY & HMBC Data E->G F->G H Confirmed Structure of 2-Bromo-3-fluorobenzaldehyde G->H

Caption: Visual map of key COSY (red) and HMBC (green) correlations.

Experimental Protocols

Sample Preparation
  • Accurately weigh 5-10 mg of the 2-Bromo-3-fluorobenzaldehyde derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Cap the tube and gently invert several times to ensure a homogeneous solution.

NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

COSY (gradient-selected, phase-sensitive):

  • Pulse Program: gCOSY or similar

  • Spectral Width: 12-15 ppm in both dimensions

  • Number of Points (F2): 2048

  • Number of Increments (F1): 256-512

  • Number of Scans: 2-8 per increment

  • Relaxation Delay: 1.5 s

HMBC (gradient-selected):

  • Pulse Program: gHMBC or similar

  • ¹H Spectral Width (F2): 12-15 ppm

  • ¹³C Spectral Width (F1): 200-220 ppm

  • Number of Points (F2): 2048

  • Number of Increments (F1): 256-512

  • Number of Scans: 8-32 per increment

  • Relaxation Delay: 1.5 s

  • Long-Range Coupling Delay (¹JCH): Optimized for a long-range coupling of 8 Hz (a typical value for aromatic systems).

Conclusion

For researchers in the pharmaceutical and chemical industries, ambiguity is not an option. The combined use of COSY and HMBC spectroscopy provides a robust, reliable, and scientifically rigorous method for the complete and unambiguous structural determination of complex molecules like 2-Bromo-3-fluorobenzaldehyde derivatives. By systematically mapping proton-proton and proton-carbon connectivities, these techniques transform a challenging analytical puzzle into a clear and definitive structural assignment, ensuring the integrity of research and development programs.

References

  • Martin, G. E., & Williamson, R. T. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

  • Taleb, A., & Contreras, R. H. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2015). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. All About Drugs. [Link]

  • OMICS International. (2016). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 7(6). [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]

  • Reutenauer, L. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR. [Link]

  • Hiremath, C., & Sundius, T. (2009). Vibrational spectroscopic analysis and ab initio structure calculations on 2-bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1246. [Link]

  • Columbia University. (n.d.). COSY. NMR Core Facility. [Link]

  • ResearchGate. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC | Request PDF. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved January 11, 2026, from [Link]

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A Comparative Guide to the Purity Assessment of 2-Bromo-3-fluorobenzaldehyde by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromo-3-fluorobenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly influence the downstream reaction kinetics, yield, and impurity profile of the final drug substance.[1] This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this critical intermediate.

Our discussion will delve into the causality behind experimental choices, presenting self-validating protocols grounded in established pharmacopeial standards and scientific literature. We aim to equip researchers, scientists, and drug development professionals with the practical insights needed to select and implement the most appropriate analytical strategy for their specific needs.

The Criticality of Orthogonal Analytical Approaches

Relying on a single analytical technique for purity determination can be misleading. Different methods possess inherent selectivities and sensitivities towards different types of impurities. An orthogonal approach, employing techniques with different separation and detection principles, provides a more comprehensive and trustworthy purity profile. For a compound like 2-Bromo-3-fluorobenzaldehyde, which is a solid at room temperature with moderate volatility, both HPLC and GC-MS present viable, yet distinct, analytical options.[2][3]

High-Performance Liquid Chromatography (HPLC): A Robust Method for Non-Volatile Impurities

HPLC is a powerful technique for separating non-volatile and thermally labile compounds.[4] For 2-Bromo-3-fluorobenzaldehyde, a reversed-phase HPLC (RP-HPLC) method is particularly well-suited for identifying and quantifying impurities such as related substances from synthesis and degradation products.[5]

Causality Behind Experimental Choices for HPLC

The development of a robust, stability-indicating HPLC method requires careful consideration of several parameters.[6][7]

  • Column Selection: A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules, including aromatic aldehydes. The choice of a column with a particle size of 3.5 µm and dimensions of 4.6 x 150 mm provides a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase Composition: A gradient elution using a mixture of water (acidified with 0.1% formic acid) and acetonitrile is employed. The formic acid helps to protonate any acidic impurities, leading to better peak shape and retention. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. A gradient is essential to elute a potentially wide range of impurities with varying polarities.

  • Detector: A photodiode array (PDA) or UV detector set at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm) is ideal. A PDA detector offers the additional advantage of providing spectral information, which can aid in peak identification and purity assessment.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to be self-validating by incorporating system suitability tests as mandated by pharmacopeias like the USP.[8][9]

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %B
      0 40
      15 90
      20 90
      20.1 40

      | 25 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 2-Bromo-3-fluorobenzaldehyde reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

    • The tailing factor for the 2-Bromo-3-fluorobenzaldehyde peak should be between 0.8 and 1.5.

    • The theoretical plates for the main peak should be not less than 2000.

  • Analysis: Inject the sample solution and identify and quantify any impurities based on their retention times and peak areas relative to the main peak.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing prep_standard Prepare 0.5 mg/mL Reference Standard system_suitability System Suitability Test (5 Injections of Standard) prep_standard->system_suitability prep_sample Prepare 0.5 mg/mL Test Sample sample_injection Inject Sample Solution prep_sample->sample_injection system_suitability->sample_injection If SST Passes acquire_data Acquire Chromatogram (254 nm) sample_injection->acquire_data process_data Integrate Peaks & Calculate % Purity acquire_data->process_data

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC-MS is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] It is particularly adept at detecting and identifying residual solvents, starting materials, and volatile by-products that may be present in the 2-Bromo-3-fluorobenzaldehyde sample.[11] The mass spectrometer provides definitive identification of separated components based on their mass fragmentation patterns.

Causality Behind Experimental Choices for GC-MS

The success of a GC-MS analysis hinges on the careful selection of chromatographic and mass spectrometric parameters.[12]

  • Column Selection: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is a good starting point for the analysis of a broad range of semi-volatile organic compounds. A 30 m column with a 0.25 mm internal diameter and a 0.25 µm film thickness offers excellent resolving power.

  • Inlet and Temperature Program: A split/splitless inlet is typically used, with splitless mode providing higher sensitivity for trace impurities. The inlet temperature should be high enough to ensure rapid vaporization of the sample without causing thermal degradation. A temperature program is crucial for separating compounds with different boiling points. Starting at a lower temperature allows for the separation of volatile components, while ramping to a higher temperature elutes less volatile compounds.

  • Carrier Gas: Helium is the most common carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV is the standard ionization technique for GC-MS, as it produces reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.

Experimental Protocol: GC-MS Impurity Profiling

This protocol is designed to provide both quantitative purity data and qualitative identification of impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final Hold: Hold at 280 °C for 5 minutes

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: 40-450 amu

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the 2-Bromo-3-fluorobenzaldehyde reference standard in a suitable solvent like dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Analysis: Inject the sample solution. Identify peaks by comparing their retention times with the standard and their mass spectra with a reference library (e.g., NIST). Quantify the purity by area percent normalization.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Dichloromethane (1 mg/mL) injection Inject 1 µL into GC prep_sample->injection separation GC Separation (Temp Program) injection->separation detection MS Detection (EI, Scan Mode) separation->detection tic Generate Total Ion Chromatogram (TIC) detection->tic identification Identify Impurities (Mass Spectra Library) tic->identification quantification Quantify by Area Percent identification->quantification

Caption: Workflow for GC-MS impurity profiling.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of 2-Bromo-3-fluorobenzaldehyde is not a matter of one being definitively "better," but rather which is more "fit for purpose."

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection.
Applicability Ideal for non-volatile, thermally labile, and high molecular weight compounds.Best for volatile and semi-volatile, thermally stable compounds.
Impurity Detection Excellent for detecting less volatile synthesis by-products, degradation products, and oligomers.Superior for identifying residual solvents, volatile starting materials, and low molecular weight by-products.
Identification Tentative identification based on retention time and UV spectra. Confirmation requires a reference standard.Definitive identification based on mass spectral fragmentation patterns and library matching.
Quantification Highly accurate and precise quantification using external standards.Good for semi-quantitative analysis (area percent). Accurate quantification requires individual standards for each impurity.
Sample Preparation Simple dissolution in the mobile phase.May require derivatization for non-volatile compounds, but straightforward dissolution for this analyte.

Diagram: Logical Comparison of HPLC and GC-MS

Comparison cluster_topic Purity of 2-Bromo-3-fluorobenzaldehyde cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Topic Analytical Strategy HPLC_strength Strengths: - Non-volatile impurities - Accurate quantification - Stability-indicating Topic->HPLC_strength GCMS_strength Strengths: - Volatile impurities - Definitive ID (MS) - High sensitivity Topic->GCMS_strength HPLC_weakness Limitations: - Volatile impurities - Tentative ID HPLC_strength->HPLC_weakness Conclusion Conclusion: Orthogonal methods provide a comprehensive purity profile. HPLC_weakness->Conclusion GCMS_weakness Limitations: - Non-volatile impurities - Semi-quantitative GCMS_strength->GCMS_weakness GCMS_weakness->Conclusion

Caption: Comparison of HPLC and GC-MS for purity analysis.

Conclusion and Recommendations

For a comprehensive and robust purity assessment of 2-Bromo-3-fluorobenzaldehyde, the use of both HPLC and GC-MS is strongly recommended. This orthogonal approach ensures that a wide spectrum of potential impurities, from non-volatile degradation products to residual solvents, is effectively detected and quantified.

  • HPLC should be employed as the primary method for determining the assay and for quantifying related substances, particularly in the context of stability studies.[5] Its high precision and accuracy make it ideal for release testing against specifications.

  • GC-MS serves as an indispensable complementary technique for identifying and controlling volatile impurities that may not be detected by HPLC.[10] It is particularly valuable during process development and for troubleshooting out-of-specification results.

By integrating the data from both techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for 2-Bromo-3-fluorobenzaldehyde, thereby ensuring the quality and consistency of their downstream synthetic processes and, ultimately, the safety and efficacy of the final pharmaceutical product. The validation of these analytical procedures should be conducted in accordance with ICH Q2(R1) guidelines to ensure regulatory compliance.[13][14][15]

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubChem. 2-Bromo-3-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Bari, S. B., et al. (2023). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. World Journal of Pharmaceutical Research, 12(15), 1166-1186. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 168-179. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 16-27. [Link]

  • Medistri. (2024). GC/MS Identification of Impurities. [Link]

  • Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. [Link]

  • Shen, Y., et al. (2016). Development of a High-Resolution Gas Chromatography Method for Quality Control of 3-Bromo-2-fluorobenzaldehyde. Journal of Chromatographic Science, 54(7), 1157-1162. [Link]

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A Comparative Guide to the Reactivity of Bromo- vs. Chloro-fluorobenzaldehydes for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Halogen Choice in Aryl Building Blocks

In the intricate world of drug development and agrochemical synthesis, fluorinated benzaldehydes are indispensable building blocks. The strategic placement of halogen atoms on the aromatic ring profoundly influences the molecule's reactivity, directing synthetic pathways and ultimately shaping the properties of the final product. Among these, bromo- and chloro-fluorobenzaldehydes are workhorse intermediates. While structurally similar, the choice between a bromine or a chlorine substituent introduces critical, albeit subtle, differences in chemical behavior.

This guide provides an in-depth, objective comparison of the reactivity profiles of bromo-fluorobenzaldehydes and chloro-fluorobenzaldehydes. We will delve into the fundamental electronic and steric factors that govern their behavior in key synthetic transformations, supported by established chemical principles and illustrative experimental protocols. Understanding these nuances is paramount for researchers and process chemists to optimize reaction conditions, maximize yields, and streamline the synthesis of complex molecular targets.

Fundamental Principles: Electronic and Steric Divergence

The reactivity of any substituted benzaldehyde is dictated by the electronic landscape of the aromatic ring and the steric environment around its functional groups. Halogens exert a dual electronic influence: they withdraw electron density through the sigma bond network via the inductive effect (-I) and donate electron density through their lone pairs into the pi-system via the resonance effect (+R) .[1][2]

  • Inductive Effect (-I): Chlorine is more electronegative than bromine, resulting in a stronger inductive withdrawal of electron density from the aromatic ring. This effect deactivates the ring towards electrophilic attack but enhances the electrophilicity of the aldehyde's carbonyl carbon.[3]

  • Resonance Effect (+R): Both halogens can donate lone-pair electrons to the aromatic ring, but this effect is generally weaker than their inductive withdrawal.[1]

  • Bond Strength: The carbon-chlorine (C-Cl) aromatic bond is significantly stronger than the carbon-bromine (C-Br) bond. The experimental bond dissociation energy (BDE) for chlorobenzene is approximately 97.6 kcal/mol, whereas for bromobenzene, it is about 82.6 kcal/mol.[4] This ~15 kcal/mol difference is a critical factor in reactions that involve the cleavage of the carbon-halogen bond.

These fundamental differences manifest in distinct reactivity patterns across several major classes of chemical reactions crucial to drug development.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

This class of reactions is arguably where the most significant and exploitable difference between bromo- and chloro-fluorobenzaldehydes is observed. These transformations are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[5][6][7]

The catalytic cycle for most palladium-catalyzed couplings begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[7][8] This step involves the cleavage of the carbon-halogen bond and is very often the rate-determining step of the entire cycle.

Key Reactivity Difference: The weaker C-Br bond allows bromo-fluorobenzaldehydes to undergo oxidative addition to Pd(0) catalysts much more readily and under milder conditions than their chloro-analogs.[9][10][11] Aryl chlorides are notoriously less reactive and often require more specialized and highly active catalyst systems (e.g., bulky, electron-rich phosphine ligands or N-heterocyclic carbenes), higher temperatures, and longer reaction times to achieve comparable yields.[8][9][12]

FeatureBromo-fluorobenzaldehydesChloro-fluorobenzaldehydesRationale
Reaction Rate FasterSlowerLower C-Br bond dissociation energy facilitates the rate-determining oxidative addition step.[4][11]
Typical Conditions Milder (lower temp, less active catalyst)Harsher (higher temp, highly active ligands)Higher energy barrier for C-Cl bond cleavage requires more forcing conditions.[12][13]
Catalyst Choice Wide range of Pd catalysts (e.g., Pd(PPh₃)₄)Requires specialized, electron-rich ligands (e.g., SPhos, XPhos) to promote oxidative addition.[8][12]
Cost & Availability Generally more expensiveLess expensive and more widely available starting materials.[9]

This reactivity trend (I > OTf > Br >> Cl) is a well-established principle in cross-coupling chemistry.[14]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are vital for introducing nucleophiles, such as amines or alkoxides, onto an electron-poor aromatic ring.[15] The presence of strongly electron-withdrawing groups (like the aldehyde and fluorine) ortho or para to a leaving group activates the ring for this transformation.[16][17]

The SNAr mechanism is a two-step addition-elimination process. The first step, the nucleophilic attack on the carbon bearing the leaving group, is typically the rate-determining step .[18] This step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[19] The second, faster step is the elimination of the leaving group to restore aromaticity.

Key Reactivity Difference: In SNAr reactions, the reactivity order of halogens is often inverted compared to cross-coupling: F > Cl > Br > I .[16] This counterintuitive trend arises because the rate is governed by the initial nucleophilic attack, not the cleavage of the C-X bond. The more electronegative the halogen, the more it withdraws electron density from the ipso-carbon, making it more electrophilic and susceptible to attack.[18]

Therefore, between chloro- and bromo-fluorobenzaldehydes, the chloro-substituted compound is generally more reactive in SNAr reactions , assuming the halogen is the intended leaving group and is appropriately positioned relative to activating groups.

FeatureBromo-fluorobenzaldehydesChloro-fluorobenzaldehydesRationale
Reaction Rate SlowerFasterThe higher electronegativity of chlorine makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[16][18]
Leaving Group Ability GoodBetterThe C-X bond is broken in the fast step; thus, bond strength is less critical than the inductive effect on the ring.[19]
Reactions of the Aldehyde Group

The primary role of the halogen substituents in reactions involving the aldehyde carbonyl (e.g., nucleophilic addition, reduction, oxidation, condensation) is to modulate the electrophilicity of the carbonyl carbon via their inductive effects.[20]

Key Reactivity Difference: Since chlorine has a stronger electron-withdrawing inductive effect than bromine, a chloro-fluorobenzaldehyde will have a more electrophilic (and thus more reactive) aldehyde group than the corresponding bromo-fluorobenzaldehyde isomer.[21] This enhanced reactivity will be most pronounced in reactions where nucleophilic attack on the carbonyl is the rate-determining step, such as in Knoevenagel condensations or reductions with hydride reagents.[20]

Reaction TypeBromo-fluorobenzaldehydesChloro-fluorobenzaldehydesRationale
Nucleophilic Addition Less ReactiveMore ReactiveStronger -I effect of Cl enhances the partial positive charge on the carbonyl carbon.[20]
Reduction (e.g., NaBH₄) Slower RateFaster RateIncreased electrophilicity of the carbonyl carbon accelerates hydride attack.
Condensation (e.g., Knoevenagel) Slower Rate, Lower YieldFaster Rate, Higher YieldEnhanced electrophilicity promotes the initial nucleophilic addition step.[20]

Experimental Protocols & Workflows

To provide a practical context for these principles, we present a standardized protocol for a comparative Suzuki-Miyaura coupling experiment. This workflow is designed to be a self-validating system to empirically determine the reactivity difference.

Comparative Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup (Parallel) cluster_reaction Reaction & Monitoring cluster_analysis Work-up & Analysis prep1 Reaction A: Bromo-fluorobenzaldehyde (1.0 mmol) reagents Add to both flasks: Phenylboronic Acid (1.2 equiv) Pd(OAc)₂ (2 mol%) SPhos (4 mol%) K₃PO₄ (2.0 equiv) Toluene/H₂O (10:1) prep2 Reaction B: Chloro-fluorobenzaldehyde (1.0 mmol) heat Heat both reactions to 100 °C under Argon atmosphere reagents->heat monitor Monitor progress at T = 1h, 4h, 12h via GC-MS or TLC heat->monitor workup Quench, Extract with EtOAc, Dry, & Concentrate monitor->workup purify Purify via Column Chromatography workup->purify yield Calculate Isolated Yields purify->yield compare Compare Yield vs. Time to determine relative rates yield->compare

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: To compare the reaction rate and final yield of a Suzuki-Miyaura coupling reaction using a bromo-fluorobenzaldehyde versus a chloro-fluorobenzaldehyde substrate under identical conditions.

Materials:

  • Substrate A: e.g., 4-Bromo-2-fluorobenzaldehyde

  • Substrate B: e.g., 4-Chloro-2-fluorobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Degassed Water

  • Standard glassware for inert atmosphere reactions (Schlenk flasks)

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add the aryl halide (Substrate A in one, Substrate B in the other, 1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal both flasks with septa, and purge with argon or nitrogen for 15 minutes by alternating between vacuum and inert gas backfill (3 cycles).

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) to each flask via syringe.[8]

  • Reaction Execution: Place both flasks in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: After 1, 4, and 12 hours, take a small aliquot from each reaction mixture (under inert atmosphere), quench with water, extract with ethyl acetate, and analyze by GC-MS or TLC to determine the ratio of starting material to product.

  • Work-up: Upon completion (e.g., after 24 hours or when starting material is consumed in the bromo- reaction), cool the mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification & Analysis: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield for each reaction and compare the results.

Expected Outcome: The reaction with 4-bromo-2-fluorobenzaldehyde (Substrate A) is expected to proceed significantly faster and may reach completion, while the reaction with 4-chloro-2-fluorobenzaldehyde (Substrate B) will be much slower, likely resulting in a lower yield within the same timeframe.[12]

Mechanistic Visualization

To better illustrate the critical step differentiating the reactivity of these substrates in cross-coupling, the following diagram outlines the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

G cluster_oa Rate-Determining Step cluster_rest Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst pd2_oxid Ar-Pd(II)(X)L₂ pd0->pd2_oxid C-Br bond is weaker, reaction is faster pd2_trans Ar-Pd(II)(R)L₂ pd2_oxid->pd2_trans + R-B(OH)₂ + Base product Ar-R Coupled Product pd2_trans->product product->pd0 Regeneration oa Oxidative Addition Ar-X (X = Br, Cl) trans Transmetalation [R-B(OH)₃]⁻ re Reductive Elimination

Conclusion and Strategic Recommendations

The choice between a bromo- or chloro-fluorobenzaldehyde is a strategic decision that should be guided by the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Heck, etc.): Bromo-fluorobenzaldehydes are the superior choice for reactivity. They enable milder reaction conditions, faster conversion rates, and often higher yields due to the lower energy barrier of the rate-determining oxidative addition step. While more expensive, their reliability can save significant time and resources in catalyst screening and process optimization.

  • For Nucleophilic Aromatic Substitution (SNAr): Chloro-fluorobenzaldehydes are generally more reactive when the halogen is the target leaving group. The strong inductive effect of chlorine enhances the electrophilicity of the reaction center, accelerating the key nucleophilic attack.

  • For Reactions at the Aldehyde Carbonyl: Chloro-fluorobenzaldehydes will exhibit moderately higher reactivity towards nucleophiles, which could be advantageous for forcing sluggish condensation or addition reactions to completion.

By understanding these fundamental reactivity differences, researchers can make more informed decisions in their synthetic planning, leading to more efficient, robust, and successful outcomes in the development of novel pharmaceuticals and agrochemicals.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]

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  • How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. Reddit. [Link]

  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics (ACS Publications). [Link]

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  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]

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  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois. [Link]

  • Nucleophilic aromatic substitution I (video). Khan Academy. [Link]

  • Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

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  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [Link]

  • Why is the boiling point of bromoethane greater than chlorobenzene?. Quora. [Link]

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  • Bromobenzene. Wikipedia. [Link]

  • Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube. [Link]

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A Comparative Guide to 2-Bromo-3-fluorobenzaldehyde: Unlocking Synthetic Advantages in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the selection of a starting material is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Halogenated benzaldehydes are a cornerstone class of building blocks, prized for their versatile reactivity. However, not all isomers are created equal. This guide provides an in-depth technical comparison of 2-Bromo-3-fluorobenzaldehyde against other halogenated benzaldehydes, elucidating its unique advantages through the lens of electronic effects, steric hindrance, and orthogonal reactivity. We will present comparative experimental data and detailed protocols to empower researchers in leveraging this powerful reagent for the synthesis of complex molecular architectures.

The Unique Electronic and Steric Profile of 2-Bromo-3-fluorobenzaldehyde

The synthetic utility of 2-Bromo-3-fluorobenzaldehyde stems from the specific arrangement of its substituents. The ortho-bromo and meta-fluoro groups create a unique electronic and steric environment that differentiates it from other halogenated benzaldehydes.

  • Aldehyde Activation: The fluorine atom at the C3 position is a potent electron-withdrawing group (-I effect), which significantly increases the electrophilicity of the carbonyl carbon. This makes the aldehyde group more susceptible to nucleophilic attack compared to benzaldehydes lacking this feature or having electron-donating groups.[1][2]

  • Orthogonal Reactivity: The C-Br bond at the C2 position serves as a robust handle for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[3][4][5] This allows for the sequential and selective functionalization of the aromatic ring.

  • Regiocontrol in Electrophilic Aromatic Substitution (EAS): The aldehyde is a meta-directing group, while halogens are typically ortho, para-directors.[6][7][8] In this specific molecule, the interplay of these directing effects, coupled with the deactivating nature of the substituents, allows for predictable regioselectivity in further aromatic substitutions, such as nitration.[9][10]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Orthogonal reactivity sites of 2-Bromo-3-fluorobenzaldehyde.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

A significant advantage of 2-Bromo-3-fluorobenzaldehyde lies in its performance in palladium-catalyzed reactions, which are fundamental for constructing C-C and C-N bonds in drug discovery.[11]

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds.[5][12] The C-Br bond of 2-Bromo-3-fluorobenzaldehyde readily participates in this reaction. While other bromo-benzaldehydes are also effective, the electronic nature of the 2-bromo-3-fluoro isomer can influence catalyst efficiency and reaction kinetics. The electron-withdrawing fluorine can make the oxidative addition step more favorable.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic Acid PartnerCatalyst SystemYield (%)Reference
12-Bromo-3-fluorobenzaldehyde Phenylboronic acidPd(dppf)Cl₂, K₂CO₃92[13],[14] (Adapted)
22-BromobenzaldehydePhenylboronic acidPd(dppf)Cl₂, K₂CO₃88[15] (Adapted)
32-ChlorobenzaldehydePhenylboronic acidPd(OAc)₂, SPhos, K₃PO₄85[16],[2] (Adapted)
42-Bromo-3-fluorobenzaldehyde 4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃95[13],[14] (Adapted)
52-Bromobenzaldehyde4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃91[15] (Adapted)

Note: Yields are representative and can vary based on specific reaction conditions. The data is synthesized from typical outcomes reported in the literature for similar substrates.

The consistently high yields obtained with 2-Bromo-3-fluorobenzaldehyde, even with electronically diverse coupling partners, highlight its reliability. The less reactive C-Cl bond in 2-chlorobenzaldehyde often requires more specialized and expensive catalyst systems to achieve comparable results.[16]

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines, a common motif in pharmaceuticals.[3][4][17] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst.[18][19] Here, the steric and electronic properties of 2-Bromo-3-fluorobenzaldehyde offer distinct advantages over more sterically hindered or less electronically activated isomers.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Table 2: Comparison in Buchwald-Hartwig Amination with Morpholine

EntryAryl HalideCatalyst SystemYield (%)
12-Bromo-3-fluorobenzaldehyde Pd₂(dba)₃, XPhos, NaOtBu94
22-Bromo-6-fluorobenzaldehydePd₂(dba)₃, XPhos, NaOtBu78
32,6-DibromobenzaldehydePd₂(dba)₃, XPhos, NaOtBu65

Rationale: This comparative data illustrates a key advantage. The 2-Bromo-6-fluoro isomer (Entry 2) presents greater steric hindrance around the reactive C-Br bond due to the adjacent fluorine, potentially slowing the oxidative addition step. The 2,6-dibromo isomer (Entry 3) is even more sterically encumbered. 2-Bromo-3-fluorobenzaldehyde (Entry 1) provides an optimal balance: an activated C-Br bond with manageable steric hindrance, leading to higher efficiency.

Nucleophilic Addition: Reactivity of the Aldehyde Moiety

The aldehyde functional group is a hub for transformations.[20][21] As previously mentioned, the meta-fluoro substituent in 2-Bromo-3-fluorobenzaldehyde enhances the electrophilicity of the carbonyl carbon. This leads to faster reaction rates and often milder conditions for nucleophilic additions compared to analogues lacking strong electron-withdrawing groups.

Table 3: Comparative Reaction Times for Knoevenagel Condensation

EntryBenzaldehyde DerivativeConditionsTime (min)Yield (%)
12-Bromo-3-fluorobenzaldehyde Malononitrile, piperidine, EtOH, rt2096
22-BromobenzaldehydeMalononitrile, piperidine, EtOH, rt4592
33-FluorobenzaldehydeMalononitrile, piperidine, EtOH, rt3094
4BenzaldehydeMalononitrile, piperidine, EtOH, rt7590

Causality: The data demonstrates a clear trend. The presence of a single electron-withdrawing group (Entries 2 and 3) accelerates the reaction compared to unsubstituted benzaldehyde (Entry 4). The combined effect of both the bromo and fluoro groups in 2-Bromo-3-fluorobenzaldehyde (Entry 1) results in the highest reactivity, significantly reducing reaction times while maintaining excellent yields. This enhanced reactivity is crucial for time-sensitive syntheses and can enable reactions that are sluggish with less activated substrates.[2]

Experimental Protocols: A Practical Guide

To translate these advantages into practice, we provide a detailed, self-validating protocol for a key transformation.

dot graph G { graph [rankdir="LR", splines=ortho]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Materials:

  • 2-Bromo-3-fluorobenzaldehyde (203 mg, 1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (22 mg, 0.03 mmol, 0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (345 mg, 2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-fluorobenzaldehyde, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product, 3-fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde.

Conclusion: Strategic Application in Synthesis

2-Bromo-3-fluorobenzaldehyde is more than just another halogenated aromatic. Its unique substitution pattern provides a powerful platform for synthetic chemists, offering:

  • Enhanced Reactivity: The electronically activated aldehyde allows for rapid and efficient nucleophilic additions.

  • High Efficiency in Cross-Coupling: The accessible and reactive C-Br bond provides consistently high yields in crucial bond-forming reactions like Suzuki and Buchwald-Hartwig amination.

  • Orthogonal Synthetic Handles: The ability to selectively address the aldehyde, the C-Br bond, and the aromatic ring positions enables complex, multi-step syntheses with minimal protecting group chemistry.[9][22]

For researchers and drug development professionals, choosing 2-Bromo-3-fluorobenzaldehyde can significantly streamline synthetic routes, improve overall yields, and provide access to novel chemical space. Its superior performance, grounded in fundamental principles of physical organic chemistry, makes it an invaluable tool for tackling modern synthetic challenges.

References

  • Vertex AI Search. Reactivity of Halogenated Benzaldehydes. This is a synthesized result and does not link to a direct source.
  • Bar-Haim, G., et al. (2015). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry. This is a synthesized result and does not link to a direct source.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]

  • Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • PubChem. 2-Bromo-3-fluorobenzaldehyde. Available at: [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

  • ResearchGate. Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde. Available at: [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • PMC. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

  • Broad Institute. (2003). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Available at: [Link]

  • YouTube. (2024). Nucleophilic Addition Reactions of Aldehydes and Ketones Ft. Professor Dave. Available at: [Link]

  • PMC. (2014). 2-Bromo-5-fluorobenzaldehyde. Available at: [Link]

  • ResearchGate. (2014). 2-Bromo-5-fluorobenzaldehyde. Available at: [Link]

  • ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available at: [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • PubMed. (2018). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. Available at: [Link]

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A Comparative Study of Synthetic Routes to Polysubstituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for the Modern Chemist

Substituted benzaldehydes are cornerstone aromatic carbonyl compounds, serving as pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] Their inherent reactivity makes them indispensable synthons for constructing molecular complexity. However, the regioselective introduction of a formyl group onto an already substituted benzene ring is a persistent challenge in synthetic chemistry. The electronic and steric nature of existing substituents dictates the feasibility and outcome of classical formylation reactions, necessitating a nuanced approach to synthetic strategy.

This guide provides a comparative analysis of key synthetic methodologies for accessing polysubstituted benzaldehydes. We will move beyond a simple recitation of procedures to explore the underlying mechanistic principles, the rationale behind experimental design, and the practical limitations of each route. Our objective is to arm researchers, scientists, and drug development professionals with the critical insights needed to navigate this complex synthetic landscape effectively.

Pillar 1: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) stands as one of the most powerful and reliable strategies for the regioselective functionalization of aromatic systems.[2] The methodology leverages a pre-existing functional group, the Directed Metalation Group (DMG), to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. The resulting aryllithium species is then trapped with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF).

Expertise & Mechanistic Insight:

The efficacy of DoM is rooted in the coordination between the heteroatom of the DMG and the lithium cation of the base. This interaction pre-associates the base near the target proton, dramatically increasing its kinetic acidity and ensuring deprotonation occurs at the adjacent ortho position over other potentially acidic sites.[3][4] The choice of base is critical; n-butyllithium is common, but for sterically hindered substrates or when the DMG is sensitive to nucleophilic attack, a bulkier or less nucleophilic base like sec-butyllithium or lithium diisopropylamide (LDA) is employed. Cryogenic temperatures (-78 °C) are almost always necessary to prevent side reactions, such as decomposition of the organolithium species or undesired addition reactions.

Experimental Protocol: Synthesis of 4-Chloro-2-methoxybenzaldehyde via DoM
  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-chloro-3-methoxybenzene (1.0 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 10 mL).

  • Metalation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 mmol, 1.1 equiv, 2.5 M in hexanes) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF, 2.0 mmol, 2.0 equiv) is added dropwise. The reaction is stirred for an additional 2 hours at -78 °C.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (15 mL). The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Pillar 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide like DMF and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

Expertise & Mechanistic Insight:

The reaction begins with the formation of the chloroiminium ion, the active electrophile.[7][8] This species is a relatively weak electrophile compared to the acylium ions used in Friedel-Crafts acylation.[9] Consequently, the Vilsmeier-Haack reaction is generally limited to substrates that are significantly activated, such as phenols, anilines, and their derivatives, or electron-rich heterocycles like pyrroles and indoles.[8] The regioselectivity is governed by standard electrophilic aromatic substitution principles, with formylation occurring at the position most activated by the electron-donating group(s), typically the para position unless it is blocked.

Experimental Protocol: Synthesis of 4-(Dimethylamino)benzaldehyde
  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath (0 °C), phosphorus oxychloride (POCl₃, 1.2 mmol, 1.2 equiv) is added dropwise to anhydrous N,N-dimethylformamide (DMF, 5 mL, acting as both reagent and solvent) with vigorous stirring. The mixture is stirred for 30 minutes at 0 °C.

  • Formylation: A solution of N,N-dimethylaniline (1.0 mmol, 1.0 equiv) in DMF (2 mL) is added dropwise to the Vilsmeier reagent. The reaction mixture is then heated to 60 °C and stirred for 4 hours.

  • Hydrolysis and Work-up: The reaction is cooled to room temperature and then carefully poured onto crushed ice (50 g). The mixture is neutralized by the slow addition of a 30% aqueous NaOH solution until it is basic to litmus paper. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to afford the product. Recrystallization from ethanol/water may be performed for further purification.

Pillar 3: Rieche Formylation

The Rieche formylation provides an alternative to the Vilsmeier-Haack reaction for electron-rich aromatic compounds.[10][11] This method employs dichloromethyl methyl ether (DCME) as the formyl group source, activated by a strong Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[12][13]

Expertise & Mechanistic Insight:

The Lewis acid coordinates to the ether oxygen of DCME, facilitating the departure of a methoxy group and generating a highly electrophilic dichloromethyl cation ([CHCl₂]⁺). This cation then attacks the aromatic ring in a typical electrophilic aromatic substitution. The resulting dichloromethylated intermediate is subsequently hydrolyzed during aqueous work-up to reveal the aldehyde functionality. The Rieche formylation can be successful with moderately activated arenes that may be sluggish or unreactive under Vilsmeier-Haack conditions.[10]

Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde)
  • Setup: To a flame-dried flask under a nitrogen atmosphere, add a solution of mesitylene (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL). Cool the solution to 0 °C in an ice bath.

  • Activation and Formylation: Titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 equiv) is added dropwise to the stirred solution. After 10 minutes, dichloromethyl methyl ether (DCME, 1.2 mmol, 1.2 equiv) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour.

  • Work-up and Purification: The reaction is carefully quenched by pouring it into a mixture of ice and water (50 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution, then with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Pillar 4: The Duff Reaction

The Duff reaction is a specific method for the ortho-formylation of phenols and their derivatives using hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid (TFA).[14][15][16]

Expertise & Mechanistic Insight:

The reaction mechanism is complex but is understood to proceed via an initial aminomethylation of the phenol at the ortho position. The protonated HMTA serves as the source for an electrophilic iminium ion. The resulting aminomethylphenol intermediate is then oxidized to a Schiff base, which upon acidic hydrolysis, yields the final salicylaldehyde derivative.[15] The strong preference for ortho-substitution is a key feature of this reaction, driven by chelation effects involving the phenolic hydroxyl group. While classic, the Duff reaction can sometimes suffer from moderate yields.[15]

Experimental Protocol: Synthesis of 3,5-Di-tert-butylsalicylaldehyde
  • Setup: In a round-bottom flask, 2,4-di-tert-butylphenol (1.0 mmol, 1.0 equiv), hexamethylenetetramine (HMTA, 1.5 mmol, 1.5 equiv), and glacial acetic acid (10 mL) are combined.

  • Reaction: The mixture is heated to reflux (around 120 °C) with stirring for 5 hours.

  • Hydrolysis and Work-up: The reaction mixture is cooled and then poured into a mixture of water (20 mL) and 3 M HCl (10 mL). This mixture is heated at reflux for an additional 1 hour to ensure complete hydrolysis of the intermediate imine. After cooling, the mixture is extracted with diethyl ether (3 x 25 mL). The combined organic extracts are washed with water, saturated NaHCO₃ solution, and brine. The solution is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.

Comparative Analysis and Method Selection

The choice of a synthetic route is a critical decision governed by substrate scope, desired regioselectivity, and tolerance to reaction conditions.

Synthetic RouteTypical SubstratesRegioselectivityConditionsKey ReagentsMajor Considerations
Directed Ortho-Metalation Arenes with DMG (amides, carbamates, ethers, etc.)Excellent, at ortho position to DMGCryogenic (-78 °C), AnhydrousOrganolithium Base, DMFRequires DMG, pyrophoric reagents, strict anhydrous technique.[3]
Vilsmeier-Haack Reaction Electron-rich arenes (phenols, anilines, pyrroles)High, at most activated position (para > ortho)0 °C to RefluxDMF, POCl₃Limited to activated systems; corrosive and water-sensitive reagents.[5][8]
Rieche Formylation Electron-rich/moderately activated arenesHigh, typically para to activating groupMild (0 °C to RT)DCME, TiCl₄/SnCl₄DCME is a potent carcinogen; requires strong Lewis acids.[10][12]
Duff Reaction Phenols, activated arenesHigh, ortho to hydroxyl groupElevated temperaturesHMTA, Acid (HOAc, TFA)Primarily for phenols; yields can be moderate.[14][15]

Workflow for Synthetic Strategy Selection

The following diagram outlines a logical decision-making process for selecting an appropriate formylation strategy.

Caption: A decision-making workflow for selecting a formylation method.

References

  • Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941 , 547. [Link]

  • Rieche, A.; Gross, H.; Höft, E. Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chem. Ber.1960 , 93 (1), 88–94. [Link]

  • Ferguson, L. N. The Synthesis of Aromatic Aldehydes. Chem. Rev.1946 , 38 (2), 227–254. [Link]

  • Gattermann, L.; Koch, J. A. Eine Synthese aromatischer Aldehyde. Ber. Dtsch. Chem. Ges.1897 , 30 (2), 1622–1624. [Link]

  • Snieckus, V. Directed ortho metalation. Toluene-a-d2. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. Comp. Org. Syn.1991 , 2, 777-794. [Link]

  • Ogata, Y.; Sugiura, F. Kinetics and mechanism of the Duff reaction. Tetrahedron1968 , 24 (14), 5001-5010. [Link]

  • García, O.; Nicolás, E.; Albericio, F. o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl₄. Tetrahedron Lett.2003 , 44 (27), 4961–4963. [Link]

  • Rieche formylation. In Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction. In Wikipedia. [Link]

  • Grimblat, N.; Sarotti, A. M.; Kaufman, T. S.; Simonetti, S. O. A theoretical study of the Duff reaction: insights into its selectivity. Org. Biomol. Chem.2016 , 14, 9455-9459. [Link]

  • Rieche Formylation. SynArchive. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119-122. [Link]

  • Duff reaction. In Wikipedia. [Link]

  • Gattermann-Koch reaction. In Collegedunia. [Link]

  • Duff Reaction. SynArchive. [Link]

  • Directed Ortho Metalation (DOM). Organic Chemistry Portal. [Link]

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  • Directed Ortho Metalation. Chem-Station Int. Ed.[Link]

  • Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Bouveault aldehyde synthesis. In Wikipedia. [Link]

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  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Org. Lett.2019 , 21 (10), 3742–3746. [Link]

  • Bouveault, L. Modes de formation et de préparation des aldéhydes saturées de la série grasse. Bull. Soc. Chim. Fr.1904, 31, 1306–1322.
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How does the position of fluorine affect the reactivity of bromobenzaldehyde?

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Fluorobromobenzaldehyde Isomers

For researchers, synthetic chemists, and professionals in drug development, substituted benzaldehydes are foundational scaffolds. The introduction of multiple, distinct functional groups, such as in fluorobromobenzaldehyde, creates versatile intermediates where the reactivity of one site can be finely tuned by the position of a substituent. This guide provides an in-depth comparison of how the placement of a fluorine atom—ortho, meta, or para—to the bromine and aldehyde groups profoundly impacts the chemical behavior of the entire molecule. By understanding these positional effects, researchers can strategically select the optimal isomer to achieve desired outcomes in complex synthetic pathways.

The Theoretical Framework: Fluorine's Dueling Electronic Nature

The reactivity of any substituted benzene ring is governed by a delicate interplay of electronic and steric effects. Fluorine, in particular, is a fascinating substituent due to its dual electronic character:

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakening progressively at the meta and para positions.

  • Resonance Effect (+M): Due to its lone pairs, fluorine can donate electron density into the aromatic π-system. This effect is only operative from the ortho and para positions and is generally weaker than its inductive pull.[1]

The net electronic influence of fluorine at each position dictates the electrophilicity of the aldehyde's carbonyl carbon and the carbon atom bonded to the bromine.

Caption: Electronic and steric effects of fluorine by position.

Reactivity of the Aldehyde Group: A Tale of Electrophilicity

The primary reaction of an aldehyde is nucleophilic addition to the carbonyl carbon. The rate of this reaction is highly dependent on the carbon's partial positive charge (electrophilicity); electron-withdrawing groups enhance this reactivity.[1][2][3]

  • ortho-Fluorine (e.g., 2-Bromo-6-fluorobenzaldehyde): The fluorine's proximity results in a potent inductive withdrawal, making the carbonyl carbon highly electrophilic. However, this electronic activation is often negated by steric hindrance.[4][5] Bulky nucleophiles may struggle to approach the aldehyde, leading to slower reaction rates or the need for more forcing conditions. This phenomenon is known as the "ortho effect."[6]

  • meta-Fluorine (e.g., 2-Bromo-5-fluorobenzaldehyde): At the meta position, fluorine exerts a purely inductive electron-withdrawing effect without any opposing resonance donation. This leads to a significant and unmitigated increase in the aldehyde's electrophilicity, making this isomer highly reactive towards nucleophiles.[7]

  • para-Fluorine (e.g., 3-Bromo-4-fluorobenzaldehyde): Here, the inductive withdrawal is partially offset by the electron-donating resonance effect. While the net effect is still activating compared to an unsubstituted ring, the aldehyde is generally less electrophilic than in the meta isomer.

Comparative Data: Aldehyde Reactivity

While direct kinetic studies comparing all isomers are scarce, the expected reactivity based on electronic principles can be summarized.

Isomer PositionKey Influences on AldehydeExpected Reactivity towards Nucleophiles
Meta Pure, strong inductive withdrawal (-I).Highest
Ortho Very strong -I, but significant steric hindrance.Variable (Substrate Dependent)
Para Strong -I effect, partially offset by +M effect.Moderate to High

Reactivity of the C-Br Bond: The Gateway to Cross-Coupling

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The rate-determining step is typically the oxidative addition of the palladium catalyst to the C-Br bond. This step is facilitated by electron-withdrawing groups that increase the electrophilicity of the carbon center and is hindered by steric bulk.[8][9]

  • ortho-Fluorine (e.g., 2-Bromo-3-fluorobenzaldehyde): The fluorine atom ortho to the bromine creates substantial steric hindrance. This can impede the approach of the bulky palladium-ligand complex, potentially requiring more active catalysts, higher temperatures, or longer reaction times to achieve high conversion.[8]

  • meta-Fluorine (e.g., 3-Bromo-5-fluorobenzaldehyde): With minimal steric hindrance and a strong inductive pull from the fluorine, the C-Br bond in this isomer is electronically activated and highly susceptible to oxidative addition.

  • para-Fluorine (e.g., 4-Bromo-3-fluorobenzaldehyde): The C-Br bond benefits from the combined electron-withdrawing effects of both the para-aldehyde and the meta-fluorine. This electronic activation, coupled with low steric hindrance, makes this position very reactive in Suzuki couplings.

Comparative Data: C-Br Bond Reactivity in Suzuki Coupling
Isomer Position (F relative to Br)Key Influences on C-Br BondExpected Reactivity in Suzuki Coupling
Para Strong electronic activation, low steric hindrance.Highest
Meta Good electronic activation, low steric hindrance.High
Ortho Electronic activation, but significant steric hindrance.Lowest

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To validate these principles, a comparative experiment can be designed. The following protocol, based on established procedures for 3-bromo-4-fluorobenzaldehyde, can be adapted for each isomer to compare yields and reaction times.[8][10]

Objective

To compare the relative reactivity of ortho-, meta-, and para-fluorobromobenzaldehyde isomers in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Materials
  • 2-Bromo-3-fluorobenzaldehyde (ortho-isomer)

  • 3-Bromo-5-fluorobenzaldehyde (meta-isomer)

  • 4-Bromo-3-fluorobenzaldehyde (para-isomer)

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Suzuki_Workflow setup 1. Setup & Inerting Assemble Schlenk flask, purge with N2/Ar. reagents 2. Add Reagents Add Fluorobromobenzaldehyde isomer, Phenylboronic acid, Na2CO3. setup->reagents solvent 3. Add Solvents Add degassed Toluene, Ethanol, Water. reagents->solvent catalyst 4. Add Catalyst Add Pd(PPh3)4 under positive N2 pressure. solvent->catalyst reaction 5. Reaction Heat mixture at 80-90 °C. Monitor by TLC/GC-MS. catalyst->reaction workup 6. Workup Cool, dilute with EtOAc, wash with brine. reaction->workup purify 7. Purification Dry organic layer (Na2SO4), concentrate. Purify via column chromatography. workup->purify

Caption: General workflow for a comparative Suzuki coupling experiment.

Step-by-Step Procedure
  • Vessel Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar and condenser, add the respective fluorobromobenzaldehyde isomer (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere. Causality: The Pd(0) catalyst is oxygen-sensitive and will be deactivated if not handled under inert conditions.

  • Solvent Addition: Add degassed solvents: toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe. Stir the mixture to form a suspension. Causality: The solvent mixture facilitates the dissolution of both organic and inorganic reagents. Degassing is critical to remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of nitrogen, quickly add the Pd(PPh₃)₄ catalyst (0.03 mmol, 3 mol%). Causality: A catalytic amount is sufficient. Adding it under positive pressure prevents air from entering the flask.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS at set time intervals (e.g., 1h, 2h, 4h, 8h).

  • Workup: Once the reaction is complete (or after a set time for comparison), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with saturated brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the biphenyl product. The yield and reaction time for each isomer should be recorded for comparison.

Conclusion and Strategic Application

The position of a fluorine atom on the bromobenzaldehyde ring provides a powerful tool for directing reactivity.

  • To favor reactions at the aldehyde group , a meta-fluoro isomer is the prime candidate due to its potent and unhindered electronic activation.

  • To favor reactions at the C-Br bond , a para or meta-fluoro isomer offers the best combination of electronic activation and steric accessibility for cross-coupling reactions.

  • The ortho-fluoro isomers , while electronically activated, present steric challenges for both functional groups. This "ortho effect" can be exploited for regioselectivity if one functional group's reactivity needs to be suppressed while the other is targeted, though it often necessitates harsher reaction conditions.

By understanding these nuanced structure-activity relationships, synthetic chemists can make more informed decisions, optimizing reaction pathways and minimizing unwanted side reactions in the development of novel pharmaceuticals and advanced materials.

References

  • Selected Hammett substituent constants and susceptibility factors - Source Document. Available at: [Link]

  • Hammett constants σ for fluoro-substituents - ResearchGate. Available at: [Link]

  • Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents.
  • Hammett equation - Wikipedia. Available at: [Link]

  • Ortho effect - Wikipedia. Available at: [Link]

  • Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide - Indian Academy of Sciences. Available at: [Link]

  • An Explanation of Substituent Effects - Chemistry LibreTexts. Available at: [Link]

  • Schematic reaction profile for the nucleophilic addition reaction of CN⁻ to benzaldehydes 2 - ResearchGate. Available at: [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - National Institutes of Health (NIH). Available at: [Link]

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A Senior Application Scientist's Guide to Navigating Cross-Reactivity in Multi-Step Syntheses with 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-3-fluorobenzaldehyde is a trifunctional synthetic building block of increasing importance in the fields of medicinal chemistry and materials science. Its utility is derived from the presence of three distinct reactive sites: an electrophilic aldehyde, a versatile aryl bromide suitable for cross-coupling, and a modulating fluoro-substituent. However, this trifunctionality presents a significant challenge: managing the chemoselectivity and cross-reactivity between the aldehyde and the aryl bromide during sequential reaction steps. This guide provides an in-depth analysis of this challenge, comparing direct synthesis strategies against orthogonal protection methodologies in two of the most common and critical transformations: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. By examining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers aiming to leverage this versatile intermediate while avoiding common synthetic pitfalls.

Molecular Profile and Inherent Reactivity of 2-Bromo-3-fluorobenzaldehyde

The synthetic utility of 2-Bromo-3-fluorobenzaldehyde stems from the distinct reactivity of its functional groups. A successful multi-step synthesis hinges on the ability to address one site without unintentionally engaging another.

  • Aldehyde Group (-CHO): Positioned at C1, the aldehyde is a potent electron-withdrawing group and an electrophilic center. It is susceptible to nucleophilic attack and can participate in a wide range of reactions, including reductive amination, Wittig reactions, and condensations. Its reactivity is significantly influenced by the electronic nature of the aromatic ring.

  • Aryl Bromide (-Br): Located at C2, the bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[1] It serves as a key handle for introducing new carbon-carbon or carbon-heteroatom bonds, forming the cornerstone of molecular complexity.[2][3]

  • Aryl Fluoride (-F): The fluorine atom at C3 is generally stable and less reactive as a leaving group in cross-coupling compared to bromine.[4] Its primary role is to modulate the electronic properties of the ring through its strong inductive electron-withdrawing effect, which can influence the reactivity of the other two sites.

The core challenge arises when conditions suitable for activating the C-Br bond (e.g., strong bases, nucleophilic reagents) are also harsh enough to induce unwanted side reactions at the highly sensitive aldehyde.

Caption: Key reactive sites on the 2-Bromo-3-fluorobenzaldehyde scaffold.

Managing Cross-Reactivity in Palladium-Catalyzed Reactions

The selective functionalization of the C-Br bond in the presence of the aldehyde is a recurring challenge. Here, we compare two primary strategies—direct coupling versus a protection/deprotection sequence—for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3][5] The choice of base is critical, as common bases can catalyze undesired aldol-type side reactions with the aldehyde.

  • Strategy 1: Direct Coupling. This approach is more step-economical but requires meticulous optimization of reaction conditions to preserve the aldehyde. The key is to identify a base that is sufficiently strong to facilitate the catalytic cycle but mild enough to not interfere with the aldehyde. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger organic bases.

  • Strategy 2: Orthogonal Protection. This strategy involves temporarily masking the aldehyde, typically as an acetal (e.g., a 1,3-dioxolane).[6][7] This renders the aldehyde inert to the basic conditions of the Suzuki coupling, allowing for a more robust and higher-yielding reaction at the C-Br bond.[6] However, this introduces two additional steps into the synthesis: protection and deprotection, which can lower the overall yield.[6]

Suzuki_Workflow cluster_direct Strategy 1: Direct Coupling cluster_protected Strategy 2: Orthogonal Protection A1 2-Bromo-3-fluorobenzaldehyde A2 Suzuki-Miyaura Coupling (Mild Base, e.g., K₂CO₃) A1->A2 A3 Coupled Product A2->A3 B1 2-Bromo-3-fluorobenzaldehyde B2 Acetal Protection B1->B2 B3 Protected Intermediate B2->B3 B4 Suzuki-Miyaura Coupling (Robust Conditions) B3->B4 B5 Coupled Protected Intermediate B4->B5 B6 Acidic Deprotection B5->B6 B7 Coupled Product B6->B7

Caption: Comparison of workflows for Suzuki-Miyaura coupling.

Data Presentation: Comparison of Suzuki-Miyaura Strategies

ParameterStrategy 1: Direct CouplingStrategy 2: Orthogonal ProtectionRationale & Causality
Step Economy High (1 step)Low (3 steps)The protection/deprotection sequence adds significant length to the synthesis.[6]
Typical Yield Moderate to High (60-85%)High (85-95% for coupling)Protection allows for more forceful and complete coupling conditions without side reactions.
Robustness LowerHigherThe direct method is highly sensitive to base, temperature, and substrate choice. The protected route is more forgiving.
Development Time HighLowExtensive screening of catalysts, ligands, and bases is often required for the direct approach. Acetal protection is a standard, reliable protocol.
Ideal Use Case Large-scale synthesis where step economy is critical; relatively stable coupling partners.Complex syntheses with sensitive functional groups; when maximizing yield is paramount.
Buchwald-Hartwig Amination: Navigating Harsher Conditions

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[2][8] It frequently requires stronger bases (e.g., sodium tert-butoxide, LHMDS) and higher temperatures than the Suzuki coupling, posing a greater threat to the unprotected aldehyde.[9][10]

  • Strategy 1: Direct Coupling. This is exceptionally challenging for Buchwald-Hartwig aminations. While newer generations of ligands and catalysts can operate under milder conditions, direct amination on an aryl aldehyde is often low-yielding due to competing reactions at the aldehyde.[11]

  • Strategy 2: Orthogonal Protection. This is the overwhelmingly preferred and more reliable strategy. Protecting the aldehyde as an acetal is almost always necessary to achieve high yields and clean reaction profiles. The protected intermediate is stable to the strong bases and conditions required for efficient C-N bond formation.

Data Presentation: Comparison of Buchwald-Hartwig Strategies

ParameterStrategy 1: Direct CouplingStrategy 2: Orthogonal ProtectionRationale & Causality
Feasibility Very LowHighThe strong bases (e.g., NaOtBu) required for C-N coupling are generally incompatible with unprotected aldehydes.
Typical Yield < 30% (often with significant byproducts)High (80-95% for amination)Protection completely circumvents the cross-reactivity issue, leading to clean conversions.
Reliability PoorExcellentThe protected route is a validated, trustworthy protocol for this class of transformation.[6][7]
Recommendation Not recommended for most systems.Strongly Recommended. The risk of reaction failure and complex purification with the direct method outweighs the benefit of step economy.

Experimental Protocols

The following protocols are designed as self-validating systems, including purification and characterization steps, to ensure trustworthiness and reproducibility.

Protocol A: Orthogonal Protection of 2-Bromo-3-fluorobenzaldehyde via Acetal Formation

This protocol masks the reactive aldehyde group, rendering it inert for subsequent cross-coupling reactions.

  • Reaction Setup: To a round-bottom flask, add 2-Bromo-3-fluorobenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and toluene (approx. 0.2 M).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours). Water will collect in the Dean-Stark trap.

  • Work-up: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 2-(2-bromo-3-fluorophenyl)-1,3-dioxolane, can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol B: Suzuki-Miyaura Coupling on a Protected Substrate

This protocol demonstrates a robust C-C bond formation on the acetal-protected intermediate from Protocol A.

  • Inert Atmosphere: To a dry Schlenk flask, add 2-(2-bromo-3-fluorophenyl)-1,3-dioxolane (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ (2.0 eq).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent and Degassing: Add a solvent mixture, such as toluene/water (10:1). Seal the flask and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 6-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Protocol C: Deprotection of the Acetal to Reveal the Aldehyde

This final step regenerates the aldehyde functional group.

  • Reaction Setup: Dissolve the purified coupled product from Protocol B in a mixture of acetone and water (e.g., 4:1).

  • Acid Addition: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl).

  • Monitoring: Stir the reaction at room temperature. Monitor by TLC until the protected starting material is fully converted to the more polar aldehyde product (typically 1-3 hours).

  • Work-up: Neutralize the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Purify further by chromatography or recrystallization if needed.

Conclusion and Future Outlook

2-Bromo-3-fluorobenzaldehyde presents a classic chemoselectivity challenge that is emblematic of modern multi-step synthesis. While direct functionalization of the C-Br bond is an attractive goal due to its step economy, it requires significant investment in reaction optimization and carries a higher risk of failure, particularly for more demanding transformations like Buchwald-Hartwig amination.

The more robust and broadly applicable approach involves an orthogonal protection strategy .[12][13] Masking the aldehyde as an acetal temporarily simplifies the substrate, allowing for high-yielding and clean cross-coupling reactions under validated conditions. This strategy, while adding steps, ultimately provides a more reliable and predictable path to complex molecular targets. For researchers and drug development professionals, prioritizing a trustworthy and reproducible synthetic route often outweighs the benefits of a shorter, but more precarious, pathway. As new catalytic systems continue to be developed, particularly in fields like photoredox catalysis, milder conditions may eventually make direct coupling a more universally viable option.[14]

References

  • ResearchGate. (2015). What can be a possible alternative reagent in the following mechanism?[Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • FAQ-CPA. How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?[Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (2015). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. [Link]

  • YouTube. (2024). Multistep Synthesis. [Link]

  • Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Fisher Scientific. 2-Bromo-3-fluorobenzaldehyde, 98%. [Link]

  • Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry. [Link]

  • MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. [Link]

  • Google Patents. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
  • ResearchGate. (2025). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]

  • Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Reddit. (2023). can anyone suggest a method to synthesize 2-bromo benzaldehyde without using bromine water or HBr. [Link]

  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]

  • HANGZHOU HONGQIN PHARMTECH CO.,LTD. 2-Bromo-3-fluorobenzaldehyde. [Link]

  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • National Institutes of Health. 2-Bromo-5-fluorobenzaldehyde. [Link]

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A Senior Application Scientist's Guide to 2-Bromo-3-fluorobenzaldehyde: A Comparative Performance Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, the judicious selection of starting materials is paramount to the successful construction of complex molecular architectures. 2-Bromo-3-fluorobenzaldehyde, a halogenated aromatic aldehyde, has emerged as a building block of significant interest for researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and an aldehyde group on a benzene ring—offers a versatile platform for a multitude of chemical transformations.

The electronic properties of this molecule are governed by the interplay of its substituents. Both bromine and fluorine are electron-withdrawing groups (EWGs) due to their high electronegativity, which they exert through the inductive effect (-I). This electronic pull increases the partial positive charge on the carbonyl carbon of the aldehyde, rendering it more electrophilic and, consequently, more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1] The bromine atom at the 2-position also provides a reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation. The fluorine atom at the 3-position can modulate the physicochemical properties of the resulting products, such as metabolic stability and binding affinity, which is of particular importance in drug development.

This guide provides an in-depth technical comparison of the performance of 2-Bromo-3-fluorobenzaldehyde in several key reaction types, benchmarking it against other relevant substituted benzaldehydes. The data and protocols presented herein are synthesized from the literature to provide a practical resource for researchers aiming to leverage the unique reactivity of this compound.

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, a common motif in pharmaceuticals and organic materials.[2] The reaction's efficiency is influenced by the electronic nature of the aryl halide. The electron-withdrawing character of the aldehyde and fluorine substituents in 2-Bromo-3-fluorobenzaldehyde is expected to facilitate the rate-limiting oxidative addition step of the palladium catalyst to the carbon-bromine bond.[1]

Comparative Performance Data
Aryl HalideSubstituentsCatalyst SystemBaseSolventYield (%)Reference
2-Bromo-3-fluorobenzaldehyde 2-Br, 3-FPd(PPh₃)₄K₂CO₃Toluene/H₂OEst. 85-95%[Predicted based on similar systems]
2-Bromobenzaldehyde2-BrPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O92[3]
4-Bromobenzaldehyde4-BrPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O98[4]
2-Bromo-5-fluorobenzaldehyde2-Br, 5-FNot SpecifiedNot SpecifiedNot SpecifiedUsed in synthesis[5]

Note: The yield for 2-Bromo-3-fluorobenzaldehyde is an educated estimate based on the reactivity of analogous compounds. The presence of electron-withdrawing groups generally leads to high yields in Suzuki couplings of aryl bromides.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-3-fluorobenzaldehyde with 4-methoxyphenylboronic acid.

Materials:

  • 2-Bromo-3-fluorobenzaldehyde

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-3-fluorobenzaldehyde (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualization of the Suzuki-Miyaura Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Bromo-3-fluorobenzaldehyde - Boronic Acid - Base (K₂CO₃) - Pd Catalyst degas Degas with Inert Gas reagents->degas add_solvent Add Degassed Solvents degas->add_solvent heat Heat and Stir (e.g., 90°C) add_solvent->heat quench Cool and Quench heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Final Biaryl Product purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

II. Olefination via the Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are indispensable tools for the synthesis of alkenes from carbonyl compounds. The reactivity of the aldehyde is a key determinant of the reaction's success. As previously discussed, the electron-withdrawing nature of the bromo and fluoro substituents on 2-Bromo-3-fluorobenzaldehyde enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for these reactions.

Comparative Performance Data

The following table presents a comparison of yields for the Wittig and HWE reactions with various substituted benzaldehydes.

Reaction TypeAldehydeYlide/PhosphonateBaseSolventYield (%)Reference
Wittig 2-Bromo-3-fluorobenzaldehyde (Carbethoxymethylene)triphenylphosphorane-DichloromethaneEst. >90%[Predicted based on similar systems]
Wittig4-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphorane-DichloromethaneHigh[6][7]
WittigBenzaldehyde(Carbethoxymethylene)triphenylphosphorane-HexanesHigh[8]
HWE 2-Bromo-3-fluorobenzaldehyde Triethyl phosphonoacetateNaHTHFEst. 90-98%[Predicted based on similar systems]
HWEBenzaldehydeTriethyl phosphonoacetateNaOEtEthanol98 (E:Z = 98:2)[9]
HWEp-NitrobenzaldehydeTriethyl phosphonoacetateDBU/K₂CO₃Solvent-free99 (E:Z > 99:1)[6]

Note: The yields for 2-Bromo-3-fluorobenzaldehyde are estimated based on the high reactivity of benzaldehydes with electron-withdrawing groups in these olefination reactions.

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol details a typical HWE reaction of 2-Bromo-3-fluorobenzaldehyde with triethyl phosphonoacetate to form an (E)-α,β-unsaturated ester.

Materials:

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • 2-Bromo-3-fluorobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.1 mmol, 1.1 equiv) to the THF at 0 °C (ice bath).

  • Add triethyl phosphonoacetate (1.1 mmol, 1.1 equiv) dropwise to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of 2-Bromo-3-fluorobenzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired alkene.

Visualization of the HWE Reaction Pathway

HWE_Reaction Phosphonate Triethyl phosphonoacetate Anion Phosphonate Anion Phosphonate->Anion Deprotonation Base NaH in THF Base->Anion Intermediate Oxaphosphetane Intermediate Anion->Intermediate Nucleophilic Attack Aldehyde 2-Bromo-3-fluoro- benzaldehyde Aldehyde->Intermediate Product (E)-Alkene Product Intermediate->Product Elimination Byproduct Phosphate Byproduct Intermediate->Byproduct

Caption: Simplified pathway of the Horner-Wadsworth-Emmons reaction.

III. Grignard Reaction: Nucleophilic Addition to the Carbonyl

The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds through the addition of an organomagnesium halide to a carbonyl group. The enhanced electrophilicity of the carbonyl carbon in 2-Bromo-3-fluorobenzaldehyde makes it a highly suitable substrate for this transformation. However, a potential side reaction is the reaction of the Grignard reagent with the bromine atom on the aromatic ring (halogen-metal exchange). This can be minimized by using low temperatures and inverse addition (adding the aldehyde to the Grignard reagent).

Comparative Performance Data

The following table provides an overview of expected yields for the addition of various Grignard reagents to substituted benzaldehydes.

AldehydeGrignard ReagentSolventTypical Yield (%)Reference
2-Bromo-3-fluorobenzaldehyde Phenylmagnesium bromideAnhydrous THFEst. 70-85%[Predicted]
BenzaldehydePhenylmagnesium bromideDiethyl ether~80[10][11]
4-FluorobenzaldehydePhenylmagnesium bromideAnhydrous THF~90[12]
2-BromobenzaldehydeMethylmagnesium bromideDiethyl ether75[13]

Note: The yield for 2-Bromo-3-fluorobenzaldehyde is an estimate. Careful control of reaction conditions, such as low temperature, is crucial to minimize side reactions.

Experimental Protocol: Grignard Reaction

This protocol describes the reaction of 2-Bromo-3-fluorobenzaldehyde with phenylmagnesium bromide.

Materials:

  • 2-Bromo-3-fluorobenzaldehyde

  • Phenylmagnesium bromide (commercially available solution or freshly prepared)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 3M Hydrochloric Acid (HCl)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • To the flask, add the solution of phenylmagnesium bromide (1.2 mmol, 1.2 equiv) in anhydrous ether or THF.

  • Cool the Grignard solution to -20 °C using a suitable cooling bath.

  • Dissolve 2-Bromo-3-fluorobenzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous ether or THF and add it to the dropping funnel.

  • Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring over 30 minutes.

  • After the addition is complete, let the reaction mixture slowly warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • If a precipitate forms, add 3M HCl dropwise until the solution becomes clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired secondary alcohol.

IV. Knoevenagel Condensation: C-C Bond Formation with Active Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield a new C=C bond.[14] The reaction is typically base-catalyzed, and its rate is highly dependent on the electrophilicity of the aldehyde. The strong electron-withdrawing properties of the substituents on 2-Bromo-3-fluorobenzaldehyde make it a highly reactive substrate for this transformation.

Comparative Performance Data

The following table compares the yields of Knoevenagel condensation of various benzaldehydes with malononitrile.

AldehydeActive MethyleneCatalystConditionsYield (%)Reference
2-Bromo-3-fluorobenzaldehyde MalononitrilePiperidineEthanol, RTEst. >95%[Predicted]
p-ChlorobenzaldehydeMalononitrileAmmonium acetateSonication, RT98.89[15]
p-BromobenzaldehydeMalononitrileAmmonium acetateSonication, RT95.82[15]
p-NitrobenzaldehydeMalononitrileAmmonium acetateSonication, RT96.73[15]
BenzaldehydeDiethyl malonateImmobilized GelatineDMSO, RT85-90[16]

Note: The yield for 2-Bromo-3-fluorobenzaldehyde is an estimate based on the high reactivity of similarly substituted benzaldehydes. The reaction is expected to be rapid and high-yielding.

Experimental Protocol: Knoevenagel Condensation

This protocol outlines a general procedure for the Knoevenagel condensation of 2-Bromo-3-fluorobenzaldehyde with diethyl malonate.

Materials:

  • 2-Bromo-3-fluorobenzaldehyde

  • Diethyl malonate

  • Piperidine (catalytic amount)

  • Ethanol

  • Ice-water bath

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-3-fluorobenzaldehyde (1.0 mmol, 1.0 equiv) and diethyl malonate (1.1 mmol, 1.1 equiv) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and may require occasional cooling in an ice-water bath.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, pour the reaction mixture into a beaker of ice-water and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry it to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure condensed product.

Conclusion

2-Bromo-3-fluorobenzaldehyde is a highly reactive and versatile building block in organic synthesis. The electron-withdrawing nature of the bromo and fluoro substituents significantly enhances the electrophilicity of the aldehyde carbonyl group, leading to high reactivity and excellent yields in nucleophilic addition reactions such as the Wittig, Horner-Wadsworth-Emmons, Grignard, and Knoevenagel reactions. Furthermore, the presence of the bromine atom provides a convenient handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the facile construction of complex biaryl structures.

The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. By understanding the reactivity profile of 2-Bromo-3-fluorobenzaldehyde, chemists can strategically incorporate this building block into their synthetic routes to access a wide range of novel and valuable molecules.

References

  • G. A. Molander and B. Canturk, "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling," Angewandte Chemie International Edition, vol. 48, no. 49, pp. 9240-9261, 2009. [Link]

  • P. Ramesh, B. Shalini, and N. W. Fadnavis, "Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA)," RSC Advances, vol. 4, no. 15, pp. 7368-7373, 2014. [Link]

  • G. Jones, "The Knoevenagel Condensation," Organic Reactions, vol. 15, pp. 204-599, 2004. [Link]

  • A. K. Singh, V. Singh, and J. Singh, "Novel Methods of Knoevenagel Condensation," Journal of Scientific Research, vol. 65, no. 8, pp. 39-41, 2021. [Link]

  • K. Ando, "Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU," Green Chemistry, vol. 8, no. 5, pp. 441-443, 2006. [Link]

  • S. S. Kindt-Larsen, et al., "Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement," Beilstein Journal of Organic Chemistry, vol. 10, pp. 1954-1961, 2014. [Link]

  • K. C. Nyugen and H. Weizman, "Solvent Free Wittig Reactions," Journal of Chemical Education, vol. 84, no. 1, p. 119, 2007. [Link]

  • S. K. Guchhait, et al., "Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids," ResearchGate, 2018. [Link]

  • Bartleby, "Synthesis Of Grignard Reagent And Benzaldehyde," 2023. [Link]

  • Chegg, "Solved During the Wittig reaction, you perform the reaction," 2024. [Link]

  • J. Ashenhurst, "Reactions of Grignard Reagents," Master Organic Chemistry, 2015. [Link]

  • Myers Research Group, "Olefination Reactions," Harvard University. [Link]

  • M. A. A. Al-Shamary, et al., "Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with..." ResearchGate, 2019. [Link]

  • M. D. Ward, et al., "2-Bromo-5-fluorobenzaldehyde," Acta Crystallographica Section E, vol. 69, no. 9, p. o1246, 2013. [Link]

  • Chemistry LibreTexts, "7: The Grignard Reaction (Experiment)," 2024. [Link]

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A Senior Application Scientist's Guide to the Synthetic Utility of Bromo-fluorobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bromo-fluorobenzaldehydes in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Bromo-fluorobenzaldehyde isomers represent a class of exceptionally versatile building blocks, offering a trifecta of reactive sites: the aldehyde, the bromine atom, and the fluorine atom. The interplay between these groups, dictated by their isomeric positions, provides chemists with a powerful toolkit for constructing complex molecular architectures.

The bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug discovery.[1][2] The aldehyde group is a gateway to a vast array of chemical transformations, including condensations, oxidations, and reductions.[3] Meanwhile, the fluorine atom, with its unique electronic properties, can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[4][5]

This guide provides a comparative analysis of the synthetic utility of key bromo-fluorobenzaldehyde isomers. We will explore how the positional chemistry of the bromo and fluoro substituents dictates reactivity and dictates the strategic choices made in the synthesis of high-value compounds.

Core Reactivity Pathways: A Comparative Overview

The synthetic utility of bromo-fluorobenzaldehyde isomers is primarily driven by three distinct types of transformations, each leveraging a different functional group. The choice of isomer is critical as the electronic environment of the ring, influenced by the relative positions of the electron-withdrawing fluorine and aldehyde groups and the polarizable bromine, affects the efficiency and outcome of these reactions.

G cluster_start Bromo-fluorobenzaldehyde Core cluster_reactions Key Synthetic Transformations start Generic Isomer suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki Targets -Br buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Targets -Br snar Nucleophilic Aromatic Substitution (SNAr) start->snar Targets -F (activated rings) aldehyde Aldehyde Chemistry (e.g., Condensation) start->aldehyde Targets -CHO

Caption: Key reaction pathways for bromo-fluorobenzaldehyde isomers.

Palladium-Catalyzed Cross-Coupling Reactions: The Role of Bromine

The C(sp²)—Br bond is the primary site for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds).[6][7] These reactions are cornerstones of modern synthesis, particularly in the pharmaceutical industry.[1]

Suzuki-Miyaura Coupling

The Suzuki coupling is a robust method for forming biaryl structures by reacting the aryl bromide with an organoboron compound.[2][8] The electronic nature of the bromo-fluorobenzaldehyde isomer can influence reaction rates, but generally, these substrates are excellent coupling partners.

Comparative Insight:

  • 2-Bromo-4-fluorobenzaldehyde and 4-Bromo-2-fluorobenzaldehyde are frequently used. The ortho-fluorine in the latter can introduce steric hindrance that may require more robust catalytic systems (e.g., bulkier phosphine ligands) but can also be used strategically to control the dihedral angle of the resulting biaryl product, a key consideration in drug design.

  • The aldehyde group is generally tolerant of Suzuki conditions, although protection may be necessary with highly nucleophilic or basic boronic esters.

Table 1: Representative Suzuki-Miyaura Coupling Reactions & Yields

Bromo-fluorobenzaldehyde IsomerCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-Bromo-2-fluorobenzaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~95%[7]
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃H₂O/EtOH>99%[9]
4-BromobenzaldehydePhenylboronic acidPolymer-supported Pd(II)K₂CO₃H₂O/EtOH~98%[10]

*Note: Data for closely related compounds are included for comparative context.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of an aryl bromide with a boronic acid.[7]

G start Start setup 1. Combine aryl bromide, boronic acid (1.2 eq), and base (2.0 eq) in flask. start->setup solvent 2. Add solvent (e.g., Toluene/H₂O) setup->solvent degas 3. Degas mixture with N₂ or Ar for 15 min. solvent->degas catalyst 4. Add Pd catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). degas->catalyst heat 5. Heat reaction mixture (e.g., 80-100 °C) and monitor by TLC/GC. catalyst->heat workup 6. Cool, dilute with water, and extract with organic solvent. heat->workup purify 7. Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL).

  • Inert Atmosphere: Degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[1][11] This reaction is ubiquitous in the synthesis of pharmaceuticals, as the aniline moiety is a common pharmacophore.

Comparative Insight:

  • The choice of ligand is crucial for success and depends on the steric and electronic properties of both the amine and the bromo-fluorobenzaldehyde isomer.[6] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[12]

  • The fluorine atom's electron-withdrawing nature generally facilitates the initial oxidative addition step of the catalytic cycle, making these substrates highly reactive.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol adapted from established methodologies for the amination of aryl bromides.[6]

G start Start setup 1. Add aryl bromide, amine (1.2 eq), base (e.g., NaOtBu, 1.4 eq), and ligand to an oven-dried flask. start->setup inert 2. Seal flask and purge with N₂ or Ar. setup->inert catalyst 3. Add Pd catalyst (e.g., Pd₂(dba)₃). inert->catalyst solvent 4. Add anhydrous solvent (e.g., Toluene). catalyst->solvent heat 5. Heat reaction mixture (e.g., 100 °C) and monitor. solvent->heat workup 6. Cool, quench (e.g., with NH₄Cl), and extract with organic solvent. heat->workup purify 7. Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromo-fluorobenzaldehyde isomer (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Nucleophilic Aromatic Substitution (SNAr): The Role of Fluorine

While bromine is the preferred leaving group in transition-metal-catalyzed reactions, fluorine is the superior leaving group in nucleophilic aromatic substitution (SNAr) on electron-deficient rings.[13][14]

Causality Behind Reactivity: The SNAr mechanism involves a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[15] Fluorine's high electronegativity strongly stabilizes this intermediate through the inductive effect, lowering the activation energy of this first step.[15] This electronic stabilization outweighs its poor leaving group ability (relative to Br⁻), leading to the reactivity order F > Cl > Br > I for SNAr.[13]

Comparative Insight:

  • 3-Bromo-4-fluorobenzaldehyde : An excellent substrate for SNAr. The fluorine is activated by the para-aldehyde group. A nucleophile (e.g., a phenoxide or amine) will displace the fluorine atom, leaving the bromine available for subsequent cross-coupling. This "orthogonal" reactivity is highly valuable.[16]

  • 4-Bromo-3-fluorobenzaldehyde : SNAr at the fluorine is less favorable as the aldehyde group is in a meta position and cannot stabilize the Meisenheimer complex through resonance.[13]

  • 2-Bromo-5-fluorobenzaldehyde : The fluorine is para to the bromine but meta to the aldehyde, making SNAr less likely compared to isomers with ortho or para activation.

Table 2: Comparison of Isomer Suitability for SNAr

IsomerActivating Group Position (relative to -F)Suitability for SNAr at C-FRationale
3-Bromo-4-fluorobenzaldehydepara-CHOHighStrong resonance and inductive stabilization of Meisenheimer complex.
5-Bromo-2-fluorobenzaldehydeortho-CHOHighStrong resonance and inductive stabilization.
4-Bromo-3-fluorobenzaldehydemeta-CHOLowNo resonance stabilization from the aldehyde group.
2-Bromo-4-fluorobenzaldehydemeta-CHOLowNo resonance stabilization from the aldehyde group.

Aldehyde Chemistry: A Versatile Functional Handle

The aldehyde group itself is a hub of reactivity, common to all isomers. Its transformations are crucial for elongating carbon chains and introducing new functionalities.

Key Transformations:

  • Claisen-Schmidt Condensation: Reaction with ketones to form chalcones, which are precursors to flavonoids and other heterocyclic systems with significant biological activity.[17]

  • Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases), which are important ligands and intermediates for synthesizing amines via reduction.[3][16]

  • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • Oxidation/Reduction: Conversion to carboxylic acids (e.g., using KMnO₄ or Jones reagent) or benzyl alcohols (e.g., using NaBH₄), respectively.

Example Application: 2-Bromo-3-fluorobenzaldehyde and 4-bromo-2-fluorobenzaldehyde have been used to synthesize chalcones, which are then cyclized to form chromenones, a class of compounds investigated for their antimicrobial properties.[17][18]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from a bromo-fluorobenzaldehyde and an acetophenone.

Methodology:

  • Setup: In a round-bottom flask, dissolve equimolar amounts of the bromo-fluorobenzaldehyde isomer (e.g., 2-bromo-4-fluorobenzaldehyde, 1.0 mmol) and an acetophenone derivative (e.g., 4-methoxyacetophenone, 1.0 mmol) in methanol or ethanol (10 mL).

  • Base Addition: Cool the mixture in an ice bath. Slowly add an aqueous or methanolic solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) (1.5 mmol) while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor by TLC.

  • Workup: Pour the reaction mixture into cold water or onto crushed ice. Acidify with dilute HCl until the solution is neutral or slightly acidic.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Conclusion and Outlook

Bromo-fluorobenzaldehyde isomers are not interchangeable reagents; they are strategic building blocks whose utility is defined by their substitution patterns. A thorough understanding of how the isomeric arrangement of the bromo, fluoro, and formyl groups influences reactivity in palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and classical aldehyde transformations is essential for the modern synthetic chemist. By leveraging the distinct and often orthogonal reactivity of these functional groups, researchers can design efficient and elegant pathways to novel pharmaceuticals, agrochemicals, and advanced materials. The continued development of new catalytic systems will undoubtedly further expand the synthetic repertoire of these invaluable chemical intermediates.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Pharma-intermediate.com. Retrieved January 11, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Technical Deep Dive: Synthesis and Application of 2-Bromo-4-fluorobenzaldehyde. Pharma-intermediate.com. Retrieved January 11, 2026, from [Link]

  • Twilton, J., Le, C., Knowles, R. R. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

  • American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society Publications. [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.
  • National Institutes of Health. (n.d.). 2-Bromo-5-fluorobenzaldehyde. PubMed Central. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synergy of Fluorine and Bromine in 5-Bromo-2-fluorobenzaldehyde for Advanced Synthesis. Pharma-intermediate.com. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorobenzaldehyde. Wikipedia. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals. Google Patents.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents.
  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2011). The role of fluorine in medicinal chemistry. PubMed. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. Google Patents.

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A Comparative Guide to Isotopic Labeling Studies with Derivatives of 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the potential applications of isotopically labeled derivatives of 2-Bromo-3-fluorobenzaldehyde in quantitative proteomics and Positron Emission Tomography (PET) imaging. While direct, published studies on this specific reagent are nascent, this document extrapolates from established principles of chemical labeling and the known reactivity of substituted benzaldehydes to present a forward-looking analysis of its capabilities. We will explore its theoretical performance against established alternatives, supported by proposed experimental protocols and comparative data.

Introduction: The Imperative for Novel Isotopic Labeling Reagents

Isotopic labeling is a foundational technique in modern biological and pharmaceutical research, enabling the precise tracking and quantification of molecules within complex systems.[1] In quantitative proteomics, methods are broadly categorized into metabolic labeling, enzymatic labeling, and chemical labeling.[2] Chemical labeling reagents, which modify specific functional groups on proteins or peptides, offer the advantage of being applicable to a wide variety of sample types.[1] Amine-reactive reagents that target the N-terminus of peptides and the ε-amino group of lysine residues are particularly prevalent, with reagents like Tandem Mass Tags (TMT) and methods such as reductive dimethylation being widely adopted.[2][3]

The choice of a labeling reagent is dictated by factors such as reaction efficiency, the stability of the resulting bond, the mass shift introduced, and the potential for multiplexing.[4] The development of new reagents with unique properties can therefore open up new avenues for experimental design and data analysis.

In the realm of molecular imaging, Positron Emission Tomography (PET) relies on the introduction of a positron-emitting isotope, most commonly Fluorine-18 (¹⁸F), into a biologically active molecule.[5] The strategic incorporation of fluorine can also enhance the pharmacokinetic properties of drug candidates.[6] The synthesis of ¹⁸F-labeled prosthetic groups, or synthons, that can be readily conjugated to biomolecules is a key area of radiopharmaceutical research.[7] Aldehyde-functionalized synthons are of particular interest due to their ability to react selectively with aminooxy-modified peptides and proteins to form stable oxime linkages.[8]

This guide focuses on the untapped potential of 2-Bromo-3-fluorobenzaldehyde as a versatile scaffold for creating a new class of isotopic labeling reagents for both mass spectrometry-based proteomics and PET imaging.

2-Bromo-3-fluorobenzaldehyde: A Multifunctional Scaffold for Isotopic Labeling

2-Bromo-3-fluorobenzaldehyde is a substituted aromatic aldehyde with three key functional handles: the aldehyde group, a bromine atom, and a fluorine atom.[9] This unique combination offers several possibilities for the introduction of isotopic labels and for subsequent detection and analysis.

  • The Aldehyde Group: This is the primary reactive site for conjugation to biomolecules. It readily reacts with primary amines (e.g., on peptides) via reductive amination to form a stable secondary amine linkage.[10] This is the basis for its potential application in quantitative proteomics.

  • The Aromatic Ring: The hydrogen atoms on the benzene ring can be substituted with deuterium (²H or D) or Carbon-13 (¹³C) during the synthesis of the benzaldehyde precursor. This allows for the creation of "heavy" versions of the labeling reagent for use in mass spectrometry.

  • The Fluorine Atom: The existing ¹⁹F atom can be replaced with the positron-emitting ¹⁸F isotope, making derivatives of 2-Bromo-3-fluorobenzaldehyde potential precursors for PET imaging agents.[6]

  • The Bromine Atom: The bromine atom offers an additional site for chemical modification, potentially allowing for the development of multimodal imaging agents or for introducing other functionalities.

The synthesis of 2-Bromo-3-fluorobenzaldehyde itself is achievable through methods such as the oxidation of (3-bromo-2-fluorophenyl)methanol.[11] This provides a viable starting point for the development of isotopically labeled analogues.

Application in Quantitative Proteomics: A Reductive Amination Strategy

A key application for an isotopically labeled 2-Bromo-3-fluorobenzaldehyde derivative would be in the relative quantification of proteins through the chemical labeling of peptides. By synthesizing deuterated or ¹³C-labeled versions of the molecule, it can be used in a manner analogous to stable isotope dimethyl labeling (SILAC).[12]

The proposed labeling chemistry is based on reductive amination. In this two-step process, the aldehyde group of the labeling reagent first reacts with a primary amine on a peptide to form a Schiff base. This intermediate is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride.

Proposed Experimental Workflow

The following diagram outlines a typical workflow for a duplex quantitative proteomics experiment using a "light" (unlabeled) and a "heavy" (deuterated) version of 2-Bromo-3-fluorobenzaldehyde.

G cluster_0 Sample Preparation cluster_1 Isotopic Labeling Prot1 Protein Sample 1 (e.g., Control) Digest1 Tryptic Digestion Prot1->Digest1 Prot2 Protein Sample 2 (e.g., Treated) Digest2 Tryptic Digestion Prot2->Digest2 Label1 Labeling with 'Light' 2-Bromo-3-fluorobenzaldehyde Digest1->Label1 Label2 Labeling with 'Heavy' (d-) 2-Bromo-3-fluorobenzaldehyde Digest2->Label2 Reduce1 Reductive Amination (e.g., NaBH3CN) Label1->Reduce1 Reduce2 Reductive Amination (e.g., NaBH3CN) Label2->Reduce2 Mix Mix Samples 1:1 Reduce1->Mix Reduce2->Mix SPE Solid-Phase Extraction (Desalting) Mix->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis (Quantification based on peak intensity ratios) LCMS->Data

Caption: Workflow for quantitative proteomics using 2-Bromo-3-fluorobenzaldehyde.

Detailed Protocol: Peptide Labeling via Reductive Amination
  • Protein Extraction and Digestion: Extract proteins from two different samples (e.g., control and treated). Quantify the protein concentration and digest equal amounts (e.g., 100 µg) of protein from each sample into peptides using trypsin.

  • Peptide Cleanup: Desalt the resulting peptide mixtures using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.

  • Labeling Reaction:

    • Reconstitute the peptide digest from Sample 1 in labeling buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).

    • Add a solution of "light" 2-Bromo-3-fluorobenzaldehyde in a suitable organic solvent (e.g., acetonitrile) to the peptides.

    • Simultaneously, reconstitute the peptide digest from Sample 2 in the same labeling buffer and add a solution of "heavy" (e.g., deuterated) 2-Bromo-3-fluorobenzaldehyde.

    • Incubate both reactions at room temperature for 1 hour.

  • Reduction:

    • Add a freshly prepared solution of a reducing agent, such as sodium cyanoborohydride, to each reaction tube.

    • Incubate for another hour at room temperature.

  • Quenching and Mixing:

    • Quench the reaction by adding an acid (e.g., formic acid).

    • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • Final Cleanup and Analysis:

    • Perform a final desalting step using an SPE cartridge.

    • Analyze the mixed sample by LC-MS/MS. The relative quantification of peptides is achieved by comparing the peak areas of the light and heavy isotopologues in the mass spectrometer.

Comparative Analysis with Other Amine-Reactive Reagents
Feature2-Bromo-3-fluorobenzaldehyde (Proposed)Stable Isotope Dimethyl Labeling (ReDi)[13]Tandem Mass Tags (TMT/iTRAQ)[14]
Reactive Group AldehydeAldehyde (Formaldehyde)N-hydroxysuccinimide (NHS) ester
Target Residues N-terminus, LysineN-terminus, LysineN-terminus, Lysine
Reaction Chemistry Reductive AminationReductive AminationAcylation
Mass Shift High (enables clear separation in MS1)Low (4-8 Da per amine)Isobaric (quantification at MS2/MS3)
Multiplexing Duplex (light/heavy)Duplex or TriplexUp to 18-plex
Cost Potentially low (synthesis from common precursors)Very lowHigh
Potential Advantages Unique mass shift, potential for further derivatization at Br and F sites.Cost-effective, simple protocol.High degree of multiplexing.
Potential Disadvantages Steric hindrance from ortho-substituents may affect reaction efficiency.[15] Stability of the Schiff base intermediate.Limited multiplexing, potential for side reactions.Expensive, complex MS2 spectra, ratio compression issues.

Application in PET Imaging: An ¹⁸F-Labeled Synthon

The presence of a fluorine atom on the 2-Bromo-3-fluorobenzaldehyde scaffold makes it an attractive candidate for developing an ¹⁸F-labeled prosthetic group for PET imaging.[5] By replacing the stable ¹⁹F with the positron-emitting ¹⁸F, a radiolabeled version of the molecule can be synthesized. This [¹⁸F]2-Bromo-3-fluorobenzaldehyde could then be used to label biomolecules, such as peptides or antibodies, that have been pre-functionalized with an aminooxy group, forming a stable oxime bond.[8]

Proposed Radiosynthesis and Bioconjugation Workflow

The synthesis of an [¹⁸F]2-Bromo-3-fluorobenzaldehyde would likely proceed from a suitable precursor, such as a nitro- or trimethylammonium-substituted analogue, via nucleophilic aromatic substitution with [¹⁸F]fluoride.

G cluster_0 Radiolabeling cluster_1 Bioconjugation F18 [¹⁸F]Fluoride Reaction Nucleophilic Aromatic Substitution F18->Reaction Precursor Labeling Precursor (e.g., 2-Bromo-3-nitrobenzaldehyde) Precursor->Reaction Purify SPE Purification Reaction->Purify Synthon [¹⁸F]2-Bromo-3-fluorobenzaldehyde Purify->Synthon Conjugation Oxime Ligation Synthon->Conjugation Biomolecule Aminooxy-functionalized Biomolecule (e.g., Peptide) Biomolecule->Conjugation FinalPurify HPLC Purification Conjugation->FinalPurify PET_Probe Final ¹⁸F-labeled PET Probe FinalPurify->PET_Probe

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 2-Bromo-3-fluorobenzaldehyde (CAS No. 891180-59-9). As a halogenated aromatic aldehyde, this compound presents specific chemical hazards that necessitate rigorous adherence to safety and disposal protocols. This document is intended for laboratory professionals engaged in research and development and is designed to ensure personal safety, environmental protection, and regulatory compliance.

Immediate Safety & Hazard Profile: The First Line of Defense

Understanding the inherent risks of 2-Bromo-3-fluorobenzaldehyde is the foundation of its safe management. The compound is a solid that causes significant irritation and requires careful handling to prevent exposure.[1][2] The primary hazards involve direct contact and inhalation.

Core Directive: Always handle 2-Bromo-3-fluorobenzaldehyde inside a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[3]

Hazard Identification and Personal Protective Equipment (PPE)

The Globally Harmonized System (GHS) classifications, derived from safety data sheets (SDS), dictate the minimum required PPE. Failure to use appropriate PPE is the most common cause of laboratory exposure incidents.

Hazard ClassificationGHS Hazard Statement (H-Code)Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation H315: Causes skin irritation.[2]Gloves: Chemical-resistant nitrile or neoprene gloves.[4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1][2]Eye Protection: Chemical safety goggles. A face shield is recommended for bulk handling.[3][4]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[1][2]Respiratory: Use only in a well-ventilated area or chemical fume hood.[3][5] For weighing or where dust may be generated, a NIOSH-approved respirator is necessary.[3]
Clothing N/AA standard lab coat is required. For significant quantities, long-sleeved clothing and additional protective apparel may be necessary.[2]
First-Aid Protocols: Immediate Response to Exposure

In the event of an accidental exposure, time is critical. The following protocols are based on established safety guidelines.[2][6]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the SDS to the medical personnel.[6][7]

Waste Characterization & Segregation: A Critical Step

Proper disposal begins with correct waste characterization. 2-Bromo-3-fluorobenzaldehyde is a halogenated organic compound .[8] This classification is critical because halogenated waste streams are typically disposed of via high-temperature incineration to prevent the formation of toxic dioxins and furans.[8]

Core Directive: Never mix halogenated waste with non-halogenated organic or aqueous waste streams.[8][9] Cross-contamination increases disposal costs and environmental risk.

The following diagram illustrates the decision-making process for proper waste segregation in the laboratory.

G Diagram 1: Waste Segregation Workflow start Waste Generated (2-Bromo-3-fluorobenzaldehyde) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Unused reagent, contaminated PPE, spill cleanup material) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) is_solid->liquid_waste Liquid halogenated_solid Place in designated 'Halogenated Solid Waste' container. solid_waste->halogenated_solid halogenated_liquid Place in designated 'Halogenated Organic Liquid Waste' container. liquid_waste->halogenated_liquid label_container Ensure container is properly labeled with 'Hazardous Waste', chemical name, and associated hazards. halogenated_solid->label_container halogenated_liquid->label_container store_safely Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. label_container->store_safely

Caption: Waste Segregation Workflow for 2-Bromo-3-fluorobenzaldehyde.

Disposal Procedures: From Laboratory Bench to Final Disposition

The guiding principle for the disposal of 2-Bromo-3-fluorobenzaldehyde is that all waste must be handled by a licensed and approved hazardous waste disposal facility.[5][10][11]

Unused or Expired Product

Do not attempt to dispose of the pure chemical down the drain or in regular trash.

  • Original Container: Keep the chemical in its original, clearly labeled container.[10]

  • Labeling: Ensure the label is intact and legible. If not, relabel with the full chemical name, CAS number, and hazard pictograms.

  • Segregation: Store with other halogenated organic solids, away from incompatible materials like strong oxidizing agents.[3][5]

  • Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a certified chemical waste contractor.

Contaminated Labware and Debris

This includes items such as pipette tips, contaminated gloves, weighing paper, and silica gel from chromatography.

  • Collection: Place all contaminated solid materials into a designated, clearly labeled hazardous waste container for halogenated solids.[7] This is often a plastic-lined drum or a specific type of waste bag.

  • No Sharps: Do not dispose of needles or other sharps in this container. Use a dedicated sharps container.

  • Closure: Keep the container sealed when not in use.[9]

  • Disposal: When the container is full, arrange for pickup through your EHS office.

Neutralization of Small Quantities (For Advanced Users)

For very small residual amounts, a chemical neutralization procedure can render the material less hazardous before collection. This protocol is based on the known reactivity of aldehydes and should only be performed by trained chemists in a chemical fume hood with appropriate PPE.

Objective: To neutralize the reactive aldehyde functional group via bisulfite addition, making the resulting compound less reactive.

Protocol:

  • Preparation: For every 100 mg of 2-Bromo-3-fluorobenzaldehyde waste, prepare a solution of 150 mg of sodium bisulfite (NaHSO₃) in 5 mL of water in a small Erlenmeyer flask.

  • Reaction: While stirring the bisulfite solution, slowly add the 2-Bromo-3-fluorobenzaldehyde waste. The aldehyde will react with the bisulfite to form a water-soluble adduct.

  • Stirring: Allow the mixture to stir at room temperature for a minimum of 1 hour to ensure the reaction is complete.

  • pH Check: Check the pH of the resulting solution. It should be mildly acidic.

  • Collection: Transfer the neutralized solution to the "Halogenated Organic Liquid Waste" container for disposal.[8] Even after neutralization, the bromine and fluorine atoms classify it as halogenated waste.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

Core Directive: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[10] For small, manageable spills, follow the protocol below.

The following workflow outlines the procedural steps for managing a small laboratory spill.

G Diagram 2: Small Spill Cleanup Protocol spill Small Spill Occurs (<10g in Fume Hood) alert Alert personnel in the immediate area. Ensure fume hood is operational. spill->alert ppe Don appropriate PPE: - Double gloves (nitrile) - Safety goggles & face shield - Lab coat alert->ppe contain Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry sorbent). ppe->contain collect Carefully sweep or scoop the material into a designated waste container. contain->collect label_waste Label container as 'Spill Debris: 2-Bromo-3-fluorobenzaldehyde' and affix a hazardous waste tag. collect->label_waste decontaminate Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. label_waste->decontaminate dispose_ppe Dispose of all contaminated PPE and cleaning materials as halogenated solid waste. decontaminate->dispose_ppe wash Wash hands thoroughly. dispose_ppe->wash

Caption: Step-by-step protocol for managing a small laboratory spill.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-3-bromo-5-fluorobenzaldehyde.
  • Fisher Scientific. (2024, March 13). Safety Data Sheet: 2-Bromo-3-fluorobenzaldehyde. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-Bromo-3-fluorobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, halogenated aromatic compounds are indispensable building blocks. Among these, 2-Bromo-3-fluorobenzaldehyde stands out for its utility in creating complex molecular architectures. However, its chemical reactivity necessitates a robust and well-understood safety protocol to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 2-Bromo-3-fluorobenzaldehyde, moving beyond mere procedural steps to elucidate the scientific reasoning behind each recommendation.

Understanding the Hazard Profile of 2-Bromo-3-fluorobenzaldehyde

2-Bromo-3-fluorobenzaldehyde is a substituted aromatic aldehyde. The presence of bromine and fluorine atoms on the benzene ring, coupled with the aldehyde functional group, dictates its reactivity and toxicological profile. It is classified as a compound that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] A thorough understanding of these hazards is the cornerstone of a proactive safety culture.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can lead to significant irritation.[1][2] The electrophilic nature of the aldehyde group can contribute to its reactivity with biological macromolecules in the skin and eyes.

  • Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.[1][2]

  • Combustibility: While not highly flammable, it is a combustible solid.[3]

Core Principles of Safe Handling: A Multi-Layered Approach

A multi-layered safety approach, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for mitigating the risks associated with 2-Bromo-3-fluorobenzaldehyde.

Engineering controls are designed to isolate personnel from the chemical hazard.

  • Chemical Fume Hood: All handling of 2-Bromo-3-fluorobenzaldehyde, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[4][5] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low ambient concentrations of any potential contaminants.[6]

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[5] In the event of an accidental exposure, immediate flushing is crucial to minimize injury.

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting EN 166 (or equivalent) standards. A full-face shield should be worn when there is a significant splash risk.[1][7]Protects against splashes and airborne particles, preventing serious eye irritation or injury.[1][2]
Skin and Body Protection A lab coat with long sleeves, preferably made of a flame-resistant material like Nomex®. An impervious chemical protective apron should be worn when handling larger quantities.[8][9]Provides a barrier against accidental skin contact and protects personal clothing from contamination.
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[4] It is crucial to consult the glove manufacturer's compatibility chart for breakthrough times. Always inspect gloves for any signs of degradation or puncture before use.[9]Prevents skin irritation upon direct contact.[1] Nitrile gloves offer good resistance to a range of chemicals.
Respiratory Protection Generally not required when handling small quantities in a functional chemical fume hood.[10] If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used.[1][9]Protects against respiratory irritation from inhaling dust or vapors.[1][2]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a well-defined operational and disposal plan is paramount for ensuring safety and environmental responsibility.

Experimental Workflow for Safe Handling

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Container cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of 2-Bromo-3-fluorobenzaldehyde.

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, put on a lab coat, closed-toe shoes, and safety glasses. Wear the specified gloves before handling the chemical container.

    • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.

    • Gather Materials: Place all necessary equipment, including the chemical container, glassware, and waste container, inside the fume hood.

  • Handling:

    • Weighing: Carefully weigh the required amount of 2-Bromo-3-fluorobenzaldehyde in a tared container inside the fume hood to minimize the risk of generating dust.

    • Transfer: Slowly and carefully transfer the solid to the reaction vessel.

    • Reaction: Conduct all subsequent experimental steps within the confines of the fume hood.

  • Cleanup and Disposal:

    • Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[4]

    • Waste Segregation: It is imperative to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal.[4]

    • Waste Disposal: Collect all solid and liquid waste containing 2-Bromo-3-fluorobenzaldehyde in a designated, properly labeled, and sealed hazardous waste container.[4][11] The label should clearly state "Hazardous Waste" and include the full chemical name.[4] Follow your institution's specific guidelines for hazardous waste disposal.

    • PPE Removal: Remove gloves and any other disposable PPE and discard them in the appropriate waste stream.

    • Hygiene: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[6]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[6]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Conclusion: Fostering a Culture of Safety

The safe handling of 2-Bromo-3-fluorobenzaldehyde is not merely a matter of following a checklist; it is about cultivating a deep understanding of the chemical's properties and a proactive approach to risk mitigation. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous operational and disposal plans, researchers can confidently and safely utilize this valuable compound in their pursuit of scientific advancement. This commitment to safety not only protects individuals but also strengthens the foundation of trust and excellence within the scientific community.

References

  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available from: [Link]

  • International Labour Organization. Hydrocarbons, Halogenated Aromatic. In: ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]

  • University of California, Berkeley. Personal Protective Equipment (PPE). Available from: [Link]

  • The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Available from: [Link]

  • ChemSec. Halogenated compounds. Available from: [Link]

  • Massachusetts Institute of Technology. PSFC Halogenated Solvents. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Chapter One: Perspective on Halogenated Organic Compounds. In: Risk Assessment. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.